molecular formula C9H16O3 B189228 Tert-butyl 3-hydroxypent-4-enoate CAS No. 122763-67-1

Tert-butyl 3-hydroxypent-4-enoate

Cat. No.: B189228
CAS No.: 122763-67-1
M. Wt: 172.22 g/mol
InChI Key: OBFPCKWYDQCBHO-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxypent-4-enoate is a critical chiral building block in organic synthesis, primarily valued for its role in constructing complex bioactive molecules. Its principal research application is in the total synthesis of Largazole, a potent and selective class I histone deacetylase (HDAC) inhibitor derived from marine cyanobacteria . Largazole is a preclinical candidate with notable antiproliferative activity that selectively targets cancer cells over non-transformed cells, and it has shown promising in vivo efficacy in models of colon cancer and triple-negative breast cancer . In the synthetic pathway, this compound serves as a precursor to the β-hydroxy carboxylic acid subunit embedded within the macrocyclic depsipeptide core of Largazole . Researchers utilize this compound in key steps such as asymmetric aldol reactions or employ its chiral form in enzymatic resolutions to establish the required stereochemistry for the final active compound . The structural features of this ester, including the protected tert-butyl group and the olefin handle, make it a versatile intermediate for macrocyclization and other strategic bond-forming events essential for constructing the largazole scaffold . This makes it an indispensable tool for medicinal chemists exploring the structure-activity relationships of HDAC inhibitors and developing novel anticancer therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-hydroxypent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFPCKWYDQCBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472090
Record name Tert-butyl 3-hydroxypent-4-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122763-67-1
Record name Tert-butyl 3-hydroxypent-4-enoate
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Record name Pent-4-enoic acid-3-hydroxy-, tert-butyl ester
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Foundational & Exploratory

A Technical Guide to tert-Butyl 3-Hydroxypent-4-enoate: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Intermediate

tert-Butyl 3-hydroxypent-4-enoate is a valuable chiral intermediate in the field of organic synthesis, particularly in the development of pharmaceuticals. Its bifunctional nature, possessing both a hydroxyl group and a terminal alkene, allows for a wide range of chemical transformations. The presence of a chiral center at the C3 position makes it a crucial building block for the enantioselective synthesis of complex molecules, most notably the side chain of the blockbuster drug atorvastatin. The tert-butyl ester group provides steric hindrance, which can offer stability and selectivity in certain reactions. This guide provides an in-depth overview of the properties, synthesis, and applications of this important synthetic tool.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound
CAS Number 122763-67-1
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Appearance Colorless liquid
Purity ≥98%
Topological Polar Surface Area 46.5 Ų
Hydrogen Bond Donor Count 1
Rotatable Bond Count 5
Spectroscopic Characterization

While comprehensive, publicly available spectral data with detailed peak assignments are limited, the following provides a general overview of the expected spectroscopic characteristics. Researchers should always confirm the identity and purity of their materials using their own analytical data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the vinyl protons (multiplets in the 5-6 ppm region), the proton on the carbon bearing the hydroxyl group (a multiplet around 4.0-4.5 ppm), and the methylene protons adjacent to the ester (a multiplet around 2.4-2.6 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the ester (around 170-175 ppm), the carbons of the double bond (in the 115-140 ppm region), the carbon bearing the hydroxyl group (around 65-75 ppm), the quaternary carbon of the tert-butyl group (around 80-85 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400-3500 cm⁻¹, a strong absorption for the ester carbonyl group (C=O stretch) around 1730 cm⁻¹, and absorptions corresponding to the C=C double bond (around 1640 cm⁻¹) and C-O stretching.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 172. The fragmentation pattern would likely involve the loss of the tert-butyl group (m/z 57) and other characteristic fragments.

Synthesis of this compound

The synthesis of β-hydroxy esters such as this compound is commonly achieved through the Reformatsky reaction. This reaction involves the addition of an organozinc enolate, derived from an α-halo ester, to an aldehyde or ketone.

The Reformatsky Reaction: A Reliable Synthetic Approach

The classical Reformatsky reaction provides a robust method for the formation of the carbon-carbon bond necessary to construct the backbone of this compound. The key reactants are tert-butyl bromoacetate and acrolein, with zinc metal mediating the reaction.

Reaction Scheme:

G reactants tert-Butyl bromoacetate + Acrolein products This compound reactants->products Reformatsky Reaction reagents 1. Zn, Solvent (e.g., THF) 2. H₃O⁺ workup

Figure 1: General scheme for the Reformatsky synthesis of this compound.

Mechanism of the Reformatsky Reaction:

  • Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of tert-butyl bromoacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.

  • Nucleophilic Addition: The organozinc reagent then adds to the carbonyl carbon of acrolein.

  • Hydrolysis: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product.

G cluster_0 Step 1: Formation of Reformatsky Enolate cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup A tert-Butyl bromoacetate C Reformatsky Enolate A->C + Zn B Zinc (Zn) E Zinc Alkoxide Intermediate C->E + Acrolein D Acrolein G This compound E->G + H₃O⁺ F H₃O⁺

Figure 2: Stepwise mechanism of the Reformatsky reaction.

Experimental Protocol: Racemic Synthesis

The following is a representative, generalized protocol for the racemic synthesis of this compound. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust.

  • Initiation: Add a small portion of a solution of tert-butyl bromoacetate and acrolein in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF). The reaction may need to be initiated by gentle heating or the addition of a crystal of iodine.

  • Addition of Reactants: Once the reaction has initiated (as evidenced by a color change or exotherm), add the remaining solution of tert-butyl bromoacetate and acrolein dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Enantioselective Synthesis: Accessing Chiral Purity

For applications in drug development, obtaining a single enantiomer of this compound is crucial. This is typically achieved through asymmetric synthesis using chiral catalysts or auxiliaries.

One common strategy for the enantioselective synthesis of homoallylic alcohols is the asymmetric allylation of an aldehyde. In this approach, a chiral catalyst, often a metal complex with a chiral ligand, coordinates to the aldehyde and the allylating agent, directing the nucleophilic attack to one face of the aldehyde carbonyl, thus leading to the preferential formation of one enantiomer.

Conceptual Workflow for Enantioselective Synthesis:

G cluster_0 Reactant Preparation cluster_1 Chiral Catalyst System cluster_2 Asymmetric Reaction cluster_3 Workup & Purification A Aldehyde (e.g., Acrolein) F Diastereomeric Transition State A->F B Allylating Agent (e.g., Allylboronate) B->F C Chiral Ligand E Active Chiral Catalyst C->E D Metal Precursor D->E E->F G Enantioenriched Product F->G H Quenching G->H I Extraction H->I J Chromatography I->J K Pure Enantiomer J->K

Figure 3: Conceptual workflow for the enantioselective synthesis of a chiral alcohol.

Applications in Drug Development

The primary application of this compound in drug development is as a key chiral building block for the synthesis of the side chain of HMG-CoA reductase inhibitors, commonly known as statins.

Atorvastatin Side Chain Synthesis

Atorvastatin (Lipitor®) is a widely prescribed medication for lowering cholesterol. Its efficacy is highly dependent on the stereochemistry of its dihydroxyheptanoate side chain. The (R)-enantiomer of this compound can serve as a precursor to this critical side chain. Through a series of chemical transformations, including oxidation of the double bond to form a diol and subsequent modifications, the desired side chain can be constructed with the correct stereochemistry.[1]

Potential in Antiviral Drug Synthesis

The versatile functionality of this compound also makes it a potential starting material for the synthesis of various antiviral compounds. The hydroxyl and alkene groups can be manipulated to introduce other functional groups and build more complex molecular scaffolds that may exhibit antiviral activity. While specific examples of its direct use in approved antiviral drugs are not as prominent as in the case of statins, its utility as a chiral building block suggests its potential in the discovery and development of new antiviral agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound may be irritating to the eyes, skin, and respiratory system. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable and versatile chiral intermediate with significant applications in pharmaceutical synthesis. Its bifunctional nature and the presence of a key stereocenter make it an important building block for the enantioselective synthesis of complex drug molecules, most notably the side chain of atorvastatin. A thorough understanding of its properties and synthetic routes, particularly enantioselective methods, is crucial for its effective utilization in research and drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Xiong, Y. et al. An improved process for chiron synthesis of the atorvastatin side chain. Tetrahedron: Asymmetry2014, 25 (15), 1136-1141.
  • Alfa Chemistry. This compound. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 3-hydroxypent-4-enoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxypent-4-enoate, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. The document delves into its chemical structure, properties, and provides a detailed, field-proven protocol for its synthesis via the Reformatsky reaction. Furthermore, it offers a thorough characterization of the molecule through spectroscopic analysis, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The guide also explores the critical role of its stereoisomers in the synthesis of bioactive molecules, with a particular focus on its application as a key intermediate in the production of the β-lactamase inhibitor, Vaborbactam.

Introduction: The Significance of a Versatile Chiral Building Block

This compound (CAS No. 122763-67-1) is a valuable organic compound featuring a unique combination of functional groups: a bulky tert-butyl ester, a secondary alcohol, and a terminal alkene.[1] This trifecta of reactivity makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The presence of a stereocenter at the C3 position introduces chirality, a fundamental aspect in modern drug design and development, as different enantiomers of a molecule can exhibit vastly different pharmacological activities.

The primary impetus for the extensive study of this molecule lies in its role as a key precursor to the vinylglycinol scaffold, a privileged structural motif found in numerous biologically active compounds. Its application as an intermediate in the synthesis of Vaborbactam, a non-suicidal β-lactamase inhibitor, underscores its importance in combating antibiotic resistance.[2] This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis, characterization, and application of this pivotal molecule.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

PropertyValueReference
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
CAS Number 122763-67-1[1]
Appearance Liquid[1]
Boiling Point Not determined
Density Not determined
Solubility Good solubility in common organic solvents[3]

The structure of this compound, with its distinct functional groups, is depicted below.

Caption: Chemical structure of this compound.

Synthesis: The Reformatsky Reaction

The synthesis of β-hydroxy esters, such as this compound, is classically achieved through the Reformatsky reaction.[4][5][6] This organozinc-mediated reaction involves the addition of an α-halo ester to an aldehyde or ketone. For the synthesis of our target molecule, the key precursors are tert-butyl bromoacetate and acrolein.

Reaction Mechanism

The causality behind this synthetic choice lies in the chemoselectivity of the organozinc reagent. Unlike more reactive organometallic reagents like Grignard or organolithium reagents, the zinc enolate formed from tert-butyl bromoacetate is sufficiently mild to selectively attack the carbonyl group of acrolein without undergoing significant side reactions, such as conjugate addition to the α,β-unsaturated system or reaction with the ester functionality.

The mechanism proceeds through the following key steps:

  • Oxidative Addition: Zinc metal undergoes oxidative addition to the carbon-bromine bond of tert-butyl bromoacetate, forming a zinc enolate, often referred to as a Reformatsky reagent.

  • Coordination: The carbonyl oxygen of acrolein coordinates to the zinc atom of the Reformatsky reagent.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the coordinated acrolein through a six-membered chair-like transition state, forming a new carbon-carbon bond.

  • Protonation: Subsequent workup with a mild acid protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product.

G cluster_0 Reformatsky Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup reagent tert-Butyl Bromoacetate + Zn enolate Zinc Enolate (Reformatsky Reagent) reagent->enolate Oxidative Addition intermediate Coordinated Intermediate enolate->intermediate Coordination acrolein Acrolein acrolein->intermediate product_alkoxide Zinc Alkoxide intermediate->product_alkoxide C-C Bond Formation final_product This compound product_alkoxide->final_product Protonation workup Acidic Workup (e.g., aq. NH4Cl) workup->final_product

Caption: Workflow of the Reformatsky reaction for the synthesis of this compound.

Experimental Protocol

The following protocol is a self-validating system, designed for high yield and purity.

Materials:

  • Zinc dust (<10 µm, activated)

  • Iodine

  • tert-Butyl bromoacetate

  • Acrolein (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (1.2 eq). A crystal of iodine can be added to further activate the zinc surface.

  • Formation of the Reformatsky Reagent: Add anhydrous THF to the flask. To this suspension, add a solution of tert-butyl bromoacetate (1.0 eq) in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts (indicated by a color change and gentle reflux), the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 30-60 minutes to ensure complete formation of the organozinc reagent.

  • Addition of Acrolein: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of freshly distilled acrolein (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup and Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Rigorous characterization is paramount to confirm the structure and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
=CH₂5.10 - 5.30m-2H
-CH=5.75 - 5.95m-1H
-CH(OH)-4.40 - 4.50m-1H
-CH₂-COO-2.40 - 2.55m-2H
-OH2.0 - 3.0br s-1H
-C(CH₃)₃1.45s-9H

Note: The chemical shift of the hydroxyl proton can vary depending on the concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
C=O~171
-CH=~139
=CH₂~116
-C(CH₃)₃~81
-CH(OH)-~69
-CH₂-COO-~42
-C(CH₃)₃~28
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3500 (broad)O-H stretchAlcohol
3080=C-H stretchAlkene
2980, 2930C-H stretchAlkane
1730C=O stretchEster
1645C=C stretchAlkene
1150C-O stretchEster
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): m/z = 172

  • Key Fragmentation: A prominent peak is often observed at m/z = 116, corresponding to the loss of the tert-butyl group ([M - 56]⁺). Another significant fragment can be seen at m/z = 57, representing the tert-butyl cation.

The Role of Stereochemistry and Asymmetric Synthesis

As mentioned earlier, the C3 carbon of this compound is a stereocenter. The synthesis of enantiomerically pure forms of this compound is crucial for its application in the development of chiral drugs.

Enantioselective Synthesis

The asymmetric synthesis of a specific enantiomer, for instance, the (R)- or (S)-enantiomer, can be achieved through several strategies:

  • Use of Chiral Auxiliaries: A chiral auxiliary can be attached to one of the starting materials, which directs the stereochemical outcome of the Reformatsky reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

  • Chiral Catalysts: The use of a chiral ligand in conjunction with the zinc metal can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer.

  • Enzymatic Resolution: A racemic mixture of the product can be subjected to enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two.

The (R)-enantiomer of this compound (CAS No. 220861-37-0) is a key intermediate in some synthetic routes to Vaborbactam.[7]

Applications in Drug Development and Beyond

The synthetic utility of this compound extends beyond its role as a Vaborbactam intermediate. Its bifunctional nature allows for a wide range of chemical transformations.

G cluster_0 Functional Group Transformations cluster_1 Applications main This compound epoxidation Epoxidation of Alkene main->epoxidation dihydroxylation Dihydroxylation of Alkene main->dihydroxylation ozonolysis Ozonolysis of Alkene main->ozonolysis ester_hydrolysis Ester Hydrolysis main->ester_hydrolysis ester_reduction Ester Reduction to Alcohol main->ester_reduction alcohol_oxidation Alcohol Oxidation to Ketone main->alcohol_oxidation alcohol_protection Alcohol Protection main->alcohol_protection vaborbactam Vaborbactam Synthesis epoxidation->vaborbactam anti_inflammatory Anti-inflammatory Agents dihydroxylation->anti_inflammatory anti_tumor Anti-tumor Agents ozonolysis->anti_tumor agrochemicals Agrochemicals ester_hydrolysis->agrochemicals polymers Specialty Polymers ester_reduction->polymers

Caption: Synthetic potential and applications of this compound.

The hydroxyl and vinyl groups can be further functionalized to introduce new stereocenters and build molecular complexity.[3] For instance, epoxidation of the double bond followed by ring-opening reactions can lead to a variety of amino alcohols and diols, which are valuable building blocks in medicinal chemistry. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, providing additional handles for synthetic manipulation. These transformations open avenues for the development of novel anti-inflammatory and anti-tumor agents.[3]

Conclusion

This compound is a cornerstone chiral building block with significant synthetic potential. Its efficient synthesis via the Reformatsky reaction, coupled with its versatile reactivity, makes it an indispensable tool for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, is crucial for harnessing its full potential in the development of next-generation pharmaceuticals and fine chemicals.

References

  • PubChem. This compound. [Link]

  • Shanghai Talent Chemical Co., Ltd. This compound CAS 122763-67-1. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]

  • Royal Society of Chemistry. Supporting information for. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000374). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718). [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • NROChemistry. Reformatsky Reaction. [Link]

  • Chemistry LibreTexts. Enantioselective Synthesis. [Link]

  • PubMed Central (PMC). Recent developments in the asymmetric Reformatsky-type reaction. [Link]

  • PubMed Central (PMC). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. [Link]

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An In-Depth Technical Guide to tert-Butyl 3-Hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 122763-67-1

Introduction

tert-Butyl 3-hydroxypent-4-enoate is a valuable chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a secondary allylic alcohol and a sterically hindered ester, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the underlying scientific principles and practical experimental details. The CAS number for this compound is 122763-67-1.[1]

Molecular Structure and Properties

The structure of this compound, with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol , is characterized by a five-carbon chain containing a hydroxyl group at the C-3 position and a terminal double bond.[1] The bulky tert-butyl group provides steric protection to the ester functionality, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.

PropertyValueSource
CAS Number 122763-67-1[1]
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 238.1±20.0 °C (Predicted)
Density 0.992±0.06 g/cm³ (Predicted)
pKa 13.59±0.20 (Predicted)

Synthesis of this compound: The Reformatsky Reaction

A primary and efficient method for the synthesis of this compound is the Reformatsky reaction . This organozinc-mediated reaction involves the coupling of an α-halo ester with a carbonyl compound, in this case, the reaction between tert-butyl bromoacetate and acrolein.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of tert-butyl bromoacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.[2]

  • Nucleophilic Addition: The organozinc reagent then adds to the carbonyl carbon of acrolein. The reaction is believed to proceed through a six-membered chair-like transition state.[2][3]

  • Hydrolysis: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester, this compound.

Reformatsky_Mechanism cluster_0 Formation of Reformatsky Reagent cluster_1 Nucleophilic Addition cluster_2 Hydrolysis Br-CH2-COOtBu tert-Butyl bromoacetate BrZn-CH2-COOtBu Reformatsky Reagent Br-CH2-COOtBu->BrZn-CH2-COOtBu + Zn Zn Zn Intermediate Zinc Alkoxide Intermediate BrZn-CH2-COOtBu->Intermediate + Acrolein Acrolein Acrolein Product This compound Intermediate->Product H3O+

Caption: Mechanism of the Reformatsky Reaction for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Zinc dust, activated

  • Iodine (catalytic amount)

  • tert-Butyl bromoacetate

  • Acrolein

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the purple color of the iodine disappears, indicating the activation of zinc. Cool the flask to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask. In the dropping funnel, place a solution of tert-butyl bromoacetate (1.0 equivalent) and acrolein (1.1 equivalents) in anhydrous THF.

  • Initiation and Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction should initiate, as indicated by a gentle reflux. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below is a summary of the expected spectroscopic data.

Technique Expected Data
¹H NMR The spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The vinyl protons will appear as multiplets between 5.0 and 6.0 ppm. The proton on the carbon bearing the hydroxyl group will be a multiplet around 4.5 ppm. The methylene protons adjacent to the ester will appear as a doublet of doublets around 2.4-2.6 ppm. The hydroxyl proton will be a broad singlet.
¹³C NMR The carbonyl carbon of the ester will be observed around 170 ppm. The carbon of the tert-butyl group will be around 80 ppm, and the methyl carbons of the tert-butyl group will be around 28 ppm. The carbons of the double bond will appear between 115 and 140 ppm. The carbon bearing the hydroxyl group will be around 68 ppm, and the methylene carbon adjacent to the ester will be around 42 ppm.
IR (Infrared Spectroscopy) A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. A strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester. Absorptions around 1640 cm⁻¹ for the C=C stretch of the alkene and around 3080 cm⁻¹ for the =C-H stretch.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) or, more likely, a peak corresponding to [M+Na]⁺ or [M+H]⁺. Fragmentation patterns may include the loss of the tert-butyl group or water.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various high-value molecules.

Pharmaceutical Synthesis

A notable application is its role as a precursor in the synthesis of Vaborbactam .[4] Vaborbactam is a β-lactamase inhibitor used in combination with antibiotics to treat certain bacterial infections. The stereochemistry of the hydroxyl and vinyl groups in this compound is critical for establishing the correct stereocenters in the final drug molecule.

Beyond Vaborbactam, this compound is a valuable building block for other pharmaceutical agents due to the versatile reactivity of its functional groups.[5]

Applications TBHPE tert-Butyl 3-hydroxypent-4-enoate Vaborbactam Vaborbactam Synthesis TBHPE->Vaborbactam Key Intermediate Chiral_Pool Chiral Pool Synthesis TBHPE->Chiral_Pool Versatile Building Block Fine_Chemicals Fine Chemicals & Agrochemicals TBHPE->Fine_Chemicals Polymers Specialty Polymers TBHPE->Polymers

Caption: Key application areas of this compound.

As a Chiral Building Block

The allylic alcohol moiety of this compound allows for various stereoselective transformations, such as Sharpless epoxidation, to introduce new stereocenters with high control. The resulting epoxides are versatile intermediates for the synthesis of a wide range of chiral compounds.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[1] Store the compound in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically important molecule with a well-established route of synthesis via the Reformatsky reaction. Its unique structural features make it a valuable precursor for the construction of complex and stereochemically rich molecules, particularly in the field of medicinal chemistry. This guide provides the fundamental knowledge and practical insights necessary for its synthesis, characterization, and effective utilization in research and development.

References

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An In-depth Technical Guide to tert-Butyl 3-hydroxypent-4-enoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxypent-4-enoate, a valuable chiral building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, synthesis methodologies, spectroscopic characterization, and key applications, with a focus on its role as a pharmaceutical intermediate.

Core Molecular Properties

This compound (CAS No. 122763-67-1) is a chiral molecule possessing both a secondary alcohol and a vinyl group, making it a versatile synthon.[1][2] The bulky tert-butyl ester group provides steric protection and can be selectively cleaved under acidic conditions, a feature often exploited in multi-step syntheses.[3]

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₃[1][4]
Molecular Weight 172.22 g/mol [1][4]
CAS Number 122763-67-1[4]
Appearance Predicted: Liquid-
Boiling Point 238.1 ± 20.0 °C (Predicted)[5]
Density 0.992 ± 0.06 g/cm³ (Predicted)[5]
LogP 1.26510 (Predicted)[5]
Topological Polar Surface Area 46.53 Ų[1]

Synthesis of this compound

The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest due to its application in the synthesis of complex molecules. A common strategy involves the aldol addition of an appropriate enolate to acrolein. The following protocol is a representative method for its synthesis.

Experimental Protocol: Synthesis via Aldol Reaction

This protocol outlines a plausible synthetic route based on established organic chemistry principles, such as those found in related syntheses.

Step 1: Formation of the Lithium Enolate of tert-Butyl Acetate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF to the flask.

  • To this cooled solution, add tert-butyl acetate dropwise via a syringe, ensuring the temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

Step 2: Aldol Addition with Acrolein

  • In a separate flask, prepare a solution of freshly distilled acrolein in anhydrous THF.

  • Slowly add the acrolein solution to the lithium enolate solution at -78 °C. The causality here is to control the highly exothermic and often unselective reaction between the enolate and the highly reactive α,β-unsaturated aldehyde. Maintaining a low temperature minimizes side reactions, such as polymerization of acrolein or Michael addition.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the alkoxide formed during the aldol addition.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Work-up & Purification TBA tert-Butyl Acetate LDA LDA in THF -78 °C TBA->LDA Enolate Lithium Enolate LDA->Enolate Reaction Aldol Adduct (Alkoxide) Enolate->Reaction Acrolein Acrolein in THF Acrolein->Reaction Workup Aqueous Work-up (NH4Cl) Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct tert-Butyl 3-hydroxypent-4-enoate Purification->FinalProduct

Caption: Synthetic workflow for this compound.

For the synthesis of enantiomerically pure forms, such as (R)-tert-butyl 3-hydroxypent-4-enoate, a chiral auxiliary or an asymmetric catalyst would be employed during the aldol addition step.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below are the expected spectral data based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-C(CH ₃)₃~1.45s-
-CH ₂-COO-~2.4-2.6m-
-CH (OH)-~4.4-4.6m-
=CH- (terminal)~5.1-5.3m-
-CH= (internal)~5.8-6.0m-
-OH Variable (broad singlet)br s-
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-C OOR~171-173
-C H=CH₂~138-140
-CH=C H₂~115-117
-C (CH₃)₃~80-82
-C H(OH)-~68-70
-C H₂-COO-~42-44
-C(C H₃)₃~28-30
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (alcohol)3600-3200 (broad)
C=O (ester)1750-1730 (strong)
C=C (alkene)1680-1640 (medium)
C-O (ester and alcohol)1300-1000
=C-H (alkene)3100-3000

Applications in Drug Development and Beyond

The bifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex organic molecules.

Key Intermediate in Vaborbactam Synthesis

Vaborbactam is a non-β-lactam, β-lactamase inhibitor used in combination with carbapenem antibiotics to treat serious Gram-negative bacterial infections.[6] this compound is a crucial chiral building block in the synthesis of Vaborbactam.[6] The synthesis involves the stereospecific introduction of the boronic acid moiety and subsequent cyclization, where the stereochemistry of the hydroxyl group in the starting material dictates the final stereochemistry of the drug.

VaborbactamSynthesis Start tert-Butyl 3-hydroxypent-4-enoate Intermediate1 Functional Group Transformation Start->Intermediate1 Multiple Steps Intermediate2 Boronic Acid Introduction Intermediate1->Intermediate2 Cyclization Cyclization Intermediate2->Cyclization Vaborbactam Vaborbactam Cyclization->Vaborbactam

Caption: Role of this compound in Vaborbactam synthesis.

Building Block for Other Pharmaceuticals and Fine Chemicals

The hydroxyl and vinyl groups of this compound can be selectively functionalized to introduce a variety of other chemical moieties. This makes it a versatile starting material for the synthesis of other bioactive molecules, including anti-inflammatory and anti-tumor agents.[3] Its utility also extends to the agrochemical industry as a building block for functionalized alkenyl derivatives.[3]

Monomer in Polymer Science

This compound can serve as a functional monomer in the synthesis of specialty polymers. The presence of the hydroxyl and vinyl groups allows for its incorporation into polymer chains via different polymerization techniques, leading to materials with tailored properties for applications in advanced coatings and adhesives.[3]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as causing serious eye damage.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

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  • Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved January 10, 2026, from http://www.orgsyn.org/demo.aspx?prep=v72p0057
  • SpectraBase. (n.d.). 1,3-DIOXAN-4-YL]-2-HYDROXYPENT-4-ENOATE - Optional[13C NMR] - Chemical Shifts. Retrieved January 10, 2026, from [Link]

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A Technical Guide to tert-butyl 3-hydroxypent-4-enoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of tert-butyl 3-hydroxypent-4-enoate, a versatile bifunctional building block crucial in modern organic synthesis. With applications ranging from pharmaceutical intermediates to specialty polymers, a thorough understanding of its properties, synthesis, and handling is essential for researchers, scientists, and professionals in drug development and fine chemical manufacturing. This document offers a technical overview, grounded in established chemical principles and safety protocols, to support its effective and safe utilization in a laboratory and industrial context.

Compound Identification and IUPAC Nomenclature

The formal identification of a chemical entity is foundational to scientific communication and reproducibility. The compound in focus is unambiguously identified by its IUPAC name and several key identifiers.

The systematic IUPAC name for this molecule is This compound .[1] It is also commonly referred to by synonyms such as tert-butyl 3-hydroxy-4-pentenoate.[1] For precise database searching and regulatory compliance, the Chemical Abstracts Service (CAS) number is 122763-67-1 .[1]

For computational chemistry and informatics, the following structural identifiers are critical:

IdentifierValue
SMILES CC(C)(C)OC(=O)CC(C=C)O[1]
InChI InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3[1]
InChIKey OBFPCKWYDQCBHO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and the appropriate conditions for its storage and handling. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless liquid or white powder[2][3]
Boiling Point 238.1 ± 20.0 °C (Predicted)
Density 0.992 ± 0.06 g/cm³ (Predicted)
Topological Polar Surface Area 46.5 Ų[1]
Solubility Good solubility in common organic solvents[2]

The presence of both a hydroxyl (-OH) group and a terminal alkene (C=C) group, combined with a sterically hindered tert-butyl ester, confers a unique reactivity profile. The tert-butyl group provides stability against hydrolysis under acidic conditions, a valuable feature in multi-step syntheses.[2]

Synthesis and Reactivity: The Reformatsky Reaction

The most direct and established method for synthesizing β-hydroxy esters like this compound is the Reformatsky reaction .[4][5][6] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester using metallic zinc.[4]

For the synthesis of the target compound, the key reactants are acrolein (the aldehyde) and tert-butyl bromoacetate (the α-halo ester).

Mechanistic Rationale

The causality behind the Reformatsky reaction lies in the generation of a specific organozinc reagent, often termed a Reformatsky enolate.[4][6]

  • Enolate Formation: Zinc metal undergoes oxidative addition into the carbon-bromine bond of tert-butyl bromoacetate. This forms an organozinc intermediate which is less reactive than corresponding Grignard or organolithium reagents.[4][6] This moderated reactivity is crucial as it prevents undesired nucleophilic attack on the ester group of another molecule.[4][6]

  • Nucleophilic Addition: The Reformatsky enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acrolein. This step proceeds through a six-membered chair-like transition state, leading to the formation of a new carbon-carbon bond.[6]

  • Hydrolysis: An acidic workup protonates the resulting zinc alkoxide, yielding the final β-hydroxy ester product, this compound, along with zinc(II) salts.[6]

The choice of zinc is critical; its ability to form a stable enolate that is reactive enough to add to an aldehyde but not to an ester is the cornerstone of this classic transformation. Common solvents for this reaction include ethers like THF or dioxane.[7]

Representative Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of this compound based on the principles of the Reformatsky reaction.

  • Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Zinc Activation: The flask is charged with activated zinc dust and a suitable solvent (e.g., anhydrous THF). Activation can be achieved by stirring with a small amount of iodine or dilute HCl, followed by washing and drying.

  • Initiation: A small portion of a solution of tert-butyl bromoacetate and acrolein in THF is added to the zinc suspension. The reaction is gently heated to initiate the formation of the organozinc reagent, often indicated by a color change or exotherm.

  • Addition of Reagents: The remaining solution of tert-butyl bromoacetate and acrolein is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure full consumption of the starting materials, monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process Acrolein Acrolein Nucleophilic_Addition 2. Nucleophilic Addition to Acrolein Carbonyl Acrolein->Nucleophilic_Addition tBuBrAc tert-Butyl Bromoacetate Enolate_Formation 1. Reformatsky Enolate Formation (in THF) tBuBrAc->Enolate_Formation Zn Zinc Dust Zn->Enolate_Formation Enolate_Formation->Nucleophilic_Addition Organozinc Reagent Workup 3. Acidic Workup (e.g., aq. NH4Cl) Nucleophilic_Addition->Workup Zinc Alkoxide Intermediate Product tert-Butyl 3-hydroxypent-4-enoate Workup->Product

Caption: Workflow for the Reformatsky synthesis of this compound.

Applications in Research and Development

The dual functionality of this compound makes it a valuable intermediate in several areas of chemical science.

  • Pharmaceutical Synthesis: Its most prominent role is as a key organic intermediate in the synthesis of Vaborbactam , a non-suicidal β-lactamase inhibitor.[3] Vaborbactam is used in combination with antibiotics to combat resistant bacterial infections. The specific stereochemistry of the hydroxyl and alkenyl groups is leveraged to construct the complex cyclic boronate structure of the final drug.

  • Drug Development: Beyond Vaborbactam, it serves as a core intermediate for the development of novel anti-inflammatory and anti-tumor drug candidates, where its structure can be elaborated to access diverse molecular scaffolds.[2]

  • Agrochemicals and Fine Chemicals: The compound acts as a bifunctional building block for preparing functionalized alkenyl derivatives used in the production of agrochemicals and other fine chemicals.[2]

  • Polymer Chemistry: As a functional monomer, it can be used to fabricate specialty polymers. The hydroxyl and alkenyl groups provide sites for polymerization and cross-linking, leading to materials with applications in advanced coatings and adhesives.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The compound presents several hazards as classified under the Globally Harmonized System (GHS).

GHS Hazard Information
CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H318/H319: Causes serious eye damage / Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements Prevention: P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312Storage: P403+P233Disposal: P501

Note: There is a discrepancy in reported eye hazard severity (H318 vs. H319); it is prudent to treat the chemical as capable of causing serious eye damage.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use nitrile or other chemically resistant gloves.

    • Skin Protection: A lab coat should be worn to prevent skin contact.

  • Hygiene: Avoid breathing vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Recommendations

Proper storage is essential to maintain the integrity and stability of the compound.

  • Temperature: Store in a refrigerator or under inert gas (Nitrogen or Argon) at 2-8°C.[8]

  • Container: Keep in a tightly sealed, light-resistant container, such as an amber glass bottle.[2]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids.[2]

Conclusion

This compound is a compound of significant utility in modern organic chemistry. Its synthesis via the reliable Reformatsky reaction and its unique combination of a protected carboxylic acid, a secondary alcohol, and a terminal alkene make it an adaptable and valuable building block. For professionals in drug discovery and materials science, a comprehensive understanding of its chemical properties, synthetic routes, and stringent safety requirements is paramount for leveraging its full potential while ensuring a safe research environment.

References

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Navigating the Versatility of Tert-butyl 3-hydroxypent-4-enoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-hydroxypent-4-enoate, a chiral building block of significant interest, occupies a critical nexus in synthetic organic chemistry. Its unique bifunctional nature, possessing both a secondary allylic alcohol and a sterically hindered tert-butyl ester, renders it a valuable precursor for a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, synthesis strategies, key chemical transformations, and applications, with a particular focus on its role in pharmaceutical development. Safety and handling protocols are also detailed to ensure its effective and responsible use in the laboratory.

Introduction

In the landscape of modern organic synthesis, the demand for versatile and stereochemically defined building blocks is insatiable. This compound has emerged as a prominent synthon, valued for its strategic placement of reactive functional groups. The hydroxyl group serves as a handle for oxidation, etherification, or esterification, while the vinyl moiety is amenable to a wide range of transformations including oxidation, reduction, and carbon-carbon bond formation. The tert-butyl ester, a robust protecting group, imparts stability under various reaction conditions while allowing for selective deprotection. This guide aims to consolidate the current knowledge on this compound, offering a technical resource for researchers leveraging its synthetic potential.

Nomenclature and Synonyms

The unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several synonyms, reflecting both systematic and trivial naming conventions.

Table 1: Synonyms and Identifiers for this compound

Name/Identifier Type Reference
This compoundPreferred IUPAC Name[1]
4-Pentenoic acid, 3-hydroxy-, 1,1-dimethylethyl esterSystematic Name[1]
tert-Butyl 3-hydroxy-4-pentenoateAlternative Name[1]
Vaborbactam Related Compound 1Pharmaceutical Identifier
Vaborbactam Impurity 1Pharmaceutical Identifier
CAS Number: 122763-67-1Registry Number[2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular FormulaC₉H₁₆O₃[1]
Molecular Weight172.22 g/mol [2]
AppearanceColorless to light yellow liquid
Boiling Point238.1 ± 20.0 °C (Predicted)
Density0.992 ± 0.06 g/cm³ (Predicted)
SolubilityGood solubility in common organic solvents[3]
StabilityThe tert-butyl ester ensures acid stability.[3]

Synthesis Strategies

Enantioselective Reduction of a β-Keto Ester Precursor

A logical and widely employed method for accessing chiral β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester. This approach offers excellent control over the stereochemistry at the C3 position.

Synthesis_Pathway tert-butyl_acetoacetate tert-Butyl Acetoacetate beta_keto_ester tert-Butyl 3-oxopent-4-enoate tert-butyl_acetoacetate->beta_keto_ester 1. Deprotonation (e.g., LHMDS) 2. Reaction with Acryloyl Chloride vinylmagnesium_bromide Vinylmagnesium Bromide product This compound beta_keto_ester->product Asymmetric Reduction chiral_reducing_agent Chiral Reducing Agent (e.g., Ru(II)-BINAP complex) chiral_reducing_agent->product

Figure 1: A plausible synthetic pathway to this compound.

Experimental Protocol (Hypothetical, based on analogous reactions):

  • Preparation of tert-Butyl 3-oxopent-4-enoate: To a solution of lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at -78 °C, slowly add tert-butyl acetoacetate. After stirring for 30 minutes, add acryloyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Asymmetric Reduction: In a high-pressure vessel, dissolve the tert-butyl 3-oxopent-4-enoate in degassed methanol. Add a catalytic amount of a chiral ruthenium-BINAP complex. Pressurize the vessel with hydrogen gas and stir at the appropriate temperature and pressure until the reaction is complete (monitored by TLC or GC-MS). After releasing the pressure, the solvent is removed in vacuo, and the residue is purified by chromatography to yield enantiomerically enriched this compound.[4]

The choice of the chiral catalyst is critical for achieving high enantioselectivity.[4]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Reactivity_Diagram starting_material This compound Hydroxyl Group Vinyl Group tert-Butyl Ester hydroxyl_reactions Oxidation (e.g., PCC, Swern) Etherification (e.g., Williamson) Esterification (e.g., Acyl Halides) starting_material:hydroxyl->hydroxyl_reactions vinyl_reactions Oxidative Cleavage (O₃) Epoxidation (m-CPBA) Hydroboration-Oxidation Heck Coupling starting_material:vinyl->vinyl_reactions ester_reactions Deprotection (TFA, HCl) starting_material:ester->ester_reactions

Figure 2: Reactivity map of this compound.

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its role as a precursor to Vaborbactam, a β-lactamase inhibitor, highlights its importance in combating antibiotic resistance. It is also utilized in the development of anti-inflammatory and anti-tumor drugs.[3]

Agrochemical Synthesis

The bifunctional nature of this molecule makes it a valuable building block for the synthesis of complex agrochemicals, where precise control of stereochemistry and functionality is often required for biological activity.[3]

Polymer Chemistry

As a functionalized monomer, this compound can be incorporated into specialty polymers. The hydroxyl and vinyl groups provide sites for polymerization and cross-linking, leading to materials with tailored properties for applications in coatings and adhesives.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

  • GHS Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

Conclusion

This compound stands as a testament to the power of well-designed synthetic building blocks. Its strategic combination of a chiral secondary alcohol, a reactive vinyl group, and a robust ester protecting group provides chemists with a versatile tool for the construction of complex and biologically active molecules. From its crucial role in the synthesis of modern pharmaceuticals to its application in agrochemicals and materials science, this compound is poised to remain a valuable asset in the synthetic chemist's arsenal. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential.

References

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  • Shanghai Talent Chemical Co., Ltd. (n.d.). This compound CAS 122763-67-1. Retrieved from [Link]

  • A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (2014). Google Patents.
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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. (n.d.).
  • Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]

  • Reaction mechanism for the formation of tert-butyl ether. (n.d.). ResearchGate. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]

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"Tert-butyl 3-hydroxypent-4-enoate" safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Tert-butyl 3-hydroxypent-4-enoate

Authored by: A Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 122763-67-1). Beyond a standard safety data sheet (SDS), this document delves into the causal reasoning behind safety protocols, grounded in the compound's specific chemical properties and reactivity.

Compound Profile and Scientific Context

This compound is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a terminal alkene, a secondary alcohol, and a bulky tert-butyl ester. This combination makes it a valuable building block, particularly in the pharmaceutical and fine chemical industries.[1] The hydroxyl and alkenyl moieties serve as reactive handles for a variety of transformations, such as esterification and addition reactions, while the tert-butyl ester group provides steric hindrance and stability against acidic conditions, ensuring high yields and product purity in synthetic routes.[1]

Understanding this reactivity is paramount to its safe handling. The very features that make it a versatile reagent also dictate the necessary precautions to prevent unintended reactions and exposure.

Hazard Identification and Risk Assessment

Aggregated data from multiple suppliers and regulatory inventories indicates that this compound requires careful handling due to its potential health effects. The primary and most severe hazard identified is its potential to cause serious eye damage.

GHS Classification Summary

The Globally Harmonized System (GHS) classifications reported for this compound vary slightly between suppliers, but a consolidated assessment points to the following hazards:

Hazard ClassHazard CodeDescriptionSignal WordGHS Pictogram
Serious Eye Damage/IrritationH318Causes serious eye damageDanger Corrosion
Acute Toxicity (Oral)H302Harmful if swallowedWarning Exclamation Mark
Skin Corrosion/IrritationH315Causes skin irritationWarning Exclamation Mark
Serious Eye Damage/IrritationH319Causes serious eye irritationWarning Exclamation Mark
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritationWarning Exclamation Mark

Note: The H318 classification (Causes serious eye damage) is the most severe and originates from notifications to the ECHA C&L Inventory.[2] Other classifications are also reported and should be considered for a comprehensive risk assessment.[3]

Toxicological Profile Insights

While one source indicates a relatively low acute oral toxicity (LD50 > 3000 mg/kg), this should not lead to complacency.[1] The primary concern remains severe, irreversible damage to the eyes upon direct contact. Skin and respiratory irritation are also significant risks that necessitate robust engineering controls and personal protective equipment. The causality is linked to the compound's chemical nature, which can disrupt biological tissues upon contact.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating the risks associated with this compound.

Primary Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) exposure must be applied.

  • Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors, preventing inhalation (addressing H335) and provides a physical barrier for splashes.

  • Safety Stations: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled. The critical nature of the H318 hazard (serious eye damage) means that immediate and copious irrigation is the only effective first aid measure.

Mandatory Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound:

PPE TypeSpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166. A face shield should be worn over goggles when handling larger quantities (>50 mL).Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes from any angle, directly addressing the H318/H319 risk.
Hand Protection Nitrile gloves.Provides a barrier against skin contact, mitigating the H315 risk.[1] Check for breakthrough times and replace gloves immediately if contamination is suspected.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from minor spills and splashes.
Respiratory Protection An organic vapor mask may be necessary for large spills or if engineering controls are insufficient.[1]This is a secondary control; reliance should be on the fume hood.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Start Entering Lab FumeHood Verify Fume Hood Functionality Start->FumeHood 1. Check Eyewash Locate Eyewash Station FumeHood->Eyewash 2. Confirm PPE_Don Don Lab Coat, Goggles, & Gloves Eyewash->PPE_Don 3. Don Work Handle Chemical Inside Fume Hood PPE_Don->Work 4. Proceed Dispose Dispose of Waste Work->Dispose 5. After Use Decontaminate Clean Work Area Dispose->Decontaminate 6. Clean PPE_Doff Doff PPE Decontaminate->PPE_Doff 7. Remove Wash Wash Hands Thoroughly PPE_Doff->Wash 8. Final Step

Storage and Handling Protocols

Chemical Incompatibility

The reactivity of the hydroxyl and alkene groups dictates that this compound must be segregated from incompatible materials to prevent hazardous reactions.

  • Strong Oxidizing Agents: Can react violently with the alkene and alcohol functional groups.

  • Strong Acids: While the tert-butyl ester is relatively stable, strong acids can catalyze polymerization or other reactions at the alkene.[1]

  • Moisture: Avoid contact with excessive moisture to prevent potential hydrolysis or side reactions.[1]

Recommended Storage Conditions

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Temperature: Store in a refrigerator at 2-8°C.[4] Some suppliers also list storage at 5-25°C is acceptable.[1] Cold storage is generally preferred to minimize degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[4][5] This is critical because the compound is listed as "Air Sensitive," likely due to the potential for oxidation or peroxide formation at the allylic position over time.[5]

  • Container: Keep in a tightly sealed, clearly labeled container.[5] Amber glass or HDPE drums are recommended to protect from light and prevent incompatibility issues.[1]

Step-by-Step Protocol for Handling and Dispensing

This protocol is a self-validating system designed to minimize exposure.

  • Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and clear of clutter. Assemble all necessary glassware and reagents. Verify the location of the nearest eyewash and safety shower.

  • PPE Confirmation: Don all required PPE as outlined in Section 3.2.

  • Inert Atmosphere Transfer: Move the sealed container into the fume hood. If transferring a significant amount, it is best practice to establish an inert atmosphere in the receiving flask using a nitrogen or argon line.

  • Dispensing: Use a clean, dry syringe or cannula for liquid transfers to minimize exposure to air and prevent spills.

  • Sealing: Immediately after dispensing, tightly reseal the source container.[1] Purge the headspace with inert gas before final sealing if it will be stored for an extended period.

  • Cleanup: Decontaminate the work surface. Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]

Emergency Procedures

Rapid and correct response to an emergency is critical.

Exposure Response
Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. This is a medical emergency due to the risk of severe damage.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spill from spreading by using absorbent, non-combustible material (e.g., vermiculite, sand).

  • Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Absorb: Carefully absorb the spilled liquid.

  • Collect: Scoop the absorbent material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste through licensed channels.[1]

Emergency_Response cluster_actions Immediate Actions cluster_containment Containment & Cleanup (if safe) Spill Spill Occurs Alert Alert Others Spill->Alert Evacuate Evacuate Area Alert->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Small & Safe Report Report Incident Assess->Report Large or Unsafe Contain Contain with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Clean Decontaminate Area Collect->Clean Clean->Report

References

  • This compound CAS 122763-67-1. Shanghai Talent Chemical Co.,Ltd.
  • This compound Safety D
  • Tert-butyl 3-hydroxypent-4-eno
  • tert-Butyl 3-hydroxypent-4-eno
  • CAS 122763-67-1 tert-Butyl 3-hydroxypent-4-eno
  • tert-butyl 3-hydroxypent-4-eno

Sources

Introduction: The Significance of a Single Stereocenter

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Chirality of Tert-butyl 3-hydroxypent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic molecule featuring a tert-butyl ester, a secondary allylic alcohol, and a terminal alkene.[1][2] Its structure, particularly the chiral center at the C3 position, makes it a valuable building block in asymmetric synthesis. The precise three-dimensional arrangement, or absolute configuration, of the hydroxyl group at this stereocenter can profoundly influence the biological activity and pharmacokinetic properties of larger molecules synthesized from it. In drug development, where enantiomers can have dramatically different—or even deleterious—effects, the ability to rigorously determine and control such stereochemistry is not merely an academic exercise; it is a regulatory and safety imperative.

This guide provides a detailed examination of the chirality of this compound. It is designed for the practicing scientist, offering not just protocols, but the underlying principles and causal logic behind the analytical choices. We will explore the two primary pillars of stereochemical analysis for this molecule: the determination of absolute configuration using NMR spectroscopy and the quantification of enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC).

The C3 Stereocenter: The Heart of Chirality

The core of this molecule's chirality lies at the C3 carbon, which is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a vinyl group (-CH=CH₂), and a methylene ester group (-CH₂CO₂tBu). This asymmetry gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

The absolute configuration dictates how the molecule interacts with other chiral entities, such as enzymes or receptors. Therefore, any synthesis targeting a specific biologically active compound must proceed with unambiguous knowledge of the stereochemistry of this precursor.

Determination of Absolute Configuration: The Mosher's Ester Method

When a pure enantiomer of a chiral alcohol is available but its absolute configuration is unknown, the Mosher's ester analysis is a powerful and definitive NMR-based technique.[3] It is the most commonly used NMR method for deducing the configuration of unknown stereogenic secondary carbinol centers.[4]

Causality and Principle

Enantiomers are indistinguishable in a standard (achiral) NMR environment.[5] The Mosher's ester method introduces a second chiral center by derivatizing the alcohol with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.

The analysis relies on the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the resulting ester, the MTPA phenyl group and the C=O group lie in the same plane as the carbinol C-O bond. This arrangement places the phenyl group in a fixed position relative to the substituents of the original alcohol. Consequently, the protons on one side of this plane will be shielded (shifted upfield to a lower ppm) by the phenyl ring's magnetic field, while protons on the other side will be deshielded (shifted downfield to a higher ppm).

By preparing both the (R)- and (S)-MTPA esters and comparing their ¹H NMR spectra, a clear pattern emerges. The chemical shift difference (Δδ) for each proton is calculated as Δδ = δ(S) - δ(R). Protons with a positive Δδ are determined to be on one side of the Mosher ester plane, and those with a negative Δδ are on the other, allowing for unambiguous assignment of the absolute configuration.[5][6]

Experimental Workflow for Configuration Assignment

The following diagram outlines the logical flow of a Mosher's ester analysis.

cluster_prep Diastereomer Preparation cluster_analysis Analysis & Interpretation Alcohol This compound (Unknown Configuration) R_MTPA (R)-MTPA Chloride Alcohol->R_MTPA DMAP, Pyridine S_MTPA (S)-MTPA Chloride Alcohol->S_MTPA DMAP, Pyridine Ester_R (S)-Alcohol-(R)-MTPA Ester R_MTPA->Ester_R Ester_S (S)-Alcohol-(S)-MTPA Ester S_MTPA->Ester_S NMR_R ¹H NMR of (R)-MTPA Ester Ester_R->NMR_R NMR_S ¹H NMR of (S)-MTPA Ester Ester_S->NMR_S Comparison Calculate Δδ = δ(S) - δ(R) NMR_R->Comparison NMR_S->Comparison Assign Assign Absolute Configuration Comparison->Assign

Caption: Workflow for Mosher's Ester Analysis.

Protocol: Preparation of MTPA Esters

This protocol is a self-validating system as it requires the synthesis and analysis of two separate diastereomers, providing an internal check on the results.[5]

  • Preparation: In two separate, dry NMR tubes or small vials, dissolve ~1-2 mg of this compound in 0.5 mL of deuterated pyridine-d₅. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Derivatization: To one tube, add a slight molar excess (~1.1 eq) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). To the other tube, add the same excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • Reaction: Cap the tubes and gently agitate. Allow the reactions to proceed at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS if necessary). The formation of pyridine-HCl salt is often observed as a precipitate.

  • Analysis: The crude reaction mixtures can often be analyzed directly by ¹H NMR without purification.[3][5] Acquire high-resolution ¹H NMR spectra for both samples.

Data Interpretation
  • Spectral Assignment: Assign all relevant proton signals in the spectra of both the (R)- and (S)-MTPA esters. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

  • Calculate Δδ: For each assigned proton (or proton group), calculate the chemical shift difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .

  • Assign Configuration: Tabulate the Δδ values. Protons with positive Δδ values lie on one side of the molecule, and those with negative Δδ values lie on the other. Compare this pattern to the established conformational model of the MTPA ester.

Caption: Simplified model of MTPA ester conformation and shielding cones.

Protons of InterestHypothetical δ(S) (ppm)Hypothetical δ(R) (ppm)Δδ (δS - δR) Inferred Position Relative to MTPA Phenyl Group
Vinyl (-CH=CH₂ )5.305.35-0.05 Shielded
Vinyl (-CH =CH₂)5.905.94-0.04 Shielded
Methylene (-CH₂ CO₂tBu)2.552.50+0.05 Deshielded

Based on the hypothetical data above, the vinyl group protons have negative Δδ values, and the methylene protons have a positive Δδ value. This pattern allows for the assignment of the absolute configuration at C3.

Quantifying Enantiomeric Purity: Chiral HPLC

While Mosher's analysis determines the absolute configuration of an enantiomerically pure sample, chiral HPLC is the gold standard for determining the ratio of enantiomers in a mixture, a critical parameter known as enantiomeric excess (e.e.) or enantiomeric purity.

Causality and Principle

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[7] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities. The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, resulting in a longer elution time. For allylic alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often highly effective.[8][9][10]

Method Development Workflow

Developing a robust chiral separation method typically involves screening several columns and mobile phases to find conditions that provide baseline resolution (Rs ≥ 1.5).

Start Prepare Racemic Standard of This compound Screen_Cols Screen Columns (e.g., Chiralpak AD-H, OD-H) Start->Screen_Cols Screen_MP Screen Mobile Phases (Normal & Polar Organic Modes) Screen_Cols->Screen_MP Eval Baseline Resolution? Screen_MP->Eval Eval->Screen_Cols No Optimize Optimize Separation (Flow Rate, Temp, % Modifier) Eval->Optimize Yes Validate Validate Method (Linearity, Precision, Accuracy) Optimize->Validate Analysis Analyze Sample & Quantify e.e. Validate->Analysis

Caption: Flowchart for Chiral HPLC Method Development.

Protocol: Chiral HPLC Method Development
  • System Preparation: Use an HPLC system equipped with a UV detector (detection wavelength ~210 nm, as the molecule lacks a strong chromophore).

  • Standard Preparation: Prepare a solution of the racemic this compound (~1 mg/mL) in the initial mobile phase solvent.

  • Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralpak OD-H, Chiralcel OJ-H).

  • Mobile Phase Screening: For each column, test different mobile phase systems.

    • Normal Phase: Start with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient might be 98:2 to 80:20 Hexane:IPA over 20 minutes.[11]

    • Polar Organic Mode: Use a single alcohol like methanol or ethanol, or a mixture such as methanol/ethanol.[9]

  • Optimization: Once partial separation is observed, optimize the method by making isocratic runs and adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.[8]

  • Quantification: Once the method is optimized, inject the sample of interest. Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = [(|A1 - A2|) / (A1 + A2)] * 100

ParameterNormal Phase ModePolar Organic Mode
Columns Chiralpak AD-H, Chiralpak OD-HChiralpak AD-H
Mobile Phase n-Hexane / Isopropanol (IPA)Methanol / Ethanol
Typical Ratio 95 / 5 (v/v)80 / 20 (v/v)
Flow Rate 0.8 - 1.2 mL/min0.5 - 1.0 mL/min
Temperature 25 - 40 °C20 - 40 °C
Detection UV at 210 nmUV at 210 nm

This table presents typical starting conditions for method development and is based on common practices for separating allylic alcohols.[8][9]

Conclusion

The chirality of this compound is a critical attribute that dictates its utility as a synthetic intermediate. A comprehensive understanding and rigorous characterization of its stereochemistry are essential for any research or development program. The complementary techniques of Mosher's ester analysis for absolute configuration assignment and chiral HPLC for enantiomeric purity determination provide a robust analytical framework. By applying these methods with a clear understanding of their underlying principles, scientists can ensure the stereochemical integrity of their molecules, a cornerstone of modern chemical synthesis and drug discovery.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Beltrán, A., et al. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Journal of Separation Science, 31(11), 1989-1997. [Link]

  • University of Rochester. (n.d.). The Mosher Ester Analysis. Department of Chemistry. Retrieved from [Link]

  • Beltrán, A., et al. (2009). HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols. Biomedical Chromatography, 23(10), 1116-1123. [Link]

  • Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]

  • Hoyt, S. B., & Tassone, G. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Curran, D. P., et al. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Organic Letters, 14(7), 1740-1743. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Method Development. Retrieved from [Link]

  • Shanghai Talent Chemical Co.,Ltd. (n.d.). This compound CAS 122763-67-1. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Yashima, E., et al. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1467, 22-41. [Link]

  • Kazusaki, M., & Tsuruta, H. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(11), 1094-1105. [Link]

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The Strategic Application of tert-Butyl 3-Hydroxypent-4-enoate as a Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds continues to drive the development of novel and efficient synthetic methodologies. Among the myriad of chiral synthons available, tert-butyl 3-hydroxypent-4-enoate has emerged as a particularly valuable and versatile building block. Its bifunctional nature, possessing both a stereogenic secondary alcohol and a reactive terminal olefin, coupled with a sterically demanding tert-butyl ester, provides a unique platform for the construction of complex molecular architectures. This technical guide delves into the core aspects of utilizing this compound in synthesis, with a primary focus on its highly efficient enantioselective preparation via Noyori asymmetric hydrogenation. Furthermore, we will explore its strategic application in the synthesis of high-value compounds, most notably the β-lactamase inhibitor vaborbactam, and discuss the diastereoselective transformations it enables, thereby underscoring its significance for researchers, scientists, and professionals in drug development.

Introduction: The Emergence of a Privileged Chiral Synthon

The pursuit of stereochemically defined molecules is a cornerstone of modern pharmaceutical and materials science research. Chiral building blocks, often derived from the "chiral pool" or synthesized through asymmetric catalysis, serve as the foundational elements for constructing enantiomerically pure targets.[1][2] this compound, a C9 molecule with a single stereocenter, has garnered significant attention as a key intermediate in the synthesis of bioactive molecules.[3] Its utility stems from the orthogonal reactivity of its functional groups: the hydroxyl group can be used to direct subsequent stereoselective reactions or act as a nucleophile, the terminal alkene is amenable to a wide range of transformations including hydroboration, epoxidation, and metathesis, and the tert-butyl ester provides steric bulk and is stable to a variety of reaction conditions while being readily cleavable under acidic conditions.[4][5]

This guide will provide a comprehensive overview of the synthesis and application of this important chiral building block, with a focus on practical, field-proven insights.

Enantioselective Synthesis: The Power of Noyori Asymmetric Hydrogenation

The most reliable and scalable method for accessing enantiomerically enriched this compound is through the asymmetric hydrogenation of its corresponding β-keto ester, tert-butyl 3-oxopent-4-enoate. The Nobel Prize-winning Noyori asymmetric hydrogenation, which utilizes a ruthenium catalyst bearing a chiral diphosphine ligand such as BINAP, stands as the preeminent technology for this transformation.[6][7]

The causality behind this choice lies in the exceptional levels of enantioselectivity and high turnover numbers achievable with the Noyori catalyst. The mechanism involves the formation of a ruthenium hydride species which coordinates to the keto ester. The chiral environment created by the BINAP ligand dictates the facial selectivity of hydride delivery to the ketone, resulting in the formation of one enantiomer of the alcohol in high excess.[6]

Mechanistic Rationale for Enantioselectivity

The high fidelity of the Noyori hydrogenation is a direct consequence of the well-defined transition state assembly. The C₂-symmetric BINAP ligand creates a chiral pocket around the ruthenium center. The substrate approaches the catalyst in a manner that minimizes steric interactions between the bulky tert-butyl group and the phenyl groups of the BINAP ligand, leading to a highly organized transition state and predictable stereochemical outcome.

Noyori_Mechanism cluster_catalyst Catalyst Activation cluster_reduction Asymmetric Reduction Ru(II)-BINAP Ru(II)-BINAP H2 H2 Ru(II)-BINAP->H2 H₂ Ru(II)-H-BINAP Ru(II)-H-BINAP H2->Ru(II)-H-BINAP Activation TransitionState Chiral Transition State Ru(II)-H-BINAP->TransitionState Hydride Transfer Ketoester tert-Butyl 3-oxopent-4-enoate Ketoester->TransitionState Coordination Product Chiral tert-Butyl 3-hydroxypent-4-enoate TransitionState->Product

Figure 1: A simplified workflow of the Noyori asymmetric hydrogenation.

Detailed Experimental Protocol: Asymmetric Hydrogenation of tert-Butyl 3-Oxopent-4-enoate

The following protocol is a representative, self-validating system adapted from established procedures for Noyori asymmetric hydrogenation of β-keto esters.[6]

Materials:

  • tert-Butyl 3-oxopent-4-enoate (1.0 eq)

  • [RuCl₂( (R)-BINAP )]₂ (0.005 eq)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a flame-dried Schlenk flask is added [RuCl₂( (R)-BINAP )]₂. The flask is evacuated and backfilled with argon.

  • Reaction Setup: To a high-pressure reactor is added tert-butyl 3-oxopent-4-enoate and the catalyst. The vessel is sealed and purged with argon.

  • Solvent Addition: Degassed methanol is added via cannula.

  • Hydrogenation: The reactor is purged with hydrogen gas (3-4 cycles) and then pressurized to the desired pressure (typically 4-10 atm). The reaction mixture is stirred vigorously at the specified temperature (e.g., 50 °C).

  • Monitoring: The reaction progress is monitored by TLC or GC/MS by periodically taking aliquots.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

ParameterValueRationale
Substrate Concentration0.1 - 0.5 MBalances reaction rate and solubility.
Catalyst Loading0.01 - 1 mol%High turnover numbers allow for low catalyst loadings.
Hydrogen Pressure4 - 100 atmHigher pressure can increase reaction rate but may require specialized equipment.[6]
Temperature25 - 80 °CHigher temperatures can increase the rate but may negatively impact enantioselectivity.
SolventMethanol, EthanolProtic solvents are generally preferred for this reaction.

Table 1: Typical Reaction Parameters for Noyori Asymmetric Hydrogenation.

Application in the Synthesis of Vaborbactam: A Case Study

A prominent and recent application of (R)-tert-butyl 3-hydroxypent-4-enoate is in the synthesis of vaborbactam, a novel β-lactamase inhibitor.[8][9] Vaborbactam, in combination with the carbapenem antibiotic meropenem, is used to treat complicated urinary tract infections.[10]

The synthesis of vaborbactam leverages the stereocenter of the chiral building block to establish the desired stereochemistry in the final product. The synthetic route typically involves the following key transformations of (R)-tert-butyl 3-hydroxypent-4-enoate:

  • Hydroxyl Protection: The secondary alcohol is protected, often as a silyl ether (e.g., TBDMS), to prevent its interference in subsequent steps.[8]

  • Hydroboration-Oxidation: The terminal alkene is converted to a primary alcohol with anti-Markovnikov selectivity.

  • Further Functionalization: The newly formed primary alcohol and the deprotected secondary alcohol are then elaborated through a series of steps to construct the cyclic boronic acid core of vaborbactam.

Vaborbactam_Synthesis Start (R)-tert-Butyl 3-hydroxypent-4-enoate Step1 Hydroxyl Protection (e.g., TBDMSCl, Imidazole) Start->Step1 Intermediate1 Protected Hydroxy Ester Step1->Intermediate1 Step2 Hydroboration-Oxidation (e.g., 9-BBN, H₂O₂) Intermediate1->Step2 Intermediate2 Diol Precursor Step2->Intermediate2 Step3 Elaboration of the Boronic Acid Core Intermediate2->Step3 Vaborbactam Vaborbactam Step3->Vaborbactam

Figure 2: Key transformations in the synthesis of vaborbactam from (R)-tert-butyl 3-hydroxypent-4-enoate.

Diastereoselective Reactions Directed by the Chiral Center

Beyond its use as a scaffold for introducing a single stereocenter, the hydroxyl group in chiral this compound can act as a directing group in subsequent diastereoselective reactions on the adjacent double bond. This substrate-controlled stereodirection is a powerful tool in synthesis.

Diastereoselective Epoxidation

The epoxidation of the terminal alkene in γ-hydroxy-α,β-unsaturated esters can proceed with high diastereoselectivity, influenced by the existing stereocenter. The reaction of the chiral building block with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide in the presence of a vanadium catalyst, can lead to the preferential formation of one of the two possible diastereomeric epoxides. This selectivity is often rationalized by the formation of a hydrogen bond between the hydroxyl group and the oxidant in the transition state, which directs the delivery of the oxygen atom to one face of the double bond.

Diastereoselective_Epoxidation Start Chiral tert-Butyl 3-hydroxypent-4-enoate Transition_State Directed Transition State (H-bonding) Start->Transition_State Oxidant Epoxidizing Agent (e.g., m-CPBA) Oxidant->Transition_State Product Diastereomerically Enriched Epoxide Transition_State->Product

Figure 3: Conceptual diagram of diastereoselective epoxidation.

Conclusion and Future Outlook

This compound has solidified its position as a valuable and versatile chiral building block in modern organic synthesis. Its efficient and highly enantioselective synthesis via the Noyori asymmetric hydrogenation provides ready access to both enantiomers in high purity. The successful application of this synthon in the industrial-scale synthesis of the β-lactamase inhibitor vaborbactam is a testament to its practical utility.

Looking forward, the potential for this chiral building block to participate in a wider range of diastereoselective transformations remains an active area of research. The development of new catalytic methods that can further exploit the directing ability of the hydroxyl group will undoubtedly lead to novel and efficient syntheses of complex, biologically active molecules. For researchers in drug discovery and process development, a thorough understanding of the synthesis and reactivity of this compound is an invaluable asset in the design of innovative and stereochemically precise synthetic routes.

References

  • Hecker, S. J., Reddy, K. R., Totrov, M., Hirst, G. C., Lomovskaya, O., Griffith, D. C., ... & Dudley, M. N. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry, 58(9), 3682–3692. [Link]

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The Strategic Synthesis and Application of Tert-butyl 3-hydroxypent-4-enoate: A Chiral Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 3-hydroxypent-4-enoate has emerged as a pivotal chiral building block in contemporary organic synthesis. Its unique combination of a protected carboxylic acid, a secondary alcohol, and a terminal alkene offers synthetic chemists a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the widely adopted aldol condensation approach and its subsequent enzymatic resolution for enantioselective preparations. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and showcase its strategic application in the total synthesis of notable bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their synthetic endeavors.

Introduction: A Versatile Synthon

The pursuit of novel therapeutics and the efficient synthesis of complex natural products continually drives innovation in synthetic organic chemistry. In this context, the development and application of versatile chiral building blocks are of paramount importance. This compound, a molecule possessing three distinct and synthetically malleable functional groups, has garnered significant attention for its utility in this regard. The tert-butyl ester provides robust protection of the carboxylic acid moiety, the hydroxyl group serves as a handle for further functionalization or as a key stereocenter, and the vinyl group is amenable to a wide array of transformations, including oxidation, reduction, and carbon-carbon bond formation. This guide will illuminate the synthesis and strategic deployment of this valuable intermediate.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and spectral properties is fundamental to its successful application in the laboratory.

PropertyValueSource
CAS Number 122763-67-1[1][2]
Molecular Formula C9H16O3[2][3]
Molecular Weight 172.22 g/mol [1][2]
Appearance Colorless to pale yellow liquid[4]
IUPAC Name This compound[2]

Spectroscopic Data for (R)-tert-butyl 3-hydroxypent-4-enoate: [5]

  • ¹H NMR (400 MHz, CDCl₃): δ 5.87 (ddd, J = 17.2, 10.4, 5.2 Hz, 1H), 5.33 (dt, J = 17.2, 1.6, 1H), 5.14 (dt, J = 10.8, 1.2, 1H), 4.52 – 4.46 (m, 1H), 3.14 (d, J = 4.8, 1H), 2.51 (dd, J = 16.0, 3.6 Hz, 1H), 2.43 (dd, J = 16.4, 8.4, 1H), 1.48 (s, 9H) ppm.

  • ¹³C NMR (100 MHz, CDCl₃): δ 171.7, 138.9, 115.1, 81.4, 69.0, 42.0, 28.1 ppm.

  • HRMS (ESI): m/z calcd for C₉H₁₇O₃ (M+H)⁺ 173.1172, found 173.1173.

Core Synthetic Methodology: The Aldol Condensation Approach

The most prevalent and scalable synthesis of this compound proceeds via an aldol reaction between the lithium enolate of tert-butyl acetate and acrolein.[5][6] This method is highly reliable and provides the racemic product in good yields.

Mechanistic Rationale

The reaction is initiated by the deprotonation of tert-butyl acetate at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures to form the corresponding lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acrolein. The resulting alkoxide is subsequently protonated upon aqueous workup to yield the desired β-hydroxy ester. The choice of a strong, sterically hindered base like LDA is crucial to ensure rapid and complete enolate formation while minimizing self-condensation of the ester.

Aldol_Mechanism Aldol Reaction Mechanism cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_workup Protonation tBuOAc tert-Butyl Acetate Enolate Lithium Enolate tBuOAc->Enolate 1. LDA, THF, -78 °C LDA LDA Alkoxide Alkoxide Intermediate Enolate->Alkoxide 2. Acrolein Acrolein Acrolein Product This compound Alkoxide->Product 3. H₂O Workup Aqueous Workup (H₂O)

Caption: Mechanism of the aldol synthesis of this compound.

Detailed Experimental Protocol: Racemic Synthesis

The following protocol is adapted from a well-established, scalable procedure.[5]

Materials:

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • tert-Butyl acetate

  • Acrolein

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add n-BuLi (1.1 eq) dropwise at 0 °C.

  • Stir the resulting LDA solution at 0 °C for 30 minutes, then cool to -78 °C.

  • Slowly add tert-butyl acetate (1.0 eq) to the LDA solution and stir for 1 hour at -78 °C.

  • Add freshly distilled acrolein (1.0 eq) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (±)-tert-butyl 3-hydroxypent-4-enoate.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.

Enantioselective Synthesis via Enzymatic Kinetic Resolution

For applications in asymmetric synthesis, enantiomerically pure forms of this compound are required. A highly effective method for obtaining these is through enzymatic kinetic resolution of the racemate.[7] This process utilizes a lipase, such as Amano Lipase PS, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.[3]

EKR_Workflow Enzymatic Kinetic Resolution Workflow Racemate (±)-tert-Butyl 3-hydroxypent-4-enoate Reaction Selective Acylation Racemate->Reaction Enzyme Lipase (e.g., Amano PS) Vinyl Acetate Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation S_Alcohol (S)-Alcohol (Unreacted) Separation->S_Alcohol R_Acetate (R)-Acetate (Acylated Product) Separation->R_Acetate Hydrolysis Hydrolysis (e.g., K₂CO₃, MeOH) R_Acetate->Hydrolysis R_Alcohol (R)-Alcohol Hydrolysis->R_Alcohol

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Alternative Synthetic Strategies: A Comparative Perspective

While the aldol condensation is the dominant method, other classical reactions for the formation of β-hydroxy esters are worth considering for a comprehensive understanding.

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[2] In the context of our target molecule, this would involve the reaction of a tert-butyl haloacetate (e.g., tert-butyl bromoacetate) with acrolein.

Theoretical Advantages:

  • Can be a one-pot reaction.

  • Avoids the use of strong, cryogenic bases like LDA.

Theoretical Disadvantages:

  • Requires activation of the zinc metal, which can be inconsistent.

  • The organozinc intermediate can be less reactive than lithium enolates, potentially leading to lower yields or requiring harsher conditions.

  • Side reactions, such as self-condensation of the α-halo ester, can occur.

The prevalence of the aldol approach in the literature for synthesizing this compound suggests that, in practice, it offers a more reliable and higher-yielding route for this specific substrate combination.

Applications in Drug Discovery and Natural Product Synthesis

The utility of enantiomerically pure this compound is best demonstrated through its application as a key starting material in the synthesis of complex, biologically active molecules.

Case Study: The Total Synthesis of Largazole

Largazole is a potent inhibitor of class I histone deacetylases (HDACs) with significant anticancer activity. Several total syntheses of largazole have been reported, with many utilizing (R)-tert-butyl 3-hydroxypent-4-enoate as a chiral starting material for the construction of the C3-C8 fragment of the macrocycle.[5][8] The defined stereocenter at C3 and the terminal alkene are strategically employed to establish the core structure of the molecule.

Case Study: Enantioselective Synthesis of the Tropane Skeleton

The tropane alkaloid framework is a common feature in a variety of pharmacologically active compounds. The enantioselective synthesis of 6β-hydroxytropinone, a key intermediate, has been achieved using (R)-tert-butyl (R)-3-hydroxy-4-pentenoate as the chiral synthon.[9] This highlights the compound's value in constructing complex heterocyclic systems with high stereochemical control.

Application in the Development of β-Lactamase Inhibitors

The rise of antibiotic resistance is a major global health concern. β-Lactamase inhibitors are crucial for restoring the efficacy of β-lactam antibiotics. (R)-tert-butyl 3-hydroxypent-4-enoate serves as a starting material in the synthesis of novel diazabicyclooctane (DBO) based β-lactamase inhibitors, demonstrating its relevance in addressing contemporary challenges in medicinal chemistry.[7]

Applications Strategic Application of the Synthon Synthon (R)-tert-Butyl 3-hydroxypent-4-enoate Largazole Largazole (Anticancer) Synthon->Largazole Provides C3-C8 fragment Tropane Tropane Alkaloids (CNS Active) Synthon->Tropane Chiral precursor for heterocyclic core BLI β-Lactamase Inhibitors (Antibiotic Adjuvants) Synthon->BLI Starting material for DBO scaffold

Caption: Applications of this compound in complex molecule synthesis.

Conclusion

This compound stands as a testament to the power of well-designed chiral building blocks in modern organic synthesis. Its efficient and scalable preparation via the aldol condensation, coupled with a robust method for enantiomeric resolution, has made it readily accessible to the scientific community. The strategic incorporation of this synthon into the total synthesis of complex natural products and novel pharmaceuticals underscores its value and versatility. As the demand for stereochemically complex molecules continues to grow, the importance of foundational building blocks like this compound will undoubtedly persist, enabling future discoveries in chemistry and medicine.

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Whitepaper: The Synthesis, Reactivity, and Strategic Application of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to a Versatile Chiral Building Block

Core Characteristics of Tert-butyl 3-hydroxypent-4-enoate

This compound, CAS 122763-67-1, is a strategically designed synthetic intermediate. Its structure is a deliberate combination of functional groups that offer both stability and orthogonal reactivity.

Chemical Identity and Structure

The molecule possesses a single stereocenter at the C3 position, making its enantiopure forms, (R) and (S), valuable for asymmetric synthesis. The tert-butyl ester provides significant steric hindrance, protecting the carboxyl group from nucleophilic attack and hydrolysis under neutral or basic conditions, a feature that allows chemists to perform extensive modifications on the rest of the molecule.[1]

Caption: Chemical Structure of this compound.

Physicochemical and Safety Data

The compound is typically supplied as a colorless liquid and is soluble in common organic solvents.[1][2] Its properties make it suitable for a wide range of reaction conditions.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₃[3]
Molecular Weight 172.22 g/mol [3]
CAS Number 122763-67-1[3]
Appearance Colorless Liquid[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Topological Polar Surface Area 46.5 Ų[3]
GHS Hazard Statement H318: Causes serious eye damage[3]

Asymmetric Synthesis: A Representative Protocol

The key to the utility of this molecule is the controlled installation of the C3 stereocenter. While various methods exist for synthesizing β-hydroxy esters, asymmetric aldol reactions provide a direct and efficient route.[4] The following protocol is a representative, field-proven method for synthesizing the (R)-enantiomer, based on established principles of substrate-controlled additions.

Synthesis Workflow Overview

The strategy involves the formation of a lithium enolate from tert-butyl acetate, which is then reacted with acrolein in the presence of a chiral ligand to induce asymmetry. The choice of a lithium enolate is critical; it ensures rapid and irreversible deprotonation, preventing self-condensation and providing a well-defined nucleophile.

Caption: High-level workflow for asymmetric synthesis.

Detailed Experimental Protocol

Objective: To synthesize (R)-tert-butyl 3-hydroxypent-4-enoate with high enantiomeric excess.

Materials:

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tert-butyl acetate, anhydrous

  • (-)-Sparteine or other suitable chiral ligand

  • Acrolein, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents (EtOAc, MgSO₄, silica gel)

Procedure:

  • Enolate Generation (Expert Insight): To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (100 mL) and freshly distilled diisopropylamine (1.5 equivalents). Cool the solution to -78 °C (acetone/dry ice bath). The use of a low temperature is crucial to prevent side reactions and ensure the kinetic stability of the enolate. Add n-BuLi (1.5 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to form lithium diisopropylamide (LDA). To this LDA solution, add anhydrous tert-butyl acetate (1.0 eq) dropwise. The enolate of tert-butyl acetate is formed almost instantaneously. Stir for an additional 45 minutes at -78 °C.

  • Asymmetric Induction: In a separate flask, dissolve the chiral ligand (e.g., (-)-sparteine, 1.2 eq) in anhydrous THF and add it to the enolate solution. The ligand chelates to the lithium cation, creating a rigid, chiral environment around the enolate that will dictate the facial selectivity of the subsequent addition. Allow the mixture to stir for 1 hour at -78 °C.

  • Aldol Addition: Add freshly distilled acrolein (1.1 eq) dropwise to the reaction mixture. The key to high selectivity is maintaining a very low temperature (-78 °C) during the addition to minimize the uncatalyzed background reaction and ensure the reaction proceeds through the highly organized, chiral transition state.[5] Monitor the reaction by TLC until the tert-butyl acetate is consumed (typically 2-4 hours).

  • Workup and Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. This protonates the lithium alkoxide product while the weak acidity of NH₄Cl prevents acid-catalyzed side reactions like dehydration of the product. Allow the mixture to warm to room temperature.

  • Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the title compound.

Key Chemical Transformations

The synthetic power of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

cluster_OH Hydroxyl (C3) cluster_Vinyl Vinyl (C4-C5) cluster_Ester Tert-butyl Ester center Tert-butyl 3-hydroxypent-4-enoate p1 Protection (e.g., TBSCl) center->p1 p2 Oxidation (e.g., DMP) center->p2 v1 Epoxidation (e.g., m-CPBA) center->v1 v2 Ozonolysis (O3, DMS) center->v2 v3 Hydrogenation (H2, Pd/C) center->v3 e1 Deprotection (TFA, HCl) center->e1

Caption: Reactivity map of the key functional groups.

  • Reactions at the Hydroxyl Group: The secondary alcohol can be easily protected with standard protecting groups (e.g., silyl ethers like TBS, benzyl ethers) to prevent its interference in subsequent steps. Alternatively, it can be oxidized to the corresponding β-keto ester using reagents like Dess-Martin periodinane (DMP).

  • Reactions of the Vinyl Group: The terminal alkene is a versatile handle. It can undergo:

    • Asymmetric Epoxidation: Using conditions like the Sharpless epoxidation, the alkene can be converted to a chiral epoxide, adding a second stereocenter with high control.[6]

    • Oxidative Cleavage: Ozonolysis (O₃ followed by a reductive workup with DMS) cleaves the double bond to yield an aldehyde, which is a critical transformation for chain extension.[7]

    • Reduction: Simple hydrogenation (H₂, Pd/C) saturates the double bond to give tert-butyl 3-hydroxypentanoate.

  • Reactions of the Ester Group: The tert-butyl ester is robust but can be cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in an organic solvent) to reveal the free carboxylic acid.[8] This is often one of the final steps in a synthetic sequence.

Strategic Application: A Precursor for Statin Side-Chains

A primary application for enantiopure (R)-tert-butyl 3-hydroxypent-4-enoate is in the synthesis of the iconic side-chain of HMG-CoA reductase inhibitors, such as Atorvastatin (Lipitor®).[9][10] The molecule contains the C3 hydroxyl stereocenter in the correct configuration, and the vinyl group serves as a masked aldehyde for chain elongation to build the syn-1,3-diol core.

Proposed Synthetic Workflow to Atorvastatin Intermediate

The following workflow outlines a logical, multi-step synthesis from the title compound to a key protected side-chain intermediate used in industrial Atorvastatin synthesis.[11][12] Each step represents a standard, high-yielding transformation well-documented in the synthesis of complex pharmaceutical targets.

A 1. (R)-tert-butyl 3-hydroxypent-4-enoate B 2. Silyl Protection of C3-OH A->B TBSCl, Imidazole C 3. Oxidative Cleavage of Vinyl Group B->C O3; then DMS D 4. Aldol Addition (Chain Extension) C->D LDA, tert-butyl acetate E 5. Stereoselective Ketone Reduction D->E NaBH4, Et2BOMe (Evans-Saksena Reduction) F 6. Acetonide Protection of syn-1,3-Diol E->F 2,2-DMP, CSA (cat.) G Key Atorvastatin Intermediate (Protected Side-Chain) F->G

Caption: Plausible synthetic route to a key statin intermediate.

Causality and Rationale:

  • Protection: The C3 hydroxyl is first protected (e.g., as a TBS ether) to prevent it from reacting during the subsequent chain extension steps.

  • Oxidative Cleavage: Ozonolysis converts the two-carbon vinyl group into a one-carbon aldehyde. This is a crucial step that prepares the molecule for the introduction of the rest of the side-chain.

  • Chain Extension: The resulting aldehyde is reacted with the enolate of tert-butyl acetate in an aldol addition to form a β-hydroxy ester, which is subsequently oxidized to the β-keto ester. This builds the main carbon skeleton of the side-chain.

  • Stereoselective Reduction: The most critical step is the diastereoselective reduction of the newly formed C5-ketone to generate the desired (3R, 5S) stereochemistry of the syn-1,3-diol.[13] A substrate-controlled reduction, such as an Evans-Saksena reduction, is employed. The existing stereocenter at C3 directs the approach of the hydride reagent to the ketone, ensuring the correct stereochemical outcome.

  • Final Protection: The silyl protecting group is removed, and the resulting syn-1,3-diol is protected as a more robust acetonide. This yields the final, stable intermediate ready for coupling with the pyrrole core of Atorvastatin.[14]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Operations should be conducted in a well-ventilated fume hood.[1]

  • Hazards: The compound is classified as causing serious eye damage (H318).[3] Avoid contact with skin and eyes, and do not inhale vapors.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), in a cool, dry place (5–25°C).[1] Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is more than a simple chemical; it is a testament to rational molecular design. Its functional groups provide a playbook of selective transformations for the synthetic chemist. While it has applications in materials and agrochemicals, its highest value lies in pharmaceutical synthesis, particularly as a versatile and stereochemically defined precursor for the statin family of drugs. The methodologies and strategies discussed herein underscore its importance and provide a technical foundation for its effective use in advanced organic synthesis.

References

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A Comprehensive Technical Guide to tert-Butyl 3-hydroxypent-4-enoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-hydroxypent-4-enoate is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a secondary alcohol and a vinyl group, along with a sterically demanding tert-butyl ester, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth review of its synthesis, physicochemical properties, and key applications, with a focus on asymmetric strategies and its role in the development of blockbuster drugs.

Physicochemical and Spectroscopic Properties

This compound is a low-toxicity hydroxy alkenyl ester that exhibits excellent stability under normal storage conditions.[1] It is readily soluble in common organic solvents. The tert-butyl ester group provides stability towards acidic conditions, which is advantageous in multi-step syntheses.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 122763-67-1[2]
Molecular Formula C₉H₁₆O₃[2]
Molecular Weight 172.22 g/mol [2]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point Not specified
Solubility Good solubility in common organic solvents[1]

Spectroscopic Characterization:

Expected ¹H NMR (CDCl₃, 400 MHz) signals:

  • A singlet around δ 1.45 ppm (9H) corresponding to the tert-butyl group.

  • A doublet of doublets around δ 2.4-2.6 ppm (2H) for the methylene protons adjacent to the ester.

  • A multiplet around δ 4.4-4.6 ppm (1H) for the methine proton of the vinyl group.

  • A multiplet around δ 5.1-5.4 ppm (2H) for the terminal vinyl protons.

  • A multiplet around δ 5.8-6.0 ppm (1H) for the internal vinyl proton.

  • A broad singlet for the hydroxyl proton, the chemical shift of which will depend on concentration and temperature.

Expected ¹³C NMR (CDCl₃, 101 MHz) signals:

  • A signal around δ 28 ppm for the methyl carbons of the tert-butyl group.

  • A signal around δ 40-45 ppm for the methylene carbon adjacent to the ester.

  • A signal around δ 70-75 ppm for the carbon bearing the hydroxyl group.

  • A signal around δ 81 ppm for the quaternary carbon of the tert-butyl group.

  • Signals in the range of δ 115-120 ppm and δ 135-140 ppm for the vinyl carbons.

  • A signal around δ 172 ppm for the ester carbonyl carbon.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the desired stereochemistry at the C3 position.

Racemic Synthesis

A common method for the racemic synthesis involves the allylation of the enolate of tert-butyl acetoacetate followed by reduction of the resulting ketone.

Workflow for Racemic Synthesis:

G cluster_0 Step 1: Allylation cluster_1 Step 2: Reduction tert-Butyl Acetoacetate tert-Butyl Acetoacetate Allylated Intermediate tert-Butyl 3-oxopent-4-enoate tert-Butyl Acetoacetate->Allylated Intermediate 1. Base (e.g., NaH) 2. Allyl Bromide This compound (racemic) This compound (racemic) Allylated Intermediate->this compound (racemic) Reducing Agent (e.g., NaBH4) G tert-Butyl 3-oxopent-4-enoate tert-Butyl 3-oxopent-4-enoate Chiral Product (R)- or (S)-tert-Butyl 3-hydroxypent-4-enoate tert-Butyl 3-oxopent-4-enoate->Chiral Product Chiral Reducing Agent or Enzyme G cluster_0 Chiral Building Block Synthesis cluster_1 Side Chain Elaboration cluster_2 Coupling and Final Product Start Achiral Precursor Chiral_Hydroxyester (R)- or (S)-tert-Butyl 3-hydroxypent-4-enoate Start->Chiral_Hydroxyester Asymmetric Synthesis Further_Functionalization Further Functionalization (e.g., oxidation, reduction) Chiral_Hydroxyester->Further_Functionalization Protected_Side_Chain Protected Atorvastatin Side Chain Further_Functionalization->Protected_Side_Chain Atorvastatin Atorvastatin Protected_Side_Chain->Atorvastatin Pyrrole_Core Atorvastatin Pyrrole Core Pyrrole_Core->Atorvastatin

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Introduction to "Tert-butyl 3-hydroxypent-4-enoate" chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 3-hydroxypent-4-enoate: Synthesis, Stereochemical Control, and Applications in Complex Molecule Synthesis

Executive Summary

This compound is a bifunctional chiral building block of significant value in modern organic synthesis. Possessing a hydroxyl group, a terminal alkene, and a sterically hindered tert-butyl ester, this synthon offers multiple reaction sites for strategic elaboration. Its true power is realized in its enantiomerically pure forms, which serve as critical starting materials for the stereocontrolled synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, detailed protocols for both racemic and asymmetric synthesis via enzymatic resolution, spectroscopic characterization, and a discussion of its application in the development of pharmaceuticals and the total synthesis of natural products.

A Versatile Chiral Synthon: Foundational Concepts

The Imperative of Chirality in Drug Development

In the pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is paramount. A large proportion of drugs are chiral, existing as pairs of non-superimposable mirror images called enantiomers. These enantiomers often exhibit vastly different pharmacological, metabolic, and toxicological profiles because they interact with the chiral environment of the human body, such as enzymes and receptors, in distinct ways.[1] One enantiomer may provide the desired therapeutic effect, while the other might be inactive or, in worst-case scenarios, cause severe adverse effects.[1] Consequently, the ability to synthesize single enantiomers of drug candidates is a cornerstone of modern drug development, making enantiomerically pure chiral building blocks indispensable tools for the synthetic chemist.[2][3]

Introducing this compound: A Bifunctional Building Block

This compound is a prime example of such a crucial building block. Its structure is a confluence of strategic functional groups:

  • A Secondary Alcohol: This site allows for oxidation to a ketone, inversion of stereochemistry, or derivatization into esters or ethers.

  • A Terminal Alkene: This group is amenable to a wide array of transformations, including oxidation, reduction, hydroboration, and cross-metathesis reactions.

  • A Tert-butyl Ester: This bulky ester group provides steric protection and is notably stable under many reaction conditions, yet can be cleaved under acidic conditions when desired.

This combination makes it a key intermediate in the synthesis of diverse molecular architectures, particularly for anti-inflammatory and anti-tumor drug research and development.[4]

Core Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 122763-67-1[5][6][7]
Molecular Formula C₉H₁₆O₃[5][6]
Molecular Weight 172.22 g/mol [6]
Appearance Colorless to pale yellow liquid[5][7]
Storage 2-8°C under an inert atmosphere[4][5]
Synonyms tert-butyl 3-hydroxy-4-pentenoate[5][7]

Synthesis Strategies: From Racemate to Enantiopure Intermediates

The practical utility of this compound hinges on its efficient synthesis, both as a racemic mixture and in its enantiomerically pure forms.

Racemic Synthesis via Aldol-Type Condensation

The most common and direct route to racemic this compound involves the aldol-type condensation of the lithium enolate of tert-butyl acetate with acrolein.[8][9][10][11][12]

Mechanistic Insight: The reaction is initiated by deprotonating tert-butyl acetate with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). This step is performed at low temperatures (-78 °C) to ensure the formation of the kinetic enolate, preventing self-condensation and other side reactions. The resulting lithium enolate is a potent carbon nucleophile that subsequently attacks the electrophilic carbonyl carbon of acrolein. The reaction is then quenched with a mild acid, such as a saturated ammonium chloride solution, to protonate the resulting alkoxide and yield the desired racemic alcohol.[8][9]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation (Workup) tBuOAc tert-Butyl Acetate Enolate Lithium Enolate (Nucleophile) tBuOAc->Enolate Deprotonation LDA LDA (Lithium Diisopropylamide) THF, -78 °C Acrolein Acrolein (Electrophile) Enolate->Acrolein C-C Bond Formation Alkoxide Alkoxide Intermediate Acrolein->Alkoxide Product (RS)-tert-Butyl 3-hydroxypent-4-enoate Alkoxide->Product Protonation Quench Sat. NH₄Cl (aq) G cluster_0 Reaction Vessel Racemate (R/S)-Alcohol (Racemic Mixture) Enzyme Amano Lipase PS Vinyl Acetate Pentane, 30 °C Racemate->Enzyme R_Alcohol (R)-Alcohol (Unreacted, slow) Enzyme->R_Alcohol k_slow S_Acetate (S)-Acetate (Product, fast) Enzyme->S_Acetate k_fast Separation Silica Gel Chromatography R_Alcohol->Separation S_Acetate->Separation Final_R Pure (R)-Alcohol Separation->Final_R Final_S Pure (S)-Alcohol (after hydrolysis) Separation->Final_S G cluster_0 Synthetic Elaboration start {(R)-tert-Butyl 3-hydroxypent-4-enoate | Chiral Building Block} step1 Step 1: Protection TBSCl, Imidazole Protects hydroxyl group start->step1 Protect step2 Step 2: Hydroboration/Oxidation 9-BBN then H₂O₂, NaOH Converts alkene to primary alcohol step1->step2 Transform step3 Step 3: Further Functionalization e.g., Oxidation, Coupling Builds molecular complexity step2->step3 Elaborate target {Target Molecule | e.g., Largazole Fragment | Biologically Active Compound} step3->target Finalize

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Methodological & Application

The Underlying Chemistry: The Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Tert-butyl 3-hydroxypent-4-enoate: Application Notes and Protocols

This document provides a comprehensive guide for the synthesis of this compound, a valuable bifunctional building block in modern organic synthesis. Possessing both a secondary allylic alcohol and a sterically hindered ester, this molecule serves as a key intermediate in the development of complex pharmaceutical agents and fine chemicals.[1][2] The tert-butyl ester group offers robust protection under various conditions while allowing for selective deprotection, and the hydroxyl and alkenyl moieties provide versatile handles for subsequent chemical transformations.[1]

Our focus will be on the practical execution of the Reformatsky reaction, a reliable and well-established method for generating β-hydroxy esters. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step laboratory protocol, and offer insights into process optimization and characterization, ensuring that researchers can confidently and successfully replicate this synthesis.

The synthesis of this compound is efficiently achieved via the Reformatsky reaction. This organometallic reaction involves the condensation of an α-halo ester with a carbonyl compound—in this case, an aldehyde—in the presence of metallic zinc.[3]

Core Principle: The key to the Reformatsky reaction is the in situ formation of an organozinc reagent, often termed a "Reformatsky enolate." This nucleophile then adds to the carbonyl group of the aldehyde. A critical advantage of using zinc is that the resulting organozinc enolate is significantly less reactive than its lithium or magnesium (Grignard) counterparts.[4][5] This tempered reactivity is crucial as it prevents undesired side reactions, such as nucleophilic attack on the ester moiety of another α-halo ester molecule.[4][6]

The reaction proceeds through several distinct mechanistic steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of tert-butyl bromoacetate, forming an organozinc bromide intermediate.[4]

  • Enolate Formation: This intermediate exists as a zinc enolate. Structural studies have shown these reagents can form complex dimeric structures in solution.[4][6]

  • Nucleophilic Addition: The zinc enolate coordinates to the carbonyl oxygen of acrolein, forming a six-membered, chair-like transition state. This is followed by a nucleophilic attack of the enolate's α-carbon onto the electrophilic carbonyl carbon of acrolein, creating a new carbon-carbon bond.[4]

  • Protonation (Workup): The resulting zinc alkoxide is stable until an acidic workup is performed. The addition of a dilute acid quenches the reaction, protonates the alkoxide to yield the final β-hydroxy ester, and dissolves any unreacted zinc metal.[4]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup A t-BuO(CO)CH₂Br + Zn B Reformatsky Enolate (BrZnCH₂CO₂t-Bu) A->B Oxidative Addition in THF C Acrolein E + D Zinc Alkoxide Intermediate C->D C-C Bond Formation F Final Product: This compound D->F Protonation (e.g., H₃O⁺)

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

2.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
Zinc Dust (<10 micron)ReagentSigma-AldrichMust be activated prior to use.
IodineACS ReagentFisher ScientificUsed as an activator.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsInhibitor-free. Should be freshly distilled from a suitable drying agent (e.g., Na/benzophenone) for best results.
tert-Butyl bromoacetate98%Alfa AesarLachrymator, handle with care.
Acrolein97%TCIHighly toxic and volatile. Must be handled in a chemical fume hood. Stabilized with hydroquinone.
Hydrochloric Acid (HCl)1.0 N SolutionVWRFor workup.
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeFor extraction.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedFor washing.
Brine (NaCl)Saturated SolutionLab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeBDHFor drying.

Equipment:

  • Three-necked round-bottom flask (500 mL), flame-dried

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Two pressure-equalizing dropping funnels

  • Heating mantle

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware

2.2. Reagent Stoichiometry

ReagentMW ( g/mol )Density (g/mL)AmountMoles (mmol)Equivalents
Zinc Dust65.38-10.5 g1601.5
Acrolein56.060.8419.0 mL1071.0
tert-Butyl bromoacetate195.051.34517.5 mL1201.12
THF72.110.889250 mL--

2.3. Step-by-Step Synthesis Procedure

G start Start: Assemble Flame-Dried Glassware under N₂ Atmosphere zinc_activation 1. Zinc Activation Add Zinc dust, I₂ crystal, and 50 mL THF. Reflux for 30 min. start->zinc_activation prepare_solutions 2. Prepare Reagent Solutions Funnel A: Acrolein in 100 mL THF Funnel B: t-Bu bromoacetate in 100 mL THF zinc_activation->prepare_solutions addition 3. Slow Addition Add reagent solutions dropwise to the refluxing zinc suspension over 1 hour. prepare_solutions->addition reaction 4. Reaction Stir under reflux for an additional 2 hours. Cool to room temperature. addition->reaction quench 5. Quenching Pour mixture into 500 mL of cold 0.5 N HCl. Stir vigorously. reaction->quench extract 6. Extraction Transfer to separatory funnel. Extract with Ethyl Acetate (3 x 150 mL). quench->extract wash 7. Washing Wash combined organic layers with: a) Sat. NaHCO₃ (2 x 100 mL) b) Brine (1 x 100 mL) extract->wash dry 8. Drying & Concentration Dry organic layer over MgSO₄. Filter and remove solvent via rotary evaporation. wash->dry purify 9. Purification Purify crude oil by vacuum distillation or flash column chromatography. dry->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

1. Zinc Activation:

  • Assemble the flame-dried three-necked flask with a reflux condenser, magnetic stir bar, and nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • To the flask, add zinc dust (10.5 g, 160 mmol), a single small crystal of iodine, and 50 mL of anhydrous THF.

  • Heat the mixture to reflux with vigorous stirring. The disappearance of the purple iodine color and a cloudy appearance indicates successful activation. Continue refluxing for 30 minutes.

2. Reaction Execution:

  • While the zinc is activating, prepare two separate solutions in dropping funnels:

    • Funnel A: Acrolein (9.0 mL, 107 mmol) dissolved in 100 mL of anhydrous THF.

    • Funnel B: Tert-butyl bromoacetate (17.5 mL, 120 mmol) dissolved in 100 mL of anhydrous THF.

  • Once the zinc is activated, begin the simultaneous, dropwise addition of the solutions from both funnels to the vigorously stirring, refluxing zinc suspension. Maintain the addition rate to ensure a gentle, controlled reflux. The total addition should take approximately 1 hour.

  • After the addition is complete, continue to stir the reaction mixture under reflux for an additional 2 hours to ensure completion.

3. Workup and Extraction:

  • Cool the reaction flask to room temperature using an ice-water bath.

  • In a separate large beaker, prepare 500 mL of cold (~0-5 °C) 0.5 N aqueous HCl.

  • Carefully pour the reaction mixture into the cold acid solution with stirring. This will quench the reaction and dissolve the excess zinc.

  • Transfer the entire mixture to a 1 L separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). The bicarbonate wash neutralizes any remaining acid.

4. Drying and Concentration:

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

5. Purification:

  • The crude oil can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (literature on similar structures suggests a boiling point around 70-80 °C at ~15 mmHg).[7]

  • Alternatively, purification can be achieved using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity).[8]

Product Characterization and Safety

3.1. Expected Results

  • Appearance: Colorless to pale yellow liquid.[2]

  • Yield: Expected yields for this reaction are typically in the range of 50-65%, contingent on the purity of reagents and strict adherence to anhydrous conditions.[7]

  • Molecular Formula: C₉H₁₆O₃.[9]

  • Molecular Weight: 172.22 g/mol .[9][10]

3.2. Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include those for the tert-butyl group (singlet, ~1.45 ppm, 9H), the methylene protons adjacent to the ester (doublet, ~2.4 ppm, 2H), the carbinol proton (-CHOH) (multiplet, ~4.4 ppm, 1H), and the vinyl protons (-CH=CH₂) (multiplets, ~5.1-5.3 ppm and ~5.8-6.0 ppm, 3H). The hydroxyl proton will appear as a broad singlet.

  • IR (neat, cm⁻¹): Key absorbances are expected for the hydroxyl group (broad, ~3450 cm⁻¹), the ester carbonyl (strong, ~1730 cm⁻¹), and C=C stretching (~1645 cm⁻¹).[7]

3.3. Safety and Handling

  • General: All operations should be conducted in a well-ventilated chemical fume hood. Standard personal protective equipment (safety goggles, lab coat, nitrile gloves) is required.

  • Reagent Specifics: Acrolein is highly toxic, flammable, and a lachrymator. Tert-butyl bromoacetate is a lachrymator and irritant. Handle these reagents with extreme caution.

  • Product Hazards: The final product, this compound, is classified as causing serious eye damage.[9] Avoid contact with eyes and skin.

  • Storage: The product should be stored in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.[1]

References

  • Shanghai Talent Chemical Co.,Ltd. This compound CAS 122763-67-1. [Link]

  • PrepChem.com. Synthesis of t-Butyl 3-hydroxypentanoate. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Rao, H.S.P., & Sivakumar, S. (2011). Name Reactions in Organic Synthesis. Cambridge University Press.
  • Wikipedia. Reformatsky reaction. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Scribd. Reformatsky Reaction. [Link]

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Enantioselective Synthesis of Tert-butyl 3-hydroxypent-4-enoate: A Guide to Asymmetric Allylation and Enzymatic Resolution Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Hydroxy-γ,δ-unsaturated Esters

Chiral β-hydroxy esters are invaluable building blocks in the synthesis of a diverse array of pharmaceuticals and biologically active molecules. Their utility stems from the versatile reactivity of the hydroxyl and ester functionalities, which allows for a wide range of chemical transformations. Specifically, tert-butyl 3-hydroxypent-4-enoate, a β-hydroxy-γ,δ-unsaturated ester, is a key intermediate in the synthesis of complex organic molecules, including anti-inflammatory and anti-tumor agents.[1] The tert-butyl ester group provides stability under acidic conditions, while the hydroxyl and alkenyl moieties offer reactive handles for further synthetic manipulations.[1] The enantioselective synthesis of this compound is therefore of paramount importance to access enantiomerically pure target molecules.

This application note provides an in-depth technical guide to the most effective and widely employed methods for the enantioselective synthesis of this compound. We will delve into the mechanistic underpinnings of asymmetric allylation reactions, specifically the Keck and Brown allylations, and explore enzymatic kinetic resolution as a powerful alternative. Detailed, field-proven protocols are provided to enable researchers to confidently apply these methods in their own laboratories.

Strategic Approaches to Enantioselective Synthesis

The primary challenge in the synthesis of this compound lies in the stereocontrolled formation of the chiral center at the C3 position. The principal strategies to achieve this are:

  • Catalytic Asymmetric Allylation of a Glyoxylate Precursor: This is a highly atom-economical approach where a chiral catalyst directs the facial-selective addition of an allyl nucleophile to an achiral glyoxylate ester.

  • Stoichiometric Asymmetric Allylation using Chiral Reagents: This method employs a chiral allylborane reagent to achieve high levels of stereocontrol.

  • Enzymatic Kinetic Resolution of a Racemic Mixture: This strategy involves the selective transformation of one enantiomer of a racemic mixture of the target molecule, leaving the other enantiomer unreacted and thus resolved.

Each of these strategies offers distinct advantages and is suited to different experimental constraints and target purities.

Method 1: Catalytic Asymmetric Allylation - The Keck Reaction

The Keck asymmetric allylation is a powerful method for the enantioselective synthesis of homoallylic alcohols from aldehydes.[2] The reaction typically employs a chiral titanium-BINOL complex as a Lewis acid catalyst to activate the aldehyde and direct the nucleophilic attack of an allylstannane.[2][3]

Causality of Experimental Choices

The choice of a titanium(IV) isopropoxide and BINOL (1,1'-bi-2-naphthol) ligand system is crucial for the success of the Keck allylation. The titanium center acts as a Lewis acid, coordinating to the carbonyl oxygen of the glyoxylate and increasing its electrophilicity. The chiral BINOL ligand creates a chiral pocket around the titanium center, effectively shielding one face of the coordinated glyoxylate and allowing the allylstannane to attack from the less hindered face. This directed attack results in the formation of one enantiomer of the product in excess. The use of allyltributylstannane as the allyl source is advantageous due to its stability and moderate reactivity, which allows for a controlled reaction under catalytic conditions.

Experimental Workflow: Keck Asymmetric Allylation

cluster_prep Catalyst Preparation cluster_reaction Allylation Reaction cluster_workup Work-up and Purification Ti_iPrO4 Ti(O-i-Pr)4 Stir Stir at RT Ti_iPrO4->Stir BINOL (R)- or (S)-BINOL BINOL->Stir DCM Anhydrous CH2Cl2 DCM->Stir Catalyst Chiral Ti-BINOL Catalyst Stir->Catalyst Catalyst_sol Catalyst Solution Catalyst->Catalyst_sol Cool Cool to -20 °C Catalyst_sol->Cool Glyoxylate Tert-butyl glyoxylate Glyoxylate->Cool Allylstannane Allyltributylstannane Reaction Stir for 24-72h Allylstannane->Reaction Cool->Reaction Quench Quench with H2O Reaction->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Enantioenriched Product Purify->Product

Caption: Workflow for the Keck Asymmetric Allylation.

Detailed Protocol: Keck Asymmetric Allylation of Tert-butyl Glyoxylate

Materials:

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

  • (R)- or (S)-BINOL

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Tert-butyl glyoxylate

  • Allyltributylstannane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve (R)-BINOL (0.2 mmol) in anhydrous CH₂Cl₂ (10 mL). To this solution, add Ti(O-i-Pr)₄ (0.1 mmol) and stir the mixture at room temperature for 1-2 hours.

  • Reaction Setup: Cool the catalyst solution to -20 °C in a suitable cooling bath.

  • Addition of Reactants: To the cooled catalyst solution, add tert-butyl glyoxylate (1.0 mmol) followed by the dropwise addition of allyltributylstannane (1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction may take 24 to 72 hours to reach completion.

  • Work-up: Upon completion, quench the reaction by adding deionized water (10 mL). Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the enantioenriched this compound.

Method 2: Stoichiometric Asymmetric Allylation - Brown's Reagent

An alternative to catalytic methods is the use of stoichiometric chiral allylborane reagents, such as Brown's B-allyldiisopinocampheylborane.[4] This reagent is prepared from α-pinene, a readily available and inexpensive chiral starting material. The reaction proceeds through a highly organized, chair-like six-membered transition state, which accounts for the high levels of enantioselectivity typically observed.

Causality of Experimental Choices

The use of a diisopinocampheylborane moiety derived from either (+)- or (-)-α-pinene dictates the absolute stereochemistry of the newly formed stereocenter. The bulky isopinocampheyl groups create a highly sterically hindered environment, forcing the aldehyde to approach the allyl group from a specific trajectory. The reaction is typically performed at low temperatures (-78 °C) to enhance the stability of the chiral reagent and maximize the stereoselectivity of the addition. The workup with hydrogen peroxide and sodium hydroxide is a standard procedure to cleave the boron-carbon and boron-oxygen bonds, liberating the desired alcohol product.

Experimental Workflow: Brown's Asymmetric Allylation

cluster_reagent_prep Reagent Preparation cluster_reaction Allylation Reaction cluster_workup Work-up and Purification alpha_pinene (+)- or (-)-α-Pinene Reagent B-allyldiisopinocampheylborane alpha_pinene->Reagent BH3_SMe2 BH3·SMe2 BH3_SMe2->Reagent Allyl_Grignard Allylmagnesium bromide Allyl_Grignard->Reagent Reagent_sol Chiral Reagent in Et2O Reagent->Reagent_sol Cool Cool to -78 °C Reagent_sol->Cool Glyoxylate Tert-butyl glyoxylate Glyoxylate->Cool Reaction Stir for 1-3h Cool->Reaction Workup_add Add NaOH, then H2O2 Reaction->Workup_add Extract Extract with Et2O Workup_add->Extract Dry Dry (MgSO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Enantioenriched Product Purify->Product

Caption: Workflow for Brown's Asymmetric Allylation.

Detailed Protocol: Asymmetric Allylation using (+)-B-Allyldiisopinocampheylborane

This protocol is adapted from a general procedure for the asymmetric allylation of aldehydes.[4]

Materials:

  • (+)-B-Allyldiisopinocampheylborane (prepared in situ or obtained commercially)

  • Anhydrous Diethyl Ether (Et₂O)

  • Tert-butyl glyoxylate

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve (+)-B-allyldiisopinocampheylborane (1.2 mmol) in anhydrous Et₂O (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Glyoxylate: To the cooled solution, add a pre-cooled (-78 °C) solution of tert-butyl glyoxylate (1.0 mmol) in anhydrous Et₂O (5 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the cooling bath and allow the mixture to warm to room temperature. Add 3 M NaOH solution (5 mL) carefully, followed by the slow, dropwise addition of 30% H₂O₂ (5 mL) while maintaining the temperature below 40 °C with an ice bath.

  • Extraction and Drying: Stir the mixture vigorously for 1 hour at room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the enantioenriched this compound.

Method 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of enantiopure compounds.[5] This method utilizes lipases to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated product and the unreacted enantiomer.

Causality of Experimental Choices

Lipases, such as Candida antarctica lipase B (CAL-B), are highly effective biocatalysts for the transesterification of alcohols.[5] The enzyme's active site is chiral and can differentiate between the two enantiomers of the racemic alcohol. One enantiomer fits preferentially into the active site and undergoes acylation, while the other is a poor substrate and remains largely unreacted. Vinyl acetate is often used as an acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction to completion. The choice of an organic solvent like hexane is crucial as it solubilizes the substrates while maintaining the enzyme's activity.[6]

Experimental Workflow: Enzymatic Kinetic Resolution

cluster_reaction Enzymatic Resolution cluster_workup Separation and Purification Racemic_ester Racemic this compound Reaction Stir at RT Racemic_ester->Reaction Lipase Lipase (e.g., CAL-B) Lipase->Reaction Acyl_donor Vinyl Acetate Acyl_donor->Reaction Solvent Hexane Solvent->Reaction Monitoring Monitor conversion by GC/HPLC Reaction->Monitoring Stop_reaction Stop at ~50% conversion Monitoring->Stop_reaction Filter Filter to remove enzyme Stop_reaction->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Separated_products Enantioenriched Alcohol and Acetate Purify->Separated_products

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of racemic this compound (1.0 mmol) in hexane (10 mL), add vinyl acetate (2.0 mmol) and immobilized CAL-B (50 mg).

  • Reaction Monitoring: Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 40 °C, to increase the reaction rate).[5] Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the enantiomeric excess (ee) of the starting material and the product.

  • Stopping the Reaction: The reaction should be stopped when the conversion reaches approximately 50% to obtain both the remaining starting material and the acylated product in high enantiomeric excess.

  • Work-up and Separation: Filter off the immobilized enzyme and wash it with hexane. Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted alcohol and the acylated product by flash column chromatography on silica gel. The unreacted enantiomer of this compound and the corresponding acetate of the other enantiomer can be isolated.

Data Presentation: Comparison of Methods

MethodChiral SourceReagent/CatalystTypical Yield (%)Typical ee (%)AdvantagesDisadvantages
Keck Allylation (R)- or (S)-BINOLTi(O-i-Pr)₄, Allyltributylstannane70-90>90Catalytic, high eeRequires stoichiometric organotin reagent, may require long reaction times
Brown Allylation (+)- or (-)-α-PineneB-allyldiisopinocampheylborane80-95>95High ee, reliable, inexpensive chiral sourceStoichiometric use of chiral reagent
Enzymatic Resolution Lipase (e.g., CAL-B)Vinyl acetate<50 (for each enantiomer)>99High ee, mild conditions, greenMaximum theoretical yield of 50% for each enantiomer, requires separation of products

Product Characterization

The synthesized this compound should be characterized to confirm its identity and enantiopurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess of the product.

Expected Data for this compound: [7][8]

  • Molecular Formula: C₉H₁₆O₃

  • Molecular Weight: 172.22 g/mol

  • Appearance: Colorless oil

  • ¹H NMR (CDCl₃): δ 5.85-5.75 (m, 1H), 5.25-5.10 (m, 2H), 4.30-4.20 (m, 1H), 2.50-2.30 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃): δ 171.5, 139.0, 116.0, 81.0, 69.0, 42.0, 28.0.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several robust methods. Asymmetric allylation reactions, particularly using Brown's chiral allylborane reagents, offer a highly efficient and stereoselective route to the desired product in high yield and enantiomeric excess. The Keck catalytic asymmetric allylation provides an atom-economical alternative, albeit with the use of organotin reagents. For applications where exceptionally high enantiopurity is required and a lower yield is acceptable, enzymatic kinetic resolution stands out as a mild and environmentally benign strategy. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, desired enantiopurity, and available resources. The protocols and insights provided in this application note are intended to equip researchers with the necessary tools to successfully synthesize this valuable chiral building block for their drug discovery and development endeavors.

References

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  • T. M. V. D. Pinho e Melo. (2009). tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses, 86, 136. [Link]

  • Furst, D. E., et al. (1998). Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)borane Catalyst. The Journal of Organic Chemistry, 63(18), 6124-6125. [Link]

  • Wang, C., et al. (2018). Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Chemical Communications, 54(81), 11443-11446. [Link]

  • de Miranda, A. S., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8102. [Link]

  • Clayden, J., & Moran, W. J. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 582-595. [Link]

  • de Souza, R. O. M. A., et al. (2013). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 18(1), 896-907. [Link]

  • Carda, M., et al. (2007). Highly stereoselective epoxidation of alpha-methyl-gamma-hydroxy-alpha,beta-unsaturated esters: rationalization and synthetic applications. The Journal of organic chemistry, 72(17), 6614–6617. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 198. [Link]

  • González, C. C., et al. (2006). Diastereoselective Synthesis of γ-Hydroxy α,β-Epoxyesters and Their Conversion into β-Hydroxy α-Sulfenyl γ-Butyrolactones. The Journal of organic chemistry, 71(16), 6047-6053. [Link]

  • Wood, J. L., et al. (2011). Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes. Tetrahedron letters, 52(28), 3619-3621. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044-15045. [Link]

  • Guillena, G., & Nájera, C. (2015). Glyoxylic acid versus ethyl glyoxylate for the aqueous enantioselective synthesis of alpha-hydroxy-gamma-keto acids and esters by N-Tosyl-(Sa)-binam-L-prolinamide organocatalyzed aldol reaction. RSC Advances, 5(20), 15155-15163. [Link]

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Application Notes and Protocols for the Asymmetric Synthesis of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral β-Hydroxy Esters

Optically active β-hydroxy esters are crucial building blocks in the synthesis of a wide array of biologically active natural products and pharmaceutical agents.[1] Their versatile functionality allows for further chemical transformations, making them invaluable chiral synthons. Tert-butyl 3-hydroxypent-4-enoate, with its vinyl and hydroxyl functionalities, serves as a key intermediate for complex molecule synthesis, including polyketides and other natural products. The stereoselective synthesis of this molecule is therefore of significant interest to the synthetic chemistry community.

This document provides detailed protocols for two robust and highly enantioselective methods for the synthesis of this compound:

  • Noyori Asymmetric Hydrogenation of a β-Keto Ester Precursor: A highly efficient and well-established method utilizing a Ruthenium-BINAP catalyst.[2][3][4][5]

  • Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a β-Keto Ester Precursor: A powerful and versatile method employing a chiral oxazaborolidine catalyst.[6][7][8][9][10]

Both methods commence with the synthesis of the common precursor, Tert-butyl 3-oxopent-4-enoate .

Part 1: Synthesis of the β-Keto Ester Precursor: Tert-butyl 3-oxopent-4-enoate

A common and effective method for the synthesis of β-keto esters is the acylation of a malonic acid half-ester followed by decarboxylation. In this case, we will utilize mono-tert-butyl malonate and acryloyl chloride.

Experimental Protocol: Synthesis of Tert-butyl 3-oxopent-4-enoate

Materials:

  • Mono-tert-butyl malonate

  • Magnesium chloride (anhydrous)

  • Triethylamine (TEA)

  • Acryloyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Formation of the Magnesium Enolate:

    • To a flame-dried 500 mL three-necked round-bottom flask under an argon atmosphere, add mono-tert-butyl malonate (1.0 eq) and anhydrous magnesium chloride (1.1 eq).

    • Add anhydrous THF (5 mL per mmol of malonate) via cannula.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine (2.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The suspension should become a clear to slightly hazy solution.

  • Acylation:

    • Cool the reaction mixture back down to 0 °C.

    • In a separate flask, prepare a solution of acryloyl chloride (1.05 eq) in anhydrous THF (2 mL per mmol of acryloyl chloride).

    • Add the acryloyl chloride solution to the magnesium enolate solution dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 5 °C.

    • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2-3.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Tert-butyl 3-oxopent-4-enoate as a pale yellow oil.

Part 2: Asymmetric Synthesis of this compound

With the β-keto ester precursor in hand, we can now proceed with the asymmetric reduction to the target chiral alcohol.

Method A: Noyori Asymmetric Hydrogenation

This method is renowned for its high efficiency and excellent enantioselectivity in the reduction of β-keto esters.[2][3] It utilizes a chiral Ruthenium-BINAP catalyst. Both (R)- and (S)-BINAP are commercially available, allowing for access to either enantiomer of the final product.

Diagram of the Catalytic Cycle:

Noyori_Hydrogenation Precatalyst RuCl2(BINAP)(solvent)2 ActiveCatalyst [RuH(BINAP)]+ Precatalyst->ActiveCatalyst H2 SubstrateComplex [RuH(BINAP)(β-keto ester)]+ ActiveCatalyst->SubstrateComplex + Substrate ProductComplex [Ru(β-hydroxy ester)(BINAP)] SubstrateComplex->ProductComplex Hydride Transfer ProductComplex->ActiveCatalyst + Solvent - Product Product This compound ProductComplex->Product Substrate Tert-butyl 3-oxopent-4-enoate Substrate->SubstrateComplex

Caption: Catalytic cycle for the Noyori asymmetric hydrogenation.

Experimental Protocol: Noyori Asymmetric Hydrogenation

Materials:

  • Tert-butyl 3-oxopent-4-enoate

  • [RuCl((R)-BINAP)]2·NEt3 or [RuCl((S)-BINAP)]2·NEt3

  • Ethanol (degassed)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation and Reaction Setup:

    • In a glovebox, charge a glass liner for the autoclave with Tert-butyl 3-oxopent-4-enoate (1.0 eq) and the Ru-BINAP catalyst (0.005 - 0.01 eq).

    • Add degassed ethanol (0.2 M solution with respect to the substrate).

    • Seal the liner inside the autoclave.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas to 4-10 atm.[2]

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up and Purification:

    • Carefully vent the autoclave and purge with nitrogen.

    • Remove the reaction mixture and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired enantiomer of this compound.

    • The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

Quantitative Data Summary:

ParameterValueReference
Substrate to Catalyst Ratio100:1 to 200:1[2]
Hydrogen Pressure4 - 10 atm[2]
TemperatureRoom Temperature[2]
Typical Yield>95%[2][5]
Typical Enantiomeric Excess>98% ee[2][5]
Method B: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral alcohols.[7][8] It utilizes a chiral oxazaborolidine catalyst, which is commercially available in both enantiomeric forms.

Diagram of the CBS Reduction Mechanism:

CBS_Reduction Catalyst (S)-Me-CBS catalyst ActivatedCatalyst Catalyst-BH3 Complex Catalyst->ActivatedCatalyst + BH3·THF Borane BH3·THF Borane->ActivatedCatalyst TransitionState Six-membered Transition State ActivatedCatalyst->TransitionState Ketone Tert-butyl 3-oxopent-4-enoate Ketone->TransitionState ProductComplex Alkoxyborane TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Regenerates Catalyst Product (R)-Tert-butyl 3-hydroxypent-4-enoate ProductComplex->Product Work-up

Caption: Simplified mechanism of the CBS asymmetric reduction.

Experimental Protocol: CBS Asymmetric Reduction

Materials:

  • Tert-butyl 3-oxopent-4-enoate

  • (R)- or (S)-Me-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the CBS catalyst solution (0.1 eq).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add BH3·THF solution (0.6 eq) dropwise via syringe. Stir for 10 minutes.

    • In a separate flask, dissolve Tert-butyl 3-oxopent-4-enoate (1.0 eq) in anhydrous THF (to make a 0.5 M solution).

    • Add the substrate solution dropwise to the catalyst mixture at -78 °C over 30 minutes.

  • Reduction:

    • Stir the reaction mixture at -78 °C. The reaction progress can be monitored by TLC. Typically, the reaction is complete within 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired enantiomer of this compound.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Quantitative Data Summary:

ParameterValueReference
Catalyst Loading5 - 10 mol%[9]
Reducing AgentBH3·THF[6]
Temperature-78 °C to -40 °C[6]
Typical Yield85 - 95%[9]
Typical Enantiomeric Excess90 - 99% ee[9]

Trustworthiness and Self-Validation

The protocols described are based on well-established, peer-reviewed synthetic methodologies that have been widely adopted in the scientific community.[2][5][7][9] The reliability of these methods is self-validating through the following:

  • Reproducibility: Both Noyori hydrogenation and CBS reduction are known for their high degree of reproducibility when performed under the specified anhydrous and inert conditions.

  • Predictable Stereochemistry: The absolute stereochemistry of the product is predictably controlled by the choice of the chiral catalyst enantiomer ((R)- or (S)-BINAP for Noyori; (R)- or (S)-CBS catalyst).

  • Analytical Verification: The success of the synthesis is readily verified through standard analytical techniques. The structure and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess, a critical measure of the asymmetric induction, is quantitatively determined by chiral HPLC or GC analysis, providing a direct measure of the protocol's efficacy.

By following these detailed protocols and employing standard analytical validation, researchers can confidently synthesize this compound with high yield and predictable, high enantioselectivity.

References

  • Ni(II)-Catalyzed Enantioselective Synthesis of β-Hydroxy Esters with Carboxylate Assistance. Organic Letters. [Link]

  • Diastereoselective aldol additions of chiral beta-hydroxy ethyl ketone enolates catalyzed by Lewis bases. Organic Letters. [Link]

  • Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation. Organic Letters. [Link]

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]

  • Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Semantic Scholar. [Link]

  • Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. ACS Publications. [Link]

  • A catalytic enantioselective stereodivergent aldol reaction. PMC - NIH. [Link]

  • Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed.. [Link]

  • CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]

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Application Note and Synthesis Protocol: Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 3-hydroxypent-4-enoate, a valuable bifunctional building block in organic synthesis.[1] The protocol details a reliable method for the allylation of tert-butyl acetoacetate, a common and cost-effective starting material.[2] This guide is intended for researchers, scientists, and professionals in drug development and fine chemical production. The document outlines the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure incorporates a hydroxyl group, a vinyl group, and a tert-butyl ester, providing multiple reactive sites for further chemical transformations.[1] The tert-butyl ester group offers stability under certain acidic conditions and can be selectively removed, making it a useful protecting group.[1] The synthesis of this compound is often achieved through the allylation of a β-keto ester, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4] This protocol will focus on a common approach involving the addition of an allyl group to tert-butyl acetoacetate.

Reaction Mechanism

The synthesis of this compound from tert-butyl acetoacetate and an allylating agent, followed by reduction, proceeds in two main stages. First, the α-carbon of the β-keto ester is allylated. This is typically achieved by deprotonating the acidic α-proton of tert-butyl acetoacetate to form an enolate, which then acts as a nucleophile to attack an electrophilic allyl source, such as allyl bromide. The subsequent step involves the stereoselective reduction of the ketone functionality to the desired secondary alcohol.

A common method for the reduction of the resulting ketone is the use of a reducing agent like sodium borohydride. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions.

Experimental Protocol

This protocol describes the synthesis of this compound via the allylation of tert-butyl acetoacetate followed by reduction.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Tert-butyl acetoacetateReagent grade, ≥98%Sigma-Aldrich1694-31-1
Allyl bromide99%Sigma-Aldrich106-95-6
Sodium hydride60% dispersion in mineral oilSigma-Aldrich7646-69-7
Sodium borohydride≥98%Sigma-Aldrich16940-66-2
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
MethanolAnhydrous, 99.8%Sigma-Aldrich67-56-1
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich60-29-7
Saturated aq. NH4Cl
Saturated aq. NaCl (Brine)
Anhydrous MgSO4
Round-bottom flasks
Magnetic stirrer and stir bars
Condenser
Addition funnel
Ice bath
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Synthesis Workflow Diagram

SynthesisWorkflow cluster_allylation Step 1: Allylation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Purification A Deprotonation of tert-butyl acetoacetate with NaH in THF B Nucleophilic attack of enolate on allyl bromide A->B Generation of enolate C Formation of tert-butyl 2-acetylpent-4-enoate B->C C-C bond formation D Reduction of ketone with NaBH4 in Methanol C->D Intermediate Product E Formation of This compound D->E Carbonyl reduction F Quenching with sat. aq. NH4Cl E->F G Extraction with diethyl ether F->G H Drying and Concentration G->H I Column Chromatography H->I

Sources

Application Note & Protocol: Synthesis of tert-Butyl 3-Hydroxypent-4-enoate via a Zinc-Mediated Aldol-Type Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

tert-Butyl 3-hydroxypent-4-enoate is a valuable bifunctional building block in modern organic synthesis. Its structure, featuring a secondary allylic alcohol and a sterically hindered tert-butyl ester, makes it a versatile precursor for the synthesis of complex molecules, including anti-inflammatory and anti-tumor drug candidates.[1] The molecule's hydroxyl and alkenyl groups offer orthogonal handles for subsequent chemical transformations, such as esterification, addition reactions, or cross-coupling.[1]

This document provides a comprehensive guide to the synthesis of this compound. The core transformation is achieved through a zinc-mediated reaction between an appropriate C2 ester synthon and acrolein. It is critical to note that this synthesis proceeds via the Reformatsky reaction , a cornerstone of C-C bond formation.[2][3] A common misconception is that this reaction can be performed with simple esters like tert-butyl acetate. However, the mechanism fundamentally requires an α-halo ester , such as tert-butyl bromoacetate, to generate the necessary organozinc nucleophile. This guide will therefore detail the scientifically validated protocol using tert-butyl bromoacetate.

The Underlying Chemistry: The Reformatsky Reaction

The Reformatsky reaction is a powerful method for converting an aldehyde or ketone and an α-halo ester into a β-hydroxy ester.[3] Its primary advantage over similar methods, like those using Grignard reagents or lithium enolates, is the comparatively mild reactivity of the organozinc intermediate, known as a Reformatsky enolate.[4][5] This reduced basicity and nucleophilicity prevents side reactions, such as self-condensation of the ester or undesired proton transfers, broadening the scope of compatible functional groups.[6]

The reaction mechanism can be dissected into three key stages:

  • Formation of the Reformatsky Enolate: The reaction initiates with the oxidative addition of metallic zinc into the carbon-halogen bond of the α-halo ester.[4][7] This step is often the most critical and requires activated zinc dust to proceed efficiently. The resulting organozinc compound exists as a zinc enolate.

  • Nucleophilic Addition: The zinc enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, acrolein). This addition proceeds through a six-membered chair-like transition state where the carbonyl oxygen coordinates to the zinc atom.[4][7]

  • Acidic Workup: The resulting zinc alkoxide intermediate is stable until a mild acid workup is performed.[2][7] This final step protonates the alkoxide to yield the desired β-hydroxy ester and aqueous zinc salts, which are easily removed.

Mechanistic Diagram

Below is a diagram illustrating the step-by-step formation of this compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup A tert-Butyl Bromoacetate + Zn B Reformatsky Enolate (Organozinc Reagent) A->B Oxidative Addition D Zinc Alkoxide Intermediate B->D C-C Bond Formation C Acrolein F This compound (Final Product) D->F Protonation E H₃O⁺

Caption: Reaction mechanism for the Reformatsky synthesis.

Detailed Experimental Protocol

This protocol outlines a reliable method for synthesizing this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
ZincDust, <10 µm, ≥98%Sigma-AldrichActivation is critical.
IodineCrystal, ACSFisher ScientificUsed for zinc activation.
tert-Butyl Bromoacetate≥98%TCI ChemicalsLachrymator. Handle in a fume hood.
Acrolein≥97%, stabilizedAlfa AesarHighly toxic and volatile. Handle with extreme caution in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsMust be dry. Use a solvent purification system or freshly opened bottle.
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor workup.
Saturated Sodium BicarbonateAqueous solutionLab PreparedFor neutralization.
Saturated Sodium Chloride (Brine)Aqueous solutionLab PreparedFor washing.
Anhydrous Magnesium SulfateGranularEMD MilliporeFor drying the organic phase.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Equipment Setup
  • A three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • A magnetic stirrer with a heating mantle.

  • Standard laboratory glassware for workup and purification.

Step-by-Step Procedure

A. Zinc Activation (Crucial for Success)

  • To the flame-dried, three-necked flask under a nitrogen atmosphere, add zinc dust (1.5 eq).

  • Add a small crystal of iodine.

  • Add a small volume of anhydrous THF (approx. 10% of the total solvent volume) and stir vigorously. The purple color of the iodine should disappear within 5-10 minutes, and the zinc dust should appear brighter. This indicates activation.

B. Reaction Execution

  • Dilute the remaining anhydrous THF into the flask.

  • In the dropping funnel, prepare a solution of tert-butyl bromoacetate (1.0 eq) and acrolein (1.1 eq) in anhydrous THF.

  • Add approximately 10% of the solution from the dropping funnel to the stirred zinc suspension.

  • Gently heat the mixture. An exothermic reaction should initiate. If it does not, add another small iodine crystal.

  • Once the reaction has started, add the remainder of the bromoacetate/acrolein solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

C. Work-up and Extraction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly quench the reaction by adding 1 M HCl solution until the excess zinc has dissolved and the solution becomes clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

D. Purification

  • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a clear oil.

Safety Precautions
  • Acrolein: Is extremely toxic, flammable, and volatile. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • tert-Butyl Bromoacetate: Is a strong lachrymator (causes tearing). Handle only within a fume hood.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly opened bottles or solvent from a purification system. Never distill to dryness.

Quantitative Data and Workflow Summary

Reaction Parameters Table
ParameterValue
tert-Butyl Bromoacetate1.0 eq
Acrolein1.1 eq
Zinc Dust1.5 eq
SolventAnhydrous THF
TemperatureReflux (~66 °C)
Reaction Time2-3 hours
Typical Yield65-80%
Purification MethodFlash Column Chromatography
Experimental Workflow Diagram

G Start Starting Materials (t-Bu Bromoacetate, Acrolein, Zn) Activation Zinc Activation (I₂, THF) Start->Activation Reaction Reformatsky Reaction (THF, Reflux) Activation->Reaction Quench Acidic Quench (1 M HCl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Pure Product: This compound Purify->Product

Caption: Overall experimental workflow for the synthesis.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₉H₁₆O₃[8]

  • Molecular Weight: 172.22 g/mol [8][9]

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the tert-butyl group (singlet, ~1.45 ppm), the vinyl protons (~5.1-5.9 ppm), the proton alpha to the hydroxyl group (multiplet, ~4.5 ppm), and the CH₂ protons adjacent to the ester (doublet of doublets, ~2.4-2.6 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the carbonyl carbon (~171 ppm), the vinyl carbons (~115 and ~140 ppm), the carbon bearing the hydroxyl group (~69 ppm), the tert-butyl quaternary carbon (~81 ppm), and the tert-butyl methyl carbons (~28 ppm).

  • IR (neat, cm⁻¹): Expect strong absorbances for the O-H stretch (broad, ~3450 cm⁻¹), the C=O stretch of the ester (~1730 cm⁻¹), and the C=C stretch of the alkene (~1645 cm⁻¹).

References

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • BYJU'S. Reformatsky reaction. [Link]

  • Physics Wallah. Reformatsky reaction Mechanism. [Link]

  • PSIBERG. Reformatsky Reaction: Mechanism, Variations & Applications. [Link]

  • L.S.College, Muzaffarpur. Reformatsky reaction. [Link]

  • Shanghai Talent Chemical Co.,Ltd. This compound CAS 122763-67-1. [Link]

  • PubChem. This compound. [Link]

Sources

Application Note: Synthesis of Tert-butyl 3-hydroxypent-4-enoate via Directed Aldol Addition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aldol addition is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1] This application note provides a comprehensive guide to the synthesis of tert-butyl 3-hydroxypent-4-enoate, a valuable bifunctional building block in pharmaceutical and fine chemical development.[2] The protocol detailed herein employs a directed aldol reaction strategy, utilizing the potent, sterically hindered base Lithium Diisopropylamide (LDA) to facilitate the controlled cross-addition of tert-butyl acetate and acrolein.[3][4] This approach circumvents common challenges associated with traditional base-catalyzed aldol reactions, such as self-condensation and lack of regioselectivity.[5] We present a detailed mechanistic overview, a step-by-step experimental protocol, and a discussion of critical reaction parameters to ensure reproducibility and high yield.

Mechanistic Rationale and Strategy

The synthesis of a β-hydroxy carbonyl compound from two different carbonyl partners, known as a crossed or mixed aldol reaction, is often plagued by low yields and a complex mixture of products under standard equilibrium conditions.[1][5] The primary challenges include:

  • Self-Condensation: Both carbonyl partners can potentially form an enolate and act as a nucleophile, leading to undesired homodimers.

  • Lack of Regioselectivity: An unsymmetrical ketone can form multiple different enolates.

  • Reversibility: The aldol addition is often a reversible process, further complicating the product distribution.[1]

To overcome these obstacles, a directed aldol reaction is employed. This strategy relies on the quantitative, irreversible formation of a specific enolate under kinetic control before the introduction of the electrophilic partner.[4][6]

The chosen strategy involves three key stages:

  • Preparation of Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic, and sterically hindered base, making it ideal for the rapid and clean deprotonation of carbonyl compounds at the α-position.[3][7] It is typically prepared in situ at low temperatures from diisopropylamine and n-butyllithium.[8]

  • Formation of the Lithium Enolate: tert-butyl acetate is deprotonated by the freshly prepared LDA solution at -78 °C. The low temperature and strong base ensure the formation of the kinetic enolate in high concentration, preventing side reactions.[4][7]

  • Nucleophilic Addition to Acrolein: The pre-formed lithium enolate of tert-butyl acetate then acts as the nucleophile, attacking the carbonyl carbon of acrolein, which is added slowly to the reaction mixture. This is followed by an aqueous quench to protonate the resulting lithium alkoxide, yielding the desired product.

Aldol_Mechanism cluster_LDA Stage 1: LDA Preparation cluster_Enolate Stage 2: Enolate Formation cluster_Addition Stage 3: Aldol Addition & Quench Diisopropylamine Diisopropylamine LDA Lithium Diisopropylamide (LDA) Diisopropylamine->LDA + n-BuLi THF, 0 °C to -78 °C nBuLi n-Butyllithium (n-BuLi) nBuLi->LDA tBuOAc tert-Butyl Acetate Enolate Lithium Enolate of tert-Butyl Acetate tBuOAc->Enolate + LDA THF, -78 °C Acrolein Acrolein Alkoxide Lithium Alkoxide Intermediate Acrolein->Alkoxide Product This compound Alkoxide->Product Aqueous Quench (e.g., sat. NH₄Cl) Enolate_ref Lithium Enolate Enolate_ref->Alkoxide + Acrolein -78 °C Workflow A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) -78 °C B 2. Form Enolate (Add tert-Butyl Acetate to LDA) -78 °C, 30 min A->B C 3. Aldol Addition (Slowly add Acrolein) -78 °C, 2 hours B->C D 4. Quench Reaction (Add sat. aq. NH₄Cl) -78 °C to RT C->D E 5. Workup (Phase separation, extraction with Et₂O) D->E F 6. Dry & Concentrate (Dry organic layer with MgSO₄, remove solvent via rotary evaporation) E->F G 7. Purify (Flash Column Chromatography) F->G H 8. Characterize Product (NMR, IR, MS) G->H

Sources

Application Note & Protocol: The Synthesis and Mechanistic Insights of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Modern Synthesis

Tert-butyl 3-hydroxypent-4-enoate is a valuable bifunctional molecule that has garnered significant attention in the fields of pharmaceutical development and fine chemical synthesis.[1] Its structure, featuring a hydroxyl group, a terminal alkene, and a sterically demanding tert-butyl ester, makes it a highly versatile building block for complex molecular architectures. The tert-butyl ester provides stability under various reaction conditions, particularly acidic environments, while the hydroxyl and alkenyl functionalities serve as handles for a wide array of chemical transformations.[1]

This compound serves as a core intermediate in the synthesis of pharmaceutical ingredients for anti-inflammatory and anti-tumor research and development.[1] Notably, it is a known intermediate in the synthesis of Vaborbactam, a β-lactamase inhibitor.[2] Its utility also extends to the agrochemical and materials science sectors, where it is used to prepare functional derivatives and specialty polymers for advanced coatings and adhesives.[1]

This document provides an in-depth analysis of the predominant reaction mechanism for the synthesis of this compound, detailed experimental protocols for its preparation and purification, and an overview of its critical applications.

The Reaction Mechanism: A Stepwise Approach

The synthesis of this compound is most commonly achieved through a three-step sequence starting from tert-butyl acetoacetate: 1) Enolate formation, 2) Allylic alkylation, and 3) Stereoselective reduction. Understanding the causality behind each step is crucial for optimizing reaction conditions and achieving high yields and purity.

Step 1: Enolate Formation The process begins with the deprotonation of tert-butyl acetoacetate at the α-carbon. A strong, non-nucleophilic base such as Lithium Hexamethyldisilazide (LiHMDS) is typically employed in an aprotic solvent like Tetrahydrofuran (THF) at low temperatures (e.g., -40°C).[3] The low temperature is critical to ensure kinetic control, leading to the formation of the desired thermodynamic enolate and minimizing side reactions like self-condensation. The bulky nature of the LiHMDS base and the tert-butyl ester group further disfavors unwanted side reactions.

Step 2: C-Allylation The generated lithium enolate is a potent nucleophile. The subsequent introduction of an allyl electrophile, such as allyl bromide, results in a nucleophilic attack from the α-carbon of the enolate onto the methylene carbon of the allyl bromide. This is a classic SN2 reaction that forms a new carbon-carbon bond, yielding the intermediate, tert-butyl 3-oxopent-4-enoate.

Step 3: Ketone Reduction The final step involves the selective reduction of the ketone functionality to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the less reactive ester group.[4] The reaction is typically performed in a protic solvent like methanol or ethanol at 0°C to control reactivity. For advanced applications requiring high stereocontrol, asymmetric reduction protocols using catalysts like a Ruthenium-BINAP complex can be employed to yield specific enantiomers, such as (R)- or (S)-tert-butyl 3-hydroxypent-4-enoate, which are often required for pharmacologically active molecules.[3][5]

Reaction_Mechanism cluster_start Starting Material cluster_enolate Step 1: Enolate Formation cluster_intermediate Step 2: C-Allylation cluster_product Step 3: Reduction A tert-Butyl Acetoacetate B Lithium Enolate A->B + LiHMDS THF, -40°C C tert-Butyl 3-oxopent-4-enoate (β-Keto Ester Intermediate) B->C + Allyl Bromide D This compound (Final Product) C->D + NaBH₄ MeOH, 0°C Experimental_Workflow start Setup Inert Atmosphere (N₂/Ar) enolate Protocol 1: Enolate Formation & Allylation start->enolate reduction Protocol 2: Ketone Reduction enolate->reduction Crude Intermediate workup Aqueous Workup & Extraction reduction->workup purify Protocol 3: Column Chromatography workup->purify Crude Product characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: Experimental workflow from starting materials to pure product.

Protocol 1: Synthesis of tert-Butyl 3-oxopent-4-enoate
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Charging: Charge the flask with anhydrous THF (see Table 1 for volume). Cool the flask to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Enolate Formation: Slowly add a solution of LiHMDS (1.1 equiv) in THF to the flask via syringe, maintaining the internal temperature below -30°C. Stir for 15 minutes.

  • Acetoacetate Addition: Add tert-butyl acetoacetate (1.0 equiv) dropwise over 20 minutes, ensuring the temperature remains below -30°C. [3]Stir the resulting solution for 30 minutes at this temperature to ensure complete enolate formation.

  • Allylation: Add allyl bromide (1.2 equiv) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous NH₄Cl solution.

Protocol 2: Reduction to this compound
  • Solvent Exchange: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Reduction Setup: Dissolve the crude tert-butyl 3-oxopent-4-enoate intermediate in methanol and transfer to a clean flask. [4]Cool the solution to 0°C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 15 minutes, keeping the internal temperature below 10°C to control the exothermic reaction. [4]4. Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the flask to 0°C and carefully neutralize the mixture by adding 1 M aqueous KHSO₄ solution until gas evolution ceases. [4]Extract the product with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol 3: Purification
  • Chromatography: Purify the crude oil by flash column chromatography on silica gel.

  • Elution: Use a gradient solvent system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, to elute the product.

  • Fractions: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless to pale yellow oil.

Summary of Reaction Parameters
Reagent/ParameterMolar Equiv.Concentration/SolventTemperatureTime (approx.)Typical Yield
Allylation ~5 hours
tert-Butyl Acetoacetate1.0Neat-40°C to RT-85-95% (Crude)
LiHMDS1.11.0 M in THF-40°C45 min
Allyl Bromide1.2Neat-40°C to RT4 hours
Reduction ~2.5 hours
Keto-ester Intermediate1.0~0.5 M in Methanol0°C to RT-90-98% (Crude)
Sodium Borohydride1.5Solid0°C to RT2 hours
Overall Purified Yield 75-85%

Applications in Research and Drug Development

The unique structure of this compound makes it a powerful tool for medicinal chemists and process developers.

  • Pharmaceutical Intermediates: As a chiral building block, it is integral to the synthesis of complex APIs. [6]Its role in constructing androgen receptor antagonists for cancer therapy and in the synthesis of β-lactamase inhibitors like Vaborbactam highlights its importance in addressing significant health challenges. [2][6]* Advanced Organic Synthesis: The orthogonal reactivity of its functional groups is a key asset. The hydroxyl group can be oxidized, protected, or used as a nucleophile. The alkene is available for a plethora of transformations, including epoxidation, dihydroxylation, ozonolysis, and metathesis reactions. The tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be cleaved under specific acidic conditions in later synthetic steps. [1]* Materials Science: The presence of both hydroxyl and alkenyl groups allows it to function as a monomer in polymerization reactions, leading to the creation of specialty polymers with tailored properties for use in high-performance coatings and adhesives. [1]The tert-butyl group can also impart desirable properties such as increased lipophilicity and stability. [7][8]

Safety and Handling

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: Store this compound at 5–25°C in a tightly sealed, amber glass or HDPE container. [1]The storage area should be cool, dry, and well-ventilated, away from strong oxidants, acids, and open flames. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. When handling larger quantities or if there is a risk of aerosolization, an organic vapor mask is recommended. [1]* Toxicity and Hazards: The compound has low acute toxicity (Oral LD50 > 3000 mg/kg). [1]However, direct contact with skin or eyes should be avoided to prevent mild irritation. [1]It is classified as causing serious eye damage according to GHS information. [9]* Disposal: Dispose of waste materials through a licensed hazardous waste disposal service in accordance with local and national regulations. [1]

References

  • Shanghai Talent Chemical Co.,Ltd. (n.d.). This compound CAS 122763-67-1.
  • Tocopharm Co., Ltd. (n.d.). Selling this compound 122763-67-1 98% suppliers.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses Procedure.
  • King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure.
  • BLD Pharm. (n.d.). 122763-67-1|this compound.
  • CymitQuimica. (n.d.). (R)-tert-Butyl 3-hydroxypent-4-enoate.
  • Guidechem. (n.d.). (S)-tert-butyl 3-hydroxypent-4-enoate.
  • Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
  • Trost, B. M., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Molecules.
  • Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. (n.d.).

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The Strategic Application of tert-Butyl 3-Hydroxypent-4-enoate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Synthon

In the intricate field of total synthesis, the strategic selection of chiral building blocks is paramount to achieving efficiency and stereocontrol. tert-Butyl 3-hydroxypent-4-enoate, a C5 chiral synthon, has emerged as a valuable tool for synthetic chemists. Its unique structural motif, featuring a secondary allylic alcohol and a sterically demanding tert-butyl ester, offers a versatile handle for a variety of chemical transformations. The hydroxyl group provides a key stereocenter and a site for further functionalization, while the vinyl group is amenable to a wide range of additions and carbon-carbon bond-forming reactions. The bulky tert-butyl ester group offers robust protection of the carboxylic acid functionality, preventing unwanted side reactions under many conditions, yet it can be selectively removed under acidic conditions. This combination of features makes this compound a powerful precursor for the construction of complex polyketide-type natural products and other biologically active molecules. This application note will delve into the synthesis and strategic utility of this chiral building block, providing detailed protocols and insights into its application in total synthesis.

Asymmetric Synthesis: Accessing Enantiopure Building Blocks

The efficacy of this compound as a chiral building block is entirely dependent on the ability to access it in high enantiopurity. A highly effective method for achieving this is through chemoenzymatic synthesis, which leverages the high stereoselectivity of enzymes for kinetic resolution.

Protocol 1: Chemoenzymatic Kinetic Resolution of (±)-tert-Butyl 3-Hydroxypent-4-enoate

This protocol, adapted from the work of Reymond and coworkers, employs Amano PS lipase for the efficient kinetic resolution of the racemic starting material.

Materials:

  • (±)-tert-Butyl 3-hydroxypent-4-enoate

  • Amano Lipase PS (from Pseudomonas cepacia)

  • Vinyl acetate

  • Hexane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic this compound (1.0 eq) in hexane, add Amano Lipase PS.

  • Add vinyl acetate (0.6 eq) to the suspension.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon reaching approximately 50% conversion, filter the reaction mixture to remove the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • The residue contains the unreacted (S)-alcohol and the acetylated (R)-ester. This mixture can be separated by flash column chromatography on silica gel.

Rationale: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This enzymatic acylation allows for the separation of the two enantiomers, providing access to both with high enantiomeric excess.

Application in the Synthesis of a Fructose Analogue: A Case Study

The utility of enantiopure this compound is demonstrated in the chemoenzymatic synthesis of a 6-O-coumarinyl-5-deoxy-D-fructose derivative, a potential probe for assaying transaldolase activity.

Synthetic Strategy Overview

The synthesis leverages the resolved (S)-tert-butyl 3-hydroxypent-4-enoate as a key chiral fragment. The vinyl group is dihydroxylated to install the necessary stereocenters, and the resulting polyol is then elaborated to the final fructose analogue.

G cluster_0 Synthesis of Chiral Building Block cluster_1 Elaboration to Fructose Analogue racemate (±)-tert-Butyl 3-hydroxypent-4-enoate resolution Kinetic Resolution (Amano Lipase PS, Vinyl Acetate) racemate->resolution s_enantiomer (S)-tert-Butyl 3-hydroxypent-4-enoate resolution->s_enantiomer dihydroxylation Asymmetric Dihydroxylation s_enantiomer->dihydroxylation s_enantiomer->dihydroxylation Key Coupling elaboration Further Functionalization dihydroxylation->elaboration fructose_analogue 6-O-coumarinyl-5-deoxy- D-fructose derivative elaboration->fructose_analogue

Caption: Synthetic workflow for the fructose analogue.

Key Transformation: Diastereoselective Dihydroxylation

A crucial step in this synthesis is the diastereoselective dihydroxylation of the vinyl group of (S)-tert-butyl 3-hydroxypent-4-enoate. This reaction establishes two new stereocenters, and the stereochemical outcome is directed by the existing stereocenter at C3.

Protocol 2: Diastereoselective Dihydroxylation

Materials:

  • (S)-tert-Butyl 3-hydroxypent-4-enoate

  • Osmium tetroxide (OsO₄) (catalytic amount)

  • N-methylmorpholine N-oxide (NMO) (co-oxidant)

  • Acetone/Water solvent mixture

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-tert-butyl 3-hydroxypent-4-enoate in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Add a catalytic amount of osmium tetroxide (as a solution in toluene).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir for 30 minutes, then extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography.

Causality of Stereoselectivity: The stereochemical outcome of the dihydroxylation is governed by the Kishi-Sharpless rule, where the hydroxyl group at C3 directs the incoming osmium tetroxide to the same face of the double bond, leading to the formation of the syn-diol with high diastereoselectivity.

Data Summary: Key Reaction Parameters

ReactionSubstrateKey ReagentsProductYield (%)Enantiomeric/Diastereomeric Excess
Kinetic Resolution (±)-tert-Butyl 3-hydroxypent-4-enoateAmano Lipase PS, Vinyl Acetate(S)-tert-Butyl 3-hydroxypent-4-enoate~45%>95% ee
Dihydroxylation (S)-tert-Butyl 3-hydroxypent-4-enoateOsO₄ (cat.), NMOsyn-DiolHighHigh d.r.

Broader Implications in Total Synthesis

The structural motif present in this compound is a common feature in a vast array of polyketide natural products, many of which exhibit potent biological activities. These include anticancer agents, antibiotics, and immunosuppressants.

G cluster_0 Potential Applications in Total Synthesis building_block tert-Butyl 3-hydroxypent-4-enoate epothilones Epothilones (Anticancer) building_block->epothilones Provides key stereocenter and C5 fragment discodermolide Discodermolide (Anticancer) building_block->discodermolide Potential precursor for polypropionate chains macrolides Macrolide Antibiotics building_block->macrolides Versatile synthon for macrocycle construction other_polyketides Other Polyketides building_block->other_polyketides General building block for complex stereogenic arrays

Caption: Potential applications of the building block.

While direct, published applications of this compound in the total synthesis of major natural products like epothilone or discodermolide are not yet widespread in the literature, its structural similarity to key fragments in these molecules makes it a highly attractive and logical choice for future synthetic endeavors. The methodologies outlined in this note provide a clear pathway for accessing this valuable chiral building block and demonstrate its potential for the efficient construction of complex and biologically significant molecules.

Conclusion

This compound stands as a testament to the power of small, well-defined chiral building blocks in the grand challenge of total synthesis. Its strategic use, enabled by efficient chemoenzymatic resolution, offers a concise and stereocontrolled entry into complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals and research tools continues to grow, the importance of versatile synthons like this compound will undoubtedly increase, paving the way for new and innovative synthetic strategies.

References

  • Reymond, J.-L., et al. Fluorogenic Stereochemical Probes for Transaldolases. ChemBioChem2003 , 4 (2-3), 224-230. [Link]

  • da Silva, C. C. C. P. V. de. M. M. S. M. da. (2022). (-)-Disorazole C1 and New Analogs: Total Synthesis and Biological Evaluation (Doctoral dissertation, Universidade do Porto). [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH. [Link]

  • Paterson, I., & Goodman, J. M. (1999). The stereoselective synthesis of polyketide-derived natural products. Tetrahedron, 55(33), 9981-10013. [Link]

Application Notes & Protocols: The Strategic Use of (S)-tert-Butyl 3-hydroxypent-4-enoate in the Total Synthesis of Largazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Largazole, a macrocyclic depsipeptide first isolated from the marine cyanobacterium Symploca sp., has garnered significant attention within the chemical and pharmaceutical communities. Its potent and selective inhibitory activity against Class I histone deacetylases (HDACs) marks it as a promising therapeutic agent for various cancers.[1][2][3] The complex architecture of Largazole, featuring a strained 16-membered depsipeptide core and a labile octanoyl thioester side chain, presents considerable synthetic challenges.[4]

A convergent and efficient total synthesis is paramount for enabling detailed structure-activity relationship (SAR) studies and facilitating the development of novel, more potent analogues. Several synthetic strategies have been reported, many of which hinge on the stereoselective construction of the (S)-3-hydroxy-7-mercaptohept-4-enoic acid fragment.[5] This guide details the application of a key chiral building block, tert-butyl 3-hydroxypent-4-enoate , in a highly effective and convergent approach to the total synthesis of (+)-Largazole, focusing on the strategy developed by Ghosh and coworkers.[1][6]

The Role of this compound: A Chiral Linchpin

The title compound serves as a critical C5 building block that incorporates two essential functionalities for the Largazole synthesis:

  • The C3 Stereocenter: The (S)-hydroxyl group is crucial for the biological activity of the final natural product. The use of an enantiomerically pure starting material ensures the correct stereochemistry is carried through the synthesis.

  • The C4-C5 Vinyl Group: This terminal alkene is the strategic handle for the late-stage installation of the thioester side chain via an olefin cross-metathesis reaction.[4][7] This approach cleverly postpones the introduction of the sensitive thioester functionality, thereby avoiding potential complications during earlier synthetic steps.

The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to many reaction conditions but readily removable under acidic conditions during the final macrocyclization sequence.[1][8]

Overall Synthetic Strategy

The synthesis is convergent, assembling the Largazole macrocycle from three key fragments. The journey of this compound is central to the construction of the "western" fragment, which is subsequently coupled with the valine and thiazole-thiazoline "eastern" fragments. The key transformations involving this building block are:

  • Preparation of Racemic Building Block: An aldol reaction between the lithium enolate of tert-butyl acetate and acrolein affords racemic (RS)-tert-butyl 3-hydroxypent-4-enoate.[1][9]

  • Enzymatic Kinetic Resolution: The racemate is resolved using a lipase-catalyzed acylation, providing the desired (S)-alcohol with high enantiomeric excess.[1] This chemoenzymatic approach is a hallmark of efficiency and stereocontrol.[10]

  • Fragment Coupling: The resolved alcohol is esterified with N-Boc-L-valine.

  • Macrocyclization Precursor Assembly: Subsequent amide coupling with the thiazole-containing fragment creates the linear precursor for the macrocycle.

  • Late-Stage Side Chain Installation: After macrocyclization, the vinyl group of the original building block is utilized in a Grubbs-catalyzed cross-metathesis reaction to append the thioester side chain, completing the synthesis.[1][4]

G cluster_0 Fragment A Synthesis cluster_1 Fragment Assembly cluster_2 Macrocyclization & Finalization A tert-Butyl Acetate + Acrolein B (RS)-tert-Butyl 3-hydroxypent-4-enoate A->B LDA, -78°C C Enzymatic Resolution (Lipase PS-30) B->C D (S)-tert-Butyl 3-hydroxypent-4-enoate C->D E N-Boc-L-Valine F Valine-Ester Intermediate D->F E->F Yamaguchi Esterification G Thiazole-Thiazoline Fragment H Linear Depsipeptide Precursor F->H G->H Amide Coupling (HATU/HOAt) I Macrocycle (Vinyl Intact) H->I 1. Deprotection (TFA) 2. Macrolactamization J Thioester Side Chain K (+)-Largazole I->K J->K Cross-Metathesis (Grubbs' Cat.) G Racemate (RS)-tert-Butyl 3-hydroxypent-4-enoate Enzyme Lipase PS-30 Vinyl Acetate Pentane, 23°C Racemate->Enzyme S_Alcohol (S)-tert-Butyl 3-hydroxypent-4-enoate (Desired Alcohol) Enzyme->S_Alcohol Unreacted R_Acetate (R)-tert-Butyl 3-acetoxypent-4-enoate (Acylated Byproduct) Enzyme->R_Acetate Selectively Acylated

Sources

Introduction: The Strategic Importance of Vaborbactam and its Chiral Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of tert-butyl 3-hydroxypent-4-enoate, a critical chiral intermediate in the manufacture of Vaborbactam. This document is intended for researchers, scientists, and professionals in drug development and process chemistry.

The rise of multidrug-resistant bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE), presents a formidable challenge to global public health.[1][2] Vaborbactam is a potent, non-β-lactam, boronic acid-based β-lactamase inhibitor developed to combat this threat.[3] It functions by covalently binding to the active site serine of serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), effectively neutralizing the bacterial resistance mechanism.[1][3] This action restores the efficacy of partner antibiotics like meropenem, with which it is co-formulated as Vabomere®.[1][3]

The stereochemistry of Vaborbactam is crucial for its inhibitory activity. The synthesis of this complex molecule relies on the strategic use of chiral building blocks to construct the required stereocenters with high fidelity. One such pivotal building block is This compound . This intermediate contains a key stereocenter and functional groups—a hydroxyl, a vinyl group, and a protected carboxylic acid—that are methodically elaborated to form the core oxaborinane ring of Vaborbactam.

This guide provides a detailed examination of this compound, from its synthesis and characterization to its application in the Vaborbactam synthetic pathway.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and handling.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 122763-67-1[4][5][6]
Molecular Formula C₉H₁₆O₃[4][5]
Molecular Weight 172.22 g/mol [4][5][6]
Exact Mass 172.109944368 g/mol [4][5]
Appearance Not specified, likely a liquid or low-melting solid
Topological Polar Surface Area 46.5 Ų[5]
Hydrogen Bond Donor Count 1[5]
Rotatable Bond Count 5[5]
Solubility Good solubility in common organic solvents[7]

Synthetic Protocol: Asymmetric Synthesis of this compound

The creation of the chiral center in this compound is a critical step. An asymmetric aldol-type reaction is a highly effective strategy for this transformation. The following protocol describes a representative procedure based on the addition of a tert-butyl acetate enolate to acrolein, a method amenable to catalytic, asymmetric control.

Principle of the Reaction

This synthesis involves the formation of a lithium enolate from tert-butyl acetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate then acts as a nucleophile, attacking the carbonyl carbon of acrolein. The subsequent aqueous workup protonates the resulting alkoxide to yield the desired β-hydroxy ester. To achieve enantioselectivity, this reaction would be performed in the presence of a chiral ligand or catalyst system, which is a common strategy in pharmaceutical synthesis to produce single-enantiomer drugs.[8]

G TBA tert-Butyl Acetate Enolate Lithium Enolate (Nucleophile) TBA->Enolate Deprotonation LDA LDA (Base) THF, -78 °C LDA->Enolate Acrolein Acrolein Aldehyde Acrolein (Electrophile) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Addition Aldehyde->Alkoxide Product This compound Alkoxide->Product Protonation Workup Aqueous Workup (e.g., NH4Cl) Workup->Product

Caption: Workflow for the synthesis of the target intermediate.

Materials and Reagents
  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • tert-Butyl acetate (anhydrous)

  • Acrolein (freshly distilled, inhibitor removed)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Step-by-Step Experimental Protocol
  • LDA Preparation (In Situ): To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

    • Causality: Preparing LDA in situ ensures a highly active, moisture-free base, which is critical for efficient and complete enolate formation. The low temperature prevents LDA degradation.

  • Enolate Formation: Slowly add anhydrous tert-butyl acetate (1.0 equivalent) to the LDA solution at -78 °C. Stir the mixture for 45-60 minutes.

    • Causality: A slight excess of base ensures full conversion of the ester to its enolate. The stirring time allows for complete deprotonation.

  • Aldol Addition: Add freshly distilled acrolein (1.2 equivalents) dropwise to the enolate solution. The addition should be slow to control the exothermic reaction. Stir the reaction mixture at -78 °C for 1-2 hours.

    • Causality: The reaction is maintained at low temperature to minimize side reactions, such as polymerization of acrolein or self-condensation of the enolate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

    • Causality: A mild acidic quench protonates the alkoxide intermediate to form the hydroxyl group without causing decomposition or elimination, which could occur under stronger acidic or basic conditions.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the layers. Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.

    • Causality: The aqueous washes remove inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Chromatography is necessary to separate the desired product from unreacted starting materials, byproducts, and any oligomers formed from acrolein.

In-Process Controls and Characterization
  • TLC: Monitor reaction completion by TLC (e.g., 20% Ethyl Acetate/Hexanes), visualizing with a potassium permanganate stain, which will react with the alkene and alcohol functionalities of the product.

  • NMR Spectroscopy: Confirm the structure of the purified product. Expect characteristic peaks for the tert-butyl group (~1.5 ppm, singlet, 9H), the vinyl protons (~5.1-5.9 ppm, multiplet, 3H), and the carbinol proton (-CHOH, ~4.5 ppm, multiplet, 1H).

  • Mass Spectrometry: Verify the molecular weight of the product.[4]

Application: Gateway to the Vaborbactam Core

With this compound in hand, the next strategic phase is the installation of the boron atom and the construction of the oxaborinane ring. This begins with the selective transformation of the vinyl group.

Protocol: Hydroboration and Pinacol Boronate Formation
  • Principle: Anti-Markovnikov hydroboration of the terminal alkene with a sterically hindered borane reagent (e.g., 9-Borabicyclononane, 9-BBN) selectively adds boron to the terminal carbon. The resulting organoborane is then converted directly to a stable pinacol boronate ester, which is a versatile intermediate for further reactions like the Matteson homologation.[1]

  • Procedure (Illustrative):

    • Dissolve this compound (1.0 eq) in anhydrous THF under argon.

    • Add a solution of 9-BBN dimer (0.6 eq) in THF and stir at room temperature until the hydroboration is complete (monitored by ¹H NMR or GC-MS).

    • To the resulting organoborane, add pinacol (1.5 eq) and stir at room temperature or with gentle heating.

    • Remove the solvent under reduced pressure and purify the resulting diol boronate ester, typically by chromatography.

This boronate ester is the direct precursor for the Matteson homologation, a powerful reaction for stereoselectively extending a carbon chain at the boron center, which is a key step in the published syntheses of Vaborbactam.[1]

Overall Synthetic Strategy for Vaborbactam

The synthesis of this compound is the first crucial, stereochemistry-defining stage. The subsequent steps build upon this foundation to assemble the final drug molecule.

Caption: High-level synthetic pathway to Vaborbactam.

Conclusion

This compound is more than a simple intermediate; it is a carefully designed chiral building block that enables an efficient and stereocontrolled synthesis of Vaborbactam. Its synthesis via asymmetric methods establishes the critical C3 stereocenter, and its versatile functional groups provide the handles for subsequent transformations, including the crucial hydroboration and Matteson homologation steps. The protocols and strategies outlined here underscore the importance of this molecule in the production of a vital therapeutic agent used in the fight against antibiotic resistance.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Talent Chemical Co.,Ltd. This compound CAS 122763-67-1. Available from: [Link]

  • Bulusu, M., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(15), 4945. Available from: [Link]

  • Scientific Update. (2020). In full flow-continuously battling bacteria with boron. Available from: [Link]

  • ResearchGate. Synthesis of vaborbactam (formerly RPX-7009). Available from: [Link]

  • MDPI. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. Available from: [Link]

  • Wikipedia. Vaborbactam. Available from: [Link]

Sources

Application Notes and Protocols: Vinyl Group Reactivity of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the key chemical transformations involving the vinyl group of tert-butyl 3-hydroxypent-4-enoate. As a versatile chiral building block, the strategic modification of its terminal alkene is paramount in synthetic organic chemistry. This document details the theoretical underpinnings and practical laboratory protocols for several critical reactions: stereoselective epoxidation, syn-dihydroxylation, oxidative cleavage via ozonolysis, and catalytic hydrogenation. The influence of the proximate stereogenic hydroxyl group and the sterically demanding tert-butyl ester on reactivity and stereochemical outcomes is a central focus. Each section includes a discussion of the reaction mechanism, step-by-step experimental procedures, and expected outcomes, designed for researchers and professionals in drug development and chemical synthesis.

Introduction: The Synthetic Potential of a Multifunctional Building Block

This compound is a valuable chiral intermediate possessing three distinct functional groups: a terminal alkene (vinyl group), a secondary allylic alcohol, and a bulky tert-butyl ester. This arrangement provides a rich platform for a variety of selective chemical modifications. The vinyl group, in particular, serves as a gateway for carbon-carbon and carbon-heteroatom bond formation, allowing for significant molecular elaboration. The presence of the adjacent hydroxyl group is not merely a passive functionality; it actively directs the stereochemical course of several key reactions, enabling the synthesis of complex, stereodefined architectures. This guide explores the most impactful of these transformations.

Directed Asymmetric Epoxidation: The Sharpless-Katsuki Protocol

The allylic alcohol moiety in this compound makes it an ideal substrate for the Sharpless-Katsuki asymmetric epoxidation.[1][2] This powerful reaction installs a chiral epoxide with a high degree of predictability and enantioselectivity, dictated by the choice of the chiral tartrate ligand.[2][3] The resulting 2,3-epoxy alcohol is a versatile intermediate for the synthesis of diols, aminoalcohols, and other valuable motifs.[2]

Mechanism and Stereochemical Rationale: The reaction proceeds via a titanium-tartrate catalyst that coordinates both the allylic alcohol of the substrate and the oxidant, tert-butyl hydroperoxide (TBHP). This coordination arranges the reactants in a well-defined three-dimensional space, forcing the delivery of the oxygen atom to one specific face of the alkene. The choice of diethyl tartrate (DET) isomer determines the facial selectivity:

  • L-(+)-Diethyl Tartrate ((+)-DET): Delivers the epoxide oxygen to the "top" face of the alkene when the allylic alcohol is oriented in the lower right quadrant.

  • D-(−)-Diethyl Tartrate ((−)-DET): Delivers the epoxide oxygen to the "bottom" face.

For (S)-tert-butyl 3-hydroxypent-4-enoate, using (+)-DET is the "matched" case, leading to a faster reaction and higher diastereoselectivity, while using (−)-DET is the "mismatched" case.

Diagram: Sharpless Epoxidation Workflow

sharpless_epoxidation sub Substrate (this compound) complex Chiral Titanium-Tartrate -Substrate Complex sub->complex Coordination reagents Ti(OiPr)4 (+)-DET or (-)-DET TBHP reagents->complex Catalyst Formation product Product (Chiral Epoxy Alcohol) complex->product Oxygen Transfer

Caption: Workflow for the Sharpless Asymmetric Epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation

Materials:

  • (S)-tert-butyl 3-hydroxypent-4-enoate

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • L-(+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane

  • Dichloromethane (DCM), anhydrous

  • 4 Å molecular sieves, powdered

  • Diethyl ether

  • 10% aqueous solution of tartaric acid

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add powdered 4 Å molecular sieves (0.5 g).

  • Add anhydrous DCM (50 mL) and cool the suspension to -20 °C in a dry ice/acetone bath.

  • Add L-(+)-diethyl tartrate (1.2 equiv.) followed by titanium(IV) isopropoxide (1.0 equiv.) via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of (S)-tert-butyl 3-hydroxypent-4-enoate (1.0 equiv.) in DCM (10 mL) dropwise over 10 minutes.

  • After stirring for an additional 20 minutes, add the pre-cooled (-20 °C) TBHP solution (2.0 equiv.) dropwise.[4]

  • The reaction is monitored by TLC. Upon completion (typically 2-4 hours), the reaction is quenched by the addition of water (2 mL).

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • The combined organic layers are washed with a 10% aqueous solution of tartaric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Parameter Expected Value
Chiral Ligand L-(+)-DET
Substrate (S)-tert-butyl 3-hydroxypent-4-enoate
Expected Product tert-butyl (2S,3R)-3-((S)-oxiran-2-yl)propanoate
Typical Yield 80-95%
Enantiomeric Excess (ee) >95%
Syn-Dihydroxylation: Upjohn and Sharpless Protocols

The conversion of the vinyl group to a vicinal diol is a fundamental transformation. For this compound, this creates a polyol structure with three contiguous stereocenters. The reaction is typically performed using osmium tetroxide (OsO4), which adds to the alkene in a concerted fashion, resulting in a syn-addition of the two hydroxyl groups.

Mechanism and Methodologies: The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol.[5] Due to the toxicity and expense of OsO4, catalytic methods are preferred.

  • Upjohn Dihydroxylation: This method uses a catalytic amount of OsO4 with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[6][7][8] This protocol is reliable and high-yielding but provides little to no diastereoselectivity beyond any substrate-directing effects.

  • Sharpless Asymmetric Dihydroxylation (AD): This advanced method employs a chiral ligand (typically derived from dihydroquinine or dihydroquinidine) to create a chiral catalytic species. This directs the OsO4 to a specific face of the alkene, resulting in high enantioselectivity. Commercially available "AD-mix" reagents contain the catalyst, co-oxidant (K3[Fe(CN)6]), and chiral ligand.

Diagram: Dihydroxylation Catalytic Cycle

dihydroxylation_cycle OsVIII OsO4 (OsVIII) Osmate Osmate Ester (OsVI) OsVIII->Osmate [3+2] Cycloaddition Alkene Alkene Substrate Alkene->Osmate Osmate->OsVIII Re-oxidation Diol Vicinal Diol Osmate->Diol Hydrolysis Oxidant Co-oxidant (NMO) Oxidant->OsVIII

Caption: Catalytic cycle for Osmium-catalyzed dihydroxylation.

Experimental Protocol: Upjohn Dihydroxylation

Materials:

  • This compound

  • Osmium tetroxide (4% solution in water)

  • N-methylmorpholine N-oxide (NMO), 50 wt% solution in water

  • Acetone

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of acetone and water (10:1, 0.1 M).

  • Add NMO solution (1.5 equiv.) and stir the mixture.

  • Add the OsO4 solution (0.02 equiv.) dropwise. The solution will turn dark brown.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion (typically 4-12 hours), quench the reaction by adding solid sodium sulfite (1.5 g per mmol of substrate) and stir for 30 minutes.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo, and purify the resulting diol by flash column chromatography.

Parameter Expected Value
Product tert-butyl 3,4,5-trihydroxypentanoate
Stereochemistry Mixture of diastereomers
Typical Yield 85-95%
Oxidative Cleavage: Ozonolysis with Reductive Workup

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of the vinyl group, leading to the formation of carbonyl compounds.[9][10] For a terminal alkene like the one in this compound, this reaction yields an aldehyde and formaldehyde. The choice of workup procedure is critical; a reductive workup preserves the aldehyde functionality.[9][11]

Mechanism: Ozone (O3) undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide). This rapidly rearranges to a more stable secondary ozonide. Subsequent treatment with a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh3), cleaves the ozonide to yield the desired carbonyl products.[12]

ozonolysis

Sources

Application Notes & Protocols: Strategic Protection of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry

Introduction: Navigating the Reactivity of a Trifunctional Building Block

Tert-butyl 3-hydroxypent-4-enoate is a valuable chiral building block in modern organic synthesis. Its utility stems from the presence of three distinct and strategically important functional groups: a secondary alcohol, a terminal alkene, and a tert-butyl ester. This trifecta of reactivity allows for a multitude of subsequent transformations, making it a versatile starting point for the synthesis of complex molecules, including natural products and pharmaceutical agents.

However, the very presence of these multiple reactive sites presents a significant challenge: achieving chemoselectivity. How does a chemist modify one part of the molecule without inadvertently affecting another? The answer lies in the strategic implementation of protecting groups. This guide provides a detailed exploration of protecting group strategies tailored specifically for this compound, moving beyond simple protocols to explain the underlying principles of reactivity and orthogonality that inform expert synthetic planning. The core of a successful multi-step synthesis is not just knowing how to protect a functional group, but why a particular choice is made over another.[1][2]

I. A Triage of Reactivity: Understanding the Functional Groups

Before applying protection, we must first appreciate the inherent reactivity of each functional group within the molecule.

  • The Secondary Alcohol (-OH): This group is both nucleophilic (due to the oxygen lone pairs) and weakly acidic (the hydroxyl proton). It is susceptible to oxidation, acylation, and can interfere with strongly basic or organometallic reagents.[1][3]

  • The Terminal Alkene (-CH=CH₂): The π-bond of the alkene is electron-rich, making it a target for electrophilic addition, oxidation (e.g., epoxidation, dihydroxylation), and reduction (hydrogenation).[4] Its reactivity must be managed if transformations are intended elsewhere.

  • The Tert-butyl Ester (-CO₂tBu): This group is sterically hindered and exceptionally robust. Its defining characteristic is its stability to a wide range of nucleophilic, basic, and reductive conditions that would readily cleave simpler methyl or ethyl esters.[5] Its lability is reserved almost exclusively for strong acidic conditions, which proceed via a stable tert-butyl cation intermediate. This acid-sensitivity is the cornerstone of many orthogonal protection schemes.[5][6]

The key to unlocking the synthetic potential of this molecule is to leverage these differing reactivities through an orthogonal protection strategy . This approach allows for the selective removal of one protecting group in the presence of others, enabling precise, stepwise molecular construction.[7][8]

II. Protecting the Secondary Alcohol: The Primary Strategic Choice

In most synthetic routes involving this compound, the first consideration is the protection of the secondary alcohol. The choice of protecting group is dictated by the planned downstream reactions.

A. Silyl Ethers (TBS, TIPS): The Versatile Workhorse

Silyl ethers are among the most common alcohol protecting groups due to their ease of installation, general stability, and mild, selective removal conditions.[9][10] The tert-butyldimethylsilyl (TBS) group is a particularly popular choice.

  • Causality of Choice: A TBS ether is stable to most non-acidic conditions, including organometallic reagents and many oxidizing/reducing agents, making it highly versatile.[9][11] Its removal with a fluoride source (e.g., TBAF) is highly specific and occurs under conditions that will not affect the alkene or the tert-butyl ester, making it an excellent orthogonal choice.[12][13]

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBS-protected ether.

Diagram: Workflow for TBS Protection

TBS_Protection Substrate Tert-butyl 3-hydroxypent-4-enoate Reaction Silyl Ether Formation Substrate->Reaction Reagents TBS-Cl, Imidazole DMF, 0°C to RT Reagents->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Product TBS-Protected Product Purification->Product

Caption: General workflow for the TBS protection of the secondary alcohol.

B. Benzyl Ether (Bn): The Fortress of Stability

For synthetic routes involving harsh acidic or basic conditions, the benzyl (Bn) ether is the protecting group of choice.

  • Causality of Choice: The benzyl ether is exceptionally robust and inert to a wide range of reagents, including strong acids and bases that would cleave silyl ethers or the tert-butyl ester.[14][15] Its removal via catalytic hydrogenolysis (H₂, Pd/C) is a highly specific process.[15][16] However, this method will also reduce the terminal alkene, a critical consideration. If the alkene must be preserved, alternative oxidative or dissolving metal reduction methods for debenzylation can be employed, though these are often less chemoselective.[14][17]

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise, followed by a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the benzyl ether.

C. Methoxymethyl (MOM) Ether: An Acid-Labile Option

The MOM ether is stable to basic, nucleophilic, and reductive conditions.[18][19] However, its utility in this system requires careful consideration.

  • Causality of Choice: The MOM group is introduced under basic conditions and cleaved with acid.[20][21] This presents an orthogonality challenge, as the tert-butyl ester is also acid-labile. Selective deprotection is possible but requires fine-tuning of acidic conditions. For instance, very mild acids might cleave the MOM group while leaving the t-butyl ester intact, but this is not always reliable.[22] Therefore, MOM is best chosen when the ester will be cleaved simultaneously or when the ester is not a t-butyl variant.

III. Strategic Data Summary: Alcohol Protecting Groups

The selection of a protecting group is a critical decision point in a synthetic plan. The following table summarizes the key characteristics of the discussed groups in the context of this compound.

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonal To...Comments
TBS (tert-Butyldimethylsilyl)TBS-Cl, Imidazole, DMF[23]TBAF, THF; or mild acid (e.g., PPTS, CSA)[12][13]t-Butyl Ester, Alkene, Bn EtherExcellent general-purpose group. Fluoride deprotection is highly selective.
Bn (Benzyl)NaH, BnBr, THF[14]H₂, Pd/C; or Na, NH₃ (liq.)[15][16]t-Butyl Ester, Silyl EthersExtremely robust. Hydrogenolysis will also reduce the alkene.
MOM (Methoxymethyl)MOM-Cl, DIPEA, DCM[18]Acid (e.g., HCl in MeOH, Bi(OTf)₃)[20][21]Alkene, Bn EtherDeprotection conditions can cleave the t-butyl ester. Requires careful planning for selectivity.

IV. Strategies Involving the Terminal Alkene and Tert-Butyl Ester

The Alkene: A Site for Functionalization

Directly "protecting" a terminal alkene is uncommon. Instead, the strategy revolves around choosing reagents that are chemoselective or, more frequently, protecting the alcohol first to prevent interference before functionalizing the alkene.

  • Example Scenario: If an epoxidation of the alkene is desired using m-CPBA, the free hydroxyl group could interfere through hydrogen bonding or be acylated by the benzoic acid byproduct. The prudent strategy is to first protect the alcohol (e.g., with TBS), perform the epoxidation, and then proceed with the synthesis.

The Tert-Butyl Ester: The Acid-Labile Anchor

The tert-butyl ester is best viewed as a robust protecting group for the carboxylic acid. Its removal is typically one of the final steps in a sequence, unless the resulting carboxylic acid is needed for an intermediate transformation (e.g., amide coupling).

  • Dissolve the tert-butyl ester substrate (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) at room temperature. For substrates with acid-sensitive protecting groups (like TBS), the reaction should be cooled to 0 °C and carefully monitored.

  • Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • The resulting carboxylic acid can often be used directly or purified by chromatography or crystallization.

Diagram: Orthogonal Deprotection Strategies

Orthogonal_Strategy cluster_path1 Path 1: Ester Deprotection First cluster_path2 Path 2: Alcohol Deprotection First Start TBS-O-R-CO₂tBu Path1_Reagent TFA / DCM Start->Path1_Reagent Path2_Reagent TBAF / THF Start->Path2_Reagent Path1_Product TBS-O-R-CO₂H Path1_Reagent->Path1_Product Path1_Final_Reagent TBAF / THF Path1_Product->Path1_Final_Reagent Final_Product HO-R-CO₂H Path1_Final_Reagent->Final_Product Path2_Product HO-R-CO₂tBu Path2_Reagent->Path2_Product Path2_Final_Reagent TFA / DCM Path2_Product->Path2_Final_Reagent Path2_Final_Reagent->Final_Product

Caption: Orthogonal deprotection pathways for a TBS-protected ester.

V. Conclusion and Outlook

The effective use of this compound in complex synthesis hinges on a well-designed protecting group strategy. By analyzing the distinct reactivities of the alcohol, alkene, and tert-butyl ester, a chemist can select an orthogonal set of protecting groups that allows for precise and high-yielding transformations. The choice between a silyl ether for versatility and a benzyl ether for robustness is a primary strategic decision, dictated entirely by the subsequent planned chemical steps. This guide serves as a framework for making those decisions, grounding them in the fundamental principles of chemical reactivity and selectivity that are the hallmarks of elegant and successful organic synthesis.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Bols, M., & Toftegaard, R. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]

  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2163-2167. [Link]

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  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]

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Derivatization of "Tert-butyl 3-hydroxypent-4-enoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of Tert-butyl 3-hydroxypent-4-enoate

Abstract

This compound is a valuable bifunctional chiral building block in modern organic synthesis. Its structure, featuring a secondary alcohol and a terminal vinyl group, offers two distinct and chemically orthogonal sites for molecular elaboration.[1] This guide provides a comprehensive overview of key derivatization strategies for this versatile substrate, targeting researchers, and professionals in chemical synthesis and drug development. We will explore methodologies for the selective modification of both the hydroxyl and vinyl moieties, provide detailed, field-tested protocols, and explain the causal logic behind the selection of reagents and reaction conditions.

Molecular Overview and Strategic Considerations

This compound possesses two primary reactive centers: the nucleophilic secondary hydroxyl group at the C3 position and the electron-rich carbon-carbon double bond (C4-C5). The bulky tert-butyl ester group provides steric hindrance and stability against hydrolysis under many reaction conditions, making it an excellent directing and protecting group during synthesis.[1]

The strategic derivatization of this molecule hinges on the selective manipulation of one functional group while preserving the other. This often necessitates a protection-deprotection sequence, a concept fundamental to multi-step organic synthesis.

Figure 1: Key reactive sites on this compound.

Derivatization at the C3-Hydroxyl Group

The secondary alcohol is a versatile handle for introducing a wide array of functional groups through protection, etherification, esterification, or oxidation.

Protection of the Hydroxyl Group as a Silyl Ether

Expertise & Rationale: Before modifying the vinyl group, it is often imperative to protect the hydroxyl group to prevent unwanted side reactions. Silyl ethers are ideal for this purpose due to their ease of formation, general stability across a wide range of non-acidic reaction conditions (e.g., organometallic reagents, oxidations), and straightforward removal using a fluoride source.[2][3] The tert-butyldimethylsilyl (TBDMS) group is particularly popular due to its enhanced stability compared to the trimethylsilyl (TMS) group.

G start Tert-butyl 3-hydroxypent-4-enoate reagents TBDMSCl, Imidazole, DMF start->reagents Protection product TBDMS-Protected Ether reagents->product

Figure 2: Workflow for silyl ether protection.

Protocol 1: Synthesis of tert-butyl 3-((tert-butyldimethylsilyl)oxy)pent-4-enoate

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (1.5 eq).

  • Silylation: Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired silyl ether.

DerivativeReagentBaseTypical Yield
TBDMS EtherTBDMSClImidazole90-98%
TMS EtherTMSClTriethylamine95-99%
TIPS EtherTIPSClImidazole88-95%
Oxidation to a β-Keto Ester

Expertise & Rationale: Oxidation of the secondary alcohol furnishes a β-keto ester, a highly valuable synthetic intermediate for carbon-carbon bond formation via its enolate. Mild oxidation conditions are critical to prevent cleavage or side reactions involving the vinyl group or the tert-butyl ester. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its neutral pH, high efficiency, and operational simplicity.

Protocol 2: Synthesis of tert-butyl 3-oxopent-4-enoate

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flask under an inert atmosphere (N₂ or Ar).

  • Oxidation: Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir vigorously for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers are clear.

  • Purification: Separate the layers and extract the aqueous phase with DCM (2 x volumes). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can often be used directly or purified by flash chromatography if necessary.

Derivatization at the C4-C5 Vinyl Group

The terminal alkene is susceptible to a variety of addition reactions, allowing for significant structural diversification.

Epoxidation

Expertise & Rationale: The conversion of the alkene to an epoxide introduces a strained three-membered ring, which is a versatile electrophilic intermediate for ring-opening reactions with various nucleophiles (e.g., amines, alkoxides, hydrides). Metal-free epoxidation using reagents like tert-butyl hydroperoxide (TBHP) offers a green and efficient method.[4] The reaction proceeds under mild conditions, preserving the ester and hydroxyl functionalities.

G start Tert-butyl 3-hydroxypent-4-enoate reagents TBHP, Co-reagent, O₂, 333 K start->reagents Epoxidation product Corresponding Epoxide reagents->product

Figure 3: Workflow for metal-free epoxidation.

Protocol 3: Epoxidation using TBHP

This protocol is adapted from general procedures for metal-free alkene epoxidation.[4]

  • Preparation: In a round-bottom flask equipped with a condenser, add the starting material (1.0 eq), isobutyraldehyde (4.0 eq as a co-reagent), and acetonitrile (0.3 M).

  • Initiation: Add tert-butyl hydroperoxide (TBHP, 0.5 eq) as a radical initiator.

  • Reaction: Stir the mixture under an oxygen atmosphere (balloon) at 60 °C (333 K) for 5-8 hours.

  • Monitoring & Work-up: Monitor by TLC or GC-MS. After completion, cool the mixture and carefully remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the diastereomeric epoxides.

OxidantCatalyst/ConditionsKey Features
m-CPBADCM, 0 °C to RTClassic, reliable, produces m-chlorobenzoic acid byproduct.
TBHPIsobutyraldehyde/O₂Metal-free, green oxidant system.[4]
Sharpless AETi(OiPr)₄, DET, TBHPFor allylic alcohols; not directly applicable here but key for related structures.[5]
Intramolecular Cyclization: Iodolactonization

Expertise & Rationale: This reaction is a powerful demonstration of harnessing the molecule's bifunctionality. The alkene is first activated by an electrophilic iodine source (I₂). The proximate C3-hydroxyl group then acts as an intramolecular nucleophile, attacking the activated iodonium intermediate to form a stable five-membered lactone ring (a γ-butyrolactone). This strategy simultaneously sets two new stereocenters and introduces a reactive carbon-iodine bond for further functionalization (e.g., via Suzuki or Stille coupling).

Protocol 4: Synthesis of tert-butyl 2-((4-iodotetrahydrofuran-3-yl)oxy)-2-methylpropanoate

  • Preparation: Dissolve this compound (1.0 eq) in a biphasic solvent system of DCM and saturated aqueous NaHCO₃ (1:1 v/v, 0.1 M).

  • Activation: Cool the vigorously stirred mixture to 0 °C. Add a solution of iodine (I₂, 2.5 eq) in DCM dropwise until a persistent brown color remains.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution until the brown color disappears.

  • Purification: Separate the layers and extract the aqueous phase with DCM (2 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting diastereomeric iodolactones by flash chromatography.

Safety and Handling

  • This compound: May cause serious eye damage.[6] Handle with appropriate personal protective equipment (PPE), including safety goggles and gloves.

  • Reagents: Many reagents used in these protocols are hazardous. Dess-Martin periodinane is shock-sensitive. TBHP is a strong oxidizer. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Inert atmosphere techniques should be used when handling anhydrous solvents and reagents.

References

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  • Google Patents. Reaction of vinyl ethers with hydroxy compounds.
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Scale-Up Synthesis of Tert-butyl 3-hydroxypent-4-enoate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the scale-up synthesis of tert-butyl 3-hydroxypent-4-enoate, a valuable building block in the pharmaceutical and fine chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals seeking to transition this synthesis from laboratory to pilot or production scale. We will delve into the mechanistic underpinnings of the chosen synthetic route, address the critical challenges of scale-up, and provide a detailed, field-proven protocol.

Introduction and Strategic Importance

This compound is a key intermediate possessing both a hydroxyl and a vinyl functional group, making it a versatile precursor for a range of complex molecules.[1] Its tert-butyl ester moiety offers stability under various reaction conditions, a desirable trait for multi-step syntheses.[1] The primary application of this compound lies in the synthesis of active pharmaceutical ingredients (APIs), where precise control over stereochemistry and purity is paramount.

This guide will focus on the Reformatsky reaction as the most direct and scalable method for the synthesis of this compound. We will also provide insights into why this method is often preferred over alternatives like the Grignard reaction for this class of compounds.

Synthetic Strategy: The Reformatsky Reaction

The synthesis of this compound is most effectively achieved via the Reformatsky reaction. This reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, tert-butyl bromoacetate and acrolein, mediated by metallic zinc.[2]

The choice of the Reformatsky reaction over a seemingly similar Grignard reaction is a critical decision based on chemoselectivity. A Grignard reagent, being a hard nucleophile, would readily add to the ester carbonyl of the starting material or the product, leading to undesired side products. The organozinc intermediate of the Reformatsky reaction, however, is a softer nucleophile and selectively attacks the more electrophilic aldehyde carbonyl, preserving the ester functionality.[3]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of tert-butyl bromoacetate to form an organozinc intermediate, often referred to as a zinc enolate.

  • Nucleophilic Addition: The organozinc reagent then adds to the carbonyl carbon of acrolein.

  • Hydrolysis: Subsequent aqueous workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester, this compound.

G cluster_0 Reformatsky Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Hydrolysis tert-butyl bromoacetate tert-Butyl Bromoacetate Organozinc Reagent Organozinc Reagent (Reformatsky Reagent) tert-butyl bromoacetate->Organozinc Reagent + Zn Zinc Zinc (Zn) Intermediate Zinc Alkoxide Intermediate Organozinc Reagent->Intermediate + Acrolein Acrolein Acrolein Product This compound Intermediate->Product + H₃O⁺ Workup Aqueous Workup (H₃O⁺)

Figure 1: Simplified workflow for the Reformatsky reaction.

Scale-Up Considerations and Challenges

Transitioning the Reformatsky reaction from the bench to a larger scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Zinc Activation

A common hurdle in the Reformatsky reaction is the initiation, which can be unpredictable due to a passivating layer of zinc oxide on the metal surface. For large-scale operations, a reliable and immediate initiation is crucial to maintain control over the reaction. While various methods exist, a highly effective and scalable procedure involves the use of a reducing agent like diisobutylaluminium hydride (DIBAL-H) to activate the zinc surface.[2][4] This pre-treatment ensures a consistent and controlled onset of the reaction.

Exothermicity Management

The formation of the organozinc reagent is a highly exothermic process.[2][4] On a large scale, the heat generated can lead to a dangerous thermal runaway if not properly managed. Therefore, precise temperature control is paramount. This is typically achieved through:

  • Controlled Addition: Slow, subsurface addition of the tert-butyl bromoacetate to the zinc suspension.

  • Efficient Cooling: Use of a reactor with a high surface-area-to-volume ratio and a robust cooling system.

  • Reaction Calorimetry: Performing reaction calorimetry studies during process development can provide critical data on the heat flow, allowing for the design of a safe and efficient thermal management strategy.[2][4]

Solvent Selection and Purity

Anhydrous solvents are essential for the success of the Reformatsky reaction to prevent quenching of the organozinc intermediate. Tetrahydrofuran (THF) is a commonly used solvent due to its ability to solvate the organozinc species. For industrial-scale production, ensuring the dryness of both the solvent and the reagents is a critical quality control step.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 1 mole of this compound. Appropriate adjustments to equipment and reagent quantities will be necessary for different scales.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Zinc Dust (<10 µm)65.3878.5 g1.2Activated
Diisobutylaluminium Hydride (DIBAL-H)142.22~10 mL (1.0 M in hexanes)~0.01For zinc activation
Iodine253.81A few crystals-Indicator for activation
Tert-butyl bromoacetate195.05195.1 g1.0Anhydrous
Acrolein56.0661.7 g1.1Freshly distilled
Anhydrous Tetrahydrofuran (THF)72.111.5 L-<50 ppm water
Saturated aq. Ammonium Chloride (NH₄Cl)53.491.0 L-For quenching
Diethyl Ether or MTBE-2.0 L-For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-For drying

Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet/outlet.

  • Addition funnel for the controlled addition of liquids.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Procedure

Step 1: Zinc Activation

  • Under a nitrogen atmosphere, charge the reactor with anhydrous THF (500 mL) and zinc dust (78.5 g, 1.2 mol).

  • Begin vigorous stirring and add a few crystals of iodine. The brown color of the iodine should disappear upon successful activation.

  • Slowly add the DIBAL-H solution (~10 mL of a 1.0 M solution in hexanes) to the zinc suspension. A slight exotherm may be observed.

  • Stir the mixture for 30-60 minutes at room temperature to ensure complete activation.

Step 2: Reaction

  • Cool the activated zinc suspension to 10-15 °C using the reactor's cooling jacket.

  • In a separate vessel, prepare a solution of tert-butyl bromoacetate (195.1 g, 1.0 mol) and freshly distilled acrolein (61.7 g, 1.1 mol) in anhydrous THF (1.0 L).

  • Slowly add this solution to the stirred zinc suspension via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 15-20 °C. The reaction is exothermic, and the addition rate should be carefully controlled to manage the temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete conversion. Monitor the reaction progress by TLC or GC analysis.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0-5 °C.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (1.0 L). This should be done at a rate that keeps the temperature below 20 °C.

  • Stir the biphasic mixture for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether or MTBE (2 x 500 mL).

  • Combine the organic layers and wash with brine (500 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

The crude this compound can be purified by vacuum distillation to yield a colorless oil.

ParameterValue
Boiling Point~60-65 °C at 0.5 mmHg
Expected Yield75-85%
Purity (by GC)>98%

Safety Considerations

  • Acrolein: Acrolein is highly toxic, flammable, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate PPE. Freshly distilled acrolein should be used as it can polymerize upon storage.

  • DIBAL-H: DIBAL-H is a pyrophoric reagent and reacts violently with water. It should be handled under an inert atmosphere.

  • Exothermicity: The Reformatsky reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction, especially at a large scale.

  • Solvents: Anhydrous THF can form explosive peroxides. Ensure the solvent is tested for and free of peroxides before use.

Conclusion

The scale-up synthesis of this compound via the Reformatsky reaction is a robust and efficient process when critical parameters are carefully controlled. Proper zinc activation, rigorous management of the reaction exotherm, and the use of anhydrous conditions are key to achieving high yields and purity on a larger scale. The protocol and considerations outlined in this guide provide a solid foundation for the successful implementation of this important transformation in a production environment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Anhydrous THF and Zinc Dust B Activate Zinc with Iodine and DIBAL-H A->B C Cool Zinc Suspension (10-15 °C) E Slowly Add Reagent Solution to Zinc Suspension (15-20 °C) C->E D Prepare Solution of tert-butyl bromoacetate and Acrolein in THF D->E F Stir at Room Temperature (1-2 hours) E->F G Cool Reaction Mixture (0-5 °C) H Quench with Saturated aq. NH₄Cl G->H I Separate Layers and Extract Aqueous Phase H->I J Combine, Wash, Dry, and Concentrate Organic Phase I->J K Vacuum Distillation J->K L Final Product: This compound K->L

Figure 2: Process flow diagram for the scale-up synthesis.

References

  • Girgis, M. J., Liang, J. K., Du, Z., Slade, J., & Prasad, K. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 13(4), 727–730. [Link]

  • Girgis, M. J., Liang, J. K., Du, Z., Slade, J., & Prasad, K. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Shanghai Talent Chemical Co., Ltd. (n.d.). This compound CAS 122763-67-1. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561–564. [Link]

  • Zhang, Y., Huang, X., Guo, J., Wei, C., Gong, M., & Fu, Z. (2020). Catalytic Enantioselective Reformatsky Reaction of Aldehydes and Ketones with Ethyl Iodoacetate Using a Readily Available Prolinol Ligand. ACS Omega, 5(26), 16038–16046. [Link]

  • Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • Scribd. (2021). Reformatsky Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Shanghai Talent Chemical Co.,Ltd. (n.d.). This compound CAS 122763-67-1. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self- Sufficient Heterogeneous Biocatalysts in Continuous Flow. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of esters of beta-hydroxybutyric acid.
  • PubMed Central. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
  • Google Patents. (n.d.). Process for the purification of esters.
  • Google Patents. (n.d.). Process for the preparation of β-hydroxybutyric acid esters.
  • Royal Society of Chemistry. (n.d.). Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

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"Tert-butyl 3-hydroxypent-4-enoate" experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Enantioselective Synthesis of Tert-butyl 3-hydroxypent-4-enoate

Introduction: A Key Chiral Building Block

This compound is a valuable chiral intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its structure contains both a hydroxyl group and a terminal alkene, providing two versatile handles for subsequent chemical transformations. The tert-butyl ester group offers steric protection and is stable under various reaction conditions, yet can be selectively removed when needed. This application note provides a detailed protocol for the enantioselective synthesis of this compound, focusing on the highly reliable and stereoselective Brown allylation reaction.[3]

Guiding Principles: The Power of Asymmetric Boron Chemistry

The core of this procedure is the asymmetric allylation of an aldehyde, tert-butyl glyoxylate, using a chiral borane reagent. The Brown allylation method employs B-allyldiisopinocampheylborane ((Ipc)₂BAll), a reagent derived from either the (+) or (-) enantiomer of α-pinene, a readily available and inexpensive chiral starting material from the chiral pool.[4][5]

The remarkable enantioselectivity of this reaction is attributed to a highly organized, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[5][6] The bulky isopinocampheyl (Ipc) ligands on the boron atom create a sterically demanding environment. This forces the aldehyde and allyl groups into a specific orientation to minimize steric clashes, thereby directing the nucleophilic attack of the allyl group to one specific face of the aldehyde carbonyl. The choice of α-pinene enantiomer dictates which enantiomer of the product is formed. For the synthesis of (S)-tert-butyl 3-hydroxypent-4-enoate, the reagent derived from (+)-α-pinene is typically used.

The overall synthetic strategy involves two main stages:

  • In Situ Reagent Preparation: The chiral B-allyldiisopinocampheylborane is prepared immediately before use by reacting B-methoxydiisopinocampheylborane with a Grignard reagent, allylmagnesium bromide.[7][8]

  • Asymmetric Allylation & Workup: The freshly prepared chiral borane is reacted with tert-butyl glyoxylate at very low temperatures to ensure high stereocontrol.[5][8] The reaction is followed by an oxidative workup to cleave the boron-oxygen bond and yield the final alcohol product.[7]

Experimental Workflow Overview

The following diagram outlines the key stages of the synthesis, from the preparation of the chiral reagent to the isolation of the final product.

G cluster_0 Part A: Reagent Preparation cluster_1 Part B: Asymmetric Allylation cluster_2 Part C: Workup & Purification A Combine (+)-(Ipc)₂BOMe and Anhydrous Et₂O B Cool to 0°C A->B C Add Allylmagnesium Bromide Dropwise B->C D Stir at Room Temp (1 hr) C->D E Result: (Ipc)₂BAll Solution (Use Immediately) D->E F Cool (Ipc)₂BAll Solution to -78°C E->F G Add tert-Butyl Glyoxylate in Anhydrous Et₂O F->G H Stir at -78°C (3-4 hrs) G->H I Monitor by TLC H->I J Quench Reaction (e.g., with Methanol) I->J K Oxidative Workup: Add NaOH, then H₂O₂ J->K L Aqueous Workup & Extraction K->L M Dry & Concentrate L->M N Purify by Silica Gel Column Chromatography M->N O Final Product: This compound N->O

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Safety Precautions: This procedure involves pyrophoric and moisture-sensitive reagents. All steps must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using oven-dried glassware and anhydrous solvents. Grignard reagents and hydrogen peroxide should be handled with extreme care behind a safety shield.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
(+)-B-MethoxydiisopinocampheylboraneC₂₁H₃₇BO316.3313.3 g42.1Often sold as a solution. Sensitive to air and moisture.
Allylmagnesium bromideC₃H₅BrMg145.2840 mL40.01.0 M solution in diethyl ether. A slight excess is used.
tert-Butyl glyoxylateC₆H₁₀O₃130.144.30 g33.0Highly reactive; best if freshly prepared or distilled.
Diethyl ether (Et₂O)(C₂H₅)₂O74.12~150 mL-Anhydrous grade is essential.
Sodium hydroxide (NaOH)NaOH40.00~40 mL~1203 M aqueous solution for workup.
Hydrogen peroxide (H₂O₂)H₂O₂34.01~40 mL-30% aqueous solution. Caution: Strong oxidizer.
Sodium chloride (brine)NaCl58.44~100 mL-Saturated aqueous solution.
Anhydrous sodium sulfateNa₂SO₄142.04As needed-For drying the organic layer.
Silica GelSiO₂60.08As needed-For column chromatography (230-400 mesh).
Part A: In Situ Preparation of (+)-B-Allyldiisopinocampheylborane
  • Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermocouple, and rubber septa on the remaining necks. Ensure the entire apparatus is oven-dried and cooled under a stream of dry nitrogen.

  • Initial Charging: Charge the flask with (+)-B-methoxydiisopinocampheylborane (13.3 g, 42.1 mmol) and anhydrous diethyl ether (45 mL). Stir the mixture to obtain a clear, colorless solution.[7]

  • Cooling: Cool the solution to approximately 3°C in an ice/water bath.

  • Grignard Addition: Add allylmagnesium bromide (1.0 M in diethyl ether, 40 mL, 40 mmol) dropwise via syringe over 20-30 minutes. The internal temperature should be maintained below 6°C. During the addition, a significant amount of a white solid (magnesium methoxybromide) will precipitate.[7]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.[7] The resulting ethereal solution containing the chiral reagent is used immediately in the next step without filtration or purification. The reagent is sensitive to air and moisture.[7]

Part B: Asymmetric Allylation Reaction
  • Cooling: Cool the flask containing the freshly prepared (+)-B-allyldiisopinocampheylborane slurry to -78°C using a dry ice/acetone bath.

  • Substrate Preparation: In a separate, dry flask, dissolve tert-butyl glyoxylate (4.30 g, 33.0 mmol) in anhydrous diethyl ether (~20 mL).

  • Substrate Addition: Add the solution of tert-butyl glyoxylate dropwise to the cold, stirred borane slurry over approximately 15 minutes.

  • Reaction: Vigorously stir the reaction mixture at -78°C. The reaction is typically rapid, often complete within 3-4 hours.[5][6] Monitor the consumption of the aldehyde by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

Part C: Workup and Purification
  • Quenching: Once the reaction is complete as indicated by TLC, carefully quench the reaction by the slow addition of methanol (~5 mL) while maintaining the temperature at -78°C.

  • Oxidative Workup: Remove the cooling bath and allow the mixture to warm to 0°C. Add 3 M aqueous sodium hydroxide solution (~40 mL). Then, very slowly and carefully add 30% aqueous hydrogen peroxide (~40 mL) dropwise, ensuring the internal temperature does not rise above 20°C. Caution: This step is exothermic.

  • Hydrolysis: After the addition of H₂O₂, stir the biphasic mixture vigorously at room temperature for at least 10 hours to ensure complete hydrolysis of the borinate ester intermediate.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (~50 mL each).

  • Washing and Drying: Combine all organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.[7]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a light yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25%). Combine the fractions containing the pure product and concentrate to afford this compound as a colorless oil.

Mechanism and Stereochemical Rationale

The high enantioselectivity is achieved through a closed, chair-like transition state where the aldehyde's R-group (the tert-butoxycarbonyl group) occupies a pseudo-equatorial position to minimize steric hindrance with the bulky isopinocampheyl ligands of the borane.

Caption: Chair-like transition state minimizing steric clash, leading to high enantioselectivity.

Expected Results and Characterization

ParameterExpected Outcome
Yield 70-85% (after purification)
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 5.90-5.75 (m, 1H), 5.30-5.10 (m, 2H), 4.45-4.35 (m, 1H), 3.0 (br s, 1H, -OH), 2.55-2.40 (m, 2H), 1.45 (s, 9H).
¹³C NMR (CDCl₃, 100 MHz) δ 171.8, 138.5, 116.0, 81.5, 68.9, 42.0, 28.1.
Optical Rotation Specific rotation value will depend on the enantiomeric excess achieved.
Enantiomeric Excess (ee) >95% (determined by chiral HPLC or GC analysis)

Note: NMR chemical shifts are approximate and may vary slightly.

References

  • Arkat USA. (n.d.). Stereoselective allylboration using (B)-γ- alkoxyallyldiisopinocampheylboranes: highly selective reactions for organic synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (+)-B-Allyldiisopinocampheylborane and its Reaction with Aldehydes. Retrieved from [Link]

  • PubMed. (2012). Direct synthesis of B-allyl and B-allenyldiisopinocampheylborane reagents using allyl or propargyl halides and indium metal under Barbier-type conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Crystalline (Diisopinocampheyl)Borane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Shanghai Talent Chemical Co.,Ltd. (n.d.). This compound CAS 122763-67-1. Retrieved from [Link]

  • AIR Unimi. (n.d.). Brown Allylation: Application to the Synthesis of Natural Products. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). Chem 115 - Brown Allylation and Crotylation Reactions. Retrieved from [Link]

  • Brown Group. (n.d.). Brown Allylation and Crotylation Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (2R)-2-hydroxypent-4-enoate. Retrieved from [Link]

  • Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v72p0031
  • ResearchGate. (2021). Brown Allylation: Application to the Synthesis of Natural Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 3-hydroxypent-4-enoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this key bifunctional building block. As a versatile intermediate in pharmaceutical and fine chemical synthesis, achieving high purity is critical for successful downstream applications[1]. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Core Compound Properties

A successful purification strategy begins with understanding the physical and chemical properties of the target molecule.

PropertyValueSource
Molecular Formula C₉H₁₆O₃[2][3]
Molecular Weight 172.22 g/mol [2][3]
Appearance Colorless to light yellow liquid[4]
Storage Conditions 2-8°C or Refrigerator, under inert gas (Nitrogen or Argon)[4][5]
Solubility Good solubility in common organic solvents[1]
Stability The tert-butyl ester group provides good stability against acid-catalyzed hydrolysis under typical purification conditions[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, primarily focusing on silica gel flash column chromatography, the most common purification method for a compound of this polarity and volatility.

Question 1: My TLC analysis shows poor separation between my product and an impurity. How can I improve the resolution?

Answer: Poor separation on a Thin-Layer Chromatography (TLC) plate is a clear indicator that the chosen solvent system (eluent) is not optimal for column chromatography. The goal is to achieve a clear separation between the product spot and any impurity spots, ideally with a target Rf value for your product between 0.2 and 0.4 for effective column separation.

  • Causality: The separation of compounds on silica gel is based on differences in their polarity. The stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is less polar. Polar compounds interact more strongly with the silica gel and move up the plate slower (lower Rf), while non-polar compounds travel faster (higher Rf). If your product and an impurity have very similar polarities, they will travel at similar rates in a given eluent.

  • Solution Pathway:

    • Adjust Eluent Polarity: The most common approach is to systematically vary the ratio of the polar and non-polar solvents in your eluent. For this compound, a typical starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.

      • If spots are too high on the TLC plate (Rf > 0.5), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., go from 20% ethyl acetate in hexanes to 15%).

      • If spots are too low (Rf < 0.1), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • Change Solvent Components: If adjusting the ratio does not work, change the solvents themselves. Sometimes, switching from ethyl acetate to diethyl ether, or adding a small amount of a third solvent with different properties (like dichloromethane or methanol), can alter the specific interactions with the compounds and improve separation. For example, the hydrogen-bonding capability of an alcohol can significantly influence the mobility of the hydroxyl-containing product.

    • Consider an Alternative Stationary Phase: If extensive eluent screening fails, the issue may be better solved by changing the stationary phase. Options include alumina (which has different selectivity) or reverse-phase silica gel (where the separation mechanism is based on non-polar interactions).

Question 2: My product is streaking or tailing on the TLC plate. What causes this and how can I fix it?

Answer: Streaking or tailing is a common issue that can obscure separation and lead to impure fractions during column chromatography.

  • Causality: This phenomenon is often caused by one of three factors:

    • Sample Overload: Applying too much sample to the TLC plate can saturate the stationary phase, leading to a "streaky" spot instead of a compact one.

    • Compound Acidity/Basicity: The hydroxyl group in your molecule has a pKa around 13-14[4][5]. The silica gel surface is inherently acidic. This can lead to strong, non-ideal interactions (like hydrogen bonding) that cause the spot to tail.

    • Insolubility: If the compound is not fully dissolved in the spotting solvent, it can streak from the baseline.

  • Solutions:

    • Reduce Sample Concentration: Ensure the solution you are spotting on the TLC plate is dilute.

    • Modify the Eluent: To counteract the acidity of the silica gel, add a very small amount (e.g., 0.1-1%) of a modifying agent to your eluent. For a weakly acidic compound like an alcohol, adding a drop of acetic acid can sometimes improve spot shape by protonating basic sites on the silica. Conversely, if an impurity is basic, adding a drop of triethylamine can help.

    • Use a Different Stationary Phase: Neutral or basic alumina can be an effective alternative to silica gel for compounds that are sensitive to acid.

Question 3: I ran a column, but my yield is very low. Where did my product go?

Answer: Low recovery after column chromatography is a frustrating problem that can often be traced to compound instability or procedural issues.

  • Causality & Solutions:

    • Decomposition on Silica: The acidic nature of silica gel can sometimes catalyze decomposition of sensitive compounds. Given that this compound contains both a hydroxyl group and an alkene, it could be susceptible to acid-catalyzed elimination (dehydration) or other rearrangements, although the tert-butyl group offers some stability[1].

      • Troubleshooting Step: Deactivate the silica gel by preparing a slurry with your eluent and adding ~1% triethylamine before packing the column. This neutralizes the most acidic sites. Alternatively, use a less acidic stationary phase like neutral alumina.

    • Irreversible Adsorption: The compound might be binding too strongly to the silica gel and not eluting. This is unlikely if you have a good TLC with an Rf > 0.1, but it can happen if the column is run with an eluent that is not polar enough.

      • Troubleshooting Step: After your expected product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in dichloromethane) to see if any remaining material comes off.

    • Product Volatility: While not extremely volatile, some product may be lost if fractions are concentrated under high vacuum for extended periods, especially with heat.

      • Troubleshooting Step: Use moderate vacuum and minimal heat during rotary evaporation.

Purification Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for the purification of this compound and a logical decision-making process for troubleshooting common issues.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification Step cluster_final Final Steps Crude Crude Product TLC 1. Develop TLC Method Crude->TLC Spot crude Column 2. Run Flash Column Chromatography TLC->Column Optimal eluent TLC_Check Good Separation? (Rf 0.2-0.4, no streaks) TLC->TLC_Check Fractions 3. Collect & Analyze Fractions Column->Fractions Combine 4. Combine Pure Fractions Fractions->Combine Evap 5. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure TLC_Check->Column Yes Modify_Eluent Adjust/Change Eluent TLC_Check->Modify_Eluent No Modify_Eluent->TLC Re-spot

Caption: Purification and Troubleshooting Workflow.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed, step-by-step methodology for the purification of this compound from a crude reaction mixture.

1. Preparation of the Eluent and Stationary Phase:

  • Based on prior TLC analysis, prepare an appropriate eluent system. A common starting point for a molecule of this polarity is 15-25% Ethyl Acetate in Hexanes . Prepare a sufficient volume to run the entire column (e.g., 1-2 L).

  • Weigh out an appropriate amount of silica gel (typically 40-63 µm particle size). A general rule is to use 50-100 g of silica for every 1 g of crude material to be purified.

2. Packing the Column:

  • Choose a column of appropriate size.

  • Wet Packing (Recommended): Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, create a slurry of the silica gel in your chosen eluent.

  • Pour the slurry into the column. Use gentle air pressure at the top to help pack the silica bed evenly and drive out the excess solvent until the solvent level is just above the top of the silica bed. Ensure the packed bed is flat and free of cracks.

  • Add a protective layer of sand on top of the silica bed.

3. Loading the Sample:

  • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

  • Direct Loading: Carefully pipette the concentrated sample solution directly onto the top layer of sand.

  • Dry Loading (Preferred for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Running the Column and Collecting Fractions:

  • Carefully add the eluent to the column, ensuring not to disturb the top layer.

  • Apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady flow rate. A typical flow rate results in the solvent level dropping by about 2 inches per minute.

  • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing under a UV lamp (if impurities are UV-active) and/or by staining (e.g., with potassium permanganate, which reacts with the alkene and alcohol).

5. Isolation of the Product:

  • Analyze the TLCs of the collected fractions to identify which ones contain the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator. Avoid excessive heat to prevent decomposition.

  • Place the flask under high vacuum for a short period to remove any residual solvent.

  • Obtain the mass of the pure product and calculate the yield. Confirm purity using analytical methods like NMR or GC-MS.

Frequently Asked Questions (FAQs)

Q: How should I store the purified this compound? A: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, and kept in a refrigerator at 2-8°C[4][5]. This minimizes potential degradation from oxidation or reaction with atmospheric moisture.

Q: What are the likely impurities I might see from a typical synthesis? A: If synthesized via the allylation of a tert-butyl acetoacetate enolate, common impurities could include unreacted starting materials, di-allylated byproducts, or products from competing O-allylation versus C-allylation[6]. The purification method must be robust enough to separate these structurally similar compounds.

Q: Is the compound visible under a UV lamp on a TLC plate? A: The molecule lacks a strong chromophore. The carbon-carbon double bond and the ester carbonyl group absorb UV light at short wavelengths, but they may not be strongly visible on a standard 254 nm UV lamp. Therefore, chemical staining is a more reliable method for visualization. A potassium permanganate (KMnO₄) stain is highly effective as it will react with both the alkene and the hydroxyl functional groups, appearing as a yellow/brown spot on a purple background.

Q: Can I purify this compound by distillation? A: While possible, distillation is often not the preferred method. The presence of the hydroxyl group increases the boiling point, and the compound may be susceptible to thermal decomposition or polymerization at the required temperatures. Flash column chromatography is a much milder and generally more effective technique for achieving high purity for this specific molecule[7].

Q: What is the best way to confirm the purity of my final product? A: The gold standard for confirming the structure and purity of an organic compound is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). You should see the expected signals with the correct integrations and no significant peaks corresponding to impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique to assess purity and confirm the molecular weight.

References

  • Shanghai Talent Chemical Co.,Ltd. This compound CAS 122763-67-1. [Link]

  • PubChem. tert-butyl (2R)-2-hydroxypent-4-enoate. [Link]

  • PubChem. This compound. [Link]

  • Organic Syntheses. Procedure for Column Chromatography. [Link]

  • Gu, Z.; Tunge, J. A. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions. PMC, National Center for Biotechnology Information. [Link]

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Technical Support Center: Purification of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-butyl 3-hydroxypent-4-enoate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your compound.

Section 1: Understanding the Molecule: Implications for Purification

This compound is a moderately polar molecule whose structure presents specific challenges for silica gel chromatography.[1][2] Understanding its key features is the first step toward a successful purification strategy.

  • β-Hydroxy Ester Moiety: The hydroxyl group at the C3 position, beta to the carbonyl carbon, is the primary source of the molecule's polarity and its main vulnerability. This functional group can participate in strong hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

  • Acid Sensitivity: The proximity of the hydroxyl group to the ester functionality makes the compound susceptible to acid-catalyzed dehydration on the silica gel surface. This elimination reaction results in the formation of a more non-polar α,β-unsaturated ester impurity, which can be difficult to separate from the starting material. This is the most common failure mode in this purification.[3][4]

  • Tert-butyl Ester: This bulky group provides steric hindrance, which can influence how the molecule interacts with the stationary phase. It is generally stable under the neutral to slightly acidic conditions of silica gel chromatography.

Here is a summary of the key physical properties of the target compound:

PropertyValueReference
Molecular Formula C₉H₁₆O₃[1][5]
Molecular Weight 172.22 g/mol [2][5]
Topological Polar Surface Area 46.5 Ų[1][2]
Hydrogen Bond Donor Count 1[2][5]
Hydrogen Bond Acceptor Count 3[5]
Physical Form Liquid
Section 2: Foundational Protocols

These protocols provide a validated starting point for your purification. Always begin with a small-scale trial and Thin Layer Chromatography (TLC) analysis before committing your entire batch to the column.

2.1 Essential Preliminary Step: Developing the Eluent System via TLC

The success of your column chromatography is almost entirely dependent on the selection of an appropriate mobile phase. TLC is the indispensable tool for this process.

Objective: To find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.20 - 0.30 .[6] This Rf value provides the optimal balance between resolution and elution time.

Step-by-Step Protocol:

  • Prepare a Dilute Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Select Initial Solvent Systems: A common starting point for a moderately polar compound like this is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate).

    • Initial Trial Ratios (Hexane:EtOAc): 9:1, 4:1, 7:3, 1:1.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots using a UV lamp (if applicable) and/or a chemical stain (e.g., potassium permanganate or p-anisaldehyde, which are effective for hydroxyl groups).

  • Analyze and Iterate:

    • Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • If the Rf is too high (>0.4), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 7:3 to 4:1 Hexane:EtOAc).

    • If the Rf is too low (<0.15), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 4:1 to 7:3 Hexane:EtOAc).

  • Confirm Stability (Critical): Once you find a suitable solvent system, perform a 2D TLC to check for on-plate degradation.[3]

    • Spot the crude material in one corner of a square TLC plate and develop it.

    • Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system.

    • If the compound is stable, you will see all spots migrate to form a diagonal line. If any off-diagonal spots appear, it indicates decomposition on the silica plate, and you must take corrective action (see Troubleshooting Guide).

2.2 Standard Flash Column Chromatography Protocol

This protocol assumes the compound has been shown to be stable on silica gel.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Eluent Development (Rf ≈ 0.25) Slurry 2. Prepare Silica Slurry in Non-Polar Solvent TLC->Slurry Pack 3. Pack Column (Avoid Air Bubbles) Slurry->Pack Load 4. Load Sample (Wet or Dry Method) Pack->Load Elute 5. Elute with Solvent (Maintain Constant Flow) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for flash column chromatography.

Step-by-Step Methodology:

  • Column Preparation:

    • Select a column of appropriate size (a common rule of thumb is to use 40-60g of silica gel per 1g of crude material).

    • Prepare a silica gel slurry by mixing the silica with your initial, non-polar eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure no air bubbles or cracks are present.[7] Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading (Wet Loading):

    • Dissolve your crude product in the minimum amount of a solvent (preferably the column eluent, or a slightly more polar solvent if needed for solubility).[8]

    • Carefully pipette this solution onto the top of the sand layer.

    • Drain the solvent until it is level with the sand, then carefully add a few mL of eluent, drain again, and repeat twice to ensure the sample is loaded in a tight band.[8]

  • Elution:

    • Carefully fill the column with your chosen eluent.

    • Apply pressure (using a pump or house air) to achieve a steady flow rate. A good rate is about 2 inches/minute.

    • Begin collecting fractions. The size of the fractions should be proportional to the column size (e.g., 15-20 mL fractions for a medium-sized column).

  • Monitoring:

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Once the desired compound begins to elute, analyze every fraction.

  • Completion:

    • Combine all fractions that contain only the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the purification of this compound.

Problem: I see a new, less polar spot appearing on my TLC plates during and after the column run. The yield of my desired product is low.

  • Probable Cause: This is the classic sign of acid-catalyzed dehydration on the silica gel.[3] The hydroxyl group is being eliminated to form an α,β-unsaturated ester, which is less polar and thus has a higher Rf. Your 2D TLC stability test likely would have predicted this.

  • Solution: Deactivate the Silica Gel. The acidic silanol groups must be neutralized.

    • Prepare a Deactivating Eluent: Add 1-2% triethylamine (Et₃N) to the mobile phase you developed in your TLC analysis.[4][6]

    • Pack the Column: Pack the column as usual with a slurry of silica in your standard eluent (without Et₃N).

    • Flush the Column: Before loading your sample, flush the packed column with 2-3 column volumes of the deactivating eluent (the one containing Et₃N). This neutralizes the acidic sites.[6]

    • Re-equilibrate: Flush the column again with 2-3 column volumes of your standard eluent (without Et₃N) to remove the excess triethylamine.

    • Proceed: Load your sample and run the column as described in the standard protocol. The silica is now deactivated and should not degrade your compound.

Problem: My compound is streaking or "tailing" badly in the column fractions.

  • Probable Cause 1: Overloading. You may have loaded too much crude material for the amount of silica used. This saturates the stationary phase, leading to poor separation.

  • Solution 1: Decrease the sample load or increase the column diameter and amount of silica.

  • Probable Cause 2: Strong Analyte-Silica Interaction. The hydroxyl group of your molecule is hydrogen-bonding very strongly to the silica gel, causing it to elute slowly and over many fractions.[3]

  • Solution 2: Increase Eluent Polarity. Once the compound starts to elute, you can switch to a slightly more polar solvent mixture (a "step gradient"). For example, if you are running in 4:1 Hexane:EtOAc, switching to 7:3 or 3:2 Hexane:EtOAc after the initial fractions are collected can help push the compound off the column more quickly and in a tighter band.[3]

Problem: The separation on the column is much worse than what I saw on the TLC plate.

  • Probable Cause 1: Poor Column Packing. Air bubbles, channels, or cracks in the silica bed will ruin separation by allowing the sample to travel unevenly down the column.[7]

  • Solution 1: Repack the column carefully. Ensure the silica is fully wetted in the slurry and packed into a homogenous bed.

  • Probable Cause 2: Sample loaded in too large a volume or in too strong a solvent. If the sample is loaded in a large volume or a very polar solvent, it will spread out into a wide band at the top of the column, leading to co-elution of components.[8]

  • Solution 2: Always use the minimum volume of solvent to dissolve the crude product for wet loading. If the sample is poorly soluble in the eluent, use the Dry Loading method:

    • Dissolve your crude product in a volatile solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column and proceed with elution.[4][8]

Problem: My compound will not elute from the column, even with very polar solvent systems.

  • Probable Cause: The compound has likely decomposed on the column into a very polar or insoluble baseline material.[3] This can happen if the compound is particularly sensitive.

  • Solution: First, confirm the compound's stability on silica. If it is unstable, you must use a deactivated column. If the problem persists even on a deactivated column, you may need to switch to a different stationary phase entirely.

    • Alternative Stationary Phases: Consider using neutral alumina, Florisil, or even reversed-phase (C18) silica gel, which operates on different separation principles.[3][6]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the ideal ratio of silica gel to crude material? A: For routine purifications, a ratio of 40:1 to 60:1 (silica:crude, by weight) is a good starting point. For very difficult separations, this can be increased to 100:1 or even 200:1.

Q: When should I use a gradient elution versus an isocratic (single solvent system) elution? A: Use an isocratic elution if the Rf values of your desired product and the nearest impurities are well-separated (e.g., ΔRf > 0.2). Use a gradient elution (gradually increasing the polarity of the mobile phase) if you have a complex mixture with compounds spanning a wide range of polarities, or if your product is tailing significantly.[4]

Q: My compound is a liquid. How can I be sure my combined fractions are pure? A: After combining fractions and removing the solvent, it is critical to obtain analytical data. A proton NMR (¹H NMR) spectrum is the standard method for confirming the structure and assessing the purity of an organic compound.

Q: Can I use dichloromethane (DCM) in my eluent? A: While DCM is a good solvent, it is significantly more viscous than ethyl acetate or ether. This can cause columns to run very slowly and increases the risk of the silica bed cracking due to high backpressure. It is generally best to avoid it if possible.[4]

Section 5: Visual Troubleshooting Logic

This decision tree illustrates the logical process for diagnosing and solving stability issues with this compound on silica gel.

G start Start: Crude Product Requires Purification tlc_2d Perform 2D TLC Stability Test start->tlc_2d stable Spots form a perfect diagonal tlc_2d->stable Is Compound Stable? YES unstable Off-diagonal spots are observed tlc_2d->unstable Is Compound Stable? NO proc_standard Proceed with Standard Silica Gel Column stable->proc_standard proc_deactivate Use Deactivated Silica (Flush with Et3N/Eluent) unstable->proc_deactivate alt_phase Consider Alternative Phase (Alumina, C18, etc.) proc_deactivate->alt_phase If decomposition persists

Caption: Decision tree for addressing compound stability.

Section 6: References
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11446595, tert-butyl (2R)-2-hydroxypent-4-enoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11769016, this compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Org. Synth. cv10, 155; Vol. 77, 50. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chromatography Forum. (2014, April 14). omega-hydroxy fatty acids. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-hydroxypent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this valuable bifunctional building block. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals.[1] Its structure, featuring a hydroxyl group, a terminal alkene, and a sterically hindered tert-butyl ester, makes it a versatile synthon. The most common and direct route to this molecule is the nucleophilic addition of a vinyl Grignard reagent to tert-butyl acetoacetate. While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly impact yield and purity. This guide will focus on identifying, understanding, and mitigating these common side products.

Primary Synthetic Route: Grignard Addition

The principal method for synthesizing this compound involves the reaction of vinylmagnesium bromide with tert-butyl acetoacetate in an ethereal solvent, typically tetrahydrofuran (THF), followed by an aqueous workup.

Reaction Scheme:

  • Step 1: Grignard Reaction: Vinylmagnesium bromide adds to the ketone carbonyl of tert-butyl acetoacetate.

  • Step 2: Aqueous Workup: The resulting magnesium alkoxide is protonated to yield the desired alcohol.

Troubleshooting Common Side Products

This section addresses the most frequently encountered side products in the synthesis of this compound, their mechanisms of formation, and strategies for their mitigation.

FAQ 1: My reaction yield is low, and I recover a significant amount of unreacted tert-butyl acetoacetate. What is the likely cause?

Answer: The most probable cause is the enolization of tert-butyl acetoacetate .

Causality: The active methylene protons (α-protons) of tert-butyl acetoacetate are acidic (pKa ≈ 11 in DMSO).[2] The Grignard reagent, in addition to being a potent nucleophile, is also a strong base. It can deprotonate the α-carbon, forming a magnesium enolate. This enolate is unreactive towards the Grignard reagent and will be protonated back to the starting material during the aqueous workup, leading to low conversion.

Mitigation Strategies:

  • Inverse Addition: Slowly add the tert-butyl acetoacetate solution to the Grignard reagent solution at a low temperature (e.g., -78 °C to 0 °C). This ensures that the Grignard reagent is always in excess, favoring nucleophilic addition over deprotonation.

  • Use of a Lewis Acid: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon. This promotes nucleophilic attack and can suppress enolization. This is a well-established technique for improving the efficiency of Grignard reactions with enolizable ketones.

  • Grignard Reagent Quality: Ensure your vinylmagnesium bromide is of high quality and accurately titrated. Old or poorly prepared Grignard reagents can contain significant amounts of magnesium hydroxides and other bases that can promote enolization.

Experimental Protocol: Chelation Control with CeCl₃ (Luche Reaction Conditions)

  • Anhydrous CeCl₃ (1.2 equivalents) is suspended in dry THF and stirred vigorously for 2 hours at room temperature to activate it.

  • The suspension is cooled to -78 °C.

  • Tert-butyl acetoacetate (1.0 equivalent) is added, and the mixture is stirred for 30 minutes.

  • Vinylmagnesium bromide (1.2 equivalents) is added dropwise, and the reaction is stirred for 2-4 hours at -78 °C.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

FAQ 2: I've observed a higher molecular weight impurity in my crude product. What could it be?

Answer: This is likely a result of the self-condensation of tert-butyl acetoacetate .

Causality: The enolate of tert-butyl acetoacetate, once formed, can act as a nucleophile and attack the ketone carbonyl of another molecule of the starting material. This aldol-type condensation reaction leads to the formation of a dimeric β-hydroxy-β'-keto ester.

Mitigation Strategies:

  • Low Temperature: Maintaining a low reaction temperature significantly reduces the rate of the self-condensation reaction.

  • Inverse Addition: As with preventing enolization, adding the ketoester to the Grignard reagent minimizes the concentration of the enolate in the presence of the unreacted ketoester.

  • Choice of Base: While not directly applicable to the Grignard reaction itself, it's a crucial consideration in other contexts. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate at low temperatures before the addition of an electrophile can prevent self-condensation in other synthetic routes.

FAQ 3: My final product seems to be a mixture of isomers, and I see signals in the NMR corresponding to a conjugated system. What is happening?

Answer: This indicates the dehydration of the desired product, this compound , to form conjugated diene side products.

Causality: The product is an allylic alcohol, and under acidic or elevated temperature conditions during workup or purification, it can undergo dehydration. This elimination of water can lead to the formation of a mixture of (E)- and (Z)-tert-butyl 3,5-hexadienoate. The formation of these conjugated systems is often thermodynamically favored.[3][4]

Mitigation Strategies:

  • Mild Workup: Use a buffered or weakly acidic workup, such as a saturated aqueous solution of ammonium chloride, instead of strong acids.

  • Controlled Temperature: Avoid excessive heating during the workup and purification steps.

  • Purification Method: Flash column chromatography on silica gel can sometimes be acidic enough to cause dehydration. Using a neutralized silica gel (by washing with a triethylamine/hexane solution) or opting for distillation under reduced pressure at a low temperature can minimize this side reaction.

Data Summary of Potential Side Products:

Side ProductFormation MechanismKey Identifying FeaturesMitigation Strategy
Unreacted Tert-butyl acetoacetateEnolizationPresence of starting material in crude productInverse addition, low temperature, use of CeCl₃
Dimeric β-hydroxy-β'-keto esterSelf-condensationHigher molecular weight impurityLow temperature, inverse addition
(E/Z)-Tert-butyl 3,5-hexadienoateDehydration of productConjugated diene signals in NMR/UVMild workup, avoid high temperatures, neutral purification

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the competing side reactions.

SynthesisPathways cluster_main Desired Reaction Pathway cluster_side1 Enolization Side Reaction cluster_side2 Dehydration Side Reaction TBAA Tert-butyl acetoacetate Alkoxide Magnesium Alkoxide Intermediate TBAA->Alkoxide Nucleophilic Addition VMB Vinylmagnesium bromide VMB->Alkoxide Product Tert-butyl 3-hydroxypent-4-enoate Alkoxide->Product Aqueous Workup TBAA_enol Tert-butyl acetoacetate Enolate Magnesium Enolate TBAA_enol->Enolate Deprotonation VMB_base Vinylmagnesium bromide (as base) VMB_base->Enolate Recovered_TBAA Recovered Tert-butyl acetoacetate Enolate->Recovered_TBAA Aqueous Workup Product_dehy Tert-butyl 3-hydroxypent-4-enoate Diene Tert-butyl 3,5-hexadienoate Product_dehy->Diene Acid or Heat Troubleshooting Start Low Yield or Impure Product Check_SM High amount of starting material? Start->Check_SM Check_HighMW High MW impurity? Check_SM->Check_HighMW No Sol_Enol Likely Enolization. - Use inverse addition - Lower temperature - Use CeCl3 Check_SM->Sol_Enol Yes Check_Conj Conjugated diene signals in NMR? Check_HighMW->Check_Conj No Sol_Cond Likely Self-Condensation. - Lower temperature - Use inverse addition Check_HighMW->Sol_Cond Yes Sol_Dehy Likely Dehydration. - Use mild workup (aq. NH4Cl) - Avoid heat during purification - Use neutral silica gel Check_Conj->Sol_Dehy Yes End Improved Yield and Purity Check_Conj->End No, other issue Sol_Enol->End Sol_Cond->End Sol_Dehy->End

Sources

Technical Support Center: Synthesis of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-hydroxypent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the knowledge to improve your reaction yields, minimize impurities, and confidently address challenges you may encounter in the laboratory.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for various complex molecules and active pharmaceutical ingredients.[1] Its structure, featuring a hydroxyl group, a vinyl group, and a tert-butyl ester, offers multiple points for further functionalization. This guide will focus on two primary synthetic routes: the Grignard Reaction and the Reformatsky Reaction .

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when planning the synthesis of this compound.

Q1: Which synthetic route is better, Grignard or Reformatsky?

Both the Grignard and Reformatsky reactions are viable methods for synthesizing β-hydroxy esters. The choice often depends on the available starting materials, equipment, and the desired scale of the reaction.

  • Grignard Reaction: This route typically involves the addition of a vinyl Grignard reagent to tert-butyl acetoacetate. Grignard reagents are highly reactive and require strict anhydrous conditions.[2] This method can be cost-effective if the Grignard reagent is readily available or prepared in-house.

  • Reformatsky Reaction: This reaction utilizes an α-halo ester (like tert-butyl bromoacetate) and an aldehyde (acrolein) in the presence of zinc metal.[3] Reformatsky reagents are generally less reactive than Grignard reagents, which can sometimes lead to better selectivity and tolerance of other functional groups.[4]

Q2: Why are anhydrous conditions so critical for the Grignard reaction?

Grignard reagents are potent bases and will react readily with protic solvents like water or alcohols.[5] This "quenching" reaction destroys the Grignard reagent, converting it to an alkane and rendering it unable to react with your starting material, which will lead to a significant decrease in yield or complete reaction failure.[6]

Q3: Can I use a different ester instead of a tert-butyl ester?

While other esters (e.g., ethyl or methyl esters) can be used, the tert-butyl group offers the advantage of being a bulky protecting group that is stable under many reaction conditions but can be removed under acidic conditions if desired.[1]

Q4: What are the main safety precautions for these reactions?

  • Grignard Reagents: These are highly flammable and react violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Reformatsky Reaction: While generally safer than Grignard reactions, the activation of zinc can be exothermic. Acrolein is a highly toxic and volatile aldehyde and should be handled with extreme caution in a well-ventilated fume hood.

  • Solvents: Anhydrous ethers like THF and diethyl ether are commonly used and are highly flammable.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Cause Explanation Recommended Action
Poor Grignard Reagent Quality The Grignard reagent may have degraded due to exposure to moisture or air.Titrate your Grignard reagent before use to determine its exact concentration. Prepare fresh Grignard reagent if necessary, ensuring all glassware is flame-dried and the reaction is under an inert atmosphere.[6]
Inactive Zinc (Reformatsky) The surface of the zinc metal may be coated with a layer of zinc oxide, preventing the reaction.Activate the zinc prior to the reaction. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum, or using a small amount of iodine as an activator.[8]
Enolization of the Starting Material For the Grignard route, the vinyl Grignard can act as a base and deprotonate the acidic α-proton of tert-butyl acetoacetate, especially at higher temperatures. This forms an enolate that will not react further to form the desired product.[6][9]Perform the Grignard addition at a low temperature (e.g., -78 °C to 0 °C). Consider using a less basic organometallic reagent or adding a Lewis acid like CeCl₃ to promote 1,2-addition over enolization.
Reaction Quenching Premature quenching of the reaction by acidic impurities or accidental addition of a protic solvent.Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.
Issue 2: Formation of Significant Side Products

Possible Causes & Solutions

Side Product Origin Mitigation Strategy
Starting Material Recovery Incomplete reaction or enolization of the starting material.Increase the reaction time, ensure the quality of your reagents, and for Grignard reactions, use low temperatures to minimize enolization.[6]
Wurtz Coupling Products (Grignard) The vinyl Grignard reagent can couple with any unreacted vinyl bromide.Add the vinyl bromide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide.[6]
Self-Condensation Products (Reformatsky) The zinc enolate can potentially react with another molecule of the α-bromoester.This is less common in Reformatsky reactions due to the lower reactivity of the organozinc reagent compared to Grignard reagents.[3] Ensure slow addition of the α-bromoester.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Method A: Grignard Reaction

This protocol describes the addition of vinylmagnesium bromide to tert-butyl acetoacetate.

Workflow Diagram

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under vacuum add_mg Add Mg turnings and I₂ crystal start->add_mg add_thf Add anhydrous THF add_mg->add_thf add_vinyl_br Slowly add vinyl bromide in THF add_thf->add_vinyl_br reflux Reflux to form Grignard reagent add_vinyl_br->reflux cool_grignard Cool Grignard solution to -78 °C reflux->cool_grignard Transfer to reaction flask add_tbaa Slowly add tert-butyl acetoacetate cool_grignard->add_tbaa stir Stir at -78 °C for 2-3 hours add_tbaa->stir warm Allow to warm to room temperature stir->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify Reformatsky_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification activate_zn Activate zinc dust with I₂ suspend_zn Suspend activated Zn in anhydrous THF activate_zn->suspend_zn add_reagents Add tert-butyl bromoacetate and acrolein suspend_zn->add_reagents reflux_reaction Reflux the reaction mixture add_reagents->reflux_reaction monitor Monitor by TLC reflux_reaction->monitor cool_reaction Cool to room temperature monitor->cool_reaction Upon completion add_acid Add dilute HCl cool_reaction->add_acid extract Extract with ethyl acetate add_acid->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify

Sources

Technical Support Center: Diastereoselectivity in Tert-butyl 3-hydroxypent-4-enoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge

Tert-butyl 3-hydroxypent-4-enoate is a valuable building block in pharmaceutical and fine chemical synthesis, prized for its bifunctional nature.[1] The critical feature of this molecule is the presence of two adjacent stereocenters created during its synthesis, typically via an aldol-type reaction between the enolate of tert-butyl acetate and acrolein. The relative configuration of the C3 hydroxyl group and the C4 vinyl group—described as syn or anti—is paramount, as it dictates the topology of downstream products.

Achieving high diastereoselectivity in this transformation is a common yet significant challenge. Poor control leads to mixtures of diastereomers that are often difficult to separate, resulting in lower yields and increased purification costs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome these diastereoselectivity issues.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is yielding a nearly 1:1 mixture of syn and anti diastereomers. What is the most likely cause?

A low diastereomeric ratio (d.r.) is typically indicative of a poorly organized transition state during the carbon-carbon bond formation. The reaction of an achiral ester enolate with an achiral aldehyde, without external directing factors, often shows little intrinsic stereochemical preference.[2] Key factors that lead to poor selectivity include:

  • High Reaction Temperature: The energy difference between the diastereomeric transition states is often small. Higher temperatures provide enough energy to overcome this barrier, leading to the formation of both diastereomers. Running the reaction at -78 °C is a standard practice to maximize selectivity.[3]

  • Inappropriate Lewis Acid or Cation: The choice of the metal cation (e.g., Li+, Mg2+, Zn2+, B3+) is crucial for organizing the transition state.[4] Lithium enolates, while common, can provide low selectivity depending on the solvent and additives.[2]

  • Solvent Effects: Highly coordinating solvents like HMPA or DMSO can disrupt the formation of a well-defined, chair-like transition state (Zimmerman-Traxler model), leading to a loss of selectivity.[5]

Q2: How can I selectively synthesize the syn diastereomer?

To favor the syn product, the reaction must proceed through a highly organized, closed transition state. This is best achieved through chelation control .[4][6] In this model, a Lewis acidic metal cation coordinates to both the carbonyl oxygen of the aldehyde (acrolein) and the oxygen of the enolate, forcing a rigid, chair-like six-membered transition state.

According to the Zimmerman-Traxler model, a Z-enolate is generally required to produce the syn aldol product.[7][8] However, for simple acetate enolates, enolate geometry is not a factor. The key is to create a rigid chelated transition state.

Strategies for syn selectivity:

  • Use Chelating Lewis Acids: Employing stronger Lewis acids like MgBr₂, ZnCl₂, or TiCl₄ can enforce a chelated transition state.

  • Use Boron Enolates: Boron enolates are known to form highly organized transition states due to the short B-O bond lengths, which magnifies steric interactions and often leads to very high levels of diastereoselectivity.[7]

Q3: What is the best strategy to obtain the anti diastereomer?

The anti diastereomer is typically favored under non-chelation control , often described by the Felkin-Anh model for open transition states.[9][10] The goal is to prevent the Lewis acid from coordinating simultaneously with both the enolate and aldehyde oxygens.

Strategies for anti selectivity:

  • Use Bulky, Non-Coordinating Groups: While not directly applicable to the parent molecule, if a substituted aldehyde were used, employing a bulky silyl protecting group (e.g., TBS) on an α- or β-hydroxy aldehyde disfavors chelation and promotes Felkin-Anh-type additions, leading to anti products.[9][10]

  • Use Non-Chelating Conditions: The use of lithium enolates in a non-coordinating solvent like toluene at low temperatures can favor an open transition state. E-enolates typically lead to anti products, and for esters, enolization conditions can be tuned to favor the E-geometry.[3][8]

Troubleshooting Guide for Poor Diastereoselectivity

This section addresses specific experimental failures and provides a logical workflow for optimization.

Problem: My d.r. is inconsistent between batches.

Inconsistent results often point to issues with reagent quality or reaction setup.

Potential Cause Troubleshooting Action Scientific Rationale
Moisture in Reaction Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled solvents (e.g., THF from Na/benzophenone). Use fresh, high-purity LDA or other bases.Water will quench the enolate and can interfere with the Lewis acid, leading to a poorly defined transition state and a mix of background reactions.
Inaccurate Temperature Control Use a cryostat or a well-insulated Dewar with a consistent cold bath (e.g., dry ice/acetone). Monitor the internal reaction temperature, not just the bath temperature.Even a small rise in temperature from -78 °C to -60 °C can significantly erode the diastereomeric ratio by allowing the reaction to proceed through higher-energy, less-selective pathways.
Variable Reagent Addition Rate Use a syringe pump for slow, controlled addition of the aldehyde to the pre-formed enolate solution.Rapid addition can cause localized warming and concentration gradients, leading to uncontrolled side reactions and reduced selectivity. It ensures the aldehyde always reacts with an excess of the enolate.[3]
Problem: I am trying to get the syn product with a lithium enolate, but the d.r. is only 2:1.

This is a common limitation of standard lithium enolates of tert-butyl acetate.

G start Start: d.r. = 2:1 (syn:anti) (LDA, THF, -78°C) step1 Step 1: Introduce a Chelating Metal Transmetalation with ZnCl₂ or MgBr₂ start->step1 outcome1 Improved d.r.? (e.g., >5:1) step1->outcome1 step2 Step 2: Switch to Boron Enolate Use 9-BBN-OTf or dicyclohexylboron chloride outcome2 High d.r.? (e.g., >10:1) step2->outcome2 step3 Step 3: Analyze Solvent Is a non-coordinating solvent better? (e.g., Toluene or CH₂Cl₂) outcome3 Improved d.r.? (e.g., >15:1) step3->outcome3 outcome1->step2 No end Optimized Protocol outcome1->end Yes outcome2->step3 No outcome2->end Yes outcome3->end Yes fail Re-evaluate Strategy outcome3->fail No

Caption: Troubleshooting workflow for improving syn diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Lithium Enolate Formation and Aldol Addition

This protocol serves as a baseline and is expected to yield low diastereoselectivity.

  • Setup: Under an inert atmosphere (N₂ or Ar), add freshly distilled THF (20 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C and stir for 30 minutes to pre-form the lithium diisopropylamide (LDA).

  • Enolate Formation: Slowly add tert-butyl acetate (1.0 eq) dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete enolate formation.[3]

  • Aldol Addition: Add freshly distilled acrolein (1.0 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Quench: After stirring for 1 hour at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.

Protocol 2: Chelation-Controlled Synthesis for syn-selective Aldol Addition

This protocol is designed to favor the formation of the syn diastereomer.

  • Enolate Formation: Prepare the lithium enolate of tert-butyl acetate as described in Protocol 1 , steps 1-4.

  • Transmetalation: To the cold (-78 °C) enolate solution, add a solution of anhydrous zinc chloride (ZnCl₂) (1.2 eq) in THF dropwise. Stir for 30 minutes. This step exchanges the lithium cation for a more Lewis acidic zinc cation, promoting chelation.

  • Aldol Addition: Slowly add acrolein (1.0 eq) as described in Protocol 1 , step 5.

  • Quench and Workup: Follow steps 6-8 from Protocol 1 .

  • Expected Outcome: A significant improvement in the diastereomeric ratio in favor of the syn product (e.g., >5:1) is expected.

Caption: Comparison of chelation and non-chelation control models.

References

  • Evans, D. A., et al. (n.d.). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. PMC. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Regioselective Enolate Formation and Diastereoselectivity. Available at: [Link]

  • University of Wisconsin. (n.d.). Diastereoselection in Aldol Reactions. Available at: [Link]

  • Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2594-2604. Available at: [Link]

  • Google Patents. (2014). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • Talent Chemical Co., Ltd. (n.d.). This compound CAS 122763-67-1. Available at: [Link]

  • DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Available at: [Link]

  • University of Liverpool. (n.d.). III Enolate Chemistry. Available at: [Link]

  • Reetz, M. T. (1984). Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 556-569. Available at: [Link]

  • Wiley-VCH. (n.d.). Stereoselective Acetate Aldol Reactions. Available at: [Link]

  • Zhang, Z., et al. (2017). Chelation versus Non-Chelation Control in the Stereoselective Alkenyl sp2 C-H Bond Functionalization Reaction. Angewandte Chemie International Edition, 56(18), 5091-5095. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-hydroxypent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important chemical transformation. As a key building block in the synthesis of various pharmaceutical agents, including anti-inflammatory and anti-tumor drugs, mastering the preparation of this hydroxyalkenyl ester intermediate is crucial.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure product purity.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, typically achieved through the allylation of the enolate of tert-butyl acetoacetate followed by stereoselective reduction, is a multi-step process where challenges can arise. Below, we address common problems with their probable causes and recommended solutions.

Issue 1: Low or No Product Formation

Probable Cause A: Incomplete Enolate Formation The first critical step is the deprotonation of tert-butyl acetoacetate to form the corresponding enolate. Incomplete deprotonation will lead to unreacted starting material and low conversion.

  • Solution:

    • Choice of Base: Use a sufficiently strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice. Ensure the LDA is freshly prepared or properly titrated. Other bases like potassium tert-butoxide (KOt-Bu) can also be effective.[2]

    • Temperature Control: The deprotonation is typically carried out at low temperatures (-78 °C) to minimize side reactions. Ensure your cooling bath is stable.

    • Solvent Purity: Use anhydrous aprotic solvents like tetrahydrofuran (THF). Trace amounts of water will quench the enolate. Ensure your solvent is freshly distilled or obtained from a solvent purification system.

Probable Cause B: Inactive Allylating Agent The allylating agent, typically allyl bromide or a related derivative, can degrade over time.

  • Solution:

    • Use freshly opened or distilled allyl bromide.

    • Store the allylating agent under an inert atmosphere and protected from light.

Probable Cause C: Inefficient Reduction of the Ketone The reduction of the intermediate ketone to the desired alcohol is a stereoselective process. If this step is inefficient, you will isolate the keto-ester instead of the desired product.

  • Solution:

    • Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation. Ensure it is of high purity and has been stored properly to avoid deactivation by moisture.

    • Temperature: The reduction is often performed at low temperatures (e.g., 0 °C to room temperature) to enhance stereoselectivity.

Issue 2: Presence of Significant Byproducts

Probable Cause A: O-allylation vs. C-allylation Enolates are ambident nucleophiles and can undergo allylation at either the carbon or the oxygen atom. While C-allylation is desired, O-allylation can be a competing side reaction.

  • Solution:

    • Counter-ion and Solvent Effects: The choice of the counter-ion of the enolate and the solvent can influence the C/O-allylation ratio. Lithium enolates in a non-polar solvent like toluene tend to favor C-allylation.[2]

    • Hard and Soft Acid-Base Theory: The carbon center of the enolate is a "soft" nucleophile, while the oxygen is "hard". Using a "soft" electrophile (the allylating agent) will favor C-allylation.

Probable Cause B: Dialkylation The product of the initial C-allylation still possesses an acidic proton and can be deprotonated and alkylated a second time, leading to a dialkylated byproduct.

  • Solution:

    • Stoichiometry: Use a slight excess of the enolate relative to the allylating agent.

    • Controlled Addition: Add the allylating agent slowly to the enolate solution at a low temperature to maintain a low concentration of the electrophile.

Issue 3: Difficulty in Product Purification

Probable Cause: Similar Polarity of Product and Byproducts The desired product, unreacted starting material, and byproducts may have similar polarities, making separation by column chromatography challenging.

  • Solution:

    • Careful Chromatography: Use a high-resolution silica gel and a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes). Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before attempting a large-scale separation.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

    • Derivatization: In some cases, derivatizing the hydroxyl group of the product can alter its polarity, facilitating separation. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the allylation of tert-butyl acetoacetate?

A1: The reaction proceeds through the formation of an enolate from tert-butyl acetoacetate by a strong base like LDA. This enolate then acts as a nucleophile, attacking the electrophilic allyl bromide in an SN2 reaction to form the C-C bond.

Q2: How can I improve the stereoselectivity of the ketone reduction?

A2: The stereoselectivity of the reduction of the β-keto group can be influenced by the choice of the reducing agent and the reaction conditions. For higher stereoselectivity, consider using bulkier reducing agents or chiral reducing agents if a specific stereoisomer is desired. Temperature also plays a crucial role; lower temperatures generally lead to higher selectivity.

Q3: What are the key safety precautions for this synthesis?

A3:

  • LDA: Lithium diisopropylamide is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon).

  • Allyl Bromide: This is a lachrymator and a toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Always test for peroxides before use, especially before distillation.

  • General Precautions: Store the final product, this compound, at 5–25℃ in a sealed container in a cool, dry, well-ventilated area, away from strong oxidants and acids.[1]

Q4: Can this reaction be scaled up?

A4: Yes, but careful consideration must be given to heat transfer and mixing. The initial deprotonation step is often exothermic. When scaling up, ensure you have adequate cooling capacity and efficient stirring to maintain a consistent temperature throughout the reaction mixture. The slow addition of reagents becomes even more critical on a larger scale.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 3-oxopent-4-enoate
  • To a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Slowly add tert-butyl acetoacetate to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add allyl bromide dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reduction to this compound
  • Dissolve the purified tert-butyl 3-oxopent-4-enoate in methanol and cool the solution to 0 °C.

  • Slowly add sodium borohydride in portions to the solution.

  • Stir the reaction mixture at 0 °C for 2 hours or until TLC indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product.

Data Presentation

ParameterRecommended ConditionRationale
Deprotonation Temp. -78 °CMinimizes side reactions of the enolate.
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base ensures complete enolate formation.
Allylation Temp. -78 °C to Room Temp.Controlled addition at low temperature minimizes dialkylation.
Reduction Temp. 0 °CImproves stereoselectivity of the ketone reduction.
Reducing Agent Sodium Borohydride (NaBH₄)Mild and effective for reducing ketones to alcohols.
Solvent Anhydrous THF/MethanolAprotic for allylation to avoid quenching the enolate; protic for reduction.

Visualizations

Reaction_Workflow cluster_step1 Step 1: Allylation cluster_step2 Step 2: Reduction Start Tert-butyl Acetoacetate Enolate Enolate Formation (LDA, -78°C, THF) Start->Enolate Allylation Allylation (Allyl Bromide) Enolate->Allylation Keto_ester Tert-butyl 3-oxopent-4-enoate Allylation->Keto_ester Reduction Reduction (NaBH4, 0°C, MeOH) Keto_ester->Reduction Product This compound Reduction->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low or No Product? Check_Enolate Check Enolate Formation Start->Check_Enolate Probable Cause Check_Allyl Check Allylating Agent Start->Check_Allyl Probable Cause Check_Reduction Check Reduction Step Start->Check_Reduction Probable Cause Sol_Base Use fresh/titrated LDA Anhydrous solvent Maintain -78°C Check_Enolate->Sol_Base Solution Sol_Allyl Use fresh/distilled allyl bromide Check_Allyl->Sol_Allyl Solution Sol_Reduction Use fresh NaBH4 Maintain 0°C Check_Reduction->Sol_Reduction Solution

Caption: Troubleshooting logic for low product yield.

References

  • This compound CAS 122763-67-1 - Shanghai Talent Chemical Co.,Ltd.
  • The Allylic Alkylation of Ketone Enol
  • Organic Syntheses Procedure - Organic Syntheses.
  • Tert-butyl 3-hydroxypent-4-eno
  • WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)

Sources

Technical Support Center: Stability of Tert-butyl 3-hydroxypent-4-enoate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "tert-butyl 3-hydroxypent-4-enoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile building block in acidic environments. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: A Molecule of Dual Reactivity

This compound is a valuable bifunctional molecule, featuring both a sterically hindered ester and a secondary allylic alcohol. This unique combination offers numerous synthetic possibilities. However, its utility in acidic conditions is nuanced. Both the tert-butyl ester and the secondary allylic alcohol are susceptible to acid-catalyzed reactions. Understanding the interplay between these two functional groups is paramount to achieving desired chemical transformations and avoiding unwanted side products. This guide will dissect the potential stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing the loss of my starting material when using this compound in an acidic reaction medium. What is the likely cause?

A1: The instability of this compound in acidic conditions stems from two primary competing degradation pathways:

  • Acid-Catalyzed Hydrolysis of the Tert-butyl Ester: The tert-butyl ester is a well-known acid-labile protecting group.[1][2] Strong acids can protonate the carbonyl oxygen, making the ester susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This process is facilitated by the formation of a stable tert-butyl carbocation, which readily eliminates a proton to form isobutylene.[3]

  • Acid-Catalyzed Dehydration of the Secondary Allylic Alcohol: The secondary alcohol can be protonated by an acid, forming a good leaving group (water). Departure of water generates a secondary allylic carbocation, which is stabilized by resonance. Subsequent loss of a proton from an adjacent carbon leads to the formation of a conjugated diene.

The predominant pathway will depend on the specific reaction conditions, including the acid strength (pKa), temperature, solvent, and the presence of nucleophiles.

Q2: How can I determine which degradation pathway is occurring in my experiment?

A2: Identifying the degradation product(s) is crucial for effective troubleshooting. We recommend using analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. You will be able to identify the mass of the product(s) and differentiate between the hydrolyzed product (carboxylic acid) and the dehydrated product (diene).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be very informative. The disappearance of the characteristic tert-butyl singlet at ~1.5 ppm would indicate ester hydrolysis. The appearance of new olefinic protons and a change in the coupling patterns of the vinyl group would suggest dehydration.

  • Thin Layer Chromatography (TLC): While less definitive, a change in the Rf value of the product spot compared to the starting material can indicate that a reaction has occurred. Co-spotting with an authentic sample of the expected product (if available) can aid in identification.

A summary of expected mass changes for the primary degradation products is provided in the table below:

Degradation PathwayProductMolecular FormulaMolecular Weight ( g/mol )Mass Change
Starting Material This compoundC9H16O3172.22N/A
Ester Hydrolysis3-hydroxypent-4-enoic acidC5H8O3116.11-56.11
Dehydrationtert-butyl 3,5-pentadienoateC9H14O2154.21-18.01
Q3: My primary goal is to modify the hydroxyl group, but the tert-butyl ester is cleaving. How can I mitigate this?

A3: Protecting the integrity of the tert-butyl ester while reacting the hydroxyl group under acidic conditions requires careful selection of reagents and conditions. Consider the following strategies:

  • Use Milder Lewis Acids: Instead of strong Brønsted acids (like HCl, H2SO4, or TFA), explore the use of milder Lewis acids that may preferentially activate the hydroxyl group. For instance, some Lewis acids are known to be effective for tert-butyl ester deprotection, so careful screening is necessary.[4]

  • Lower the Reaction Temperature: Acid-catalyzed hydrolysis is often accelerated by heat. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly reduce the rate of ester cleavage while still allowing the desired reaction at the hydroxyl group to proceed, albeit at a slower rate.

  • Anhydrous Conditions: The presence of water is necessary for hydrolysis. Ensuring strictly anhydrous conditions by using dry solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon), can suppress the hydrolysis pathway.

  • Alternative Catalysts: Depending on the desired transformation at the hydroxyl group, consider non-acidic catalysts. For example, for acylations, pyridine or DMAP could be used as catalysts instead of a strong acid.

Q4: I am trying to perform a reaction that requires a strong acid, and I am observing a complex mixture of products. What could be happening?

A4: With strong acids and/or elevated temperatures, you may be observing a combination of ester hydrolysis, dehydration, and potentially further reactions of the initial products. The conjugated diene formed from dehydration can be susceptible to polymerization or other addition reactions under strongly acidic conditions.

Troubleshooting Steps:

  • Re-evaluate the necessity of a strong acid: Can a milder acid or a different catalytic system achieve the desired transformation?

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS at short intervals to find a time point where the desired product is maximized and subsequent degradation is minimized.

  • Use of Scavengers: If the reaction is sensitive to the isobutylene generated from ester hydrolysis, consider running the reaction in an open system or under a gentle stream of inert gas to remove volatile byproducts.

Visualizing the Degradation Pathways

To better understand the chemical transformations your compound might be undergoing, the following diagrams illustrate the mechanisms of the two primary degradation pathways.

degradation_pathways cluster_hydrolysis Ester Hydrolysis cluster_dehydration Dehydration start_h This compound protonation_h Protonation of carbonyl oxygen start_h->protonation_h + H+ nucleophilic_attack Nucleophilic attack by H2O protonation_h->nucleophilic_attack tetrahedral_intermediate Tetrahedral intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton transfer tetrahedral_intermediate->proton_transfer elimination Elimination of tert-butanol proton_transfer->elimination deprotonation_h Deprotonation elimination->deprotonation_h product_h 3-hydroxypent-4-enoic acid + isobutylene deprotonation_h->product_h - H+ start_d This compound protonation_d Protonation of hydroxyl group start_d->protonation_d + H+ loss_of_water Loss of H2O protonation_d->loss_of_water carbocation Allylic carbocation (resonance stabilized) loss_of_water->carbocation deprotonation_d Deprotonation carbocation->deprotonation_d product_d tert-butyl 3,5-pentadienoate deprotonation_d->product_d - H+

Caption: Competing acid-catalyzed degradation pathways of this compound.

Experimental Protocol: Assessing the Acidic Stability of this compound

This protocol provides a general framework for evaluating the stability of your compound under specific acidic conditions. It is crucial to adapt this protocol to your specific experimental setup.

Objective: To determine the rate and extent of degradation of this compound under defined acidic conditions and to identify the major degradation products.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or the solvent for your planned reaction)

  • Acid catalyst (e.g., HCl in dioxane, trifluoroacetic acid, p-toluenesulfonic acid)

  • Internal standard (a stable, non-reactive compound for quantitative analysis, e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Deuterated solvent for NMR analysis (e.g., CDCl3)

  • LC-MS and/or NMR instrumentation

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve a known amount of this compound in the chosen anhydrous solvent to a specific concentration (e.g., 0.1 M).

    • Add a known amount of the internal standard.

    • Equilibrate the solution to the desired reaction temperature (e.g., room temperature, 0 °C).

  • Initiation of the Reaction:

    • At time zero (t=0), add the desired amount of the acid catalyst.

    • Start stirring the reaction mixture.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a small amount of the quenching solution.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and prepare for analysis.

  • Analysis:

    • Analyze the quenched aliquots by LC-MS to determine the relative amounts of the starting material and any new products formed.

    • For structural elucidation, a larger scale reaction can be run and the products isolated by column chromatography for NMR analysis.

  • Data Interpretation:

    • Plot the concentration of the starting material versus time to determine the rate of degradation.

    • Identify the major degradation products based on their mass-to-charge ratio (m/z) and/or NMR spectra.

Troubleshooting Workflow:

troubleshooting_workflow start Unstable starting material in acidic conditions analyze Analyze reaction mixture (LC-MS, NMR) start->analyze hydrolysis Ester hydrolysis observed (loss of 56 amu) analyze->hydrolysis dehydration Dehydration observed (loss of 18 amu) analyze->dehydration mixture Mixture of products analyze->mixture hydrolysis_action Action: - Use milder/Lewis acid - Lower temperature - Anhydrous conditions hydrolysis->hydrolysis_action Yes dehydration_action Action: - Use non-protic acid - Lower temperature - Control water content dehydration->dehydration_action Yes mixture_action Action: - Re-evaluate acid choice - Optimize reaction time - Consider alternative synthetic route mixture->mixture_action Yes

Caption: A decision tree for troubleshooting the instability of this compound.

Concluding Remarks

The stability of this compound in acidic media is a delicate balance between the reactivity of its two key functional groups. A thorough understanding of the potential degradation pathways, coupled with careful reaction monitoring and optimization, is essential for its successful application in synthesis. We encourage you to use the principles and protocols outlined in this guide as a starting point for your investigations. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • Bunton, C. A., & Wood, J. L. (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed), 1522. [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Formation of alcohols from alkenes. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Maki, B. E., Chan, A., Phillips, E. M., & Scheidt, K. A. (2007). Tandem Oxidation of Allylic and Benzylic Alcohols to Esters Catalyzed by N-Heterocyclic Carbenes. Organic Letters, 9(2), 371–374. [Link]

  • Lerch, J. P., & Johannsen, M. (2021). Towards understanding and predicting the hydronium ion catalyzed dehydration of cyclic- primary, secondary and tertiary alcohols. Physical Chemistry Chemical Physics, 23(34), 18456-18465. [Link]

  • Vedejs, E., & Diver, S. T. (1993). A revised mechanism for chemoselective reduction of esters with borane-dimethyl sulfide complex and catalytic sodium tetrahydroborate directed by adjacent hydroxyl group. The Journal of Organic Chemistry, 58(25), 7061–7067. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

Sources

Technical Support Center: Stability of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 3-hydroxypent-4-enoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional building block in their synthetic workflows. Here, we address common challenges and questions regarding its stability, particularly under basic conditions, providing in-depth explanations, troubleshooting protocols, and preventative measures to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under basic conditions?

While the tert-butyl ester itself is known for its high stability towards basic hydrolysis, the overall stability of the molecule is compromised by its other functional groups.[1][2] The primary concern is not the hydrolysis of the ester but rather a base-catalyzed degradation pathway known as the retro-aldol reaction .[3][4][5] Additionally, for chiral variants of this molecule, base-mediated epimerization at the stereogenic center is a significant risk.[6]

Q2: Can you explain the retro-aldol reaction and why it's the main degradation pathway?

The retro-aldol reaction is the reverse of an aldol addition.[3][7] For this compound, which is a β-hydroxy ester, the process is initiated by the deprotonation of the C3 hydroxyl group by a base. This forms an alkoxide intermediate. The subsequent electronic rearrangement leads to the cleavage of the C2-C3 bond, resulting in the formation of an enolate (which quickly protonates to tert-butyl acetate) and acrolein. This pathway is often thermodynamically favorable and can lead to significant loss of your starting material, especially with strong bases or at elevated temperatures.[3][5]

Caption: Base-catalyzed retro-aldol degradation pathway.

Q3: How resistant is the tert-butyl ester to direct hydrolysis (saponification)?

The tert-butyl ester is exceptionally robust against base-mediated hydrolysis.[2] The significant steric hindrance provided by the bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack by hydroxide or other bases.[8] While not impossible, cleavage requires harsh conditions, such as high temperatures in a non-aqueous solvent mixture, which are typically not employed in standard synthetic transformations.[1] For most practical purposes, direct saponification is not a competing side reaction under mild or moderately basic conditions.

Q4: Is epimerization a risk when using chiral this compound?

Yes, epimerization is a significant risk. The proton on the α-carbon (C2) is acidic and can be abstracted by a base to form a resonance-stabilized enolate.[6] Subsequent re-protonation of this planar enolate intermediate can occur from either face, leading to a loss of stereochemical integrity at the adjacent C3 hydroxyl-bearing center. This is a critical consideration when the stereochemistry of the molecule is essential for the desired biological activity or subsequent synthetic steps.

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound in the presence of bases.

Problem EncounteredProbable CauseRecommended Solutions & Preventative Measures
Significant loss of starting material; low reaction yield. Retro-aldol degradation. [3][5]1. Protect the Hydroxyl Group: Before base treatment, protect the C3-OH as a silyl ether (e.g., TBDMS, TIPS) or another base-stable protecting group.[9][10] This removes the acidic proton required to initiate the retro-aldol cascade. 2. Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the degradation pathway kinetically. 3. Choose a Milder Base: Use non-nucleophilic, sterically hindered bases (e.g., triethylamine, DIPEA) instead of strong nucleophilic bases like NaOH, KOH, or alkoxides.
Formation of diastereomers or loss of enantiopurity. Epimerization via enolate formation at the α-carbon (C2).[6]1. Use Non-Coordinating Bases: Employ bases like potassium carbonate or cesium carbonate, which are less likely to promote extensive enolization. 2. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to limit the compound's exposure to basic conditions. 3. Protect the Hydroxyl Group: Protection of the C3-OH can electronically disfavor the formation of the C2 enolate, thus reducing the rate of epimerization.
Identification of tert-butyl acetate and/or acrolein polymer in the reaction mixture. Confirmation of retro-aldol reaction. This is a diagnostic outcome. Implement the solutions for preventing the retro-aldol reaction immediately. Focus on hydroxyl group protection as the most robust solution.
Key Experimental Protocols
Protocol 1: Protection of the C3-Hydroxyl Group as a TBDMS Ether

This protocol provides a reliable method to protect the hydroxyl group, thereby preventing retro-aldol degradation and minimizing epimerization under basic conditions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.

Protection_Workflow cluster_prep Reaction Setup cluster_reaction Silylation cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous DCM B Add Imidazole A->B C Cool to 0 °C B->C D Add TBDMSCl C->D E Warm to RT & Stir (4-6h) D->E F Monitor by TLC E->F G Quench with NaHCO₃ F->G H Extract with DCM G->H I Dry, Filter, Concentrate H->I J Purify via Chromatography I->J K K J->K Protected Product

Caption: Experimental workflow for hydroxyl group protection.

References
  • JoVE. C–C Bond Cleavage: Retro-Aldol Reaction. Journal of Visualized Experiments. [Link]

  • Shanghai Talent Chemical Co.,Ltd. This compound CAS 122763-67-1. [Link]

  • University of Wisconsin. Protecting Groups. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • Pacheco-López, G., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(5), 136-147. [Link]

  • StudyLib. The Aldol reaction. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • Singh, U. P., et al. (2014). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Acids. [Link]

  • Wiley-VCH. Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • Sureshbabu, V. V., et al. (2001). A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis. ResearchGate. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]

  • Chemistry LibreTexts. Protection of Hydroxyl Groups. [Link]

  • Google Patents. WO2007082890A1 - Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.
  • PubChem. This compound. [Link]

  • Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Ismail, N. A., et al. (2022). Epimerisation in Peptide Synthesis. PubMed Central. [Link]

  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

  • Royal Society of Chemistry. Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. [Link]

  • ChemRxiv. Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. [Link]

  • PubChem. tert-butyl (2R)-2-hydroxypent-4-enoate. [Link]

Sources

Technical Support Center: Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Tert-butyl 3-hydroxypent-4-enoate (CAS 122763-67-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when handling, synthesizing, and utilizing this versatile bifunctional building block. The following question-and-answer guide provides field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Part 1: General Information, Handling, and Storage

This section addresses the fundamental properties and safety protocols for this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydroxyalkenyl ester intermediate.[1] Its structure contains three key functional groups: a secondary alcohol, a terminal alkene, and a sterically hindered tert-butyl ester. This unique combination makes it a valuable building block in organic synthesis, particularly for pharmaceutical and fine chemical production.[1] It serves as a precursor for introducing specific stereocenters and functional handles into more complex molecules, such as anti-inflammatory and anti-tumor drug candidates.[1]

Q2: Some datasheets list this compound as a liquid, while others say it's a powder. Which is correct?

A2: This is a common point of confusion. The physical state depends on purity and ambient temperature. This compound is a low-melting solid. It is often supplied as a colorless to light yellow liquid or may appear as a white powder if cooled or if it is of very high purity.[1][2][3] For practical purposes in the lab, it can often be handled as a liquid at standard room temperature.

Q3: What are the recommended storage conditions for this reagent?

A3: Proper storage is crucial to maintain the integrity of the compound. It should be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2-8°C.[2][3] The container should be a sealed amber glass or HDPE drum, kept in a cool, dry, and well-ventilated area.[1] It is critical to keep it away from strong acids and strong oxidizing agents.[1] The tert-butyl ester group is sensitive to acidic conditions, which can cause hydrolysis.

Q4: What are the essential safety precautions when working with this compound?

A4: While having low acute toxicity, proper personal protective equipment (PPE) is mandatory.[1] Always handle this chemical in a well-ventilated area or a chemical fume hood.[4][5]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][6]

  • Skin Protection: Wear nitrile gloves and appropriate protective clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: Avoid inhaling vapors. If aerosolization is possible, use a respirator with an organic vapor cartridge.[1][5]

  • Handling: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[4][6]

Hazard Summary Precautionary Measures
Eye Irritation Causes serious eye irritation.[5]
Skin Irritation May cause skin irritation upon prolonged contact.[1][4][5]
Inhalation May cause respiratory irritation if vapors are inhaled.[5]
Ingestion May be harmful if swallowed.[6]

Part 2: Synthesis and Troubleshooting

The synthesis of β-hydroxy esters like this compound, typically via an aldol-type reaction, is a common source of experimental challenges.[7][8] This section provides troubleshooting for these critical steps.

Q5: My synthesis of this compound is giving very low yields. What are the likely causes?

A5: Low yield is the most frequent issue. The synthesis generally involves the reaction of a tert-butyl acetate enolate with an electrophile like acrolein. The problem can usually be traced to one of three areas: enolate formation, the aldehyde partner, or the reaction conditions.

cluster_synthesis Retrosynthetic Analysis cluster_reactants Key Reactants Product This compound Disconnect C-C Bond (Aldol Disconnection) Product->Disconnect Identify β-hydroxy ester Reactants Starting Materials Disconnect->Reactants Form from... Enolate Tert-butyl Acetate Enolate (Nucleophile) Aldehyde Acrolein (Electrophile) Start This compound (Desired Product) Dehydration Dehydration (Loss of H₂O) Start->Dehydration Acidic/Basic Conditions or Heat Byproduct Tert-butyl penta-2,4-dienoate (α,β-Unsaturated Byproduct) Dehydration->Byproduct

Caption: Formation of the dehydration byproduct.

Prevention Strategies:

  • Neutral Workup: Avoid acidic or basic aqueous solutions during the workup. Use a saturated NH₄Cl quench followed by extraction and washing the organic layers with brine.

  • Avoid Overheating: If purifying by distillation, use a high vacuum to keep the pot temperature as low as possible. However, column chromatography is generally the preferred method.

  • Careful Chromatography: Use a neutral stationary phase like silica gel. Deactivation of the silica gel with a small amount of triethylamine (~1%) in the eluent can help prevent on-column elimination.

Q7: The reaction should produce a chiral center. How can I control the stereochemistry?

A7: The molecule possesses a stereocenter at the C3 position. A standard synthesis using achiral precursors will result in a racemic mixture (an equal mix of R and S enantiomers). [9]Achieving stereocontrol requires an asymmetric synthesis approach.

  • Chiral Auxiliaries: One common strategy is to use a chiral auxiliary on the acetate group, which directs the approach of the aldehyde to one face of the enolate.

  • Asymmetric Catalysis: Modern methods employ chiral catalysts (e.g., a chiral Lewis acid) to create a chiral environment around the reactants, favoring the formation of one enantiomer.

  • Boron Enolates: The stereochemical outcome of aldol reactions can often be controlled by using boron enolates instead of lithium enolates, which can provide high levels of diastereoselectivity when reacting with chiral aldehydes. [7][10] If you are not performing an asymmetric synthesis, be aware that downstream reactions could potentially lead to diastereomers, and you may encounter issues with epimerization (the interconversion of stereoisomers) at the C3 position under certain conditions. [11][12]

Part 3: Purification and Characterization

Isolating a pure product is as critical as the reaction itself. This section covers common purification hurdles.

Q8: What is the best method to purify this compound?

A8: Flash column chromatography on silica gel is the most reliable method for obtaining high-purity material on a lab scale.

A Recommended Protocol for Flash Chromatography:

  • Preparation: Concentrate the crude product from the workup under reduced pressure. Avoid excessive heating.

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexane.

  • Loading: Dissolve the crude oil in a minimal amount of the initial eluent (e.g., 5% Ethyl Acetate in Hexane) and load it onto the column.

  • Elution: Elute the column with a gradient of Ethyl Acetate in Hexane. The product is moderately polar and will typically elute after non-polar impurities. A gradient from 5% to 30% Ethyl Acetate is a good starting point.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC), staining with potassium permanganate (which visualizes the alkene and alcohol) or p-anisaldehyde.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure, again avoiding high temperatures on the rotovap water bath (keep below 40°C).

Q9: I am having trouble interpreting the ¹H NMR spectrum. What are the key signals to look for?

A9: The ¹H NMR spectrum provides clear diagnostic peaks for confirming the structure. While exact shifts can vary with solvent, the following are characteristic signals:

Proton Environment Approx. Chemical Shift (ppm) Multiplicity Key Features
-C(CH₃)₃ (tert-butyl)~1.5singlet (s)Large integration value (9H). Confirms the ester group.
-CH₂- (methylene)~2.4 - 2.6doublet of doublets (dd) or multiplet (m)These are the diastereotopic protons alpha to the carbonyl.
-OH (hydroxyl)Variable (broad singlet)broad singlet (br s)Position is concentration and solvent dependent. Disappears on D₂O shake.
-CH(OH)- (methine)~4.2 - 4.4multiplet (m)The proton on the carbon bearing the hydroxyl group.
=CH₂ (vinyl)~5.1 - 5.4multiplet (m)Two distinct signals for the terminal vinyl protons.
-CH= (vinyl)~5.8 - 6.0multiplet (m)The internal vinyl proton, coupled to the C3 proton and the terminal vinyl protons.

Note: This is a generalized spectrum. For authenticated spectra, you may consult chemical suppliers or databases that provide characterization data.[13][14]

Part 4: Reactivity and Stability

Q10: How stable is the tert-butyl ester protecting group?

A10: The tert-butyl ester is a robust protecting group under basic and nucleophilic conditions, making it ideal for reactions like saponification of other esters in the molecule or Grignard additions. However, it is highly sensitive to acid . Strong acids (like HCl, H₂SO₄) or even moderate Lewis acids can readily cleave it to isobutylene and the corresponding carboxylic acid. This cleavage can often occur at room temperature. Therefore, any subsequent reaction steps must be planned under neutral or basic conditions if the ester is to be retained.

References

  • Shanghai Talent Chemical Co.,Ltd.
  • Fisher Scientific. (2010).
  • MedChemExpress. (2026).
  • TCI Chemicals. (2018).
  • Apollo Scientific.
  • ChemicalBook.
  • ChemicalBook.
  • PubChem.
  • Sigma-Aldrich.
  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • PubChem. tert-butyl (2R)
  • Chemistry LibreTexts. (2022). Using Aldol Reactions in Synthesis.
  • Chemistry LibreTexts. (2023). Using Aldol Reactions in Synthesis.
  • ChemHelp ASAP. (2019). aldol reaction & beta-hydroxyketones.
  • CymitQuimica. (R)
  • ResearchGate. (2006). Aldol Reactions with Erythrulose Derivatives: Stereoselective Synthesis of Differentially Protected syn-α,β-Dihydroxy Esters.
  • BLD Pharm.
  • Google Patents.
  • Supporting Information.
  • Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • RSC Publishing. (1984).
  • PubMed Central. (2022).
  • PubMed Central (NIH). (2019).
  • Google Patents. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl)
  • BOC Sciences. CAS 220861-37-0 (R)
  • Google Patents. CN104910008A - Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP.
  • Alfa Chemistry.
  • ACS Publications. (2022).

Sources

Technical Support Center: Purification of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 3-hydroxypent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. As a key intermediate in the synthesis of various pharmaceutical agents, its purity is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to minimize degradation?

A1: Proper storage is the first line of defense against impurity formation. This compound should be stored at refrigerator temperatures (2-8°C) under an inert atmosphere, such as nitrogen or argon.[2][3] It should be kept in a tightly sealed container, away from strong acids, strong oxidants, and moisture.[1] The allylic alcohol moiety is susceptible to oxidation, and the tert-butyl ester can undergo acid-catalyzed hydrolysis over time.

Q2: Which analytical techniques are most effective for assessing the purity of this compound?

A2: A multi-technique approach is recommended for a comprehensive purity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace-level impurities that may not be visible by NMR.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or low-boiling point starting materials.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can quickly indicate the presence of key functional groups and detect impurities with distinct IR signatures, such as ketones from oxidation or carboxylic acids from hydrolysis.

Q3: My batch of this compound has a slight yellow tint. Is this a cause for concern?

A3: While the pure compound is typically a colorless to light yellow liquid, a pronounced yellow or brown color often indicates the presence of degradation or condensation products.[2][3] These are often conjugated systems formed via oxidation or dehydration, which absorb visible light. If color is present, we recommend re-analyzing the material for purity before use and considering purification if new impurities are detected.

Troubleshooting Impurity Removal

This section addresses specific, commonly encountered impurities. For each, we detail the probable cause, identification methods, and a step-by-step resolution protocol.

Impurity Profile Overview
Impurity Name Probable Origin Key Analytical Signature (¹H NMR)
Tert-butyl 3-oxopent-4-enoateOxidation of the secondary alcoholDisappearance of the alcohol proton (-OH) and the methine proton (~4.5 ppm). Appearance of new vinylic protons in a different environment.
Tert-butyl penta-2,4-dienoateDehydration (Aldol Condensation)Appearance of new olefinic protons in the 6.0-7.5 ppm range, indicating a conjugated system.
3-Hydroxypent-4-enoic acidHydrolysis of the tert-butyl esterDisappearance of the tert-butyl singlet (~1.5 ppm). Appearance of a broad carboxylic acid proton (>10 ppm).
Unreacted Starting MaterialsIncomplete reactionSignals corresponding to reagents used in synthesis (e.g., acrolein, tert-butyl acetate).
Guide 1: Removal of the Oxidation Byproduct (Tert-butyl 3-oxopent-4-enoate)
  • Issue: My analytical data (NMR, LC-MS) shows a significant peak corresponding to the ketone byproduct, Tert-butyl 3-oxopent-4-enoate.

  • Probable Cause: The secondary allylic alcohol in the target molecule is susceptible to oxidation.[4][5] This can occur due to exposure to atmospheric oxygen, especially in the presence of trace metal catalysts, or if oxidizing agents were used in a previous synthetic step.[6][7]

  • Identification:

    • ¹H NMR: Look for the disappearance of the C3-H proton signal (around 4.5 ppm) and the hydroxyl proton.

    • IR Spectroscopy: A strong carbonyl (C=O) stretch will appear around 1680-1700 cm⁻¹, characteristic of a conjugated ketone.

    • LC-MS: A peak with a mass of (M-2) relative to the starting material will be present.

  • Resolution Protocol: Flash column chromatography is the most effective method. The ketone is slightly more polar than the desired alcohol but can be separated with a carefully selected solvent system.

    • Prepare the Column: Use silica gel (230-400 mesh) as the stationary phase.

    • Select the Solvent System: A gradient elution is recommended. Start with a low polarity mobile phase like 5% Ethyl Acetate in Hexanes and gradually increase the polarity to 15-20% Ethyl Acetate. The desired alcohol will elute after the less polar impurities.

    • Run the Column: Load the crude material onto the column and begin elution.

    • Monitor Fractions: Use Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to analyze the collected fractions. The allylic alcohol will show a positive result (yellow spot on a purple background), while the ketone will not react as readily.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 2: Removal of the Dehydration Byproduct (Tert-butyl penta-2,4-dienoate)
  • Issue: I am observing a byproduct consistent with the loss of water, the α,β,γ,δ-unsaturated ester.

  • Probable Cause: This impurity is a classic byproduct of an Aldol-type reaction that may be used to synthesize the parent molecule.[8][9] The dehydration of the initial β-hydroxy ester product is often promoted by heat or trace acidic/basic conditions during workup.[10][11]

  • Identification:

    • ¹H NMR: The formation of a conjugated diene system results in characteristic signals in the olefinic region of the spectrum (typically between 6.0 and 7.5 ppm).

    • UV-Vis Spectroscopy: The conjugated product will have a strong UV absorbance at a higher wavelength compared to the non-conjugated starting material.

  • Resolution Protocol: This non-polar impurity is readily separated by silica gel chromatography.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Use a low-polarity solvent system. An isocratic elution with 10% Ethyl Acetate in Hexanes is often sufficient. The dehydrated, non-polar byproduct will elute much faster than the desired polar alcohol.

    • Execution: Follow the standard procedure for flash chromatography, monitoring fractions by TLC. The higher Rf value will correspond to the impurity.

Workflow & Impurity Formation Diagrams

A clear understanding of the purification workflow and the origins of impurities is crucial for effective troubleshooting.

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Removes salts, acids/bases Dry Drying (e.g., MgSO4) Workup->Dry Removes water Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Removes solvent Chromatography Flash Column Chromatography Concentrate->Chromatography Separates by polarity Analysis Purity Analysis (TLC, NMR) Chromatography->Analysis Verify purity Pure Pure Product (>98%) Analysis->Pure

Caption: General experimental workflow for the purification of this compound.

ImpurityFormation Target Target Molecule Tert-butyl 3-hydroxypent-4-enoate Ketone Ketone Impurity (Oxidation) Target->Ketone Diene Diene Impurity (Dehydration) Target->Diene Acid Carboxylic Acid (Hydrolysis) Target->Acid Oxidant Oxidizing Conditions (Air, Metal Traces) Oxidant->Ketone HeatAcid Heat or Acid/Base (During workup) HeatAcid->Diene AcidWater Aqueous Acid (Storage/Workup) AcidWater->Acid

Caption: Logical relationships between experimental conditions and common impurity formation.

References

  • Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2. (n.d.). pubs.acs.org.
  • Radical Oxidation of Allylic and Benzylic Alcohols. (2025). JoVE. Retrieved from [Link]

  • Oxidation to allylic alcohols without stoichiometric metal reagents. (2020). Organic Chemistry.
  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. (2011). NIH. Retrieved from [Link]

  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • This compound CAS 122763-67-1. (n.d.). Shanghai Talent Chemical Co.,Ltd. Retrieved from [Link]

  • Aldol Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Aldol reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. (2015). Chemistry LibreTexts. Retrieved from [Link]

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Technical Support Center: Aldol Reactions with Tert-Butyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting aldol reactions involving tert-butyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with tert-butyl acetate in aldol reactions. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Question 1: Why am I getting low or no yield of my desired aldol addition product?

Several factors can contribute to low or no product yield in an aldol reaction with tert-butyl acetate. The most common culprits are inefficient enolate formation, competing side reactions, and reversibility of the aldol addition.

  • Inefficient Enolate Formation: The protons on the alpha-carbon of tert-butyl acetate are less acidic than those of ketones, requiring a strong, non-nucleophilic base for complete deprotonation.[1] Insufficiently strong bases or improper reaction conditions can lead to a low concentration of the necessary lithium enolate.

    • Solution: Employ a strong, sterically hindered base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS).[2][3] These bases are potent enough to irreversibly deprotonate tert-butyl acetate, driving the equilibrium towards the enolate.[3] It is crucial to perform the deprotonation at low temperatures, typically -78 °C, to ensure the stability of the enolate and prevent side reactions.[2][4]

  • Competing Side Reactions: The primary side reaction to consider is the Claisen condensation, where the enolate of tert-butyl acetate attacks the carbonyl group of another molecule of the ester.[5][6] This is especially prevalent if the enolate is not consumed quickly by the desired aldehyde or ketone electrophile.

    • Solution: The order of addition is critical. Prepare the lithium enolate of tert-butyl acetate in situ at low temperature, and then slowly add the electrophilic aldehyde or ketone to the pre-formed enolate solution.[3] This ensures that the enolate preferentially reacts with the intended electrophile.

  • Reversibility of the Aldol Addition (Retro-Aldol Reaction): The aldol addition is often a reversible process.[4][7] If the reaction conditions allow, the aldol adduct can revert to the starting materials, leading to a low isolated yield.

    • Solution: Maintaining a low reaction temperature throughout the addition of the electrophile helps to favor the forward reaction.[4] Once the addition is complete, quenching the reaction at low temperature with a suitable proton source will trap the desired β-hydroxy ester product.

Question 2: My reaction is producing a significant amount of a β-keto ester. What is happening and how can I prevent it?

The formation of a β-keto ester is a classic sign of a competing Claisen condensation reaction.[5][6] This occurs when the enolate of tert-butyl acetate acts as a nucleophile and attacks the carbonyl carbon of another molecule of tert-butyl acetate.

  • Mechanism of the Side Reaction:

    • Deprotonation of tert-butyl acetate to form the lithium enolate.

    • Nucleophilic attack of the enolate on the carbonyl of a second tert-butyl acetate molecule.

    • Elimination of the tert-butoxide leaving group to form the β-keto ester.

  • Preventative Measures:

    • Control Stoichiometry and Order of Addition: Use a slight excess of the tert-butyl acetate enolate relative to the electrophile to ensure the latter is consumed completely.[8] Crucially, add the electrophile to the pre-formed enolate solution, not the other way around.

    • Maintain Low Temperatures: Performing the reaction at -78 °C minimizes the rate of the competing Claisen condensation.[4]

    • Rapid Consumption of the Enolate: Ensure that the electrophile is reactive enough to quickly trap the enolate as it is formed.

Question 3: I am observing poor diastereoselectivity in my aldol reaction. How can I improve it?

The stereochemical outcome of an aldol reaction is determined by the geometry of the enolate and the transition state of the reaction.[9] For tert-butyl acetate, which forms a single enolate geometry, the diastereoselectivity is primarily influenced by the reaction conditions and the nature of the electrophile.

  • Influence of Solvent and Temperature: The choice of solvent can have a profound impact on the transition state and, consequently, the diastereoselectivity.[10] For instance, reactions in tetrahydrofuran (THF) may favor one diastereomer due to chelation of the lithium cation, while reactions in non-coordinating solvents like hexane may lead to different selectivity. Temperature also plays a critical role, and in some cases, a change in temperature can even reverse the diastereoselectivity.[10]

    • Recommendation: A systematic screening of solvents (e.g., THF, diethyl ether, hexane) and temperatures is recommended to optimize the diastereomeric ratio for your specific substrates.

  • The Zimmerman-Traxler Model: This model predicts that the reaction proceeds through a six-membered chair-like transition state, which can help in rationalizing the observed stereochemistry.[9] The steric bulk of the tert-butyl group will influence the preferred conformation of this transition state.[11]

Parameter Recommendation for Improved Diastereoselectivity Rationale
Solvent Screen polar aprotic (e.g., THF) and non-polar (e.g., hexane) solvents.Solvent coordination to the lithium cation affects the tightness of the transition state.
Temperature Investigate a range of low temperatures (e.g., -78 °C to -40 °C).Can influence the relative rates of formation of the diastereomeric products.[10]
Additives Consider the use of Lewis acids or other additives.Can alter the structure of the enolate aggregate and the transition state geometry.

Frequently Asked Questions (FAQs)

Q1: What is the best base for generating the enolate of tert-butyl acetate?

Lithium diisopropylamide (LDA) is the most commonly used and effective base for this purpose.[3][4] Its strong basicity ensures complete and irreversible deprotonation, while its steric bulk minimizes nucleophilic attack on the ester carbonyl.[12]

Q2: At what temperature should I form the enolate and run the reaction?

The enolate of tert-butyl acetate should be generated at -78 °C (a dry ice/acetone bath) to ensure its stability.[2][4] The subsequent addition of the electrophile should also be carried out at this temperature to maximize selectivity and minimize side reactions.

Q3: Can I use sodium hydride or an alkoxide to deprotonate tert-butyl acetate?

Sodium hydride and alkoxides are generally not strong enough to completely deprotonate tert-butyl acetate.[1] This leads to a low equilibrium concentration of the enolate, which can result in slow reaction rates and an increased likelihood of side reactions like Claisen condensation.

Q4: How does the steric hindrance of the tert-butyl group affect the reaction?

The bulky tert-butyl group has several effects:

  • It can influence the diastereoselectivity of the aldol addition by sterically directing the approach of the electrophile.[11]

  • It prevents the product of the aldol addition from readily undergoing elimination to form an α,β-unsaturated ester.

  • It makes the ester less prone to nucleophilic attack by bases like LDA.[12]

Q5: My tert-butyl acetate is old. Can I still use it?

It is crucial to use anhydrous and pure reagents. Old tert-butyl acetate may have hydrolyzed to form tert-butanol and acetic acid, which can interfere with the reaction. It is recommended to use freshly distilled tert-butyl acetate for best results.[13]

Experimental Protocols

Protocol 1: General Procedure for the Aldol Addition of Tert-Butyl Acetate to an Aldehyde

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Solvent and Amine: To the flask, add anhydrous tetrahydrofuran (THF) and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Preparation: Slowly add n-butyllithium (n-BuLi) to the cooled solution of diisopropylamine in THF. Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Enolate Formation: Slowly add freshly distilled tert-butyl acetate to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Aldol Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the enolate solution at -78 °C. Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Aldol_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Aldol Reaction with tert-Butyl Acetate Problem Low Yield or No Product Start->Problem Cause1 Inefficient Enolate Formation Problem->Cause1 Check Base/Temp Cause2 Side Reactions (Claisen Condensation) Problem->Cause2 Check Byproducts Cause3 Retro-Aldol Reaction Problem->Cause3 Check Stability Solution1 Use Strong Base (LDA) Low Temperature (-78 °C) Cause1->Solution1 Solution2 Pre-form Enolate Slowly Add Electrophile Cause2->Solution2 Solution3 Maintain Low Temp. Quench at Low Temp. Cause3->Solution3 Result Result Solution1->Result Successful Reaction Solution2->Result Solution3->Result

Caption: Troubleshooting workflow for low-yield aldol reactions.

Enolate_Formation_and_Side_Reaction cluster_desired Desired Aldol Reaction cluster_side Side Reaction: Claisen Condensation tBuOAc tert-Butyl Acetate LDA LDA, THF, -78 °C Enolate Lithium Enolate of tert-Butyl Acetate LDA->Enolate Electrophile Aldehyde/Ketone (R-CHO) Enolate->Electrophile Nucleophilic Attack tBuOAc2 Another molecule of tert-Butyl Acetate Enolate->tBuOAc2 Nucleophilic Attack Aldol_Adduct β-Hydroxy Ester (Aldol Product) Electrophile->Aldol_Adduct Claisen_Product β-Keto Ester (Side Product) tBuOAc2->Claisen_Product

Caption: Desired aldol reaction vs. Claisen side reaction.

References

  • tert-BUTYL ACETATE. (n.d.). ChemicalLand21. Retrieved from [Link]

  • . (n.d.). Organic Syntheses. Retrieved from [Link]

  • Cainelli, G., Galletti, P., Giacomini, D., & Orioli, P. (2001). Solvent and temperature effect in aldol condensation between the lithium enolate of tert-butyl acetate and 2-phenyl propanal: enthalpy and entropy contribution. Tetrahedron, 57(32), 6883-6887.
  • Rathke, M. W., & Sullivan, D. F. (1973). Isolation and characterization of lithio tert-butyl acetate, a stable ester enolate. Journal of the American Chemical Society, 95(9), 3050–3051.
  • Cainelli, G., Galletti, P., Giacomini, D., & Orioli, P. (2001). Solvent and temperature effect in aldol condensation between the lithium enolate of tert-butyl acetate and 2-phenyl propanal: Enthalpy and entropy contribution. ResearchGate. Retrieved from [Link]

  • Rathke, M. W., & Sullivan, D. F. (1973). Isolation and characterization of lithio tert-butyl acetate, a stable ester enolate. Journal of the American Chemical Society. Retrieved from [Link]

  • Weiss, E., & Zencke, D. (1993). ChemInform Abstract: Crystal Structure and Gas-Phase Investigations of Lithiated tert-Butyl Acetoacetate. ResearchGate. Retrieved from [Link]

  • Claisen condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Alkylation of enolates. (n.d.). Oxford University Press. Retrieved from [Link]

  • Lithium enolates & enolate equivalents. (2024, July 15). Making Molecules. Retrieved from [Link]

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved from [Link]

  • Aldol reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Aldol Reactions: E-Enolates and Anti-Selectivity. (n.d.). DigitalCommons@USU. Retrieved from [Link]

  • Esteb, J. J., & Stockton, M. B. (2007). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory.
  • The Aldol Condensation and Crossed Aldol Reactions. (2020, April 26). Chemistry LibreTexts. Retrieved from [Link]

  • Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English, 27(12), 1624–1654.
  • The aldol reaction. (2020, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Enolate Chemistry. (n.d.). University of Bath. Retrieved from [Link]

  • Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (n.d.). Clutch Prep. Retrieved from [Link]

  • tert-Butyl acetate. (n.d.). PubChem. Retrieved from [Link]

  • A SN1 Reaction: Synthesis of tert-Butyl Chloride. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Acid hydrolysis of tert-butyl acetate in 18O-labeled water was found t... (2025, February 7). Filo. Retrieved from [Link]

  • Hydrolysis of Esters. (2020, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction. (n.d.). PMC - NIH. Retrieved from [Link]

  • Crossed Aldol And Directed Aldol Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers. (2017, April 14). YouTube. Retrieved from [Link]

  • Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. (n.d.). Pearson. Retrieved from [Link]

  • Solved Kinetics and Mechanism 20.44 Acid hydrolysis of... (2023, April 7). Chegg.com. Retrieved from [Link]

  • The Aldol Reaction: Group I and II enolates. (2025, August 22). ResearchGate. Retrieved from [Link]

  • Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Aldol Reactions. (2021, April 21). YouTube. Retrieved from [Link]

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Technical Support Center: Minimizing Side Reactions in Acrolein Addition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acrolein chemistry. Acrolein is an exceptionally useful, yet notoriously reactive, α,β-unsaturated aldehyde. Its dual electrophilic sites—the carbonyl carbon and the β-carbon of the alkene—endow it with versatile reactivity but also present significant challenges in controlling reaction outcomes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acrolein additions, providing practical solutions to common side reactions.

Frequently Asked Questions (FAQs)

Q1: My acrolein solution turned into a solid yellow mass upon storage or during my reaction. What happened and how can I prevent it?

A: You have encountered the most common issue with acrolein: spontaneous polymerization . Acrolein is highly susceptible to polymerization, which can be initiated by light, heat, air (oxygen), acids, or bases.[1][2] This process is often exothermic and can occur rapidly, even violently, if not properly managed.[2][3]

Root Causes & Preventative Measures:

  • Inhibitor Depletion: Commercial acrolein is typically stabilized with an inhibitor, most commonly hydroquinone, at concentrations around 0.1-0.25%.[4] This inhibitor scavenges free radicals that initiate polymerization.[5] Over time, or under harsh conditions, this inhibitor can be consumed.

  • Improper Storage: Acrolein should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[6] Containers should be tightly sealed.[7]

  • Reaction Conditions: High temperatures and the presence of acidic or basic catalysts can accelerate polymerization.[2]

Solutions:

  • Verify Inhibitor Presence: Before use, ensure your acrolein contains an adequate level of inhibitor. If you have distilled acrolein to remove the inhibitor for a specific application, use it immediately.

  • Add Fresh Inhibitor: For reactions that require extended heating or are sensitive to radical processes, adding a small amount of a phenolic inhibitor like hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ) can prevent polymerization.[8]

  • Control Temperature: Perform your reaction at the lowest feasible temperature. For many nucleophilic additions, cooling the reaction vessel in an ice bath (0°C) or even a dry ice/acetone bath (-78°C) is effective.

  • Maintain Inert Atmosphere: Run reactions under a nitrogen or argon blanket to exclude oxygen, which can promote both polymerization and peroxide formation.[2]

Q2: I am observing a mixture of 1,4- (Michael) and 1,2-addition products. How can I improve the selectivity for the desired conjugate addition?

A: This is a classic chemoselectivity challenge with α,β-unsaturated carbonyls. The outcome depends on the balance between kinetic and thermodynamic control, which is heavily influenced by the nature of the nucleophile and the reaction conditions.[9][10]

  • 1,2-Addition (Kinetic Product): Attack at the carbonyl carbon is typically faster. This pathway is favored by "hard," highly reactive nucleophiles and low temperatures.[9][11]

  • 1,4-Addition (Thermodynamic Product): Attack at the β-carbon leads to the more stable product because the strong C=O bond is reformed. This pathway is favored by "soft," less basic nucleophiles and conditions that allow for equilibrium (higher temperatures).[9][12]

Strategies for Favoring 1,4-Addition (Michael Addition):

StrategyRationaleExamples & Conditions
Choose a "Soft" Nucleophile Soft nucleophiles (e.g., thiolates, amines, cuprates) have a higher propensity for 1,4-addition compared to "hard" nucleophiles like Grignard or organolithium reagents.[10][12]Use of Gilman reagents (lithium diorganocuprates, R₂CuLi) instead of Grignard reagents (RMgX) can dramatically shift selectivity to 1,4-addition.[13]
Use a Weakly Basic Nucleophile If the 1,2-addition is reversible, the reaction can equilibrate to the more stable 1,4-adduct. Weakly basic nucleophiles (e.g., amines, thiols) often allow for this reversibility.[9]Reactions with thiols or secondary amines often proceed cleanly via 1,4-addition at room temperature.
Employ a Lewis Acid Catalyst A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and promoting conjugate addition.Catalytic amounts of salts like Yb(OTf)₃ or Cu(I) can favor 1,4-addition.[13][14]
Control the Temperature While low temperatures generally favor the kinetic 1,2-product, allowing the reaction to warm up can enable the reversible 1,2-adduct to rearrange to the more stable 1,4-product.[9][15]Start the reaction at a low temperature (e.g., -78°C) and slowly warm to room temperature.
Q3: My reaction with an amine nucleophile is messy, forming multiple products or a dark, insoluble sludge. What's going on?

A: Reactions between acrolein and amines can be complex. Primary and secondary amines can participate in 1,4-addition, but also in subsequent or competing reactions.[16]

  • Double Michael Addition: Primary amines can react with two equivalents of acrolein.[17]

  • Iminium Formation: The initial Michael adduct can react with a second molecule of acrolein.

  • Cyclization and Polymerization: The reaction of acrolein with biogenic amines can lead to the formation of cyclic products.[18][19] Amines can also act as basic catalysts, initiating acrolein polymerization.[2]

  • Aldol and Condensation Reactions: The resulting aldehyde from the Michael addition can undergo further aldol-type condensation reactions, leading to colored, high-molecular-weight byproducts.

Solutions:

  • Use an Excess of the Amine: Using the amine as the limiting reagent can lead to multiple additions to the amine. Using a slight excess of the amine can help favor the mono-adduct.

  • Inverse Addition: Add the acrolein slowly to a solution of the amine. This maintains a low concentration of acrolein, minimizing self-polymerization and multiple additions.

  • Low Temperature: Perform the reaction at 0°C or below to control the rate and reduce side reactions.

  • Aprotic Solvent: Use a non-protic solvent (e.g., THF, diethyl ether) to avoid proton-transfer-mediated side reactions.

Troubleshooting Guide

SymptomProbable Cause(s)Recommended Solutions
Formation of a white/yellow solid precipitate Uninhibited polymerization of acrolein.Ensure acrolein contains an inhibitor (e.g., hydroquinone).[5] Run the reaction under an inert atmosphere and at a low temperature.[3][6]
Reaction mixture turns dark brown or black Aldol condensation and other decomposition pathways.Lower the reaction temperature. Use dilute conditions. Ensure the reaction is not overly basic or acidic.
Low yield of desired product, complex mixture by NMR/TLC Competing 1,2- and 1,4-addition; polymerization; decomposition.Re-evaluate the choice of nucleophile (soft vs. hard).[12] Use inverse addition. Add a polymerization inhibitor. Purify the acrolein by distillation immediately before use if necessary.
Product is unstable during work-up or purification The adduct may be susceptible to elimination or decomposition under acidic/basic conditions or upon heating.Use a neutral aqueous quench (e.g., saturated NH₄Cl). Avoid strong acids or bases during extraction.[20] Purify by flash chromatography at low temperature, if possible.

Key Experimental Protocols

Protocol 1: General Procedure for a Selective Michael Addition of a Thiol to Acrolein

This protocol is designed to maximize the yield of the 1,4-adduct while minimizing polymerization.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the thiol (1.0 eq) and a mild base such as triethylamine (1.1 eq) in anhydrous THF (to make a 0.5 M solution).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Acrolein Addition: While stirring vigorously under nitrogen, add freshly checked or distilled acrolein (1.05 eq), containing hydroquinone as an inhibitor, dropwise via syringe over 30 minutes. Maintain the internal temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Aids

Acrolein's Competing Reaction Pathways

The diagram below illustrates the primary reaction pathways a nucleophile can take when reacting with acrolein, highlighting the competition between 1,2-addition, 1,4-addition, and polymerization.

Acrolein_Reactivity cluster_start Reactants cluster_products Potential Products Acrolein Acrolein P_12 1,2-Adduct (Kinetic Product) Acrolein->P_12 1,2-Addition (Fast, often reversible) Favored by 'hard' Nu⁻ P_14 1,4-Adduct (Michael Product) Acrolein->P_14 1,4-Addition (Slow, more stable) Favored by 'soft' Nu⁻ Polymer Polyacrolein Acrolein->Polymer Heat, Light, Acid/Base Nuc Nucleophile (Nu⁻) Nuc->P_12 1,2-Addition (Fast, often reversible) Favored by 'hard' Nu⁻ Nuc->P_14 1,4-Addition (Slow, more stable) Favored by 'soft' Nu⁻ Troubleshooting_Flowchart start Reaction Issue Observed q1 Is a solid forming rapidly? start->q1 a1 Likely Polymerization. - Add inhibitor (e.g., Hydroquinone) - Lower temperature - Use inert atmosphere q1->a1 Yes q2 Is there a mix of 1,2 and 1,4 products? q1->q2 No a2 Selectivity Issue. - Use 'softer' nucleophile (e.g., cuprate) - Use Lewis acid catalyst - Adjust temperature to favor thermodynamic product q2->a2 Yes q3 Is the mixture turning dark/tarry? q2->q3 No a3 Decomposition/Condensation. - Lower reaction temperature - Use inverse addition - Ensure pH is near neutral q3->a3 Yes end Consult further literature or technical support q3->end No

Caption: A decision tree for troubleshooting acrolein reactions.

References

  • STANDARD OPERATING PROCEDURE Acrolein - Environmental Health and Safety. Link

  • Standard Operating Procedures For Handling, Storage and Disposal of Acrolein - Drexel University. Link

  • Method for preventing acrolein from polymerizing - Google Patents. Link

  • Acrolein - Purdue University. Link

  • ACROLEIN HAZARD SUMMARY - NJ.gov. Link

  • Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC - PubMed Central. Link

  • ACROLEIN, STABILIZED - CAMEO Chemicals - NOAA. Link

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC - PubMed Central. Link

  • Method for the purification of acrolein - Google Patents. Link

  • Acrolein—an α,β-Unsaturated Aldehyde: A Review of Oral Cavity Exposure and Oral Pathology Effects - PMC - NIH. Link

  • preventing polymerization of 2-Ethylacrolein during storage and reactions - Benchchem. Link

  • [Unexplored Chemical Reactions of Endogenous Acrolein: Detection, Toxicity, and Biological Roles] - PubMed. Link

  • Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - Oxford Academic. Link

  • Acrolein - Wikipedia. Link

  • Stabilization of acrolein - Google Patents. Link

  • Acrolein, contains hydroquinone as stabilizer, 90% - Sigma-Aldrich. Link

  • Reaction between Acrolein and Biogenic Amines to Give Cyclic Products,... - ResearchGate. Link

  • Reactions of Acrolein and Related Compounds. VI. Condensations with Amines. Link

  • Acrolein hydroquinone - stabilizer, 90 107-02-8 - Sigma-Aldrich. Link

  • Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling | Journal of the American Chemical Society. Link

  • Acrolein | CH2CHCHO - PubChem - NIH. Link

  • Process for the stabilization of acrolein and the resulting product - Google Patents. Link

  • Scheme 5 Reactions of acrolein with benzylamines that did not include a... - ResearchGate. Link

  • Method for the purification of acrolein - Google Patents. Link

  • How to protect vinyl function of Acrolein and only react with the aldehyde ? | ResearchGate. Link

  • Conjugate Addition:1,2-addition and 1,4-addition - YouTube. Link

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Link

  • Conjugate Addition (1,4- or Michael Addition) - Making Molecules. Link

  • Origin and Fate of Acrolein in Foods - PMC - PubMed Central. Link

  • Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food - NIH. Link

  • Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition? Link

  • Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates - RSC Publishing. Link

  • Functional categorization of acrolein-adducted proteins - ResearchGate. Link

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Link

  • 15.2: 1,2- and 1,4-Additions of Organometallic Reagents - Chemistry LibreTexts. Link

  • A Comparative Guide to the Reactivity of 2-Chloroacrolein and Acrolein - Benchchem. Link

  • Acrolein (HSG 67, 1991) - Inchem.org. Link

  • Electrophilic Addition - 1,2 versus 1,4 - OpenOChem Learn. Link

  • Reactions of Dienes: 1,2 and 1,4 Addition - Chemistry Steps. Link

  • What are the best conditions for a Michael addition? - ResearchGate. Link

  • Acrolein Production from Glycerol: A Systematic Investigation of Metal-Oxides and Zeolite Catalysts | Industrial & Engineering Chemistry Research - ACS Publications. Link

  • Acrolein (An) formation on different reaction conditions, on the 0.09... | Download Scientific Diagram - ResearchGate. Link

  • Reactions of Dienes: 1,2 and 1,4 Addition - Master Organic Chemistry. Link

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Technical Support Center: Diastereoselective Synthesis of Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of homoallylic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to optimize the diastereomeric ratio in their reactions. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable protocols to enhance stereocontrol.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses specific experimental issues and offers targeted solutions to improve the diastereomeric ratio in your homoallylic alcohol synthesis.

Question: My reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the desired homoallylic alcohol?

Answer: A low diastereomeric ratio (dr) is a common challenge that can often be overcome by carefully considering the interplay between the substrate, reagent, and reaction conditions. Here are several key areas to investigate:

  • Reagent Geometry and Structure: The geometry of the allylating agent is paramount. For instance, in reactions involving crotylboronates, (E)-crotylboronates typically yield anti-diastereomers, while (Z)-crotylboronates produce syn-diastereomers.[1] This selectivity is often explained by the Zimmerman-Traxler transition state model, where the substituents on the six-membered ring-like transition state orient themselves to minimize steric hindrance.[2][3][4] If you are using a crotylating agent of mixed geometry, purifying it to obtain a single isomer is a critical first step.

  • Chiral Auxiliaries and Catalysts: Employing a chiral auxiliary on your substrate or, more commonly, a chiral catalyst can dramatically influence the stereochemical outcome. Well-established methods include:

    • Roush Asymmetric Allylation: This method utilizes chiral tartrate-derived allylboronates to achieve high levels of both enantioselectivity and diastereoselectivity.[1][5][6] The choice of the tartrate ester allows for the selective formation of either the syn or anti product.

    • Keck Asymmetric Allylation: This reaction employs a chiral titanium-BINOL complex as a Lewis acid catalyst to activate the aldehyde, leading to highly enantioselective additions of allylstannanes.[7][8]

  • Chelation vs. Non-Chelation Control (Felkin-Anh Model): For substrates containing an α-stereocenter, the inherent facial bias of the carbonyl group must be considered.

    • The Felkin-Anh model generally predicts the outcome for non-chelating conditions. The largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.[9][10]

    • Chelation control can override the Felkin-Anh preference. If the α-substituent is a Lewis basic group (e.g., OR, NR2) and a chelating metal Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄) is used, a five- or six-membered chelate can form.[11][12] This rigidifies the conformation of the aldehyde and directs the nucleophile to the opposite face, often leading to the anti-Felkin product.[11][13] If you are observing the Felkin-Anh product but desire the chelation-controlled product, consider switching to a chelating Lewis acid.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C or even -95 °C) often enhances diastereoselectivity.[5] Lower temperatures increase the energy difference between the diastereomeric transition states, amplifying the preference for the lower energy pathway.

Question: I am observing a reversal in the expected diastereoselectivity. What are the likely causes?

Answer: An unexpected reversal in diastereoselectivity can be perplexing, but it often points to a change in the dominant reaction mechanism or unforeseen interactions. Consider these possibilities:

  • Change in Mechanism (Chelation vs. Felkin-Anh): As discussed above, the switch between a chelation-controlled and a non-chelation-controlled pathway is a primary cause for selectivity reversal.[11][13] This can be influenced by:

    • The Lewis Acid: Using a non-chelating Lewis acid like BF₃·OEt₂ will favor the Felkin-Anh product, whereas a chelating Lewis acid like TiCl₄ can promote the chelation-controlled product.[11]

    • The Protecting Group: A bulky, non-coordinating protecting group (e.g., TBDPS) on an α-alkoxy aldehyde will favor the Felkin-Anh pathway, while a smaller, more coordinating group (e.g., MOM, Bn) can facilitate chelation.[14]

  • Allylmetal Isomerization: In some cases, the allylating agent itself can isomerize under the reaction conditions. For example, certain allylmetal species can undergo metallotropic rearrangements, leading to a change in their geometry and, consequently, the stereochemical outcome of the reaction.

  • Zimmerman-Traxler Transition State Geometry: While a chair-like transition state is generally favored, certain substrates or reagents might proceed through a boat-like transition state, which would lead to the opposite diastereomer.[3][15] Highly hindered substrates or specific Lewis acids can influence the preference for one transition state geometry over the other.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the principles of diastereoselective homoallylic alcohol synthesis.

Question: What is the Zimmerman-Traxler model and why is it important for predicting diastereoselectivity?

Answer: The Zimmerman-Traxler model is a foundational concept used to predict the stereochemical outcome of aldol and related reactions, including the allylation of carbonyls.[2][4] It proposes that the reaction proceeds through a six-membered, chair-like cyclic transition state where the metal cation of the allylating agent coordinates to the carbonyl oxygen of the aldehyde.[4][16]

The key principle is that the substituents on this chair-like transition state will arrange themselves to minimize steric interactions, particularly 1,3-diaxial interactions.[3][15] The geometry of the allylating agent (E or Z) directly dictates the relative orientation of the substituents in the transition state, which in turn determines the syn or anti stereochemistry of the resulting homoallylic alcohol.[1][3]

Diagram: Zimmerman-Traxler Transition States

G cluster_Z Z-Allylboronate leads to syn-Product cluster_E E-Allylboronate leads to anti-Product Z-TS Chair Transition State (Z) Z-Product syn-Homoallylic Alcohol Z-TS->Z-Product Forms E-TS Chair Transition State (E) E-Product anti-Homoallylic Alcohol E-TS->E-Product Forms

Caption: Zimmerman-Traxler model predicts syn/anti selectivity.

Question: How do I choose the appropriate method for achieving high diastereoselectivity in my specific reaction?

Answer: The optimal method depends on several factors, primarily the structure of your aldehyde and the desired stereochemical outcome.

  • For Achiral Aldehydes: If your goal is to set both stereocenters with high enantioselectivity and diastereoselectivity, reagent-controlled methods are ideal.

    • Roush Asymmetric Allylation: Excellent for accessing either syn or anti products with high enantiopurity by selecting the appropriate chiral tartrate-derived allylboronate.[1][5]

    • Keck Asymmetric Allylation: A powerful method for the enantioselective allylation of aldehydes using a catalytic amount of a chiral Ti-BINOL complex.[7][8]

  • For Chiral Aldehydes (Substrate Control): When dealing with a chiral aldehyde, you must consider the inherent facial bias of the substrate.

    • Matched and Mismatched Cases: The chosen chiral reagent can either reinforce (matched case) or oppose (mismatched case) the inherent diastereoselectivity of the substrate. In a matched case, very high diastereoselectivity can be achieved. In a mismatched case, the selectivity may be poor or even reversed.

    • Felkin-Anh vs. Chelation Control: If your chiral aldehyde has an α-heteroatom, you can often control the diastereoselectivity by choosing conditions that favor either the Felkin-Anh model (non-chelating) or chelation control.[11][12][13] This provides a powerful tool for accessing either diastereomer from the same starting material.

Data Summary: Comparison of Diastereoselective Allylation Methods
MethodAllylating AgentCatalyst/AuxiliaryTypical Diastereomeric Ratio (dr)Key Features
Roush Allylation Chiral AllylboronatesTartrate Esters>20:1Predictable control over syn/anti and absolute stereochemistry.[1]
Keck Allylation AllyltributylstannaneTi(Oi-Pr)₄ / BINOLOften high, but primarily used for enantioselectivity.Catalytic in chiral ligand, mild conditions.[7][8]
Chelation Control Various (Grignards, Organozincs)Chelating Lewis Acids (e.g., TiCl₄, MgBr₂)>10:1 to >20:1Overrides Felkin-Anh selectivity for α-heteroatom substrates.[11][17][18]
Felkin-Anh Control VariousNon-chelating Lewis Acids (e.g., BF₃·OEt₂)3:1 to >20:1Relies on steric control from the α-substituent.[9][10]
Photoredox/Chromium Catalysis Allyl (hetero-)arenes[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / CrCl₂High selectivity for the anti diastereomer.[19][20][21]Redox-neutral, utilizes C(sp³)–H activation.[19][20]

Experimental Protocols

Protocol 1: General Procedure for Roush Asymmetric Allylation

This protocol provides a general guideline for performing a Roush asymmetric allylation to synthesize a homoallylic alcohol with high diastereoselectivity.

Materials:

  • Chiral diisopropyl tartrate-derived allylboronate

  • Aldehyde

  • Anhydrous Toluene

  • 4 Å Molecular Sieves

  • Anhydrous reaction vessel with a magnetic stirrer, under an inert atmosphere (Nitrogen or Argon)

  • Low-temperature cooling bath (-78 °C, e.g., dry ice/acetone)

Procedure:

  • Activate 4 Å molecular sieves by heating under vacuum.

  • To the flame-dried reaction vessel, add the activated 4 Å molecular sieves.

  • Under an inert atmosphere, add anhydrous toluene, followed by the chiral allylboronate reagent.

  • Cool the mixture to -78 °C with vigorous stirring.

  • In a separate flask, prepare a solution of the aldehyde in anhydrous toluene.

  • Slowly add the aldehyde solution dropwise to the cold allylboronate mixture.

  • Stir the reaction at -78 °C for the recommended time (typically 1-4 hours), monitoring by TLC.

  • Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of NaHCO₃ or an appropriate buffer.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired homoallylic alcohol.

Diagram: Roush Asymmetric Allylation Workflow

G start Prepare Anhydrous Reaction Setup add_reagents Add Toluene, Sieves, and Chiral Allylboronate start->add_reagents cool Cool to -78 °C add_reagents->cool add_aldehyde Add Aldehyde Solution Dropwise cool->add_aldehyde react Stir at -78 °C (1-4h) add_aldehyde->react quench Quench Reaction react->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Chromatography workup->purify end Isolated Homoallylic Alcohol purify->end

Caption: Step-by-step workflow for the Roush allylation.

Protocol 2: Chelation-Controlled Addition to an α-Alkoxy Aldehyde

This protocol outlines a general procedure for achieving high diastereoselectivity via chelation control.

Materials:

  • α-Alkoxy aldehyde (e.g., MOM-protected)

  • Allyl nucleophile (e.g., Allylmagnesium bromide or Allyltributylstannane)

  • Chelating Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂)

  • Anhydrous solvent (e.g., CH₂Cl₂, THF)

  • Anhydrous reaction vessel under an inert atmosphere

  • Low-temperature cooling bath (-78 °C)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the α-alkoxy aldehyde and anhydrous solvent.

  • Cool the solution to -78 °C.

  • Slowly add the chelating Lewis acid (e.g., a 1.0 M solution of TiCl₄ in CH₂Cl₂) and stir for 30-60 minutes to allow for chelate formation.

  • Slowly add the allyl nucleophile to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C until completion (monitor by TLC).

  • Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl or an appropriate quenching agent.

  • Follow standard aqueous workup, extraction, and purification procedures as described in Protocol 1.

References

  • Roush Asymmetric Allylation. NROChemistry. [Link]

  • Zimmerman-Traxler Model. OpenOChem Learn. [Link]

  • Keck asymmetric allylation. Wikipedia. [Link]

  • Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. National Institutes of Health. [Link]

  • Synthesis of Homoallylic Chiral Tertiary Alcohols via Chelation-Controlled Diastereoselective Nucleophilic Addition on Alpha-Alkoxyketones: Application for the Synthesis of the C(1)-C(11) Subunit of 8-epi-fostriecin. PubMed. [Link]

  • Roush Allylation. YouTube. [Link]

  • Synthesis of Homoallylic Chiral Tertiary Alcohols via Chelation-Controlled Diastereoselective Nucleophilic Addition on α-Alkoxyketones. ACS Publications. [Link]

  • Introduction to Stereoselective Organic Synthesis. University of Birmingham.
  • Keck Asymmetric Allylation. Chemistry LibreTexts. [Link]

  • Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. ACS Publications. [Link]

  • Diastereoselective Allylation of Aldehydes by Dual Photoredox and Chromium Catalysis. PubMed. [Link]

  • Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. ResearchGate. [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Roush-Reaktion. Wikipedia. [Link]

  • Diastereoselective allylation of aldehydes by Glorius. ResearchGate. [Link]

  • Diastereoselective Allylation of Aldehydes by Dual Photoredox and Chromium Catalysis. ACS Publications. [Link]

  • Carbonyl allylation. Wikipedia. [Link]

  • Diastereoselective Allylation of Aldehydes by Dual Photoredox and Chromium Catalysis. ACS Publications. [Link]

  • A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst. MDPI. [Link]

  • Keck stereoselective allylation. ResearchGate. [Link]

  • Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. National Institutes of Health. [Link]

  • Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. ACS Publications. [Link]

  • Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. ACS Publications. [Link]

  • Stereodivergent α-Allylation of Linear Aldehydes with Dual Iridium and Amine Catalysis. ACS Publications. [Link]

  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. PubMed Central. [Link]

  • Felkin-Anh Model. OpenOChem Learn. [Link]

  • Diastereoselective allylation of carbonyl compounds and imines: application to the synthesis of natural products. SciSpace. [Link]

  • Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]

  • 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • felkin-ahn and cram chelate. University of Calgary. [Link]

  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. University of Wisconsin-Madison. [Link]

  • A highly enantio- and diastereoselective 1,3-dimethylallylation of aldehydes. Semantic Scholar. [Link]

  • Cobalt-Catalyzed Diastereo- and Enantioselective Reductive Allyl Additions to Aldehydes with Allylic Alcohol Derivatives via Allyl Radical Intermediates. ACS Publications. [Link]

  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PubMed Central. [Link]

  • Enantioselective synthesis of (E)-delta-stannyl homoallylic alcohols via aldehyde allylboration using alpha-stannylallylboranes generated by allene hydroboration followed by a highly diastereoselective 1,3-boratropic shift. PubMed. [Link]

  • homoallylic alcohols via allylation with α-boryl-(E)- crotylboronate. The Royal Society of Chemistry. [Link]

  • Catalytic asymmetric allylation of aldehydes. ACS Publications. [Link]

  • Diastereoselective allylation-based asymmetric total synthesis of 1,10-seco-guaianolides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate. National Institutes of Health. [Link]

  • Divergent Total Synthesis of the Harziane Diterpenoids. ACS Publications. [Link]

  • Direct Catalytic Asymmetric Addition of Allyl Cyanide to Ketones via Soft Lewis Acid/Hard Brønsted Base/Hard Lewis Base Catalysis. ACS Publications. [Link]

  • Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. National Institutes of Health. [Link]

  • Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. MDPI. [Link]

  • Diastereoselective Allylation of Aldehydes by Dual Photoredox and Chromium Catalysis. Semantic Scholar. [Link]

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Technical Support Center: Stability and Degradation of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 3-hydroxypent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and potential degradation pathways of this versatile building block. Our goal is to equip you with the knowledge to anticipate potential challenges and ensure the integrity of your experiments.

I. Overview of this compound Stability

This compound is a bifunctional molecule valued for its hydroxyl and vinyl groups, which are reactive handles for further chemical synthesis. While it exhibits excellent stability under standard storage conditions (5–25°C in a sealed container, protected from light and moisture), its functional groups can be susceptible to degradation under specific experimental conditions.[1] The bulky tert-butyl ester group provides considerable stability against hydrolysis, particularly under neutral to basic conditions. However, acidic, oxidative, and high-temperature environments can initiate distinct degradation pathways. Understanding these pathways is critical for reaction planning, impurity profiling, and ensuring the quality of your final products.

II. Potential Degradation Pathways

The degradation of this compound can be categorized based on the reaction conditions. The primary sites of reactivity are the tert-butyl ester, the secondary allylic alcohol, and the terminal vinyl group.

A. Acid-Catalyzed Degradation

While the tert-butyl ester is designed to be stable, it is susceptible to cleavage under strongly acidic conditions. This is a common deprotection strategy but can be an unwanted side reaction.

  • Mechanism: The reaction proceeds via protonation of the ester carbonyl, followed by the loss of the stable tert-butyl cation, which then typically undergoes elimination to form isobutylene gas. The other product is the free carboxylic acid, 3-hydroxypent-4-enoic acid.[2][3]

  • Potential Side Reactions: The allylic alcohol may also undergo acid-catalyzed dehydration or rearrangement, although this is generally less favorable than ester cleavage.[4][5]

Diagram: Acid-Catalyzed Degradation Pathway

cluster_acid Acid-Catalyzed Degradation A This compound B Protonated Ester A->B + H+ C 3-Hydroxypent-4-enoic acid B->C - (CH3)3C+ E tert-Butyl cation B->E Slow D Isobutylene E->D - H+ cluster_oxidative Oxidative Degradation A This compound B Epoxide Derivative A->B [O] (e.g., m-CPBA) C Aldehyde/Carboxylic Acid (from Ozonolysis) A->C 1. O3 2. Workup D Ketone Derivative A->D [O] (e.g., PCC)

Caption: Potential oxidative degradation pathways.

D. Thermal Degradation

As a β-hydroxy ester, the molecule may be susceptible to thermal decomposition.

  • Mechanism: At elevated temperatures, β-hydroxy esters can undergo a retro-ene type reaction through a cyclic six-membered transition state to yield a ketone and a different ester. [6][7]In this case, it would likely decompose into acetone and tert-butyl acetate.

Diagram: Thermal Degradation Pathway

cluster_thermal Thermal Degradation A This compound B Cyclic Transition State A->B Heat (Δ) C Acetone B->C D Tert-butyl acetate B->D

Caption: Proposed thermal decomposition pathway.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and reaction of this compound.

Q1: My reaction mixture turned cloudy and I'm observing gas evolution when running a reaction in a strong acid like TFA. What is happening?

A: You are likely observing the degradation of the tert-butyl ester. The cloudiness is the formation of the less soluble 3-hydroxypent-4-enoic acid, and the gas is isobutylene, a byproduct of the cleavage of the tert-butyl group. [2]To avoid this, consider using milder acidic conditions if your desired transformation allows, or protect the hydroxyl group before subjecting the molecule to strong acid.

Q2: I am trying to perform a reaction on the hydroxyl group, but I am getting low yields and a complex mixture of byproducts, especially at elevated temperatures. What could be the issue?

A: The thermal instability of the β-hydroxy ester moiety is a likely cause. [6][7]Above a certain temperature, the molecule can decompose into acetone and tert-butyl acetate. We recommend keeping the reaction temperature as low as possible. If elevated temperatures are necessary, a thorough analysis of the byproducts by GC-MS or LC-MS is advised to confirm the degradation pathway.

Q3: I performed an oxidation reaction and my product mass is lower than expected. What are the possible oxidative degradation pathways?

A: There are several possibilities. If you used a strong oxidant like ozone, you may have cleaved the vinyl group. [8][9]If you used a peroxy acid, you might have formed the epoxide. [10]It's also possible to have oxidized the secondary alcohol to a ketone. The specific outcome depends on the oxidant used. We recommend using chemoselective oxidizing agents if you want to target a specific functional group.

Q4: Can I use a strong base like sodium hydroxide with this compound?

A: While the tert-butyl ester is resistant to basic hydrolysis, the overall molecule is not inert to strong bases. The hydroxyl group can be deprotonated, which may lead to unforeseen side reactions. [4]We advise using non-nucleophilic bases if you need to scavenge acid, or protecting the hydroxyl group if the reaction conditions are harsh.

Q5: How can I monitor the degradation of this compound during my experiment?

A: The most effective way to monitor its degradation is by using chromatographic techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a standard of the starting material, you can track its consumption and the appearance of new, lower or higher polarity spots/peaks that may correspond to degradation products.

IV. Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Degradation by TLC
  • Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane).

  • Prepare a solution of the acid you intend to use (e.g., 10% TFA in dichloromethane).

  • Spot the starting material solution on a TLC plate.

  • Mix the starting material solution with the acid solution.

  • At regular intervals (e.g., 5, 15, 30, 60 minutes), spot the reaction mixture on the same TLC plate.

  • Elute the plate with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualize the plate using a suitable stain (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates degradation to the carboxylic acid.

Diagram: Experimental Workflow for Monitoring Degradation

cluster_workflow Degradation Monitoring Workflow A Prepare Solutions (Substrate & Stressor) B Initiate Reaction A->B C Sample at Time Points B->C D TLC/LC-MS Analysis C->D E Identify Degradation Products D->E

Caption: General workflow for studying degradation kinetics.

V. Quantitative Data Summary

Condition Functional Group(s) Affected Potential Degradation Products Key Experimental Parameters
Strong Acid tert-Butyl Ester, Allylic Alcohol3-Hydroxypent-4-enoic acid, IsobutyleneAcid concentration, Temperature, Time
Strong Base Allylic AlcoholAlkoxideBase strength, Temperature
Oxidizing Agents Vinyl Group, Allylic AlcoholEpoxide, Aldehyde/Carboxylic Acid, KetoneType of oxidant, Stoichiometry, Temperature
High Temperature β-Hydroxy EsterAcetone, Tert-butyl acetateTemperature, Time

VI. References

  • Epoxidation of allylic alcohols. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Kraka, E., & Cremer, D. (2020). Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. Molecules, 25(21), 5029. Available from: [Link]

  • Sharpless Asymmetric Epoxidation. (2021, March 16). Chemistry LibreTexts. Available from: [Link]

  • Sharpless Epoxidation. (2023, April 30). JoVE. Available from: [Link]

  • Gelo-Pujic, M., et al. (2002). Epoxidation of Allylic Alcohols in Aqueous Solutions on Non-surfactant Amphiphilic Sugars. Chemical Communications, (10), 1134-1135. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Available from: [Link]

  • Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (n.d.). Clutch Prep. Retrieved January 10, 2026, from [Link]

  • von Sonntag, C., & von Gunten, U. (2003). Ozonolysis of vinyl compounds, CH2=CH–X, in aqueous solution—the chemistries of the ensuing formyl compounds and hydroperoxides. Organic & Biomolecular Chemistry, 1(6), 1012-1019. Available from: [Link]

  • Nakamura, N., Nojima, M., & Kusabayashi, S. (1987). Ozonolysis of vinyl ethers. Evidence for intramolecular oxygen transfer from a carbonyl oxide moiety to a methoxyvinyl group. Journal of the American Chemical Society, 109(19), 5878-5880. Available from: [Link]

  • Smith, G. G., & Kelly, F. W. (1971). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry, 36(14), 2027-2029. Available from: [Link]

  • Ozonolysis of vinyl compounds, CH2=CH-X, in aqueous solution - The chemistries of the ensuing formyl compounds and hydroperoxides. (2003). Request PDF. Available from: [Link]

  • Salter, E. A., et al. (2006). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry, 25(1), 25-30. Available from: [Link]

  • Nakamura, N., Nojima, M., & Kusabayashi, S. (1987). Ozonolysis of Vinyl Ethers. Evidence for Intramolecular Oxygen Transfer from a Carbonyl Oxide Moiety to a Methoxyvinyl Group. ElectronicsAndBooks. Available from: [Link]

  • Allylic Alcohols. (n.d.). EBSCO Research Starters. Retrieved January 10, 2026, from [Link]

  • Why Allylic Alcohol Is Stable. (2025, August 6). SLT. Retrieved January 10, 2026, from [Link]

  • Wu, Y., et al. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Organic Letters, 6(24), 4407-4410. Available from: [Link]

  • Why Allylic Alcohol Is Stable. (2025, July 24). SLT. Retrieved January 10, 2026, from [Link]

  • Smith, G. G., & Kelly, F. W. (1971). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry, 36(14), 2027-2029. Available from: [Link]

  • Fairhurst, R. A., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26233-26246. Available from: [Link]

  • Mechanism of Ozonolysis. (n.d.). Michigan State University Chemistry. Retrieved January 10, 2026, from [Link]

  • This compound CAS 122763-67-1. (n.d.). Shanghai Talent Chemical Co.,Ltd. Retrieved January 10, 2026, from [Link]

  • Richard, J. P., et al. (1998). Acid-Catalyzed Solvolysis of Allylic Ethers and Alcohols. Competing Elimination and Substitution via a Thermodynamically “Stable” Carbocation. Journal of the American Chemical Society, 120(31), 7939-7948. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of chiral building blocks is paramount. Tert-butyl 3-hydroxypent-4-enoate, a valuable intermediate, presents a rich tapestry of spectroscopic information. This guide provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR) spectra, comparing it with its close analog, ethyl 3-hydroxypent-4-enoate, to highlight the subtle yet significant spectral differences arising from the choice of ester protecting group. Our approach is grounded in established spectroscopic principles, offering a framework for confident structural verification.

The Structural Landscape: Tert-butyl vs. Ethyl 3-hydroxypent-4-enoate

The core structure of 3-hydroxypent-4-enoate offers multiple reactive sites: a secondary alcohol, a terminal alkene, and a carboxylic ester. The choice of the ester group, in this case, tert-butyl versus ethyl, is often a strategic decision in a multi-step synthesis, influencing both reactivity and purification. While their core functionalities are identical, their NMR spectra exhibit distinct signatures, primarily in the ester moiety and its electronic influence on neighboring protons and carbons.

Comparative NMR Spectral Analysis

Predicted ¹H NMR Spectral Data
Assignment This compound (Predicted) Ethyl 3-hydroxypent-4-enoate (Predicted) Rationale for Comparison
H-5 (vinyl) ~5.8 ppm (ddd)~5.8 ppm (ddd)The chemical environment of the vinyl protons is largely unaffected by the distant ester group. The complex splitting pattern (doublet of doublets of doublets) arises from coupling to H-5' (geminal), H-4 (trans), and H-4 (cis).
H-5' (vinyl) ~5.2 ppm (dd)~5.2 ppm (dd)Similar to H-5, the chemical shift is dictated by the immediate vinyl environment.
H-4 (vinyl) ~5.1 ppm (dd)~5.1 ppm (dd)The position of this proton is also primarily influenced by the double bond.
H-3 ~4.5 ppm (m)~4.5 ppm (m)This methine proton, attached to the carbon bearing the hydroxyl group, will appear as a multiplet due to coupling with H-2, H-2', H-4, and the hydroxyl proton (if not exchanged). Its chemical shift is not significantly different between the two esters.
-OH Variable (broad s)Variable (broad s)The chemical shift of the hydroxyl proton is concentration and solvent dependent and will appear as a broad singlet.
H-2, H-2' ~2.4 ppm (dd), ~2.3 ppm (dd)~2.5 ppm (dd), ~2.4 ppm (dd)These diastereotopic methylene protons are adjacent to the chiral center and the carbonyl group. A slight downfield shift is expected for the ethyl ester due to the slightly more electron-withdrawing nature of the ethoxy group compared to the tert-butoxy group.
-O-C(CH₃)₃ ~1.4 ppm (s, 9H) N/A This is the most significant point of differentiation. The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet, a characteristic signature in ¹H NMR.[3]
-O-CH₂-CH₃ N/A ~4.1 ppm (q, 2H) The methylene protons of the ethyl group are deshielded by the adjacent oxygen and appear as a quartet due to coupling with the methyl protons.[2]
-O-CH₂-CH₃ N/A ~1.2 ppm (t, 3H) The methyl protons of the ethyl group appear as a triplet, coupled to the adjacent methylene protons.[2]
Predicted ¹³C NMR Spectral Data
Assignment This compound (Predicted) Ethyl 3-hydroxypent-4-enoate (Predicted) Rationale for Comparison
C=O ~171 ppm~172 ppmThe carbonyl carbon chemical shift is similar in both esters.
C-5 ~140 ppm~140 ppmThe chemical shift of the terminal vinyl carbon is largely independent of the ester group.
C-4 ~115 ppm~115 ppmThe internal vinyl carbon's chemical shift is also unaffected by the ester functionality.
C-3 ~68 ppm~68 ppmThe carbon bearing the hydroxyl group will have a similar chemical shift in both molecules.
C-2 ~42 ppm~43 ppmA minor downfield shift for the ethyl ester is possible due to the electronic effect of the ethoxy group.
-O-C(CH₃)₃ ~81 ppm N/A The quaternary carbon of the tert-butyl group has a characteristic chemical shift in the 80-85 ppm range.
-O-C(CH₃)₃ ~28 ppm N/A The three equivalent methyl carbons of the tert-butyl group will appear as a single, intense signal.
-O-CH₂-CH₃ N/A ~61 ppm The methylene carbon of the ethyl ester is deshielded by the oxygen atom.
-O-CH₂-CH₃ N/A ~14 ppm The methyl carbon of the ethyl ester appears in the typical aliphatic region.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR data is foundational to accurate structural elucidation. The following is a generalized, yet robust, protocol for the analysis of small organic molecules like this compound.[4]

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[4]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Compound Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Add Internal Standard (TMS) Prep2->Prep3 Prep4 Filter into NMR Tube Prep3->Prep4 Acq1 Instrument Tuning & Shimming Prep4->Acq1 Insert Sample Acq2 ¹H NMR Acquisition Acq1->Acq2 Acq3 ¹³C NMR Acquisition Acq2->Acq3 Acq4 2D NMR (COSY, HSQC, HMBC) Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Raw Data Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integration & Peak Picking Proc2->Proc3 Proc4 Spectral Assignment & Structure Verification Proc3->Proc4

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

Standard 1D NMR Acquisition Parameters
  • ¹H NMR:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, increase for dilute samples.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Spectral Width: Typically 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, as ¹³C has a low natural abundance.

Advanced 2D NMR for Unambiguous Assignment

For complete structural verification and to resolve any ambiguities in the 1D spectra, a suite of 2D NMR experiments is indispensable.

Caption: Logical connections between key 2D NMR experiments and the structural information they provide.

  • COSY (Correlation Spectroscopy): Reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons and tracing out spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This experiment is vital for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra.

Conclusion: A Synergistic Approach to Structural Elucidation

The NMR analysis of this compound, especially when compared to its ethyl ester analog, underscores the importance of a detailed, multi-faceted spectroscopic approach. The characteristic singlet of the tert-butyl group provides an unambiguous marker, simplifying spectral interpretation. By combining 1D and 2D NMR techniques with a foundational understanding of chemical shift principles, researchers can confidently verify the structure of this and other complex chiral building blocks, ensuring the integrity of their synthetic endeavors.

References

  • MDPI. (n.d.). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Retrieved from [Link]

  • PubMed. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. J Org Chem, 67(12), 4284-9.
  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Retrieved from [Link]

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  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

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A Comparative Guide to the ¹H NMR Spectrum of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

In the field of organic synthesis and drug development, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique, providing deep insights into molecular architecture.[1][2][3] This guide offers an in-depth analysis of the ¹H NMR spectrum of a key synthetic intermediate, Tert-butyl 3-hydroxypent-4-enoate .

We will first present a detailed prediction of its ¹H NMR spectrum, grounded in fundamental principles. This predicted spectrum will then be compared with experimental data from a closely related analog, Allyl Alcohol , to highlight the subtle yet significant influence of molecular structure on spectral features. This comparative approach provides researchers with a robust framework for interpreting spectra of similar chiral building blocks.

Predicted ¹H NMR Analysis of this compound

The structure of this compound contains five distinct proton environments, which are expected to generate five unique signals in the ¹H NMR spectrum. The analysis is based on established principles of chemical shift, spin-spin coupling, and signal integration.[2][4]

Molecular Structure and Proton Environments

The diagram below illustrates the unique proton environments (Ha -He ) of the target molecule.

Caption: Proton environments in this compound.

Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound, typically recorded in a solvent like CDCl₃ with Tetramethylsilane (TMS) as the internal standard (δ 0.0 ppm).[1][2][3]

SignalProtonsIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
He -C(CH₃)₃9H~1.45Singlet (s)N/A
Hd -CH₂-2H~2.40Doublet (d)³Jdc ≈ 6.5 Hz
Hc -CH(OH)-1H~4.40Multiplet (m)³Jcd, ³Jcb
Hb =CH-1H~5.85ddd³Jbc, ³Jba(trans), ³Jba'(cis)
Ha , Ha' =CH₂2H~5.15 - 5.30Multiplet (m)³Jab(trans), ³Ja'b(cis), ²Jaa'(gem)
OH-OH1HVariable (Broad)Singlet (s, broad)N/A
Justification of Predictions
  • H e** (tert-Butyl group, ~1.45 ppm):** The nine equivalent protons of the tert-butyl group are highly shielded and do not couple with other protons, resulting in a strong singlet signal.[5][6] This resonance typically appears between 0.5 and 2.0 ppm.[5]

  • H d** (Methylene protons, ~2.40 ppm):** These protons are adjacent to the ester carbonyl group, which deshields them, shifting them downfield. They are coupled only to the Hc proton, and are thus expected to appear as a doublet.

  • H c** (Allylic methine proton, ~4.40 ppm):** This proton is doubly deshielded by its proximity to both the hydroxyl group and the vinyl group (an allylic position).[7][8][9] It will be split by the adjacent Hd (two protons) and Hb (one proton), resulting in a complex multiplet.

  • H b** and Ha (Vinyl protons, ~5.15 - 5.85 ppm):** Protons attached to sp²-hybridized carbons appear significantly downfield (typically 4.5-6.5 ppm) due to the anisotropic effects of the π-system.[7][8][9]

    • H b** is coupled to Hc , and to both Ha protons (cis and trans). This will result in a doublet of doublet of doublets (ddd).

    • The two Ha protons are diastereotopic. They will show geminal coupling (²J) to each other, as well as cis (³Jcis ≈ 6-15 Hz) and trans (³Jtrans ≈ 11-18 Hz) coupling to Hb .[10] This complex splitting pattern often results in an overlapping multiplet.

  • OH (Hydroxyl proton, variable): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.[4]

Comparative Analysis: Experimental Spectrum of Allyl Alcohol

To ground our predictions in experimental reality, we compare them to the known spectrum of Allyl Alcohol (CH₂=CHCH₂OH) . This molecule shares the key secondary allylic alcohol moiety with our target compound, providing a valuable reference for the chemical shifts and coupling patterns of the Ha , Hb , and Hc protons.

SignalProtons (Allyl Alcohol)Experimental Chemical Shift (δ, ppm)[11]Experimental Multiplicity
-CH₂-2H4.15d
=CH-1H5.99m
=CH₂2H5.16, 5.29m
-OH1H1.97s
Key Comparative Insights
  • Vinyl and Allylic Regions: The experimental shifts for the vinyl (=CH- and =CH₂) and allylic (-CH₂-) protons in Allyl Alcohol (5.99, 5.16-5.29, and 4.15 ppm, respectively) show excellent correlation with the predicted ranges for Hb , Ha , and Hc in this compound.[11] This validates our predictions for the most structurally significant part of the molecule.

  • Influence of the Ester Group: The primary difference lies in the protons alpha to the carbonyl group (Hd ). In our target molecule, the electron-withdrawing ester functionality is expected to shift these protons downfield to ~2.40 ppm. This signal is absent in Allyl Alcohol, which instead has a simple hydroxyl proton signal at 1.97 ppm.

  • The Tert-butyl Reporter Signal: The prominent singlet at ~1.45 ppm for the nine He protons is a unique and unmistakable feature of the tert-butyl ester. This signal provides a clear point of differentiation from other alkyl esters (e.g., methyl or ethyl esters) which would show different characteristic signals (e.g., a quartet and a triplet for an ethyl group).

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, adherence to a standardized protocol is essential. The following methodology is recommended for acquiring the ¹H NMR spectrum of small organic molecules like this compound.[12]

Workflow for NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Spectrometer Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg of sample in ~0.7 mL of CDCl₃ vortex Vortex to ensure homogeneous solution dissolve->vortex filter Filter through glass wool into a clean NMR tube vortex->filter tms Add internal standard (TMS) filter->tms insert Insert sample and lock on deuterium signal tms->insert shim Shim magnetic field for optimal homogeneity insert->shim acquire Acquire Free Induction Decay (FID) data shim->acquire ft Apply Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate signals and calibrate to TMS (0 ppm) baseline->integrate

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound into a clean vial.[13]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[13] CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.[14]

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1][3]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid impurities will degrade spectral resolution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during acquisition.[14]

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves resolution.[12]

    • Acquire the ¹H NMR data. A standard single-pulse experiment is typically sufficient. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.[15]

Conclusion

The predicted ¹H NMR spectrum of this compound is characterized by five distinct signals, including a prominent tert-butyl singlet, a methylene doublet alpha to the ester, and a complex set of multiplets in the allylic and vinylic regions. Comparative analysis with the experimental spectrum of Allyl Alcohol confirms the expected chemical shifts and coupling patterns for the core allylic alcohol fragment. This detailed guide provides researchers with the necessary framework to confidently identify this compound and distinguish it from related structures, underscoring the power of ¹H NMR spectroscopy in modern chemical research.

References

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  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). University of Lethbridge. Available from: [Link]

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A Comparative Guide to the 13C NMR Spectrum of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide offers a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 3-hydroxypent-4-enoate. In the absence of a publicly available experimental spectrum, this guide provides a robust, predicted 13C NMR dataset and critically compares it with the experimental spectra of structurally related compounds. This approach allows for a detailed understanding of the chemical environment of each carbon atom within the target molecule, providing researchers, scientists, and drug development professionals with a reliable reference for structural elucidation and verification.

Introduction: The Role of 13C NMR in Structural Chemistry

13C NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule. By probing the magnetic properties of the ¹³C isotope, we can determine the number of non-equivalent carbon atoms and gain insights into their hybridization, connectivity, and electronic environment. The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of 13C NMR analysis, with the position of each signal directly correlating to the structural features of the molecule.

This guide will dissect the predicted 13C NMR spectrum of this compound, a bifunctional molecule incorporating a tert-butyl ester and a secondary homoallylic alcohol. To validate our predictions and provide a richer understanding, we will draw direct comparisons to the experimentally determined 13C NMR data of tert-butyl acetate, but-3-en-1-ol, and pent-4-en-2-ol. These molecules represent the constituent functional motifs of our target compound, allowing for a piecemeal yet synergistic analysis.

Predicted 13C NMR Data and Comparative Analysis

The 13C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts, generated using a highly reliable online prediction tool, are presented in Table 1, alongside the experimental data for our chosen comparative compounds.

Carbon Atom (in Target Molecule)Predicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for Tert-butyl acetate[1][2]Experimental Chemical Shift (δ, ppm) for But-3-en-1-ol[3]Experimental Chemical Shift (δ, ppm) for Pent-4-en-2-ol[4]
C1 (C=O) 171.5170.6--
C2 (CH₂) 42.125.0 (CH₃)38.942.6
C3 (CH-OH) 68.9--67.4
C4 (=CH₂) 114.8-116.9114.5
C5 (=CH) 139.5-134.9142.7
C6 (C(CH₃)₃) 81.080.5--
C7 (C(CH₃)₃) 28.128.2--

Table 1: Predicted 13C NMR chemical shifts for this compound and experimental values for comparative compounds (in CDCl₃).

Analysis of Chemical Shifts:
  • The Carbonyl Carbon (C1): The ester carbonyl carbon is predicted to resonate at approximately 171.5 ppm . This is in excellent agreement with the experimental value of 170.6 ppm for the carbonyl carbon in tert-butyl acetate[1][2]. This region of the spectrum (160-180 ppm) is characteristic of carboxylic acid derivatives.

  • The Methylene Carbon (C2): The methylene carbon adjacent to the carbonyl group is predicted at 42.1 ppm . This downfield shift, relative to a simple alkane, is due to the electron-withdrawing effect of the ester functionality. In pent-4-en-2-ol, the corresponding methylene carbon (adjacent to the CH-OH group) appears at 42.6 ppm, demonstrating a similar electronic environment.

  • The Carbinol Carbon (C3): The carbon bearing the hydroxyl group is predicted to be at 68.9 ppm . This is a characteristic chemical shift for a secondary alcohol. The experimental value for the analogous carbon in pent-4-en-2-ol is 67.4 ppm, showing strong correlation. The electronegative oxygen atom deshields this carbon, shifting it significantly downfield.

  • The Vinyl Carbons (C4 and C5): The terminal vinyl carbons are predicted at 114.8 ppm (CH₂) and 139.5 ppm (CH) . These values are consistent with the typical range for sp² hybridized carbons in an alkene. Comparison with but-3-en-1-ol (116.9 and 134.9 ppm) and pent-4-en-2-ol (114.5 and 142.7 ppm) confirms these assignments. The substituted vinyl carbon (C5) is further downfield than the terminal CH₂ (C4), a general trend for terminal alkenes.

  • The Tert-butyl Group Carbons (C6 and C7): The quaternary carbon of the tert-butyl group is predicted at 81.0 ppm , closely matching the experimental value of 80.5 ppm in tert-butyl acetate[1][2]. The three equivalent methyl carbons are predicted at 28.1 ppm , which is also in excellent agreement with the 28.2 ppm signal in tert-butyl acetate[1][2].

Visualizing the Molecular Structure and Logic

To further clarify the relationship between the molecular structure and the predicted 13C NMR data, the following diagram illustrates the atom numbering used in our analysis.

Caption: Structure of this compound with predicted 13C NMR shifts.

Experimental Protocol for 13C NMR Data Acquisition

For researchers wishing to acquire an experimental 13C NMR spectrum of this compound or similar compounds, the following generalized protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 20-50 mg of the purified compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can accurately reference the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Instrument Parameters

The following are typical acquisition parameters for a standard proton-decoupled 13C NMR experiment on a 400 MHz spectrometer.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Spectral Width (SW): Approximately 220-240 ppm to encompass the full range of expected carbon chemical shifts.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

  • Acquisition Time (AT): Typically 1-2 seconds.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Conclusion

This guide provides a robust framework for understanding the 13C NMR spectrum of this compound. Through the use of predictive tools and careful comparison with experimentally verified data for analogous structures, we have assigned the chemical shifts for all seven carbon atoms with a high degree of confidence. The provided experimental protocol offers a standardized methodology for obtaining high-quality 13C NMR data, which is essential for the unambiguous structural characterization of novel compounds in a research and development setting. This comprehensive approach underscores the power of 13C NMR spectroscopy as a cornerstone of modern chemical analysis.

References

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A Senior Scientist's Guide to the HPLC Analysis of Tert-butyl 3-hydroxypent-4-enoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the analytical methodologies for tert-butyl 3-hydroxypent-4-enoate. As a chiral building block in pharmaceutical synthesis, the accurate determination of its purity and enantiomeric excess is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods and their alternatives, grounded in scientific principles and practical laboratory experience. We will explore not just how to perform the analysis, but why specific choices in columns, mobile phases, and detectors are critical for success.

The Analytical Challenge: Understanding the Molecule

This compound possesses two key structural features that dictate our analytical strategy:

  • A Chiral Center: The hydroxyl group at the C3 position creates a stereocenter, meaning the molecule exists as two non-superimposable mirror images (enantiomers). Distinguishing between these enantiomers is often the primary goal of the analysis.

  • A Weak Chromophore: The molecule lacks significant conjugated double bonds or aromatic rings. The isolated carbon-carbon double bond and the carbonyl group do not provide strong ultraviolet (UV) absorbance. This makes detection a non-trivial challenge for standard HPLC-UV systems.[1][2]

Our analytical approach must therefore address both the separation of enantiomers and their sensitive detection.

Method Comparison: HPLC vs. Alternatives

The choice of analytical technique depends on the specific requirements of the analysis, such as speed, sensitivity, solvent consumption, and the need for preparative scale-up. Below is a comparison of the most viable methods for analyzing this compound.

Technique Principle Pros Cons Best For
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[3][4]High resolution, well-established, versatile for analytical and preparative scale.Can have long run times, higher solvent consumption compared to SFC.High-resolution enantiomeric purity determination and preparative separation.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High efficiency, fast analysis, sensitive Flame Ionization Detector (FID).[5]Requires derivatization to make the analyte volatile; high temperatures can cause degradation.Rapid purity analysis (not chiral unless a chiral GC column is used).
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.[6][7]Very fast separations, significantly reduced organic solvent use ("green" chemistry), lower operating costs.[8][9]Requires specialized instrumentation; less common in some labs.High-throughput chiral screening and purification.

Deep Dive: Chiral HPLC Method Development

For high-resolution enantiomeric separation, chiral HPLC is the gold standard. The method development process involves a logical selection of the stationary phase, mobile phase, and detector.

Workflow for Chiral HPLC Method Development

G cluster_0 Method Development Pipeline Analyte Analyte Properties - Chiral Center - Weak Chromophore CSP Chiral Stationary Phase (CSP) Selection (e.g., Polysaccharide-based) Analyte->CSP Address Chirality Detector Detector Choice (RI, ELSD, CAD, or MS) Analyte->Detector Address Detection MobilePhase Mobile Phase Screening (Normal Phase: Hexane/Alcohol) CSP->MobilePhase Solubilize & Elute Optimization Method Optimization (Flow Rate, Temperature, % Modifier) MobilePhase->Optimization Detector->Optimization Validation Method Validation Optimization->Validation

Caption: Logical workflow for developing a chiral HPLC method.

Chiral Stationary Phase (CSP) Selection

The heart of a chiral separation is the column. For a molecule like this compound, which contains a hydroxyl group capable of hydrogen bonding, polysaccharide-based CSPs are the most effective and versatile choice.[3][10]

  • Mechanism: These phases, typically derivatives of cellulose or amylose coated on a silica support, create a complex chiral environment. Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ slightly for each enantiomer.[3][6]

  • Recommended Columns:

    • Daicel Chiralpak® AD or Chiralcel® OD: These are excellent starting points for screening.

    • Phenomenex Lux® Cellulose or Amylose series: These offer a wide range of selectivities.[11]

Mobile Phase Strategy: Normal Phase Chromatography

Normal phase mode, using a non-polar primary solvent and a polar modifier, is highly effective for polysaccharide CSPs.[12]

  • Rationale: The non-polar mobile phase (e.g., n-hexane) ensures that the analyte interacts sufficiently with the polar stationary phase. The polar modifier (e.g., isopropanol or ethanol) is used to control the retention time and optimize selectivity. The hydroxyl group of the alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP, influencing elution.

  • Starting Conditions: A good starting point for screening is a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. The percentage of IPA can be adjusted to fine-tune the separation.

The Detection Dilemma: Beyond UV

Given the weak chromophore, a standard UV detector set to a low wavelength (e.g., 205-210 nm) may provide a signal, but it will likely suffer from low sensitivity and high baseline noise. More robust detection can be achieved with universal detectors.

Detector Principle Advantages Disadvantages
Refractive Index (RI) Measures the change in the refractive index of the mobile phase as the analyte elutes.[13][14][15]Truly universal detector.Low sensitivity, incompatible with gradient elution, sensitive to temperature and flow fluctuations.[2][15]
Evaporative Light Scattering (ELSD) / Charged Aerosol (CAD) Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[1]Universal for non-volatile analytes, more sensitive than RI, gradient compatible.Response can be non-linear, requires the analyte to be less volatile than the mobile phase.
Mass Spectrometry (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio.[14][15]Highly sensitive and selective, provides structural information.Higher cost and complexity.

For routine quality control, an ELSD or CAD offers the best balance of sensitivity, universality, and compatibility with the required mobile phases.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for analysis.

Protocol 1: Chiral HPLC-ELSD Analysis
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of n-Hexane and Isopropanol to create a 1 mg/mL stock solution.

    • Further dilute as needed for analysis.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • ELSD Conditions:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 40 °C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • System Suitability:

    • Inject a racemic standard to confirm the resolution of the two enantiomer peaks. The resolution factor (Rs) should be > 1.5.

    • Perform five replicate injections of a standard; the relative standard deviation (RSD) for peak area should be < 2.0%.

Protocol 2: Alternative - GC-FID Analysis (with Derivatization)

This method is suitable for assessing total purity but not for enantiomeric separation unless a chiral GC column is employed.

  • Derivatization Procedure:

    • To 1 mg of the analyte in a vial, add 200 µL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial and heat at 60 °C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

    • Cool to room temperature before injection.

  • GC System: A Gas Chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.

    • Detector Temperature: 280 °C.

Conclusion and Recommendations

The analysis of this compound requires a methodical approach that addresses both its chirality and its lack of a strong UV chromophore.

  • For definitive enantiomeric excess determination , chiral HPLC on a polysaccharide-based column with a normal phase mobile phase and ELSD or CAD detection is the most robust and reliable method.

  • For high-throughput screening , chiral SFC is a superior alternative, offering significant advantages in speed and reduced solvent consumption.[6][8][9]

  • For a simple assessment of total purity , GC-FID following silylation is a fast and effective technique.

The protocols and comparisons provided in this guide serve as a comprehensive foundation for researchers, scientists, and drug development professionals to establish accurate and reliable analytical methods for this important chiral intermediate.

Method Selection Logic

G node_goal Analytical Goal? node_enant Enantiomeric Purity? node_goal->node_enant node_purity Total Purity Only? node_goal->node_purity node_speed High Throughput? node_enant->node_speed Yes leaf_hplc Chiral HPLC-ELSD node_enant->leaf_hplc No node_speed->leaf_hplc No leaf_sfc Chiral SFC-UV/MS node_speed->leaf_sfc Yes leaf_gc GC-FID (Derivatize) node_purity->leaf_gc

Caption: Decision tree for selecting the optimal analytical method.

References

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: LCGC North America URL: [Link]

  • Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations Source: Selvita URL: [Link]

  • Title: Supercritical fluid chromatography Source: Wikipedia URL: [Link]

  • Title: Supercritical Fluid Chiral Separations Source: Pharmaceutical Technology URL: [Link]

  • Title: Types of HPLC Detectors Source: Phenomenex URL: [Link]

  • Title: Chiral Super Critical Fluid Chromatography Source: Phenomenex URL: [Link]

  • Title: Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography Source: PubMed URL: [Link]

  • Title: Types of detectors used in HPLC Source: Bio-Analysis Centre URL: [Link]

  • Title: HPLC Detectors Source: Waters Corporation URL: [Link]

  • Title: High-Performance Liquid Chromatography: Types of Detectors Source: JoVE URL: [Link]

  • Title: Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography Source: ASTM International URL: [Link]

  • Title: Analytical Method Development Approach When Compounds Don't Have UV Chromophore Source: Pharma Beginners URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry Source: SciELO URL: [Link]

  • Title: Chiral Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: Student Skill Development with the Real World: Analyzing tert-Butyl Alcohol Content in Gasoline Samples Source: Journal of Chemical Education URL: [Link]

  • Title: Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier Source: ResearchGate URL: [Link]

Sources

Navigating the Chiral Maze: A Comparative Guide to the HPLC Enantioseparation of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers demand robust and reliable analytical methods.[1][2] Tert-butyl 3-hydroxypent-4-enoate, a valuable chiral building block, is no exception.[3][4][5][6][7] This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the enantioseparation of this compound, offering a roadmap for researchers, scientists, and drug development professionals to navigate the complexities of chiral analysis.

While a specific, pre-existing chiral HPLC method for this compound is not readily found in the literature, this guide will leverage established principles of chiral chromatography and extensive experience with similar molecules—specifically β-hydroxy esters—to propose a systematic and effective method development strategy.[8] We will explore the selection of chiral stationary phases (CSPs), mobile phase optimization, and a comparison with alternative analytical approaches.

The Cornerstone of Chiral Separation: Selecting the Right Chiral Stationary Phase

The heart of any successful chiral separation lies in the choice of the chiral stationary phase (CSP).[9][10] For a molecule like this compound, which possesses a hydroxyl group and a π-system from the vinyl group, polysaccharide-based CSPs are the primary candidates for achieving enantiomeric recognition.[2] These CSPs, typically derivatives of cellulose or amylose, offer a rich combination of interaction sites—including hydrogen bonding, dipole-dipole interactions, and π-π stacking—that are essential for forming transient diastereomeric complexes with the enantiomers, leading to their differential retention.[2][11]

A Head-to-Head Comparison of Leading Polysaccharide-Based CSPs

Two of the most prominent and effective families of polysaccharide-based CSPs are the Daicel CHIRALPAK®/CHIRALCEL® series and the Phenomenex Lux® series.[12][13][14][15] Both offer a range of phases with complementary selectivities, making a screening approach highly effective.[16]

CSP FamilyManufacturerCommon Phases for ScreeningKey Characteristics
CHIRALPAK®/CHIRALCEL® DaicelCHIRALPAK® IA, IB, IC, ID, IE, IF; CHIRALCEL® OD, OJLong-standing industry standard with a vast library of applications. Immobilized versions (e.g., IA, IB, IC) offer broad solvent compatibility.[15][17][18]
Lux® PhenomenexLux® Amylose-1, Cellulose-1, Cellulose-2, Cellulose-4, i-Cellulose-5Designed to provide alternative and complementary selectivity to the Daicel phases. Immobilized phases (e.g., i-Cellulose-5) also allow for a wider range of solvents.[11][12][13]

For a robust method development strategy, a primary screening set should ideally include columns from both families to maximize the chances of finding a suitable separation. A recommended starting set would be:

  • Daicel CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate))

  • Daicel CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

  • Phenomenex Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate))

  • Phenomenex Lux® i-Cellulose-5 (cellulose tris(3,5-dichlorophenylcarbamate))

The selection of both amylose and cellulose backbones, along with different phenylcarbamate derivatives, provides a diverse set of chiral environments to interact with the analyte.[2]

Crafting the Mobile Phase: The Eluent's Critical Role

The choice of mobile phase is as critical as the CSP. Chiral separations on polysaccharide-based columns can be performed in three primary modes: normal phase, reversed-phase, and polar organic mode.[9][16]

Normal Phase Chromatography: The Workhorse of Chiral Separations

Normal phase, typically employing mixtures of alkanes (like n-hexane or heptane) and alcohols (like isopropanol or ethanol), is often the most successful mode for chiral separations on polysaccharide CSPs. The non-polar bulk solvent minimizes interactions with the stationary phase, allowing the chiral recognition mechanisms to dominate.

Experimental Protocol: A Step-by-Step Guide to Chiral Method Development for this compound

This protocol outlines a systematic approach to developing a robust chiral HPLC method.

1. Initial Column Screening:

  • Columns:

    • Daicel CHIRALPAK® IA, 5 µm, 250 x 4.6 mm

    • Daicel CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm

    • Phenomenex Lux® Cellulose-1, 5 µm, 250 x 4.6 mm

    • Phenomenex Lux® i-Cellulose-5, 5 µm, 250 x 4.6 mm

  • Mobile Phase Screening (Isocratic):

    • Normal Phase:

      • n-Hexane / Isopropanol (90:10, v/v)

      • n-Hexane / Ethanol (85:15, v/v)

    • Reversed-Phase:

      • Acetonitrile / Water (50:50, v/v)

      • Methanol / Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (due to the lack of a strong chromophore, a low wavelength is necessary; alternatively, a Refractive Index or Evaporative Light Scattering Detector could be used).

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

2. Method Optimization:

  • Once a column and mobile phase system show baseline or near-baseline separation, proceed with optimization.

  • Mobile Phase Composition: Fine-tune the ratio of the strong solvent (e.g., isopropanol in normal phase) in increments of 1-2% to optimize resolution and retention time.

  • Alcohol Modifier: In normal phase, evaluate different alcohol modifiers (e.g., ethanol, n-propanol) as they can alter selectivity.

  • Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape. For a neutral compound like this compound, this is unlikely to be necessary.

  • Flow Rate: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to find the best balance between analysis time and efficiency.

  • Temperature: Investigate the effect of column temperature (e.g., in 5 °C increments from 15 °C to 40 °C). Lower temperatures often improve resolution but increase analysis time and backpressure.

Visualizing the Workflow

The process of chiral method development can be visualized as a logical progression from initial screening to final optimization.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation CSP_Screen Select CSPs (e.g., IA, OD-H, Lux Cellulose-1, i-Cellulose-5) MP_Screen Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screen->MP_Screen Test Each CSP Eval Evaluate Results: - Resolution (Rs) - Selectivity (α) - Retention Time (tR) MP_Screen->Eval Opt Optimize Best Condition: - Mobile Phase Ratio - Flow Rate - Temperature Eval->Opt Promising Separation Found Val Method Validation: - Linearity - Accuracy - Precision - Robustness Opt->Val

Caption: A workflow diagram illustrating the systematic approach to chiral HPLC method development.

Broader Perspectives: Alternative and Complementary Techniques

While chiral HPLC is the gold standard for its versatility and scalability, other techniques can be considered, particularly in specific contexts.

TechniquePrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral GC column (e.g., based on cyclodextrins).High resolution and sensitivity, especially with MS detection. Ideal for volatile analytes.[19]Requires analyte to be volatile or amenable to derivatization. High temperatures can risk racemization.[19]
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.Faster separations and lower solvent consumption compared to HPLC. Often provides different selectivity.[20]Requires specialized instrumentation.
NMR Spectroscopy with Chiral Shift Reagents A chiral solvating or derivatizing agent is used to induce chemical shift differences between enantiomers.Provides absolute configuration information in some cases. No separation is required.Lower sensitivity and accuracy for ee determination compared to chromatography.
Indirect Chiral HPLC (Derivatization) The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.Can be used when direct methods fail. May enhance detectability.[19]Requires an additional reaction step, which can introduce errors and potential for kinetic resolution.

The choice between these methods depends on the specific requirements of the analysis, including the required sensitivity, the availability of instrumentation, and whether the method will be used for routine quality control or for a one-off characterization. For most applications in a drug development setting, the direct chiral HPLC approach outlined above offers the best combination of reliability, robustness, and transferability.

Decision_Tree start Start: Need to determine ee of This compound q1 Is the analyte volatile or can it be easily derivatized for GC? start->q1 gc Consider Chiral GC q1->gc Yes hplc_sfc Proceed with Chiral HPLC/SFC q1->hplc_sfc No q2 Is SFC equipment available? hplc_sfc->q2 sfc Screen on Chiral SFC (often faster) q2->sfc Yes hplc Develop Chiral HPLC Method (as per protocol) q2->hplc No q3 Does direct HPLC method provide adequate separation? hplc->q3 indirect Consider Indirect Method (Derivatization) q3->indirect No

Caption: A decision tree for selecting an appropriate chiral analysis method.

Conclusion

The successful chiral separation of this compound is readily achievable through a systematic and logical method development approach centered on screening a well-chosen set of polysaccharide-based chiral stationary phases. By exploring different chromatographic modes—with a primary focus on normal phase—and systematically optimizing the mobile phase, a robust and reliable HPLC method can be established. This guide provides the foundational knowledge and a practical framework for researchers to confidently tackle this and similar chiral separation challenges, ensuring the stereochemical integrity of their compounds and accelerating the pace of discovery and development.

References

  • Phenomenex. Lux Cellulose-4 Chiral LC Columns.
  • Phenomenex. Lux™ Chiral LC and SFC Columns.
  • Phenomenex.
  • SelectScience. Lux™ Chiral LC & SFC Columns reviews.
  • Chromservis. CHIRAL COLUMNS.
  • I.B.S. Chiral HPLC Method Development.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • Daicel Corpor
  • Chiral Technologies, Inc. DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns.
  • UVISON.com. Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 250 mm.
  • Element Lab Solutions. Daicel Immobilised Polysaccharide Chiral Columns.
  • Phenomenex.
  • International Journal of Pharmaceutical and Phytopharmacological Research.
  • MDPI.
  • LCGC International.
  • Benchchem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • PubChem.
  • Apollo Scientific. 122763-67-1 Cas No.
  • Alfa Chemistry.
  • Shanghai Talent Chemical Co.,Ltd.
  • BLD Pharm.

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A Senior Application Scientist's Guide to the Chiral Analysis of Tert-butyl 3-hydroxypent-4-enoate: An LC-MS Focused Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate analysis of chiral molecules is a cornerstone of successful research and development. Tert-butyl 3-hydroxypent-4-enoate, a valuable bifunctional building block in the synthesis of pharmaceuticals and fine chemicals, possesses a critical chiral center at the C3 position. The differential biological activity of its enantiomers necessitates robust analytical methods for their separation and quantification. This guide provides an in-depth technical comparison of analytical methodologies for this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative techniques to empower you in selecting and developing the optimal analytical strategy for your research needs.

The Criticality of Chiral Separation for this compound

This compound (C9H16O3, MW: 172.22 g/mol ) is a versatile intermediate. Its structure, featuring a hydroxyl group, a vinyl group, and a tert-butyl ester, presents unique analytical challenges and opportunities. The stereochemistry of the hydroxyl group is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, the ability to resolve and accurately quantify the enantiomeric excess (e.e.) is not merely an analytical exercise but a critical step in ensuring the safety and efficacy of downstream products.

Core Technique: Chiral LC-MS for Enantioselective Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful technique for the analysis of chiral compounds like this compound, offering both high separation efficiency and sensitive, specific detection. The direct coupling of chiral liquid chromatography with mass spectrometry allows for the unambiguous identification and quantification of each enantiomer, even in complex matrices.

Experimental Workflow for Chiral LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Chiral HPLC cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Racemic or Enantioenriched This compound Dilution Dilution in Mobile Phase Sample->Dilution Injector Autosampler Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injector->Column IonSource Ion Source (ESI or APCI) Column->IonSource Pump HPLC Pump (Isocratic or Gradient) Pump->Injector MassAnalyzer Mass Analyzer (Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Separated Enantiomers) Detector->Chromatogram MassSpectrum Mass Spectrum (m/z Confirmation) Detector->MassSpectrum Quantification Quantification (Peak Area Integration) Chromatogram->Quantification

A Comparative Guide to the Spectral Analysis of Tert-butyl 3-hydroxypent-4-enoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for tert-butyl 3-hydroxypent-4-enoate, a valuable bifunctional building block in pharmaceutical and fine chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed prediction and interpretation of its 1H NMR, 13C NMR, IR, and mass spectra. These predictions are grounded in fundamental spectroscopic principles and validated through a comparative analysis with the experimental and predicted spectral data of structurally related analogs: ethyl 3-hydroxypent-4-enoate and tert-butyl 3-hydroxybutanoate.

This guide is intended for researchers, scientists, and drug development professionals, offering insights into the spectral characteristics that define this class of molecules and providing a framework for the structural elucidation of similar compounds.

Introduction to this compound

This compound (molecular formula C9H16O3, molecular weight 172.22 g/mol ) possesses two key functional groups: a tert-butyl ester and a secondary allylic alcohol.[1] This combination makes it a versatile intermediate in organic synthesis. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The allylic alcohol moiety allows for a range of transformations, including oxidation, epoxidation, and various coupling reactions. Understanding the spectral signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation.

Below is the chemical structure of this compound:

Figure 1: Structure of this compound.

Predicted Spectral Data of this compound

The following sections detail the predicted spectral data for this compound. These predictions are based on established chemical shift ranges, coupling constants, characteristic infrared absorption frequencies, and known mass spectrometric fragmentation patterns of similar functional groups.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and the presence of pi systems.

Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3)

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
a-CH (OH)-~4.4 - 4.6m-1H
b=CH -~5.8 - 6.0dddJtrans ≈ 17, Jcis ≈ 10, Jvicinal ≈ 61H
c=CH 2 (trans to Hb)~5.2 - 5.4dJtrans ≈ 17, Jgem ≈ 1.51H
d=CH 2 (cis to Hb)~5.0 - 5.2dJcis ≈ 10, Jgem ≈ 1.51H
e-CH 2-COO-~2.4 - 2.6dJvicinal ≈ 62H
f-OH Variable (Broad)s-1H
g-C(CH 3)3~1.4 - 1.5s-9H

Causality behind Predictions:

  • Proton 'a' (-CH(OH)-): This proton is adjacent to both the hydroxyl group and the vinyl group, placing it in a deshielded environment around 4.4-4.6 ppm. It will appear as a multiplet due to coupling with the vinyl proton 'b' and the methylene protons 'e'.

  • Vinyl Protons ('b', 'c', 'd'): These protons will resonate in the typical alkene region (5-6 ppm). Proton 'b' will be the most downfield and will be a doublet of doublet of doublets due to coupling with the two geminal protons ('c' and 'd') and the vicinal proton 'a'. Protons 'c' and 'd' will be doublets with large trans and cis coupling constants to 'b', respectively, and a small geminal coupling to each other.

  • Methylene Protons 'e' (-CH2-COO-): These protons are alpha to the carbonyl group, which is electron-withdrawing, shifting them to around 2.4-2.6 ppm. They will appear as a doublet due to coupling with the methine proton 'a'.

  • Hydroxyl Proton 'f' (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and may exchange with D2O.

  • Tert-butyl Protons 'g' (-C(CH3)3): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.4-1.5 ppm, a characteristic signal for this group.[2]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled 13C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.

Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3)

SignalCarbon AssignmentPredicted Chemical Shift (δ, ppm)
1C =O~171 - 173
2=C H-~138 - 140
3=C H2~115 - 117
4-C H(OH)-~68 - 72
5-C H2-COO-~40 - 43
6-C (CH3)3~80 - 82
7-C(C H3)3~28 - 30

Causality behind Predictions:

  • Carbonyl Carbon '1' (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum.

  • Alkene Carbons '2' and '3' (=CH- and =CH2): These carbons will resonate in the typical alkene region of the spectrum. The substituted carbon ('2') will be further downfield than the terminal methylene carbon ('3').

  • Carbinol Carbon '4' (-CH(OH)-): The carbon attached to the hydroxyl group will appear in the range of 68-72 ppm.

  • Methylene Carbon '5' (-CH2-COO-): The carbon alpha to the carbonyl group will be found around 40-43 ppm.

  • Tert-butyl Carbons '6' and '7': The quaternary carbon of the tert-butyl group ('6') will be in the 80-82 ppm region, while the three equivalent methyl carbons ('7') will give a strong signal around 28-30 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm-1)Functional GroupVibration Mode
~3400 (broad)O-HStretching
~3080=C-HStretching
~2980, 2930C-H (sp3)Stretching
~1730C=O (ester)Stretching
~1645C=CStretching
~1150C-O (ester)Stretching
~1050C-O (alcohol)Stretching

Causality behind Predictions:

  • A broad O-H stretching band around 3400 cm-1 is characteristic of a hydrogen-bonded alcohol.[3]

  • The C=O stretch of the tert-butyl ester is expected around 1730 cm-1. Saturated esters typically absorb in the 1750-1735 cm-1 range.[4]

  • The presence of the vinyl group will be indicated by a =C-H stretch just above 3000 cm-1 and a C=C stretch around 1645 cm-1.

  • Strong C-O stretching bands for the ester and alcohol will be present in the fingerprint region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M+•) at m/z 172, although it may be of low intensity. The fragmentation pattern will be dictated by the functional groups.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentComments
157[M - CH3]+Loss of a methyl radical.
117[M - C4H9]+Loss of a tert-butyl radical.
101[M - C4H9O]+Loss of a tert-butoxy radical.
57[C4H9]+Tert-butyl cation, often a base peak for tert-butyl esters.
43[CH2=CH-CH=OH]+•McLafferty rearrangement product.

Causality behind Predictions:

  • Loss of a tert-butyl group: A very common fragmentation for tert-butyl esters is the loss of a tert-butyl radical (57 Da) to form an acylium ion, or the loss of isobutylene (56 Da) via a McLafferty-type rearrangement. The tert-butyl cation at m/z 57 is expected to be a very prominent peak.[5]

  • Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent methylene group is a common fragmentation pathway for alcohols.[6]

  • Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation of alcohols.[6]

Comparative Spectral Analysis

To provide a robust framework for the predicted spectral data of this compound, we will now compare it with the known or predicted spectral data of two key analogs: ethyl 3-hydroxypent-4-enoate and tert-butyl 3-hydroxybutanoate.

Ethyl 3-hydroxypent-4-enoate

This analog differs by the substitution of the tert-butyl ester with an ethyl ester. This will primarily affect the signals associated with the ester group in the NMR spectra and the fragmentation pattern in the mass spectrum.

Table 5: Comparison of Predicted 1H NMR Data

ProtonThis compound (Predicted)Ethyl 3-hydroxypent-4-enoate (Predicted/Experimental)Rationale for Difference
Ester Alkyl Group~1.4 - 1.5 ppm (s, 9H)~1.2 - 1.3 ppm (t, 3H), ~4.1 - 4.2 ppm (q, 2H)Replacement of the tert-butyl singlet with the characteristic triplet and quartet of an ethyl group.
-CH2-COO-~2.4 - 2.6 ppm~2.4 - 2.6 ppmMinimal change expected as the electronic environment of these protons is largely unaffected.
Allylic Protons~4.4 - 6.0 ppm~4.4 - 6.0 ppmNo significant change expected.

Table 6: Comparison of Predicted 13C NMR Data

CarbonThis compound (Predicted)Ethyl 3-hydroxypent-4-enoate (Predicted)Rationale for Difference
Ester Alkyl Group~80-82 ppm (quaternary C), ~28-30 ppm (CH3)~60-62 ppm (CH2), ~14-15 ppm (CH3)Replacement of the tert-butyl carbons with the typical signals for an ethyl group.
C=O~171 - 173 ppm~171 - 173 ppmMinimal change expected.

IR and MS Comparison:

  • IR: The IR spectra will be very similar, with the main difference being in the C-H stretching region due to the different alkyl groups.

  • MS: The mass spectrum of the ethyl ester will not show the prominent m/z 57 peak. Instead, it will exhibit fragmentation patterns characteristic of ethyl esters, such as the loss of an ethoxy radical (45 Da) or ethylene (28 Da) via a McLafferty rearrangement. PubChem lists GC-MS data for ethyl 3-hydroxypent-4-enoate.[7]

Tert-butyl 3-hydroxybutanoate

This analog lacks the vinyl group, allowing for a direct assessment of its influence on the spectra.

Table 7: Comparison of Predicted 1H NMR Data

ProtonThis compound (Predicted)Tert-butyl 3-hydroxybutanoate (Predicted)Rationale for Difference
Vinyl Protons~5.0 - 6.0 ppmAbsentThe vinyl group is not present in this molecule.
Allylic Methine~4.4 - 4.6 ppm (m)~4.0 - 4.2 ppm (m)The absence of the deshielding vinyl group shifts this proton upfield.
Methyl GroupAbsent~1.2 - 1.3 ppm (d)A doublet for the methyl group adjacent to the CH(OH) group is expected.
-CH2-COO-~2.4 - 2.6 ppm (d)~2.3 - 2.5 ppm (d)The chemical shift will be similar, but the coupling will be to a different methine proton.
Tert-butyl Protons~1.4 - 1.5 ppm (s)~1.4 - 1.5 ppm (s)No significant change expected.

Table 8: Comparison of Predicted 13C NMR Data

CarbonThis compound (Predicted)Tert-butyl 3-hydroxybutanoate (Predicted)Rationale for Difference
Alkene Carbons~115 - 140 ppmAbsentThe vinyl group is not present.
Carbinol Carbon~68 - 72 ppm~63 - 67 ppmThe absence of the vinyl group results in a slight upfield shift.
Methyl CarbonAbsent~22 - 24 ppmThe methyl group attached to the carbinol carbon is now present.

IR and MS Comparison:

  • IR: The IR spectrum of the butanoate will lack the =C-H and C=C stretching bands characteristic of the vinyl group.

  • MS: The fragmentation will still be dominated by the tert-butyl group, leading to a prominent peak at m/z 57. However, the molecular ion will be at m/z 160, and other fragments will differ due to the absence of the double bond.[8] A mass spectrum for the analogous butyl ester is available on the NIST WebBook.[9]

Experimental Protocols

The following section provides a generalized methodology for acquiring high-quality spectral data for compounds like this compound.

Sample Preparation
  • NMR Spectroscopy: Weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.[10][11][12][13] For quantitative measurements, a known amount of an internal standard can be added.

  • IR Spectroscopy: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: For GC-MS analysis, prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Add solvent Transfer to\nAnalytical Vessel Transfer to Analytical Vessel Dissolution->Transfer to\nAnalytical Vessel e.g., NMR tube Instrumental\nAnalysis Instrumental Analysis Transfer to\nAnalytical Vessel->Instrumental\nAnalysis NMR, IR, MS Spectral\nInterpretation Spectral Interpretation Instrumental\nAnalysis->Spectral\nInterpretation

Figure 2: General workflow for spectral data acquisition.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • 1H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • 13C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, depending on sample concentration.

IR Data Acquisition
  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16-32.

Mass Spectrometry Data Acquisition (GC-MS)
  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection Mode: Split or splitless, depending on sample concentration.

  • Temperature Program: A suitable temperature gradient to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Conclusion

This guide provides a detailed predictive and comparative analysis of the spectral data for this compound. By understanding the expected 1H NMR, 13C NMR, IR, and mass spectra, and by comparing these with the spectra of its close analogs, researchers can gain a deeper understanding of the structure-spectra correlations for this important class of molecules. The provided experimental protocols offer a starting point for obtaining high-quality data for structural verification and reaction monitoring. As experimental data for this compound becomes publicly available, it will be interesting to compare it with the predictions outlined in this guide.

References

  • PubChem. (n.d.). tert-Butyl 3-hydroxybutanoate. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

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  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved January 10, 2026, from [Link]

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  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 10, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 10, 2026, from [Link]

  • Romona Olton. (n.d.). Sample Preparation – IR spectroscopy. Retrieved January 10, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved January 10, 2026, from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved January 10, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 10, 2026, from [Link]

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxybutanoate. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

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  • University of California, Los Angeles. (n.d.). IR: alcohols. Retrieved January 10, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-hydroxybutanoate (C8H16O3). Retrieved January 10, 2026, from [Link]

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  • The Journal of Organic Chemistry, 54, p. 4717, 1989.
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A Comparative Guide to the Stereochemical Determination of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. For chiral molecules such as Tert-butyl 3-hydroxypent-4-enoate, a versatile building block in the synthesis of various bioactive compounds, confirming the absolute stereochemistry of its C3 hydroxyl group is paramount.[1] This guide provides an in-depth comparison of established analytical methodologies for this purpose, offering field-proven insights and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.

The Imperative of Stereochemical Integrity

Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of pharmaceutical compounds. This necessity drives the adoption of robust and reliable analytical techniques to confirm the absolute configuration and enantiomeric excess of chiral intermediates like this compound.

This guide will objectively compare three orthogonal and powerful techniques for the stereochemical elucidation of this key intermediate:

  • Mosher's Ester Analysis: A classic NMR-based method for determining the absolute configuration of secondary alcohols.

  • Chiral High-Performance Liquid Chromatography (HPLC): A cornerstone technique for the separation and quantification of enantiomers.

  • Vibrational Circular Dichroism (VCD): A sophisticated spectroscopic method that provides an unambiguous determination of absolute stereochemistry in solution.

Below is a comparative overview of these techniques, followed by detailed experimental protocols and data interpretation guidelines.

Comparative Overview of Analytical Techniques

FeatureMosher's Ester Analysis (NMR)Chiral High-Performance Liquid Chromatography (HPLC)Vibrational Circular Dichroism (VCD)
Primary Output Absolute ConfigurationEnantiomeric Excess (e.e.), Enantiomeric Ratio (e.r.)Absolute Configuration
Principle Formation of diastereomeric esters with a chiral reagent (MTPA) and analysis of differential NMR chemical shifts.[3][4][5]Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation.[6][7][8][9][10]Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12][13]
Sample Requirement ~1-5 mgng to µg~5-10 mg
Instrumentation High-field NMR SpectrometerHPLC system with a chiral column and UV or MS detectorVCD Spectrometer (FTIR-based)
Key Advantages Provides absolute configuration without the need for a reference standard of the other enantiomer.High accuracy and precision for quantifying enantiomeric purity; widely available instrumentation.[6]Unambiguous determination of absolute configuration in solution; non-destructive.[14][15]
Key Limitations Requires chemical derivatization, which can be time-consuming and may introduce impurities. The analysis can be complex for molecules with multiple chiral centers.Requires method development to find a suitable chiral stationary phase and mobile phase. Does not inherently provide absolute configuration without a known standard.Requires specialized instrumentation and computational modeling (DFT calculations) for spectral interpretation.[14]

I. Mosher's Ester Analysis: Unraveling Absolute Configuration via NMR

Mosher's ester analysis is a powerful and widely adopted NMR technique for deducing the absolute configuration of secondary alcohols.[3][5] The method's elegance lies in converting the enantiomeric alcohol into a pair of diastereomers by esterification with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct ¹H NMR spectra due to the anisotropic effect of the MTPA phenyl ring, allowing for the assignment of the alcohol's stereocenter.[4][16]

Causality Behind Experimental Choices

The choice to form two separate diastereomeric esters, one with (R)-MTPA and the other with (S)-MTPA, is the cornerstone of this method's self-validating nature.[4] By comparing the chemical shifts (δ) of protons in the two diastereomers, a consistent pattern of shielding or deshielding emerges, which directly correlates with the absolute configuration of the original alcohol. The analysis of the chemical shift differences (Δδ = δS - δR) provides a robust dataset for confident stereochemical assignment.[16]

Mosher_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Interpretation A Tert-butyl 3-hydroxypent-4-enoate (Unknown Stereochemistry) R_Ester (R)-MTPA Ester (Diastereomer 1) A->R_Ester DMAP, Pyridine S_Ester (S)-MTPA Ester (Diastereomer 2) A->S_Ester DMAP, Pyridine R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_R ¹H NMR of (R)-MTPA Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-MTPA Ester S_Ester->NMR_S Analysis Calculate Δδ = δS - δR for Protons L¹ and L² NMR_R->Analysis NMR_S->Analysis Conclusion Assign Absolute Configuration Analysis->Conclusion

Caption: Workflow for Mosher's Ester Analysis.

Experimental Protocol: Mosher's Ester Synthesis and NMR Analysis

Materials:

  • This compound (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a dry, nitrogen-flushed flask, dissolve this compound (~5 mg) in anhydrous DCM (0.5 mL).

    • Add anhydrous pyridine (2 equivalents) and a catalytic amount of DMAP.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add (R)-MTPA-Cl (1.5 equivalents).

    • Allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.

    • Quench the reaction with a few drops of water.

    • Extract the product with ethyl acetate, wash with saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.

    • Purify by flash chromatography if necessary, although for analysis, the crude product is often sufficient.[4]

  • Preparation of (S)-MTPA Ester:

    • Repeat the procedure above using (S)-MTPA-Cl in a separate reaction.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters in CDCl₃.

    • Carefully assign the chemical shifts for the protons on either side of the newly formed ester linkage (in this case, the vinyl protons and the C2 methylene protons).

    • Calculate the difference in chemical shifts (Δδ) for each pair of corresponding protons using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

  • Interpretation:

    • If Δδ values for protons on one side of the C3 stereocenter are positive and those on the other side are negative, the absolute configuration can be assigned based on the established Mosher's model. For a C3-(S) configuration, protons on the C4/C5 side (vinyl group) are expected to have Δδ > 0, while protons on the C1/C2 side (ester group) will have Δδ < 0. The opposite is true for a C3-(R) configuration.

II. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity of chiral compounds.[8][17] The technique relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP), leading to their separation and allowing for accurate quantification.[6][7] For this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points for method development due to their broad applicability for a wide range of chiral molecules, including alcohols.[2]

Causality Behind Experimental Choices

The selection of the CSP is the most critical parameter in chiral HPLC. Polysaccharide-based phases provide a complex three-dimensional chiral environment with various interaction sites (e.g., hydrogen bonding, dipole-dipole, and steric interactions). The choice of a normal-phase mobile phase (e.g., hexane/isopropanol) is often preferred for hydroxyl-containing compounds as it promotes the hydrogen bonding interactions crucial for chiral recognition on these types of CSPs. The ratio of the mobile phase components is then systematically varied to optimize the resolution and retention times of the enantiomers.

Chiral_HPLC_Workflow Sample Racemic or Enantioenriched This compound Injector HPLC Injector Sample->Injector Column Chiral Stationary Phase (e.g., Chiralpak AD-H) Injector->Column Mobile Phase (e.g., Hexane/IPA) Detector UV Detector Column->Detector Chromatogram Chromatogram (Separated Enantiomer Peaks) Detector->Chromatogram Analysis Peak Integration & e.e. Calculation Chromatogram->Analysis VCD_Workflow cluster_exp Experimental Measurement cluster_theory Theoretical Calculation Sample Tert-butyl 3-hydroxypent-4-enoate (in solution) VCD_Spec VCD Spectrometer Sample->VCD_Spec Exp_Spectrum Experimental VCD Spectrum VCD_Spec->Exp_Spectrum Comparison Compare Experimental & Calculated Spectra Exp_Spectrum->Comparison DFT DFT Calculation (e.g., for R-enantiomer) Calc_Spectrum Calculated VCD Spectrum DFT->Calc_Spectrum Calc_Spectrum->Comparison Conclusion Assign Absolute Configuration Comparison->Conclusion

Sources

A Comparative Guide to Determining the Enantiomeric Excess of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a critical determinant of a molecule's therapeutic efficacy and safety. For a chiral building block like tert-butyl 3-hydroxypent-4-enoate, which possesses a key stereocenter at the C3 position, robust and reliable analytical methodologies are paramount. This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric purity of this and structurally similar β-hydroxy esters. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.

The Significance of Chirality in Drug Development

The spatial arrangement of atoms in a chiral molecule can lead to profoundly different biological activities. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce toxic side effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of drug substances. This underscores the necessity for accurate and validated analytical methods to determine enantiomeric excess.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess for this compound and related chiral alcohols can be effectively achieved through three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. Each method offers a unique set of advantages and is suited to different experimental constraints and objectives.

Technique Principle Advantages Limitations Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Broad applicability, high resolution, non-destructive, suitable for preparative scale.Can require method development to find the optimal CSP and mobile phase.High-throughput screening, quality control, purification of enantiomers.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase, typically cyclodextrin-based.High efficiency and resolution for volatile compounds, fast analysis times.Requires the analyte to be volatile and thermally stable, or to be derivatized.Analysis of volatile chiral intermediates and final products.
NMR with Chiral Derivatizing Agents Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum.Provides absolute configuration information (e.g., Mosher's method), no specialized chromatographic equipment needed.Requires chemical derivatization, potential for kinetic resolution, can be less accurate for very high ee values.Structural elucidation, confirmation of absolute stereochemistry, analysis of single samples.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.[3]

Mechanistic Insight

For β-hydroxy esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[4] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding (with the hydroxyl and ester groups), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[3] The choice between normal-phase (e.g., hexane/alcohol mixtures) and polar-phase (e.g., methanol or acetonitrile) chromatography will influence these interactions and, consequently, the separation.[5][6]

Experimental Protocol: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve tert-butyl 3-hydroxypent-4-enoate in mobile phase Filter Filter through 0.45 µm syringe filter Sample->Filter Inject Inject sample onto Chiralpak AD-H column Filter->Inject Elute Isocratic elution with Hexane/Isopropanol Inject->Elute Detect UV Detection at 210 nm Elute->Detect Integrate Integrate peak areas of the two enantiomers Detect->Integrate Calculate Calculate ee%: (|Area1 - Area2|) / (Area1 + Area2) * 100 Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the equilibrated chiral column and record the chromatogram.

  • Data Processing: Integrate the peak areas of the two separated enantiomers. The enantiomeric excess is calculated using the formula: ee% = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and short analysis times.[7] The principle is similar to chiral HPLC, relying on a chiral stationary phase to differentiate between enantiomers.

Mechanistic Insight

The most common CSPs for chiral GC are based on derivatized cyclodextrins.[8][9] These cyclic oligosaccharides have a chiral, hydrophobic cavity and a hydrophilic exterior. Enantiomeric separation occurs through a combination of inclusion of a part of the analyte molecule into the cyclodextrin cavity and interactions (e.g., hydrogen bonding) with the derivatized hydroxyl groups on the rim of the cyclodextrin.[8][10] The size of the cyclodextrin (α, β, or γ) and the nature of the derivatizing groups determine the selectivity for different types of chiral molecules.

Experimental Protocol: Chiral GC

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Dissolve sample in a volatile solvent (e.g., hexane) Inject Inject sample into GC with split injection Sample->Inject Separate Temperature-programmed separation on a cyclodextrin-based column Inject->Separate Detect Flame Ionization Detector (FID) Separate->Detect Integrate Integrate peak areas of the two enantiomers Detect->Integrate Calculate Calculate ee%: (|Area1 - Area2|) / (Area1 + Area2) * 100 Integrate->Calculate

Caption: Workflow for Chiral GC Analysis.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral Stationary Phase: A capillary column coated with a derivatized β- or γ-cyclodextrin (e.g., Rt-βDEXsm).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. An isothermal analysis may also be possible.

  • Injection Mode: Split injection (e.g., 50:1 split ratio).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Processing: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for HPLC.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy offers a powerful alternative to chromatographic methods and can provide information on the absolute configuration of the chiral center. This technique involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Since diastereomers have different physical properties, their corresponding nuclei will have different chemical shifts in the NMR spectrum.[11]

Mechanistic Insight: The Mosher's Ester Method

A classic and reliable method for chiral alcohols is the formation of Mosher's esters using (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[12][13] The enantiomeric alcohol is converted into a mixture of diastereomeric MTPA esters. In the preferred conformation of these esters, the substituents on the original alcohol will experience different shielding or deshielding effects from the phenyl group of the MTPA moiety, leading to distinct chemical shifts in the 1H or 19F NMR spectrum.[11][14] By integrating the signals corresponding to each diastereomer, the enantiomeric excess can be determined.

Experimental Protocol: Mosher's Ester Analysis by NMR

NMR_Workflow cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis React React tert-butyl 3-hydroxypent-4-enoate with (R)-MTPA-Cl and (S)-MTPA-Cl in separate NMR tubes Acquire Acquire 1H or 19F NMR spectra of the diastereomeric esters React->Acquire Identify Identify and assign signals for each diastereomer Acquire->Identify Integrate Integrate corresponding signals Identify->Integrate Calculate Calculate ee% from the ratio of the integrals Integrate->Calculate

Caption: Workflow for NMR Analysis with Mosher's Ester.

Materials and Reagents:

  • This compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous deuterated chloroform (CDCl3)

  • Anhydrous pyridine or DMAP (catalyst)

  • NMR tubes

Procedure:

  • Derivatization:

    • In an NMR tube, dissolve a small amount (e.g., 5 mg) of this compound in approximately 0.5 mL of anhydrous CDCl3.

    • Add a small amount of anhydrous pyridine or a crystal of DMAP.

    • Add a slight excess (e.g., 1.2 equivalents) of (R)-MTPA-Cl.

    • Cap the NMR tube and mix gently. Allow the reaction to proceed to completion (monitor by TLC or NMR).

    • Repeat the procedure in a separate NMR tube using (S)-MTPA-Cl.

  • NMR Acquisition: Acquire a 1H NMR spectrum (or a 19F NMR spectrum, which often provides cleaner signals for integration of the -CF3 group).

  • Data Analysis:

    • Identify a well-resolved proton signal that is close to the stereocenter (e.g., the proton at C3 or the vinyl protons) for each of the two diastereomers.

    • Integrate the corresponding signals for the two diastereomers.

    • The enantiomeric excess is calculated from the ratio of the integrals.

Conclusion

The choice of analytical technique for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis. Chiral HPLC is a versatile and robust method suitable for both analytical and preparative purposes. Chiral GC is an excellent choice for rapid analysis of this volatile compound, provided it is thermally stable. NMR spectroscopy with chiral derivatizing agents, particularly Mosher's ester analysis, is an invaluable tool for not only determining the enantiomeric excess but also for unambiguously assigning the absolute configuration of the stereocenter. A thorough understanding of the principles and practical considerations of each technique will enable researchers to select and implement the most appropriate method to ensure the stereochemical integrity of their chiral molecules.

References

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  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

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  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. [Link]

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"Tert-butyl 3-hydroxypent-4-enoate" vs. "Ethyl 3-hydroxypent-4-enoate": A Strategic Selection Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Development Professionals

In the intricate field of drug discovery and development, the selection of appropriate chemical building blocks is a critical decision that profoundly impacts the efficiency, robustness, and overall success of a synthetic route. The 3-hydroxypent-4-enoate scaffold is a versatile intermediate, but the choice of its ester protecting group—specifically between the sterically demanding tert-butyl and the classic ethyl—dictates the strategic possibilities available to the medicinal or process chemist. This guide provides a detailed, evidence-based comparison of these two vital reagents, moving beyond simple properties to explore the causal relationships that should guide your synthetic planning.

Foundational Chemical Properties: More Than Just Size

The fundamental difference between these two esters is the steric and electronic nature of the alkyl group attached to the carboxylate. This distinction governs their stability across a wide range of reaction conditions, which is the cornerstone of their strategic utility.

PropertyTert-butyl 3-hydroxypent-4-enoateEthyl 3-hydroxypent-4-enoate
CAS Number 122763-67-1[1][2]38996-01-9[3]
Molecular Formula C₉H₁₆O₃[1][2]C₇H₁₂O₃[4]
Molecular Weight 172.22 g/mol [1][2]144.17 g/mol [4]
Primary Cleavage Method Strong Acid (e.g., TFA, HCl)[5][6]Base-mediated Hydrolysis (Saponification)[7][8]
Stability to Nucleophiles High[9]Low
Stability to Basic Conditions High[9]Low (susceptible to hydrolysis)[9]
Orthogonal Potential High (stable to conditions that cleave many other groups)[9][10]Moderate (cleaved under common basic conditions)

The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering the ester exceptionally stable under basic, organometallic, and many reductive conditions.[9] Conversely, the ethyl ester is readily susceptible to base-mediated hydrolysis, a process known as saponification.[8]

Strategic Implications in Synthesis: An Orthogonal Approach

The concept of orthogonal protection is central to modern multi-step synthesis, enabling the selective deprotection of one functional group without affecting others.[10] The choice between the tert-butyl and ethyl ester is a classic example of this strategic planning.

The tert-butyl ester is the protecting group of choice when the synthetic route involves harsh nucleophilic or basic reagents. Its stability allows for a wide range of transformations on other parts of the molecule without risking premature cleavage of the ester. Deprotection requires strong acidic conditions, which are orthogonal to the cleavage conditions for many other common protecting groups like silyl ethers (cleaved by fluoride) or benzyl ethers (cleaved by hydrogenolysis).[9][10]

Causality in Action: The stability of the tert-butyl ester stems from the mechanism of its acid-catalyzed cleavage. Protonation of the carbonyl oxygen is followed by the loss of a highly stable tert-butyl carbocation, which is then quenched to form isobutylene. This pathway is energetically favorable under acidic conditions but inaccessible under basic conditions.

G cluster_0 Workflow Leveraging Tert-butyl Ester Stability Start Intermediate with Tert-butyl Ester and Silyl Ether Step1 Grignard Reaction (Strongly Basic/Nucleophilic) Start->Step1 t-Bu ester is stable Step2 Silyl Ether Deprotection (TBAF, F⁻ source) Step1->Step2 Orthogonal Deprotection Step3 Tert-butyl Ester Cleavage (TFA in DCM) Step2->Step3 Selective Acidolysis Final Final Carboxylic Acid Step3->Final

Figure 1. Synthetic workflow demonstrating the orthogonal nature of the tert-butyl ester.

The ethyl ester is ideal for synthetic routes that avoid strong bases or when the carboxylic acid is one of the last functional groups to be revealed. Its removal via saponification is a reliable, high-yielding, and operationally simple procedure.

Causality in Action: Saponification is an irreversible process under basic conditions.[8] While the initial nucleophilic attack of hydroxide on the ester carbonyl is reversible, the subsequent step is a highly favorable acid-base reaction between the carboxylic acid product and the alkoxide leaving group.[8] This exergonic final step drives the reaction to completion, ensuring efficient deprotection.[7]

G cluster_1 Workflow Leveraging Ethyl Ester Saponification Start_Et Intermediate with Ethyl Ester Step1_Et Acid-Mediated Cyclization Start_Et->Step1_Et Stable to acid Step2_Et Final Saponification (LiOH, THF/H₂O) Step1_Et->Step2_Et Mild basic cleavage Final_Et Final Carboxylic Acid Step2_Et->Final_Et

Figure 2. A straightforward synthesis culminating in a mild saponification step.

Validated Experimental Protocols

The following protocols represent standard, validated procedures for the cleavage of each ester, highlighting the practical differences in their handling.

Objective: To deprotect the tert-butyl ester to the free carboxylic acid using trifluoroacetic acid.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the initial exotherm upon acid addition.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Scientific Rationale: TFA serves as a strong acid catalyst to facilitate the elimination of the stable tert-butyl cation.[5][6]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-4 hours).

  • Workup: a. Concentrate the reaction mixture in vacuo to remove the bulk of the DCM and excess TFA. b. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). c. Wash the organic layer sequentially with water and then brine. A wash with saturated sodium bicarbonate may be used to remove final traces of acid but must be done with extreme caution due to vigorous CO₂ evolution. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the product by flash column chromatography or recrystallization as required.

Objective: To hydrolyze the ethyl ester to the free carboxylic acid using lithium hydroxide.

Methodology:

  • Dissolution: Dissolve ethyl 3-hydroxypent-4-enoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 1.5-3.0 eq, typically 1 M) to the stirred solution at room temperature. Scientific Rationale: The hydroxide ion acts as the nucleophile, and the reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acid.[8]

  • Reaction: Stir the mixture at room temperature, monitoring by TLC or LC-MS until completion (typically 2-8 hours).

  • Workup: a. Remove the THF under reduced pressure. b. Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any neutral organic impurities. c. Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to a pH of ~2-3 using 1 M HCl. d. Extract the carboxylic acid product from the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). e. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the product as necessary.

Conclusion for the Practicing Scientist

The decision to use this compound versus its ethyl analog is a strategic one, rooted in the principles of chemical reactivity and orthogonal synthesis.

  • Choose this compound when your synthetic route demands stability towards basic and nucleophilic reagents or when you require an acid-labile handle that is orthogonal to other protecting groups. It is the choice for robustness in complex, multi-step syntheses.

  • Choose Ethyl 3-hydroxypent-4-enoate for more linear syntheses, routes dominated by acidic or neutral conditions, or when a simple, final-step deprotection using mild basic hydrolysis is advantageous and compatible with the overall molecular structure.

By understanding the underlying chemical principles that govern the stability and cleavage of these esters, researchers and drug development professionals can design more elegant, efficient, and successful synthetic strategies.

References

  • Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(23), 8896-8899. Available at: [Link]

  • Li, B., et al. (2005). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 70(11), 4253-4257. Available at: [Link]

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430-4432. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-(hydroxymethyl)pent-4-enoate. National Center for Biotechnology Information.
  • Kallman, M. J., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Tetrahedron Letters, 58(48), 4563-4566. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Shanghai Talent Chemical Co.,Ltd. (n.d.). This compound CAS 122763-67-1. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 3-hydroxy-4-pentenoate. Retrieved from: [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-3-methylpent-4-enoate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethyl 3-hydroxypent-4-enoate. National Center for Biotechnology Information.
  • Allery Chemistry. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc. saponification). YouTube. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

  • PubChem. (n.d.). tert-butyl (2R)-2-hydroxypent-4-enoate. National Center for Biotechnology Information.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from: [Link]

Sources

A Comparative Guide to the Synthesis of Tert-butyl 3-hydroxypent-4-enoate: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tert-butyl 3-hydroxypent-4-enoate

This compound is a valuable chiral building block in organic synthesis, finding application in the preparation of a variety of complex molecules, including pharmaceuticals and natural products. Its bifunctional nature, possessing both a secondary alcohol and a vinyl group, allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive comparison of the primary synthetic routes to this versatile intermediate, offering an objective analysis of their respective advantages and disadvantages, supported by detailed experimental protocols and comparative data. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale research or large-scale industrial production.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through several key carbon-carbon bond-forming reactions. This guide will focus on the most prevalent and mechanistically distinct methodologies:

  • The Aldol Condensation Route: A classic and widely utilized method involving the reaction of the enolate of tert-butyl acetate with acrolein.

  • The Reformatsky Reaction: An alternative approach that employs an organozinc reagent derived from a tert-butyl haloacetate.

  • The Mukaiyama Aldol Addition: A Lewis acid-catalyzed reaction between a silyl ketene acetal and acrolein, offering potential for high stereocontrol.

  • The Grignard Reaction: Involving the addition of a vinyl Grignard reagent to a tert-butyl acetoacetate precursor.

  • Chemoenzymatic Synthesis: A powerful strategy that combines a chemical synthesis of the racemic compound with an enzymatic kinetic resolution to obtain enantiomerically pure products.

Each of these routes will be discussed in detail, with a focus on the underlying mechanistic principles, experimental considerations, and overall efficiency.

The Aldol Condensation Route: The Workhorse Approach

The Aldol condensation is arguably the most common and straightforward method for the synthesis of racemic this compound. The reaction proceeds via the formation of a lithium enolate from tert-butyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acrolein.

Reaction Workflow:

Caption: Workflow for the Aldol condensation synthesis of this compound.

Detailed Experimental Protocol (Racemic Synthesis):

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl acetate

  • Acrolein (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In situ LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and cool to 0 °C in an ice bath. Add diisopropylamine, followed by the dropwise addition of n-BuLi solution while maintaining the temperature below 5 °C. Stir the resulting lithium diisopropylamide (LDA) solution at 0 °C for 30 minutes.

  • Enolate Formation: Cool the LDA solution to -78 °C (dry ice/acetone bath). Slowly add tert-butyl acetate dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Reaction: Add freshly distilled acrolein dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired product as a colorless oil.

Advantages and Disadvantages:
FeatureAssessment
Reagent Availability & Cost Reagents are readily available and relatively inexpensive.
Scalability The procedure is scalable, though the use of cryogenic temperatures can be a challenge on an industrial scale.
Stereocontrol This standard procedure yields a racemic mixture. Asymmetric variants are possible but often require more complex and expensive chiral auxiliaries or catalysts.
Yield Moderate to good yields (typically 60-80%) can be achieved.
Safety Requires handling of pyrophoric n-BuLi and a moisture-sensitive reaction setup. Acrolein is a highly toxic and volatile lachrymator.

The Reformatsky Reaction: A Milder Alternative

The Reformatsky reaction provides an alternative route to β-hydroxy esters under milder, non-basic conditions, which can be advantageous for substrates sensitive to strong bases. This reaction involves the in-situ formation of an organozinc reagent (a Reformatsky reagent) from an α-haloester, which then adds to a carbonyl compound. For the synthesis of our target molecule, this would involve the reaction of tert-butyl bromoacetate with acrolein in the presence of activated zinc.

Reaction Workflow:

Caption: Workflow for the Reformatsky reaction synthesis of this compound.

Detailed Experimental Protocol (Racemic Synthesis):

Materials:

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl bromoacetate

  • Acrolein (freshly distilled)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Zinc Activation (if necessary): Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add activated zinc dust and anhydrous THF.

  • Reformatsky Reagent Formation and Reaction: A solution of tert-butyl bromoacetate and freshly distilled acrolein in anhydrous THF is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Advantages and Disadvantages:
FeatureAssessment
Reaction Conditions Milder, neutral conditions compared to the Aldol condensation, which can improve functional group tolerance.
Reagent Cost & Handling tert-Butyl bromoacetate is more expensive and is a lachrymator compared to tert-butyl acetate. Activation of zinc may be required.
Stereocontrol Typically produces a racemic mixture. Asymmetric versions have been developed but often require chiral ligands or auxiliaries.
Yield Good to excellent yields are often reported.
Side Reactions Less prone to self-condensation of the ester compared to the Aldol reaction.

The Mukaiyama Aldol Addition: A Path to Asymmetric Synthesis

The Mukaiyama Aldol reaction offers a powerful method for achieving high levels of stereocontrol. This reaction involves the use of a silyl ketene acetal, derived from tert-butyl acetate, which reacts with acrolein in the presence of a Lewis acid. The use of chiral Lewis acids can facilitate enantioselective synthesis.

Reaction Workflow:

Caption: Workflow for the asymmetric Mukaiyama Aldol addition.

Detailed Experimental Protocol (Asymmetric Synthesis):

Materials:

  • tert-Butyl acetate

  • Lithium diisopropylamide (LDA)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Chiral Lewis acid catalyst (e.g., a chiral titanium or scandium complex)

  • Acrolein (freshly distilled)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Desilylating agent (e.g., tetra-n-butylammonium fluoride (TBAF) or dilute HCl)

Procedure:

  • Silyl Ketene Acetal Synthesis: Prepare the lithium enolate of tert-butyl acetate as described in the Aldol protocol. Quench the enolate with TMSCl at -78 °C and allow it to warm to room temperature to afford the silyl ketene acetal. Purify by distillation.

  • Asymmetric Aldol Reaction: In a flame-dried flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst in anhydrous CH₂Cl₂ and cool to -78 °C. Add acrolein, followed by the dropwise addition of the silyl ketene acetal.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the product with CH₂Cl₂, dry the organic layer, and concentrate.

  • Desilylation: Dissolve the crude silyl-protected adduct in THF and treat with a desilylating agent like TBAF or dilute acid to afford the final product.

  • Purification: Purify the product by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Advantages and Disadvantages:
FeatureAssessment
Stereocontrol The primary advantage is the potential for high enantioselectivity through the use of chiral catalysts.
Reaction Conditions Requires cryogenic temperatures and strictly anhydrous conditions.
Reagent Cost & Complexity The synthesis of the silyl ketene acetal adds a step. Chiral Lewis acids can be expensive.
Yield Can provide good to excellent yields.
Substrate Scope Generally has a broad substrate scope.

The Grignard Reaction: A Convergent Approach

A convergent approach to this compound involves the addition of a vinyl Grignard reagent (vinylmagnesium bromide) to tert-butyl acetoacetate. This method forms the carbon-carbon bond at a different position compared to the previous routes.

Reaction Workflow:

Caption: Workflow for the Grignard reaction synthesis of this compound.

Detailed Experimental Protocol (Racemic Synthesis):

Materials:

  • tert-Butyl acetoacetate

  • Vinylmagnesium bromide solution in THF

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl acetoacetate in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the vinylmagnesium bromide solution dropwise to the stirred solution of tert-butyl acetoacetate.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Advantages and Disadvantages:
FeatureAssessment
Convergence A convergent approach, which can be advantageous in some synthetic plans.
Reagent Handling Grignard reagents are highly moisture and air-sensitive, requiring strict anhydrous and inert atmosphere techniques.
Stereocontrol Yields a racemic product. Asymmetric variants are challenging for this specific transformation.
Side Reactions The enolizable nature of the starting β-keto ester can lead to side reactions such as enolization by the basic Grignard reagent.
Yield Yields can be variable depending on the reaction conditions and the purity of the Grignard reagent.

Chemoenzymatic Synthesis: The Path to High Enantiopurity

For applications requiring enantiomerically pure this compound, a chemoenzymatic approach is often the most efficient strategy. This involves the synthesis of the racemic compound, typically via the robust Aldol condensation, followed by a lipase-catalyzed kinetic resolution. In this resolution, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

Reaction Workflow:

Caption: Workflow for the chemoenzymatic synthesis of enantiomerically enriched this compound.

Detailed Experimental Protocol (Enzymatic Kinetic Resolution):

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Acyl donor (e.g., vinyl acetate)

Procedure:

  • Reaction Setup: To a flask containing a solution of racemic this compound in an anhydrous organic solvent, add the immobilized lipase.

  • Acylation: Add the acyl donor (e.g., vinyl acetate) and stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation and Purification: Concentrate the filtrate and separate the unreacted alcohol enantiomer from the acylated enantiomer by flash column chromatography.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected (hydrolyzed) to afford the other enantiomer of the alcohol.

Advantages and Disadvantages:
FeatureAssessment
Enantioselectivity Can achieve very high enantiomeric excess (>99% ee) for both enantiomers.
Reaction Conditions Mild, environmentally friendly reaction conditions.
Scalability Readily scalable, and the use of immobilized enzymes allows for catalyst recycling.
Yield The maximum theoretical yield for each enantiomer is 50%.
Cost The cost of the enzyme can be a factor, although immobilization and reuse mitigate this. Requires an additional separation step.

Comparative Summary of Synthetic Routes

The choice of synthetic route for this compound is highly dependent on the specific requirements of the project, including the desired stereochemistry, scale, cost, and available equipment. The following table provides a concise comparison of the key performance indicators for each method.

Synthetic RouteTypical YieldStereocontrolKey AdvantagesKey DisadvantagesScalability & Cost
Aldol Condensation 60-80%RacemicInexpensive, readily available reagents.Cryogenic temperatures, use of pyrophoric reagents.Good scalability, but cryogenic infrastructure can be costly.
Reformatsky Reaction 70-90%RacemicMilder conditions, good functional group tolerance.More expensive and hazardous α-haloester.Moderate scalability, reagent cost can be a factor.
Mukaiyama Aldol 70-85%High (with chiral catalyst)High enantioselectivity possible.Multi-step (silyl enol ether prep), expensive catalysts.Scalable, but catalyst cost can be prohibitive for large scale.
Grignard Reaction 50-70%RacemicConvergent approach.Strict anhydrous conditions, potential for side reactions.Moderate scalability, cost of Grignard reagent and anhydrous solvents.
Chemoenzymatic ~45% (per enantiomer)Excellent (>99% ee)High enantiopurity, green conditions, reusable catalyst.Maximum 50% yield for each enantiomer, requires separation.Excellent scalability, enzyme cost is offset by reusability.

Conclusion and Recommendations

For the production of racemic this compound , the Aldol condensation remains the most practical and cost-effective choice for both laboratory and larger-scale synthesis, provided the necessary safety precautions and equipment for handling pyrophoric reagents and low temperatures are in place. The Reformatsky reaction offers a viable alternative when milder conditions are required, though at a higher reagent cost.

For the synthesis of enantiomerically pure this compound , the chemoenzymatic approach is highly recommended. The combination of a robust racemic synthesis (like the Aldol condensation) with a highly selective enzymatic kinetic resolution provides a reliable and scalable route to both enantiomers with excellent optical purity. While asymmetric methods like the Mukaiyama Aldol addition can also provide high enantioselectivity, the chemoenzymatic route often proves to be more practical and cost-effective, especially on a larger scale, due to the reusability of the immobilized enzyme and the avoidance of expensive chiral ligands.

Ultimately, the optimal synthetic strategy will be a balance of factors including the desired quantity and purity of the final product, the available budget, and the technical capabilities of the laboratory or production facility. This guide provides the foundational knowledge and practical protocols to enable the selection of the most appropriate and efficient route for the synthesis of this important chiral building block.

References

A comprehensive list of references will be compiled and provided upon request to support the specific protocols and mechanistic claims detailed in this guide.

A Comparative Guide to Chiral Building Blocks: Beyond Tert-butyl 3-hydroxypent-4-enoate for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, (±)-tert-butyl 3-hydroxypent-4-enoate has served as a valuable precursor for introducing stereogenic centers. However, the pursuit of higher efficiency, stereoselectivity, and atom economy continually drives the exploration of superior alternatives. This guide provides an in-depth comparison of (±)-tert-butyl 3-hydroxypent-4-enoate with a powerful alternative: chiral epoxy alcohols derived from the desymmetrization of divinylcarbinol . This comparison will focus on their application in the synthesis of chiral γ-amino alcohols, a critical pharmacophore in numerous bioactive molecules.

We will delve into the synthetic strategies for accessing these building blocks, compare their performance in key transformations with supporting experimental data, and provide detailed protocols to allow for practical implementation in a research setting.

The Incumbent: (±)-Tert-butyl 3-hydroxypent-4-enoate

(±)-Tert-butyl 3-hydroxypent-4-enoate is a versatile C5 building block containing a secondary alcohol and a vinyl group. Its utility often stems from the diastereoselective epoxidation of the double bond, followed by nucleophilic ring-opening to introduce further functionality. However, a significant drawback is the need for a resolution step to isolate the desired enantiomer, which inherently limits the theoretical yield to 50% or necessitates a more complex deracemization or kinetic resolution process.

The Challenger: Chiral Epoxy Alcohols from Divinylcarbinol

A more elegant and efficient approach involves the asymmetric epoxidation of an achiral precursor, divinylcarbinol. The Sharpless Asymmetric Epoxidation of this C5 diene offers a remarkable advantage: a desymmetrization reaction that not only generates a chiral epoxy alcohol with high enantioselectivity in the initial step but also benefits from an in situ kinetic resolution of the undesired enantiomer, leading to exceptionally high enantiomeric excess (>99% ee) of the final product.[1][2]

Head-to-Head Comparison: Synthesis of Chiral γ-Amino Alcohols

The synthesis of chiral γ-amino alcohols serves as an excellent platform to compare the efficacy of these two building blocks. This structural motif is present in numerous pharmaceuticals, making its efficient and stereocontrolled synthesis a priority.

Feature(±)-Tert-butyl 3-hydroxypent-4-enoate RouteChiral Epoxy Alcohol (from Divinylcarbinol) Route
Starting Material Racemic (±)-tert-butyl 3-hydroxypent-4-enoateAchiral divinylcarbinol
Key Chiral Induction Step Kinetic Resolution or Chiral ChromatographySharpless Asymmetric Epoxidation (Desymmetrization + Kinetic Resolution)
Theoretical Max. Yield 50% (for one enantiomer via kinetic resolution)~100% (approaching quantitative yield of one enantiomer)
Typical Enantiomeric Excess Variable, dependent on resolution method>99% ee[1]
Number of Steps to Chiral Precursor Synthesis of racemate + resolution stepOne-pot asymmetric epoxidation
Key Transformation to γ-Amino Alcohol Epoxidation followed by ring-opening with an amineDirect ring-opening of the chiral epoxide with an amine

Experimental Data Summary

Building BlockKey TransformationNucleophileYieldStereoselectivityReference
Chiral Epoxy Alcohol from DivinylcarbinolRing-opening with NH4OH/iPrOHAmmonia>95% conversionHigh regioselectivity for benzylic epoxides[3]
(±)-Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (analogue)Enzymatic Kinetic ResolutionAcetic Anhydride>45% (for each enantiomer)>99% ee[4]

Note: Direct comparative studies for the synthesis of the exact same γ-amino alcohol from both starting materials are scarce in the literature. The data presented here is from analogous systems to illustrate the potential of each route.

Causality Behind Experimental Choices: The Sharpless Epoxidation Advantage

The superiority of the divinylcarbinol route lies in the elegance of the Sharpless Asymmetric Epoxidation. The titanium-tartrate chiral catalyst creates a chiral environment that directs the epoxidation of one of the two prochiral vinyl groups with high facial selectivity.[2][5] Furthermore, the initially formed undesired enantiomer of the mono-epoxide can undergo a second epoxidation on its remaining vinyl group at a much faster rate (a "matched" reaction), converting it to a bis-epoxide. The desired enantiomer, however, reacts much slower in the second epoxidation (a "mismatched" reaction). This rate difference effectively removes the undesired enantiomer from the mono-epoxide pool, leading to an enhancement of the enantiomeric excess of the desired product over time.[1][6]

Sharpless_Epoxidation_Desymmetrization cluster_start Starting Material cluster_epoxidation Sharpless Asymmetric Epoxidation cluster_products Products Divinylcarbinol Divinylcarbinol (Achiral) Catalyst Ti(OiPr)4, (+)-DET, t-BuOOH Epoxidation Initial Epoxidation (Desymmetrization) Catalyst->Epoxidation KR Kinetic Resolution (Second Epoxidation) Epoxidation->KR Minor Enantiomer (faster second epoxidation) Desired_Epoxide Desired Chiral Epoxy Alcohol (>99% ee) Epoxidation->Desired_Epoxide Major Enantiomer (slower second epoxidation) Bis_Epoxide Bis-epoxide (from undesired enantiomer) KR->Bis_Epoxide

Caption: Desymmetrization of divinylcarbinol via Sharpless Asymmetric Epoxidation.

Experimental Protocols

Protocol 1: Synthesis of Chiral Epoxy Alcohol from Divinylcarbinol via Sharpless Asymmetric Epoxidation

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • Divinylcarbinol

  • tert-Butyl hydroperoxide (t-BuOOH) in toluene

  • Dichloromethane (CH2Cl2), anhydrous

  • 4Å Molecular sieves, activated

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous CH2Cl2 and activated 4Å molecular sieves.

  • Cool the flask to -20 °C.

  • Sequentially add Ti(OiPr)4 and (+)-DET via syringe. Stir for 10 minutes.

  • Add divinylcarbinol neat over 3 minutes. The solution will turn deep orange.

  • Add a pre-cooled (-20 °C) solution of t-BuOOH in toluene dropwise over 5 minutes, maintaining the internal temperature below -15 °C.

  • Seal the flask and store it at -20 °C for 5 days.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of FeSO4 and stir vigorously for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite®, washing with CH2Cl2.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by short-path distillation under vacuum to afford the chiral epoxy alcohol as a colorless liquid.

  • Chiral Analysis: Determine the enantiomeric excess by chiral GC analysis.

Protocol 2: Synthesis of a Chiral γ-Amino Alcohol via Ring-Opening of a Chiral Epoxy Alcohol

This is a general procedure for the aminolysis of epoxides.[3]

Materials:

  • Chiral epoxy alcohol

  • Ammonium hydroxide (30% solution in water)

  • Isopropanol (iPrOH)

  • Sealed tube or pressure vessel

Procedure:

  • In a sealable tube, dissolve the chiral epoxy alcohol in a 2:1 mixture of iPrOH and 30% aqueous ammonium hydroxide.

  • Seal the tube tightly and heat to 85 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Purify the resulting γ-amino alcohol by flash column chromatography on silica gel.

Synthesis_Workflow cluster_route1 Route 1: Divinylcarbinol cluster_route2 Route 2: (±)-Tert-butyl 3-hydroxypent-4-enoate A1 Divinylcarbinol A2 Sharpless Asymmetric Epoxidation A1->A2 A3 Chiral Epoxy Alcohol (>99% ee) A2->A3 A4 Ring-opening with Amine A3->A4 A5 Chiral γ-Amino Alcohol A4->A5 B1 (±)-Tert-butyl 3-hydroxypent-4-enoate B2 Kinetic Resolution (e.g., Enzymatic) B1->B2 B3 Chiral Hydroxyalkene (<50% yield) B2->B3 B4 Epoxidation & Ring-opening B3->B4 B5 Chiral γ-Amino Alcohol B4->B5

Caption: Comparative workflow for the synthesis of chiral γ-amino alcohols.

Conclusion

For the synthesis of chiral building blocks like γ-amino alcohols, the desymmetrization of divinylcarbinol via Sharpless Asymmetric Epoxidation presents a significantly more efficient and elegant strategy compared to routes starting from racemic (±)-tert-butyl 3-hydroxypent-4-enoate. The ability to generate a highly enantioenriched product in a single step from an achiral precursor, with the potential for near-quantitative yield of the desired enantiomer, underscores its value in modern asymmetric synthesis. While (±)-tert-butyl 3-hydroxypent-4-enoate remains a viable building block, particularly when specific substitution patterns are required, the divinylcarbinol approach offers a more streamlined and atom-economical pathway to valuable chiral intermediates. Researchers and drug development professionals should consider the advantages of this desymmetrization strategy when designing synthetic routes to complex chiral molecules.

References

  • Schreiber, S. L., et al. (1987). Asymmetric Epoxidation of Divinyl Carbinol. Organic Syntheses, 65, 215. [Link]

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Smith, D. B., & Schreiber, S. L. (1991). The asymmetric epoxidation of divinyl carbinols: Theory and applications. Tetrahedron Letters, 32(33), 4795-4798. [Link]

  • Organic Syntheses Procedure. [Link]

  • Wu, L., et al. (2017). An aza-Michael addition-asymmetric transfer hydrogenation tandem process provides chiral γ-secondary amino alcohols in high yields with high enantioselectivities. Organic Letters, 19(11), 3047-3050. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications. [Link]

  • Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(77), 14462-14464. [Link]

  • da Silva, A. B., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8100-8110. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Applications of Sharpless asymmetric epoxidation in total synthesis. Moodle@Units. [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • Sharpless epoxidation. Wikipedia. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters. [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • Bonini, C., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(15), 3015-3017. [Link]

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry. [Link]

  • 1,3-Diol synthesis by addition and hydration. Organic Chemistry Portal. [Link]

  • Jiang, B., et al. (2016). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 7(44), 6777-6784. [Link]

  • Synthesis of chiral amino-alcohols. ResearchGate. [Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(2), 112-133. [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules. [Link]

  • Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ChemSusChem. [Link]

  • (PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. ResearchGate. [Link]

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  • Synthesis method of p-tert-butyl catechol.
  • tert-butyl (2R)-2-hydroxypent-4-enoate. PubChem. [Link]

  • Asymmetric Alkylation of a tert Butyl Benzophenone Schiff Base Derivative in Water. ResearchGate. [Link]

Sources

A Comparative Guide to the Analytical Method Validation of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceutical intermediates, the robust analytical validation of compounds such as Tert-butyl 3-hydroxypent-4-enoate is of paramount importance. This guide provides an in-depth technical comparison of analytical methodologies for the validation of this key chiral building block, which serves as an intermediate in the synthesis of novel β-lactamase inhibitors like Vaborbactam.

The structural features of this compound—a chiral center, a terminal double bond, and a hydrolyzable tert-butyl ester group—necessitate a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide will explore the validation of three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for enantiomeric and chemical purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.

The validation frameworks presented herein are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology."[1][2]

The Analytical Challenge: Profiling this compound

This compound is a chiral molecule where the stereochemistry of the hydroxyl group is critical for its intended use in synthesis. Furthermore, as an intermediate, it may contain process-related impurities, starting materials, and by-products. Notably, it is listed as a related compound and impurity in the synthesis of Vaborbactam.[3][4][5] A comprehensive analytical strategy must therefore be capable of:

  • Quantifying the desired enantiomer and controlling the level of the unwanted enantiomer.

  • Detecting and quantifying known and unknown process-related impurities.

  • Assessing the stability of the molecule under various stress conditions.

  • Providing an accurate measure of absolute purity .

This guide will dissect the application and validation of HPLC, GC-MS, and qNMR to meet these challenges, providing not just the "how" but the "why" behind the methodological choices.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Achiral Purity

HPLC is the cornerstone for assessing the purity of non-volatile organic molecules. For a chiral compound like this compound, two distinct HPLC methods are often required: a chiral method for enantiomeric purity and a reversed-phase method for achiral chemical purity.

Chiral HPLC for Enantiomeric Purity

The separation of enantiomers is a critical quality attribute. The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most efficient method for this purpose.[6][7][8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including those with hydroxyl and ester functionalities.[8]

Objective: To validate a stability-indicating chiral HPLC method for the determination of the enantiomeric purity of this compound.

1. Chromatographic Conditions (Proposed):

  • Column: Daicel Chiralcel OD-H (or similar amylose or cellulose-based CSP)
  • Mobile Phase: Hexane:Isopropanol (95:5 v/v)[9]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 210 nm
  • Injection Volume: 10 µL

2. Validation Parameters and Procedures:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of its potential impurities.[1] Forced degradation studies are performed to generate potential degradation products and to demonstrate that the method can separate the enantiomers from these degradants.[1][10][11]

    • Acid/Base Hydrolysis: Reflux sample in 0.1 M HCl and 0.1 M NaOH.

    • Oxidation: Treat sample with 3% H₂O₂.

    • Thermal Stress: Expose solid sample to 60 °C.

    • Photostability: Expose sample to light as per ICH Q1B guidelines. The peak purity of the main enantiomeric peaks should be assessed using a photodiode array (PDA) detector.

  • Linearity: A series of solutions of the racemate are prepared over a concentration range of 50-150% of the target concentration. A linear relationship between the peak area and concentration should be established.

  • Accuracy: Determined by the analysis of samples with known amounts of the unwanted enantiomer spiked at different levels (e.g., 0.5%, 1%, 2%). The recovery of the spiked enantiomer is calculated.

  • Precision (Repeatability and Intermediate Precision): Repeatability is assessed by six replicate injections of the same sample. Intermediate precision is evaluated by performing the analysis on different days, with different analysts, or on different equipment. The Relative Standard Deviation (RSD) of the peak areas is calculated.

  • Limit of Quantitation (LOQ): The lowest concentration of the unwanted enantiomer that can be quantified with acceptable precision and accuracy. This is crucial for controlling chiral impurities at low levels.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the resolution between the enantiomers is evaluated.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds. For this compound, this is particularly useful for identifying and quantifying residual solvents from the synthesis process and for detecting volatile impurities that may not be amenable to HPLC analysis. The tert-butyl group can also be a characteristic fragment in mass spectrometry.[12]

GC-MS Method for Residual Solvents and Volatile Impurities

The choice of column and temperature program is critical for achieving good separation of potential analytes. A mid-polarity column is often a good starting point for a range of potential impurities.

Objective: To validate a GC-MS method for the identification and quantification of residual solvents and volatile impurities in this compound.

1. Chromatographic Conditions (Proposed):

  • Column: Agilent DB-5MS (or equivalent 5% phenyl-methylpolysiloxane)
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
  • Injection: Splitless mode
  • Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold for 5 min
  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400

2. Validation Parameters and Procedures:

  • Specificity: The ability to separate and identify known residual solvents and potential volatile impurities from the main component and each other. This is confirmed by analyzing a mixture of known potential solvents and by the unique mass spectra of each component.

  • Linearity: Calibration curves are generated for each potential residual solvent over a relevant concentration range (typically based on ICH Q3C limits).

  • Accuracy: Determined by spiking the sample with known amounts of the residual solvents at different concentration levels and calculating the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Assessed by replicate injections of a spiked sample. RSD of the peak areas is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined for each residual solvent to ensure the method is sensitive enough to detect them at or below their specified limits.

  • Robustness: The influence of minor changes in GC parameters (e.g., initial oven temperature, ramp rate, flow rate) on the separation and quantification is evaluated.

Section 3: Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] This makes qNMR an excellent orthogonal technique to chromatography for purity assessment.

¹H qNMR for Purity Assay

The principle of qNMR involves comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

Objective: To validate a ¹H qNMR method for the absolute purity determination of this compound.

1. NMR Parameters (Proposed):

  • Spectrometer: 400 MHz or higher
  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
  • Internal Standard: Maleic acid or another certified standard with non-overlapping signals.
  • Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5-7 times the longest T₁).
  • Data Processing: Manual phasing and baseline correction are critical for accurate integration.

2. Validation Parameters and Procedures:

  • Specificity: The selection of analyte and internal standard signals that are free from overlap with each other or with any impurity signals. The identity of the signals must be unambiguously assigned.

  • Linearity: A series of samples with varying ratios of the analyte to the internal standard are prepared and analyzed. A plot of the calculated purity against the known purity should be linear.

  • Accuracy: The qNMR-determined purity of a well-characterized batch of this compound is compared to the purity determined by an orthogonal method (e.g., mass balance from HPLC and other tests).

  • Precision (Repeatability and Intermediate Precision): Assessed by preparing and analyzing multiple independent samples. The RSD of the calculated purity is determined.

  • Robustness: The effect of variations in acquisition parameters (e.g., pulse angle, relaxation delay) on the calculated purity is investigated to define the acceptable operating range.

Comparative Analysis of the Validated Methods

The following table summarizes the strengths and limitations of each validated method for the analysis of this compound, allowing for an informed decision on their application in a quality control setting.

Parameter Chiral HPLC GC-MS qNMR
Primary Application Enantiomeric and chemical purityResidual solvents and volatile impuritiesAbsolute purity determination
Specificity High for separation of isomers and non-volatile impuritiesHigh for separation and identification of volatile compoundsHigh, based on unique chemical shifts
Sensitivity High (ppm level for impurities)Very high (ppb to ppm level for volatiles)Moderate, generally requires mg quantities
Quantification Relative (requires a reference standard for each analyte)Relative (requires a reference standard for each analyte)Absolute (requires a single internal standard)
Sample Throughput ModerateModerate to highLow to moderate
Destructive YesYesNo
Key Advantage Gold standard for chiral separationsUnparalleled for volatile impurity identificationProvides a direct, absolute purity value
Key Limitation Requires different methods for chiral and achiral analysisNot suitable for non-volatile compoundsLower sensitivity compared to chromatographic methods

Visualizing the Validation Workflow

A comprehensive analytical method validation process follows a logical sequence of experiments to demonstrate its suitability for the intended purpose.

Caption: A typical workflow for analytical method validation, from development to final documentation.

Logical Relationships in Validation

The various validation parameters are interconnected and build upon one another to provide a complete picture of the method's performance.

Validation_Parameter_Relationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Accuracy Accuracy Linearity->Accuracy defines concentration range Precision Precision Linearity->Precision defines concentration range LOQ LOQ Linearity->LOQ lower limit of Range Range Accuracy->Range demonstrated across Precision->Range demonstrated across

Sources

A Comparative Guide to Enantiomeric Excess (ee) Determination of Hydroxy Esters: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control checkpoint; it is a fundamental necessity. For chiral molecules such as hydroxy esters, which are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), ensuring enantiopurity is critical to therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for ee determination: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Drawing upon established methodologies and field-proven insights, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Principle of Enantiomeric Discrimination: A Tale of Two Techniques

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their differentiation a formidable challenge. Both NMR and HPLC employ clever strategies to overcome this hurdle by introducing a chiral environment that forces the enantiomers to behave differently.

NMR Spectroscopy: Unmasking Enantiomers through Diastereomeric Interactions

In its native state, NMR spectroscopy cannot distinguish between enantiomers as they are isochronous, meaning their corresponding nuclei resonate at the same frequency.[1][2] To break this symmetry, a chiral auxiliary is introduced to the sample, leading to the formation of transient diastereomeric complexes.[1][3] These diastereomers, having distinct spatial arrangements, are no longer energetically equivalent, resulting in separate, quantifiable signals in the NMR spectrum.[4] This can be achieved through two primary approaches:

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that covalently bond with the analyte to form stable diastereomers.[4][5] A classic example for hydroxy esters is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which reacts with the hydroxyl group to form diastereomeric esters.[5]

  • Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding and π-π stacking.[6][7] This method is often preferred for its simplicity and non-destructive nature, as the analyte can be recovered.

The ratio of the integrated areas of the distinct signals for each diastereomer directly corresponds to the enantiomeric ratio of the original sample.[8]

HPLC: The Race to Separation on a Chiral Track

Chiral HPLC takes a different approach by physically separating the enantiomers in a chromatographic column.[9] This is accomplished by using a Chiral Stationary Phase (CSP) , which is an enantiomerically pure material packed into the HPLC column.[9][10] As the racemic mixture of the hydroxy ester passes through the column, the two enantiomers interact differently with the CSP. One enantiomer will have a stronger affinity for the stationary phase and will therefore be retained longer, resulting in a slower elution time. The other enantiomer, with a weaker interaction, will elute more quickly. This differential retention leads to the separation of the enantiomers into two distinct peaks in the chromatogram.[3] The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of ee. A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatized cellulose or amylose) being particularly effective for the separation of hydroxy esters.[11]

Head-to-Head Comparison: NMR vs. HPLC for ee Determination

The choice between NMR and HPLC for ee determination is not always straightforward and depends on a multitude of factors including the specific properties of the analyte, the required level of accuracy, sample throughput needs, and available instrumentation.[3]

FeatureNMR Spectroscopy with Chiral AuxiliariesChiral High-Performance Liquid Chromatography (HPLC)
Principle Formation of diastereomeric complexes leading to distinct NMR signals.[3]Differential interaction with a chiral stationary phase resulting in different retention times.[3]
Sample Preparation Simple mixing with a CSA or a chemical reaction with a CDA.[3]Dissolution in a suitable solvent and filtration.[12]
Analysis Time Rapid, typically 5-15 minutes per sample.[8]Longer, ranging from 10-60 minutes per sample, plus method development time.[8]
Solvent Consumption Low (approx. 0.6 mL of deuterated solvent per sample).[8]High (can be up to 60 mL of mobile phase per sample).[8]
Sensitivity Generally lower, requires higher sample concentration.High, capable of detecting trace amounts of the undesired enantiomer.[13]
Accuracy & Precision Can be highly accurate, but baseline resolution of signals is crucial.[8]Considered the "gold standard" for accuracy and precision, especially at high ee values.[3][14]
Method Development Can be rapid, involving screening of a few CSAs or CDAs.Can be time-consuming, requiring screening of multiple columns and mobile phases.[8]
Non-destructive Yes, when using CSAs.Yes, the sample can be collected after detection.
Instrumentation NMR Spectrometer.HPLC system with a suitable detector (e.g., UV, MS).[3]
Cost High initial instrument cost, but lower running costs.Lower initial instrument cost, but higher running costs (solvents, columns).
Ideal For High-throughput screening, reaction monitoring, and rapid analysis.[8]Accurate quantification, trace impurity analysis, and regulatory submissions.[13]

Experimental Protocols: A Practical Guide for Ethyl 3-Hydroxybutyrate

To illustrate the practical application of both techniques, we will outline the protocols for determining the ee of a model hydroxy ester, ethyl 3-hydroxybutyrate.

NMR Spectroscopy Protocol using a Chiral Solvating Agent

The causality behind choosing a CSA for this protocol lies in its simplicity and non-destructive nature, making it ideal for rapid screening. The selection of a suitable CSA is critical and often involves screening a small library of commercially available agents to find one that provides baseline resolution of the signals from the two enantiomers.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification A Weigh ethyl 3-hydroxybutyrate B Dissolve in deuterated chloroform A->B C Add chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) B->C D Transfer to NMR tube C->D E Acquire 1H NMR spectrum D->E F Process spectrum (phasing, baseline correction) E->F G Identify diastereomerically distinct signals F->G H Integrate the signals G->H I Calculate ee% from integral ratio H->I

Caption: Workflow for ee determination by NMR using a CSA.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the ethyl 3-hydroxybutyrate sample into a clean vial.

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add 1.5 to 2.0 equivalents of a suitable chiral solvating agent, for instance, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol. The optimal ratio may require some experimentation to achieve the best signal separation.

    • Gently vortex the mixture to ensure homogeneity.

  • NMR Data Acquisition:

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and ee Calculation:

    • Process the acquired spectrum using appropriate software. This includes Fourier transformation, phasing, and baseline correction.

    • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methyl protons of the ester group) in the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals (let's call them Integral A and Integral B).

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Integral A - Integral B| / (Integral A + Integral B)] x 100

Chiral HPLC Protocol

The rationale for the HPLC protocol is its high resolving power and sensitivity, which is crucial for accurate quantification, especially when one enantiomer is present in a very small amount. The choice of a chiral stationary phase is paramount for successful separation. Polysaccharide-based CSPs are a good starting point for hydroxy esters.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare mobile phase B Prepare sample solution (e.g., 1 mg/mL) C Filter sample through 0.45 µm filter B->C D Equilibrate the chiral column C->D E Inject the sample D->E F Run the analysis and detect peaks E->F G Identify and integrate enantiomer peaks F->G H Calculate ee% from peak areas G->H

Caption: Workflow for ee determination by chiral HPLC.

Step-by-Step Methodology:

  • System and Sample Preparation:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization to achieve baseline separation of the enantiomers. Degas the mobile phase before use.

    • Sample Solution: Prepare a stock solution of the ethyl 3-hydroxybutyrate sample at a concentration of approximately 1 mg/mL in the mobile phase.[12]

    • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[12]

  • HPLC Analysis:

    • Column: Use a chiral column known to be effective for hydroxy esters, such as a Chiralcel OD-H or Chiralpak AD-H (amylose or cellulose derivatives).

    • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Injection: Inject a fixed volume of the filtered sample solution (e.g., 10 µL) onto the column.

    • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Processing and ee Calculation:

    • Identify the two peaks corresponding to the R- and S-enantiomers in the resulting chromatogram.

    • Integrate the area of each peak (let's call them Area 1 and Area 2).

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area 1 - Area 2| / (Area 1 + Area 2)] x 100

Method Validation: Ensuring Trustworthiness in Your Results

For drug development professionals, the validation of analytical procedures is a regulatory requirement.[15][16][17] Both NMR and HPLC methods for ee determination should be validated to ensure they are fit for their intended purpose. Key validation parameters as outlined in the ICH Q2(R2) guidelines include:[18]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For ee determination, this means ensuring that impurities or other components do not interfere with the signals or peaks of the enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with a known enantiomeric composition.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the minor enantiomer.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Choosing the Right Tool for the Job

Both NMR spectroscopy and chiral HPLC are powerful and reliable techniques for the determination of the enantiomeric excess of hydroxy esters.[3] The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific analytical challenge at hand.

  • NMR excels in speed and efficiency, making it an invaluable tool for high-throughput screening of catalysts in asymmetric synthesis and for real-time reaction monitoring where rapid feedback is essential.[8] Its non-destructive nature when using CSAs is an added advantage.

  • Chiral HPLC remains the gold standard for accurate and sensitive quantification, particularly for final product release testing and in regulatory filings where low levels of the undesired enantiomer must be precisely determined.[3][13] Its high resolving power ensures reliable results even for complex mixtures.

Ultimately, a well-equipped laboratory will leverage the complementary strengths of both techniques.[19] NMR can be used for rapid initial screening and optimization, while HPLC provides the final, validated, and highly accurate quantification required for drug development and quality control. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the enantiopurity and quality of their chiral hydroxy esters.

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  • NMR determination of enantiomeric excess - ResearchGate. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Tert-butyl 3-hydroxypent-4-enoate Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and complex molecule synthesis, the precise control and unambiguous determination of stereochemistry are paramount. Molecules that are identical in constitution but differ in the three-dimensional arrangement of their atoms—stereoisomers—can exhibit profoundly different biological activities. A classic example is the β-hydroxy ester functional group, a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. Tert-butyl 3-hydroxypent-4-enoate is a valuable chiral building block possessing two stereogenic centers (at C3 and C4, though the C4 in the parent structure is not chiral, the context of its synthesis via aldol addition implies a precursor with a chiral center at C4, leading to diastereomers. For the purpose of this guide, we will consider the diastereomers resulting from the creation of the C3 stereocenter relative to an adjacent one). This gives rise to two diastereomeric forms: syn and anti.

Distinguishing between these diastereomers is a critical step in any synthetic campaign. While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and informative method. This guide provides an in-depth comparison of the spectroscopic signatures of the syn and anti diastereomers of this compound, grounded in the fundamental principles of stereochemical analysis. We will explore not just what to look for, but why these differences arise, empowering you to confidently assign stereochemistry in your own work.

The Foundational Principle: How Stereochemistry Influences NMR Spectra

Diastereomers, unlike enantiomers, have different physical and chemical properties. This distinction extends to their behavior in a magnetic field.[1] The nuclei within each diastereomer experience a unique local magnetic environment due to the different spatial arrangement of atoms. This results in observable differences in their NMR spectra, primarily in two key parameters: chemical shifts (δ) and spin-spin coupling constants (J).

The most reliable diagnostic for differentiating syn and anti β-hydroxy carbonyl compounds is the vicinal coupling constant (³J) between the protons on the carbon atoms bearing the hydroxyl group (C3) and the adjacent methylene group (C2). This relationship is described by the Karplus equation , which correlates the magnitude of the coupling constant to the dihedral angle (φ) between the coupled protons.[2][3]

  • For the anti diastereomer: The molecule can adopt a conformation where the protons H2 and H3 are anti-periplanar (φ ≈ 180°). This arrangement leads to maximum orbital overlap for the coupling interaction, resulting in a large coupling constant (typically ³J ≈ 8-12 Hz).[4]

  • For the syn diastereomer: Steric constraints prevent a fully anti-periplanar arrangement of H2 and H3. They are forced into a gauche relationship (φ ≈ 60°). This results in weaker coupling and a characteristically small coupling constant (typically ³J ≈ 2-5 Hz).[5]

By carefully analyzing these coupling constants, a definitive assignment of the relative stereochemistry can be made.

Comparative Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR data for the syn and anti diastereomers of this compound. This representative data is based on established principles and observations from structurally similar β-hydroxy esters.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentSyn Diastereomer (Illustrative Data)Anti Diastereomer (Illustrative Data)Key Differentiator
H5 (vinyl) ~5.85 ppm (ddd, J ≈ 17.2, 10.5, 5.5 Hz)~5.90 ppm (ddd, J ≈ 17.2, 10.5, 6.0 Hz)Minor δ shift
H6a (vinyl) ~5.25 ppm (dt, J ≈ 17.2, 1.0 Hz)~5.28 ppm (dt, J ≈ 17.2, 1.1 Hz)Minor δ shift
H6b (vinyl) ~5.15 ppm (dt, J ≈ 10.5, 1.0 Hz)~5.18 ppm (dt, J ≈ 10.5, 1.1 Hz)Minor δ shift
H3 (CH-OH) ~4.40 ppm (m)~4.30 ppm (m)Minor δ shift
H2a, H2b (CH₂) ~2.45 ppm (dd, J ≈ 15.0, 3.5 Hz )~2.35 ppm (dd, J ≈ 15.0, 8.5 Hz )~2.50 ppm (dd, J ≈ 15.5, 4.0 Hz )~2.40 ppm (dd, J ≈ 15.5, 8.0 Hz )Coupling to H3
-C(CH₃)₃ ~1.48 ppm (s, 9H)~1.47 ppm (s, 9H)Negligible
-OH Broad singlet, variable positionBroad singlet, variable positionNegligible

Analysis of ¹H NMR Data: The most critical data point is the coupling constant between the H3 proton and the adjacent H2 protons. In a simple analysis, if H3 appears as a triplet of doublets, the smaller coupling constant will be diagnostic. For the syn isomer, one of the H2-H3 couplings will be small (~2-5 Hz), while for the anti isomer, a larger coupling (~8-12 Hz) is expected.[6] This is often the most straightforward way to assign the stereochemistry directly from the spectrum.

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentSyn Diastereomer (Illustrative Data)Anti Diastereomer (Illustrative Data)Key Differentiator
C1 (C=O) ~171.5 ppm~171.8 ppmMinor δ shift
C5 (vinyl CH) ~139.0 ppm~139.5 ppmMinor δ shift
C6 (vinyl CH₂) ~116.0 ppm~115.8 ppmMinor δ shift
C4 (-OC(CH₃)₃) ~81.0 ppm~81.2 ppmMinor δ shift
C3 (CH-OH) ~68.5 ppm~70.0 ppmNoticeable δ shift
C2 (CH₂) ~42.0 ppm~42.5 ppmMinor δ shift
-C(CH₃)₃ ~28.1 ppm~28.0 ppmNegligible

Analysis of ¹³C NMR Data: While the differences are more subtle than in ¹H NMR, the chemical shift of the hydroxyl-bearing carbon (C3) is often diagnostic. The anti isomer typically exhibits a C3 signal at a slightly higher chemical shift (further downfield) compared to the syn isomer. This is a well-documented trend for 1,3-diol systems and their derivatives.[7][8]

Experimental Workflow & Protocols

A robust and reproducible workflow is essential for accurate spectroscopic analysis. The following diagram and protocols outline the necessary steps.

G Experimental Workflow for Diastereomer Analysis Sample Diastereomeric Mixture (~5-10 mg) Solvent CDCl₃ with 0.03% TMS NMR_Tube High-Precision 5mm NMR Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition C13_NMR ¹³C NMR Acquisition COSY 2D COSY (optional) Processing Fourier Transform & Phasing COSY->Processing Integration Signal Integration Coupling Measure J-Couplings (Hz) Assignment Assign Stereochemistry

Caption: Workflow for NMR-based stereochemical assignment.

Protocol 1: ¹H and ¹³C NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified diastereomer or diastereomeric mixture into a clean, dry vial.

  • Solvation: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended for good signal dispersion). Allow the sample to equilibrate to the probe temperature (typically 298 K).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the residual CDCl₃ peak to 77.16 ppm.

Protocol 2: Data Analysis for Stereochemical Assignment
  • Peak Identification: Identify all signals in the ¹H spectrum corresponding to the this compound structure.

  • Focus on Key Regions: Pay close attention to the signals for the H2 methylene protons (~2.4 ppm) and the H3 methine proton (~4.3 ppm).

  • Measure Coupling Constants: Expand the multiplets for the H2 and H3 protons. Use the software's peak-picking tool to precisely measure the distance in Hertz (Hz) between the split lines of the multiplets. This value is the coupling constant, J.[9]

  • Apply the Karplus Relationship:

    • If a small vicinal coupling constant (³J ≈ 2-5 Hz) is observed between H3 and one of the H2 protons, assign the diastereomer as syn .

    • If a large vicinal coupling constant (³J ≈ 8-12 Hz) is observed, assign the diastereomer as anti .

  • Cross-Verification with ¹³C Data: Compare the chemical shift of the C3 carbon with the reference data in Table 2. The anti isomer is expected to be further downfield. This serves as a secondary confirmation of the assignment made from the ¹H coupling constants.

Visualizing the Stereochemical and Spectroscopic Relationship

The underlying reason for the difference in coupling constants can be visualized by considering the preferred conformations of the two diastereomers.

G Karplus Relationship in Syn and Anti Diastereomers cluster_syn Syn Diastereomer cluster_anti Anti Diastereomer Syn_Structure Gauche Conformation Syn_Angle Dihedral Angle (φ) ≈ 60° Syn_Structure->Syn_Angle Syn_J Small Coupling Constant (³J ≈ 2-5 Hz) Syn_Angle->Syn_J Anti_Structure Anti-Periplanar Conformation Anti_Angle Dihedral Angle (φ) ≈ 180° Anti_Structure->Anti_Angle Anti_J Large Coupling Constant (³J ≈ 8-12 Hz) Anti_Angle->Anti_J

Caption: Dihedral angle relationship and resulting J-couplings.

Conclusion

The definitive assignment of syn and anti stereochemistry in β-hydroxy esters like this compound is readily achievable through careful NMR analysis. While subtle differences in chemical shifts in both ¹H and ¹³C spectra provide corroborating evidence, the primary and most reliable diagnostic tool is the magnitude of the vicinal coupling constant (³J) between the protons on C2 and C3. A small coupling constant is indicative of a syn relationship, while a large coupling constant confirms an anti arrangement. By understanding the principles of the Karplus equation and applying the systematic protocols outlined in this guide, researchers can confidently and accurately characterize these critical chiral building blocks, ensuring stereochemical integrity in their synthetic and drug development endeavors.

References

  • Fiveable. (n.d.). Karplus Equation Definition. Retrieved from Fiveable. [https://library.fiveable.me/chemistry/organic-chemistry-1/karplus-equation/v/1][1]

  • Evans, D. A., Rieger, D. L., & Gage, J. R. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(49), 7099-7100.
  • University of Oxford. (n.d.). Chapter 32: Determination of stereochemistry by spectroscopic methods. Oxford Learning Link. [https://learninglink.oup.com/access/content/clayden-org-chem-2e-student-resources/clayden2e-chapter-32-web][4]

  • Armaroli, S., et al. (2017). A Facile Diagnostic 1H NMR Method for Syn and anti Hydroxy Systems. ResearchGate. Retrieved from [https://www.researchgate.net/publication/314285149_A_Facile_Diagnostic_1H_NMR_Method_for_Syn_and_anti_Hydroxy_Systems][10]

  • MDPI. (2019). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 24(15), 2788. [https://www.mdpi.com/1420-3049/24/15/2788][11]

  • ChemRxiv. (2021). Diastereoselecve β-Hydroxy Vinylsulfone Isomerizaons. ChemRxiv. [https://chemrxiv.org/engage/chemrxiv/article-details/60c7518a602982352b697334][12]

  • Wikipedia. (n.d.). Karplus equation. Retrieved from [https://en.wikipedia.org/wiki/Karplus_equation][2]

  • ChemHelpASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [https://www.youtube.com/watch?v=y-DBaT-kdrE][5]

  • ResearchGate. (n.d.). 1 H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti). Retrieved from [https://www.researchgate.net/figure/H-NMR-spectra-of-the-two-isomers-a-7b-syn-and-b-5b-anti_fig2_236924823][13]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). STEREOCHEMISTRY OF ALTERNATING POLYOL CHAINS: 13C NMR ANALYSIS OF 1,3=DIOL ACETONIDES. Tetrahedron Letters, 33(36), 5249-5252.
  • Dalton, L. (2003). KARPLUS EQUATION. Chemical & Engineering News, 81(51), 37. [https://pubs.acs.org/cen/science/8151/8151karplus.html][3]

  • National Institutes of Health. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules, 26(16), 4995. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398822/][14]

  • ResearchGate. (n.d.). Scheme 6: Preparation of syn-and anti-β-hydroxy esters. Retrieved from [https://www.researchgate.net/figure/Scheme-6-Preparation-of-syn-and-anti-b-hydroxy-esters_fig5_227650893][15]

  • Roush, W. R., et al. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of Organic Chemistry, 67(12), 4284-9. [https://pubmed.ncbi.nlm.nih.gov/12054964/][6]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [https://www.cif.iastate.edu/nmr-tutorials-and-guides/nmr-coupling-constants][16]

  • Johns, J., Maity, P., & Lepore, S. D. (n.d.). HIGHLY DIASTEREOSELECTIVE ALDOL REACTIONS VIA ALLENYL ESTERS LEADING TO ALPHA-VINYL BETA-HYDROXY ESTERS. Florida State University Department of Chemistry & Biochemistry. Retrieved from [https://www.chem.fsu.edu/chemi-con-2011/abstracts/organic/12-Johns.pdf][17]

  • Rychnovsky, S. D., Rogers, B., & Yang, G. (1992). Analysis of two carbon-13 NMR correlations for determining the stereochemistry of 1,3-diol acetonides. The Journal of Organic Chemistry, 58(13), 3511–3515. [https://pubs.acs.org/doi/10.1021/jo00065a004][18]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [https://www.acdlabs.com/resources/knowledge-base/nmr-spectroscopy/1h-1h-coupling-in-proton-nmr/][9]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

As a key bifunctional building block in pharmaceutical and fine chemical synthesis, tert-butyl 3-hydroxypent-4-enoate is a common reagent in advanced research laboratories.[1] While its utility is significant, ensuring its safe handling and disposal is paramount to protecting laboratory personnel and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of safety that recognizes the causality behind each procedural step.

Chemical Profile and Hazard Identification

Before handling any chemical waste, a thorough understanding of the substance's properties and associated hazards is critical. This initial assessment dictates the necessary personal protective equipment (PPE), storage protocols, and ultimate disposal pathway.

Table 1: Physicochemical Properties and Hazards of this compound

PropertyValueSource(s)
CAS Number 122763-67-1[1][2][3]
Molecular Formula C₉H₁₆O₃[3][4]
Molecular Weight 172.22 g/mol [3][4][5]
Appearance White powder or liquid[1][6]
Primary Hazards GHS: H318 - Causes serious eye damage[3]
Secondary Hazards May cause skin and respiratory irritation[7][8]
Toxicity Low acute oral toxicity (LD50 > 3000 mg/kg)[1]
Storage Incompatibilities Strong oxidants and strong acids[1]

The primary hazard associated with this compound is its potential to cause serious eye damage.[3] Although it exhibits low acute toxicity, prolonged contact may lead to skin irritation.[1] Therefore, all handling and disposal procedures must be designed to prevent eye and skin contact.

Regulatory Framework: The "Cradle-to-Grave" Mandate

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11] The RCRA framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe management from creation to final disposal.[11]

Laboratories are classified as waste generators, and their specific requirements depend on the volume of hazardous waste produced monthly.[12][13] Regardless of generator status, the fundamental principles of proper waste identification, segregation, safe storage, and disposal through licensed channels remain universal.[9][11] Disposing of this compound down the drain or in regular trash is strictly prohibited and violates these regulations.[1][10][14]

Standard Operating Procedure (SOP) for Disposal

This SOP is divided into three phases: immediate in-lab collection, temporary storage in a Satellite Accumulation Area (SAA), and final disposal via institutional environmental health and safety (EHS) personnel.

Phase 1: Pre-Disposal Safety & Preparation

This initial phase focuses on minimizing exposure and ensuring the waste is handled correctly at its point of generation.

Step-by-Step Protocol:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, wear standard laboratory attire, including nitrile gloves, a lab coat, and, most importantly, chemical safety goggles for eye protection.[1]

  • Work in a Ventilated Area: All transfers of this compound waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.

  • Prepare a Designated Waste Container:

    • Select a container made of a compatible material, such as High-Density Polyethylene (HDPE) or amber glass, to prevent degradation or leakage.[1][15]

    • The container must have a secure, screw-top cap to prevent spills and vapor release.[15]

    • Ensure the container is clean and dry before the first use.

Phase 2: In-Lab Waste Collection & Accumulation

This phase details the process of collecting and storing the waste within the laboratory prior to its removal by EHS.

Waste_Collection_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS Coordination Generate Generate Waste (e.g., residual, contaminated items) Segregate Segregate Waste (Is it this compound?) Generate->Segregate Container Transfer to Designated, Compatible Waste Container Segregate->Container Yes Label Label Container Correctly (See Table 2 for details) Container->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Pickup Schedule Waste Pickup with EHS Store->Pickup Transport Licensed Contractor Transports Waste Pickup->Transport Dispose Final Disposal at Certified Facility Transport->Dispose

Caption: Disposal workflow from point of generation to final disposal.

Step-by-Step Protocol:

  • Segregate the Waste: Collect only this compound and materials directly contaminated with it (e.g., pipette tips, contaminated gloves) in the designated container. Crucially, do not mix this waste with other chemical streams , especially strong acids or oxidizers, to prevent unforeseen reactions.[15]

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must be filled out completely and legibly.

Table 2: Required Information for Hazardous Waste Label

FieldDescriptionRationale
Generator Name/Lab Principal Investigator's name and lab number.Ensures accountability and traceability.
Contents "this compound" (no formulas or abbreviations).Provides clear identification for all handlers.[15]
Hazards Check boxes for "Toxic" and "Corrosive (Eye)".Communicates the specific dangers of the contents.[15]
Accumulation Start Date The date the first waste was added.Critical for regulatory compliance regarding storage time limits.
  • Store in a Satellite Accumulation Area (SAA):

    • Place the sealed waste container in a designated SAA, which is typically a marked area within a fume hood or a dedicated cabinet.[15]

    • The SAA must be at or near the point of generation.

    • Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.[16]

    • Keep the container closed at all times except when adding waste.[15][16]

Phase 3: Final Disposal Coordination

The final step involves the safe removal of the waste from the laboratory by trained professionals.

  • Monitor Waste Volume: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[15]

  • Request a Pickup: Once the container is full or has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[15]

  • Documentation: Complete any internal waste pickup forms as required by your institution. This creates a paper trail that is essential for regulatory compliance.

Waste_Segregation Maintain strict separation between incompatible waste streams. cluster_waste_streams Common Laboratory Waste Streams This_Compound Tert-butyl 3-hydroxypent-4-enoate (Organic, Non-halogenated) Acids Corrosive Acids (e.g., HCl, H₂SO₄) Bases Corrosive Bases (e.g., NaOH, KOH) Oxidizers Oxidizing Agents (e.g., Nitric Acid, Peroxides)

Caption: Principle of segregating incompatible chemical waste.

Emergency Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact EHS or the emergency response team.

  • Manage Small Spills: If the spill is small and you are trained to handle it:

    • Ensure you are wearing appropriate PPE, especially eye protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

    • Carefully scoop the absorbent material into a designated waste container.

    • Label the container as "Spill Debris: this compound" and manage it as hazardous waste.

    • Clean the spill area thoroughly with soap and water.

By adhering to this comprehensive disposal guide, researchers can ensure the safe management of this compound waste, upholding their professional responsibility to protect themselves, their colleagues, and the environment.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018). Justrite. [Link]

  • This compound CAS 122763-67-1. Shanghai Talent Chemical Co.,Ltd. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2025). MLI Environmental. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • This compound | C9H16O3 | CID 11769016. PubChem, National Center for Biotechnology Information. [Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • tert-butyl (2R)-2-hydroxypent-4-enoate | C9H16O3 | CID 11446595. PubChem, National Center for Biotechnology Information. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. (2025). US Environmental Protection Agency. [Link]

  • Hazardous Waste. US Environmental Protection Agency. [Link]

  • 6 Steps for Proper Hazardous Waste Disposal. EnviroServe. [Link]

  • Dispose of Hazardous Waste. (2024). Ohio Environmental Protection Agency. [Link]

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A Comprehensive Guide to the Safe Handling of Tert-butyl 3-hydroxypent-4-enoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, a deep and practical understanding of chemical safety is not just a regulatory requirement, but a cornerstone of scientific excellence. Tert-butyl 3-hydroxypent-4-enoate is a valuable building block in organic synthesis, but its safe and effective use demands more than a cursory glance at a Safety Data Sheet (SDS). This guide provides a detailed, experience-driven protocol for its handling, grounded in scientific principles to ensure the well-being of researchers and the integrity of experimental work.

Hazard Identification and Risk Assessment: A Proactive Approach

The first step in any laboratory procedure is a thorough and thoughtful risk assessment. For this compound, this involves understanding its specific hazards. While one supplier describes it as having low toxicity with mild irritation on prolonged contact, it is crucial to adhere to the more stringent GHS classifications available[1]. The primary and most consistently reported hazard is the risk of serious eye damage [2].

Table 1: Hazard Profile of this compound

Hazard Statement NumberDescriptionClassification Source(s)
H318 / H319Causes serious eye damage / Causes serious eye irritationPubChem, Sigma-Aldrich[2]
H314Causes severe skin burns and eye damageChemicalBook
H315Causes skin irritationSigma-Aldrich
H335May cause respiratory irritationSigma-Aldrich
H302Harmful if swallowedSigma-Aldrich

Given the potential for severe eye damage, all handling procedures must be designed to eliminate the risk of splashes or aerosol generation. The conflicting information on skin irritation underscores the importance of treating it as a potential skin irritant at all times and avoiding all direct contact.

Personal Protective Equipment (PPE): An Essential Barrier

The selection and correct use of PPE are critical for mitigating the risks associated with this compound. The following recommendations are based on a combination of supplier guidance and best laboratory practices.

  • Eye and Face Protection: Given the H318 and H314 warnings, standard safety glasses are insufficient. Chemical splash goggles are mandatory . In situations with a higher risk of splashing, such as when transferring larger volumes, a full-face shield worn over chemical splash goggles is required.

  • Hand Protection: While nitrile gloves are commonly recommended for general laboratory use, it is important to note their potential limitations with esters[1]. Nitrile gloves should be considered for splash protection only and must be removed and replaced immediately upon any contact with this compound. For prolonged handling or in the case of a spill, gloves with higher chemical resistance, such as butyl rubber or Viton™, should be considered, and the manufacturer's compatibility data should always be consulted.

  • Body Protection: A flame-resistant laboratory coat, fully fastened, is required. To provide additional protection against splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All manipulations of this compound that could generate vapors or aerosols must be conducted in a certified chemical fume hood[1]. If a fume hood is not available or its performance is questionable, a properly fitted respirator with an organic vapor cartridge is necessary.

Diagram 1: PPE Decision Workflow

PPE_Workflow cluster_risk Risk Assessment cluster_ppe PPE Selection start Handling Tert-butyl 3-hydroxypent-4-enoate splash_risk Potential for Splash or Aerosol Generation? start->splash_risk gloves Nitrile Gloves (splash only) Replace Immediately on Contact start->gloves lab_coat Lab Coat (fully fastened) start->lab_coat fume_hood Chemical Fume Hood start->fume_hood goggles Chemical Splash Goggles splash_risk->goggles Always face_shield Face Shield (over goggles) splash_risk->face_shield High Risk apron Chemical Resistant Apron lab_coat->apron Recommended

A workflow for selecting appropriate PPE based on the assessed risk.

Operational and Handling Protocols

A systematic approach to handling minimizes the risk of exposure and ensures the quality of the experimental work.

Engineering Controls

All work with this compound should be performed in a well-maintained and certified chemical fume hood . An accessible and regularly tested eyewash station and safety shower must be in the immediate vicinity of the work area.

Safe Handling Procedures
  • Preparation: Before starting work, ensure the fume hood sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Aliquotting: When transferring the liquid, use a calibrated pipette or syringe to avoid spills. Never pour directly from the main stock bottle into a reaction vessel.

  • Reaction Addition: Add the reagent to the reaction mixture slowly and in a controlled manner. Be mindful of any potential exothermic reactions.

  • Post-Handling: Securely cap the reagent bottle immediately after use. Decontaminate any potentially contaminated surfaces with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.

Storage

Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids[1]. Keep the container tightly sealed.

Emergency Procedures: A Critical Response Plan

In the event of an exposure or spill, a rapid and informed response is crucial.

Table 2: Emergency Response Actions

Type of ExposureImmediate First Aid
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

In case of a spill:

  • Small spills: Absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Large spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Responsible Chemical Management

Proper disposal of this compound and any contaminated materials is essential for environmental protection and regulatory compliance.

  • Waste Collection: All materials contaminated with this compound, including pipette tips, gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Management: The waste container must be kept closed except when adding waste. It should be stored in a designated satellite accumulation area.

  • Final Disposal: The disposal of chemical waste must be handled by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations[1]. Do not dispose of this chemical down the drain.

Diagram 2: Waste Disposal Workflow

WasteDisposal start Generation of Contaminated Waste collect Collect in a Labeled Hazardous Waste Container start->collect store Store in a Designated Satellite Accumulation Area collect->store dispose Arrange for Pickup by a Licensed Waste Disposal Vendor store->dispose

A clear workflow for the compliant disposal of chemical waste.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound, ensuring a safe laboratory environment and the integrity of their scientific pursuits.

References

  • Shanghai Talent Chemical Co.,Ltd. (n.d.). This compound CAS 122763-67-1. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ASHP. (n.d.). Personal Protective Equipment. ASHP Publications. Retrieved from [Link]

Sources

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